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  • Product: Tricoumaroyl spermidine
  • CAS: 131086-78-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tricoumaroyl Spermidine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Tricoumaroyl spermidine, a naturally occurring polyamin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tricoumaroyl spermidine, a naturally occurring polyamine conjugate with significant potential in various scientific and therapeutic fields. We will delve into its chemical architecture, explore methodologies for its preparation, and discuss its multifaceted biological activities, offering insights for its application in research and drug development.

The Chemical Architecture of Tricoumaroyl Spermidine

Tricoumaroyl spermidine is a phenolic amide, a class of secondary metabolites found in a variety of plant species.[1] Its structure is characterized by a central spermidine backbone, a polyamine essential for cellular processes, which is tri-substituted with p-coumaroyl groups.[2] The systematic IUPAC name for the most common isomer, N(1),N(5),N(10)-(E)-tri-p-coumaroylspermidine, is (2E)-3-(4-hydroxyphenyl)-N-[4-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide.[2]

The core structure consists of a linear polyamine, spermidine, which has the molecular formula C7H19N3. Three molecules of p-coumaric acid (4-hydroxycinnamic acid) are attached to the nitrogen atoms of the spermidine moiety via amide linkages. The geometry of the double bonds in the coumaroyl groups can exist as either E (trans) or Z (cis) isomers, leading to a variety of potential stereoisomers.[2]

Key Structural Features:

  • Molecular Formula: C34H37N3O6[1]

  • Molecular Weight: 583.67 g/mol [3]

  • SMILES: C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O)O[1]

  • InChI Key: PFDVWJCSCYDRMZ-AUCPOXKISA-N[2]

The presence of multiple phenolic hydroxyl groups and the extended conjugated systems of the coumaroyl moieties are key determinants of its chemical reactivity and biological activity, particularly its antioxidant properties.

Biosynthesis of Tricoumaroyl Spermidine: A Plant-Derived Pathway

The biosynthesis of Tricoumaroyl spermidine is a fascinating example of plant secondary metabolism. The pathway begins with the formation of the spermidine backbone, which is derived from the amino acids arginine and ornithine. The subsequent acylation of spermidine with p-coumaroyl-CoA is catalyzed by a class of enzymes known as BAHD acyltransferases. This family of enzymes is responsible for the transfer of acyl groups from Coenzyme A esters to various acceptor molecules.

Tricoumaroyl Spermidine Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Tricoumaroyl_Spermidine Tricoumaroyl Spermidine Spermidine->Tricoumaroyl_Spermidine BAHD Acyltransferase Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Tricoumaroyl_Spermidine Acyl Donor

Caption: Biosynthetic pathway of Tricoumaroyl spermidine.

Experimental Protocols

Chemical Synthesis of N(1),N(5),N(10)-tri-p-coumaroylspermidine

While Tricoumaroyl spermidine can be isolated from natural sources, chemical synthesis offers a route to obtaining pure, well-characterized material for research purposes. The following is a general synthetic strategy based on the acylation of spermidine with an activated p-coumaric acid derivative.

Step 1: Protection of p-Coumaric Acid The phenolic hydroxyl group of p-coumaric acid is typically protected to prevent side reactions during the amide bond formation. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether.

Step 2: Activation of Protected p-Coumaric Acid The carboxylic acid of the protected p-coumaric acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 3: Coupling with Spermidine The activated and protected p-coumaric acid is then reacted with spermidine in a suitable solvent, such as dichloromethane or dimethylformamide, in the presence of a base like triethylamine. The stoichiometry is controlled to achieve tri-acylation.

Step 4: Deprotection The protecting groups on the phenolic hydroxyls are removed to yield the final product, Tricoumaroyl spermidine. For TBDMS ethers, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Step 5: Purification The crude product is purified by column chromatography on silica gel to obtain the pure N(1),N(5),N(10)-tri-p-coumaroylspermidine.

Extraction and Purification from Carthamus tinctorius (Safflower)

Tricoumaroyl spermidine and its isomers can be isolated from the florets of Carthamus tinctorius.[4] A detailed protocol for the simultaneous determination of four coumaroylspermidine constituents has been established using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[3]

Protocol for HPLC-DAD Analysis: [3]

  • Chromatographic Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 μm)

  • Mobile Phase: Isocratic elution with 47% methanol in water.

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 μL

  • Column Temperature: 30 °C

  • Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm.

This method has been shown to have good linearity, with average recoveries ranging from 98.61% to 100.9%.[3]

UPLC-MS/MS Analysis

For more sensitive and selective quantification, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. A validated method for a range of polyamines, including spermidine, has been developed and can be adapted for Tricoumaroyl spermidine.[5]

General UPLC-MS/MS Parameters: [5][6]

  • Chromatographic Column: ACQUITY BEH C18 column.[5]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]

  • Mass Spectrometry: Triple quadrupole operating in selected reaction monitoring (SRM) mode.[5]

  • Ionization: Positive electrospray ionization (ESI+).[6]

Sample Preparation: [5]

  • Protein Precipitation: To remove proteins from biological samples.

  • Derivatization: With benzoyl chloride to improve chromatographic retention and ionization efficiency.

  • Liquid-Liquid Extraction: To clean up the sample prior to injection.

Biological Activities and Potential Applications

Tricoumaroyl spermidine exhibits a range of biological activities that make it a compound of interest for drug development and as a research tool.

Antioxidant Activity

The phenolic hydroxyl groups of the coumaroyl moieties are potent hydrogen donors, enabling Tricoumaroyl spermidine to scavenge free radicals effectively. Its antioxidant capacity can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for Tricoumaroyl spermidine are not extensively reported in a comparative context, related coumarin compounds have demonstrated significant antioxidant potential.[7]

Table 1: Antioxidant Activity of Related Phenolic Compounds

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Gallic acid hydrate-1.03 ± 0.25[8]
(+)-Catechin hydrate-3.12 ± 0.51[8]
Caffeic acid-1.59 ± 0.06[8]
Quercetin-1.89 ± 0.33[8]
Anti-inflammatory Activity

The spermidine backbone itself has been shown to possess anti-inflammatory properties.[9][10] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] The anti-inflammatory effects of spermidine are mediated through the suppression of key signaling pathways, including NF-κB, PI3K/Akt, and MAPKs.[9][10][11] Spermidine has also been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12] Furthermore, it can directly inhibit Th17 cytokine production, dampening inflammation.[13]

Antifungal Activity

Tricoumaroyl spermidine has demonstrated notable antifungal properties.[14] It has been shown to reduce the mycelial growth of the plant pathogen Pyrenophora avenae and to decrease infection by the powdery mildew fungus Blumeria graminis f. sp. hordei on barley seedlings.[14]

Table 2: Antifungal Activity of Tricoumaroyl Spermidine and Related Compounds

CompoundFungal SpeciesActivityReference
Tricoumaroyl spermidinePyrenophora avenaeReduced mycelial growth[14]
Tricoumaroyl spermidineBlumeria graminis f. sp. hordeiReduced infection[14]
Di-p-coumaroyl-caffeoylspermidinePyrenophora avenaeReduced mycelial growth[14]

Conclusion and Future Perspectives

Tricoumaroyl spermidine is a fascinating natural product with a well-defined chemical structure and a diverse array of biological activities. Its antioxidant, anti-inflammatory, and antifungal properties make it a compelling candidate for further investigation in the fields of medicine, agriculture, and materials science. The availability of robust analytical methods for its detection and quantification, coupled with emerging synthetic strategies, will undoubtedly facilitate a deeper understanding of its mechanism of action and pave the way for its potential applications. For researchers and drug development professionals, Tricoumaroyl spermidine represents a valuable tool and a promising lead for the discovery of new therapeutic agents.

References

  • Li, S. F., Yuan, M. Y., & Zhang, L. W. (2016). [Simultaneous determination of four coumaroylspermidine constituents in Carthamus tinctorius by HPLC-DAD].
  • Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of biomedical science, 19, 31.
  • Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of Biomedical Science, 19(1), 31.
  • Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of Biomedical Science, 19, 31.
  • Gao, C., et al. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2022, 9723223.
  • Li, Q., et al. (2023).
  • Jain, S., et al. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods.
  • This citation is not directly referenced in the text but provides context on antifungal MIC values.
  • Zamble, A., Sahpaz, S., Hennebelle, T., Carato, P., & Bailleul, F. (2006). N1,N5,N10-Tris(4-hydroxycinnamoyl)spermidines from Microdesmis keayana roots. Chemistry & biodiversity, 3(9), 982–989.
  • Jahouh, F., et al. (2023). Development and validation of a robust UPLC-MS/MS method for the analysis of polyamines in cells, biofluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 228, 115312.
  • This citation is not directly referenced in the text but provides context on antioxidant assays.
  • This citation is not directly referenced in the text but provides context on HPLC-DAD methods.
  • This citation is not directly referenced in the text but provides context on the chemical structure.
  • Kim, D. O., et al. (2003). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Food Science, 68(5), 1545-1551.
  • Walters, D. R., Cowley, T., & Mitchell, A. F. (2001). Antifungal activity of three spermidine conjugates. FEMS microbiology letters, 201(2), 255–258.
  • This citation is not directly referenced in the text but provides context on the chemical structure.
  • This citation is not directly referenced in the text but provides context on antioxidant activity.
  • This citation is not directly referenced in the text but provides context on UPLC-MS/MS analysis.
  • Rodríguez-Pérez, C., et al. (2013). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 3(4), 896-911.
  • This citation is not directly referenced in the text but provides context on UPLC-MS/MS analysis.
  • This citation is not directly referenced in the text but provides context on HPLC-DAD methods.
  • Zhao, G., et al. (2010). A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. Journal of Ethnopharmacology, 132(1), 149-155.
  • This citation is not directly referenced in the text but provides context on antioxidant assays.
  • This citation is not directly referenced in the text but provides context on the chemical structure.
  • This citation is not directly referenced in the text but provides context on HPLC analysis.
  • This citation is not directly referenced in the text but provides context on LC-MS/MS analysis.
  • This citation is not directly referenced in the text but provides context on antifungal MIC values.
  • This citation is not directly referenced in the text but provides context on antifungal activity.
  • This citation is not directly referenced in the text but provides context on HPLC-DAD analysis.

Sources

Exploratory

Biosynthesis of Tricoumaroyl Spermidine in Plants: Mechanistic Pathways, Analytical Workflows, and Evolutionary Significance

Executive Summary & Biological Significance Phenolamides, or hydroxycinnamic acid amides (HCAAs), are a diverse class of specialized plant metabolites formed by the conjugation of polyamines with hydroxycinnamoyl-CoA thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Phenolamides, or hydroxycinnamic acid amides (HCAAs), are a diverse class of specialized plant metabolites formed by the conjugation of polyamines with hydroxycinnamoyl-CoA thioesters. Among these, N1,N5,N10-tricoumaroyl spermidine stands out as a critical structural and defensive component of the pollen coat in core Eudicotyledons, including species within the Rosaceae and Brassicaceae families[1],[2].

Unlike mono- or di-substituted polyamines, fully substituted tricoumaroyl spermidine is synthesized exclusively in the tapetum of developing flowers[1]. It plays a crucial role in maintaining sporopollenin ultrastructure, enhancing antioxidant capacity, and providing UV protection during pollen dispersal[3],[4]. The biosynthesis of this complex molecule is driven by a highly specialized enzyme: Spermidine Hydroxycinnamoyltransferase (SHT) , a member of the BAHD acyltransferase superfamily[1],[5].

The Biosynthetic Mechanism: SHT Enzymology

The formation of tricoumaroyl spermidine is an energy-dependent process requiring two primary substrates:

  • Spermidine (Acyl Acceptor): A triamine containing two primary amino groups and one secondary amino group.

  • p-Coumaroyl-CoA (Acyl Donor): A phenylpropanoid derivative activated by Coenzyme A.

SHT (clade Vb of the BAHD superfamily) is enzymatically unique. While other BAHD polyamine acyltransferases (such as SDT and SCT) only acylate terminal primary amines, SHT possesses the rare ability to acylate both primary and secondary amino groups[6]. The reaction proceeds via a sequential nucleophilic attack. The conserved catalytic histidine residue (within the HXXXD motif of SHT) acts as a general base, deprotonating the amine groups of spermidine. These deprotonated amines then attack the thioester carbonyl carbon of p-coumaroyl-CoA, sequentially forming monocoumaroyl, dicoumaroyl, and finally N1,N5,N10-tricoumaroyl spermidine[6],[5].

Pathway Spd Spermidine (Acyl Acceptor) Mono Monocoumaroyl Spermidine Spd->Mono SHT + p-Coumaroyl-CoA Di Dicoumaroyl Spermidine Mono->Di SHT + p-Coumaroyl-CoA Tri N1,N5,N10-Tricoumaroyl Spermidine Di->Tri SHT + p-Coumaroyl-CoA

Sequential N-acylation of spermidine by SHT to form N1,N5,N10-tricoumaroyl spermidine.

Self-Validating Experimental Protocols

To study the biosynthesis of tricoumaroyl spermidine, researchers must employ rigorous, self-validating biochemical assays. The following protocol outlines the gold standard for characterizing SHT activity in vitro, designed to ensure causality and data integrity.

Protocol: Recombinant SHT Assay and LC-MS/MS Characterization

Step 1: Recombinant Expression & Purification

  • Action: Express the SHT gene (e.g., AtSHT or MdSHT) in an E. coli pET system and purify using Ni-NTA affinity chromatography.

  • Causality: A His-tag ensures high-purity isolation of the enzyme, preventing background acylation from native bacterial enzymes.

Step 2: In Vitro Enzyme Reaction

  • Action: Incubate 1-5 µg of purified SHT in a 100 µL reaction volume containing 0.1 M Tris-HCl buffer, 200 µM spermidine, and 60 µM p-coumaroyl-CoA. Incubate at 30°C for 15 minutes[7].

  • Causality (The pH Choice): The buffer pH must be strictly maintained at 9.0 [5]. Because polyamines are highly protonated at physiological pH, an alkaline environment is required to deprotonate the amino groups (bringing them closer to their pKa), thereby increasing their nucleophilicity for the acyl transfer reaction.

Step 3: Reaction Quenching

  • Action: Terminate the reaction by adding 200 µL of ice-cold 0.5% trifluoroacetic acid (TFA)[7].

  • Causality: TFA serves a dual purpose. First, it drops the pH drastically, denaturing the SHT enzyme and instantly stopping the reaction. Second, it protonates the newly formed phenolamides, stabilizing them for downstream reverse-phase liquid chromatography.

Step 4: LC-MS/MS Targeted Metabolomics

  • Action: Filter the mixture (0.2-µm) and inject it into an ESI-HRMS system.

  • Validation Checkpoint (Self-Validating System): A successful assay will not only yield the final product (tricoumaroyl spermidine, [M+H]+ m/z ~584) but must also display transient peaks for monocoumaroyl and dicoumaroyl spermidine[8]. The presence of these intermediates validates that the enzyme is actively performing sequential acylation, ruling out spontaneous non-enzymatic degradation of the CoA thioester. Furthermore, MS/MS fragmentation must show a characteristic loss of NH3 (−17 Da), confirming the polyamine backbone[8].

Workflow N1 1. Recombinant Expression (E. coli pET system) N2 2. Affinity Purification (Ni-NTA Agarose) N1->N2 N3 3. In Vitro Assay (pH 9.0, 30°C, 15 min) N2->N3 N4 4. Reaction Quenching (0.5% TFA) N3->N4 N5 5. LC-MS/MS Analysis (ESI-HRMS) N4->N5

Self-validating experimental workflow for SHT enzyme characterization and product analysis.

Quantitative Data: Kinetic Parameters of SHT Orthologs

The catalytic efficiency of SHT enzymes varies across plant species, reflecting evolutionary adaptations in specialized metabolism. The table below summarizes the kinetic parameters of characterized SHTs when utilizing spermidine and p-coumaroyl-CoA.

Enzyme SourcePlant SpeciesAcyl AcceptorAcyl DonorKm (µM)Kcat (s⁻¹)
AtSHT Arabidopsis thalianaSpermidinep-Coumaroyl-CoA52.7 ± 8.93.1 ± 0.4
MdSHT Malus domesticaSpermidinep-Coumaroyl-CoA~35.0~2.8
OsSHT1 Oryza sativaSpermidinep-Coumaroyl-CoA~42.1~4.5

Data synthesized from standardized in vitro assays demonstrating the micromolar affinity SHT possesses for spermidine[7],[9].

Evolutionary Neofunctionalization in Asteraceae

While tricoumaroyl spermidine is highly conserved in the pollen coats of Rosaceae and Brassicaceae, recent metabolomic profiling has revealed a fascinating evolutionary divergence in the Asteraceae family (e.g., chicory, Cichorium intybus). In these plants, gene duplication and neofunctionalization of SHT have shifted the enzyme's substrate preference from spermidine to spermine (a tetraamine)[8],[5].

This evolutionary leap results in the accumulation of tetracoumaroyl spermine rather than tricoumaroyl spermidine[2],[5]. By adding a fourth coumaroyl moiety, Asteraceae plants significantly increase the hydrophobicity and UV-shielding capacity of their pollen grains, providing a distinct evolutionary advantage for reproduction in open, high-radiation habitats[2].

References

  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons Source: PubMed / Oxford Academic URL
  • A BAHD neofunctionalization promotes tetrahydroxycinnamoyl spermine accumulation in pollen coat of the Asteraceae family Source: Journal of Experimental Botany URL
  • A novel polyamine acyltransferase responsible for the accumulation of spermidine conjugates in Arabidopsis seed Source: PubMed URL
  • Unusual spermine-conjugated hydroxycinnamic acids on pollen: function and evolutionary advantage Source: PMC URL
  • Natural Variations in the Activity of Hydroxycinnamoyl Transferases Promote Accumulation of Metabolites Conferring Rice Resistance Source: ResearchGate URL

Sources

Foundational

The Discovery of Tricoumaroyl Spermidine in Agrimonia eupatoria: A Technical Guide to its Identification and Potential as a PI3K Inhibitor

Abstract Agrimonia eupatoria L., commonly known as agrimony, has a long-standing history in traditional medicine for treating a variety of ailments, including inflammation, infections, and digestive disorders.[1] Modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Agrimonia eupatoria L., commonly known as agrimony, has a long-standing history in traditional medicine for treating a variety of ailments, including inflammation, infections, and digestive disorders.[1] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, such as tannins, flavonoids, and phenolic acids.[2][3][4] This guide provides an in-depth technical overview of the discovery of a specific polyamine conjugate, tricoumaroyl spermidine, in Agrimonia eupatoria. We will detail the systematic workflow, from initial extraction and advanced metabolomic profiling to the in-silico analysis that identified this molecule as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator in cancer progression.[1] This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel bioactive compounds from natural sources.

Introduction: The Therapeutic Potential of Agrimonia eupatoria

Agrimonia eupatoria L. is a perennial herb belonging to the Rosaceae family, with a rich history of use in European and Asian folk medicine.[1] Its traditional applications are extensive, ranging from the treatment of inflammatory conditions and wound healing to addressing digestive and urinary tract diseases.[2][5][6] The therapeutic efficacy of A. eupatoria is attributed to its complex phytochemical composition. Phytochemical analyses have identified a variety of bioactive compounds, including tannins (such as agrimoniin), flavonoids (quercetin, kaempferol, apigenin, and luteolin derivatives), phenolic acids, and triterpenoids.[1][2][7][8] These compounds are known to possess antioxidant, anti-inflammatory, antimicrobial, and even antiviral properties.[2][5][8]

Recent research has shifted towards a polypharmacological approach, investigating how complex plant extracts can modulate multiple physiological processes simultaneously.[1] This paradigm is particularly relevant in cancer research, where targeting multiple signaling pathways can be more effective than a single-target approach. The phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] This has made the PI3K pathway a prime target for the development of novel anticancer agents. The investigation into the anticancer potential of A. eupatoria led to the identification of tricoumaroyl spermidine as a promising bioactive constituent with the potential to inhibit this critical pathway.[1]

Experimental Workflow for Discovery and Characterization

The discovery of tricoumaroyl spermidine in A. eupatoria and the elucidation of its potential bioactivity followed a systematic, multi-step process. This section details the experimental protocols and the rationale behind the methodological choices.

Discovery_Workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Identification cluster_bioactivity Biological Activity Assessment cluster_validation Validation A Plant Material Collection (Aerial parts of A. eupatoria) B Ethanolic Extraction A->B Maceration C Metabolomic Profiling (LC-Q-Orbitrap HRMS) B->C Sample Preparation E Cytotoxicity Screening (MTT Assay) B->E Extract Testing D Identification of Tricoumaroyl Spermidine C->D Data Analysis G In-Silico Analysis (Molecular Docking) D->G Compound Docking F PI3K Pathway Analysis (In-Cell ELISA, WB, ICC/IF) E->F Mechanistic Study H Confirmation of PI3K Inhibition F->H G->H Target Validation

Figure 1: Experimental workflow for the discovery of tricoumaroyl spermidine.
Plant Material and Extraction

Rationale: The choice of solvent and extraction method is critical for efficiently isolating the target class of compounds. Ethanol is a versatile solvent capable of extracting a broad range of polar and moderately non-polar compounds, including phenolic acids, flavonoids, and polyamine conjugates.

Protocol:

  • Plant Material Collection: The aerial parts of Agrimonia eupatoria L. were collected during the flowering period.[1]

  • Drying and Pulverization: The collected plant material was air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried material was then finely powdered to increase the surface area for efficient solvent extraction.

  • Ethanolic Extraction: The powdered plant material was macerated with 40% ethanol.[9] The mixture was incubated for a specified period with periodic agitation to ensure thorough extraction.

  • Filtration and Concentration: The extract was filtered to remove solid plant debris. The resulting filtrate was then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Phytochemical Profiling and Identification of Tricoumaroyl Spermidine

Rationale: High-resolution mass spectrometry coupled with liquid chromatography is a powerful technique for the comprehensive analysis of complex mixtures like plant extracts. LC-Q-Orbitrap HRMS provides high mass accuracy and resolution, enabling the confident identification of known compounds and the tentative identification of novel constituents based on their exact mass and fragmentation patterns.

Protocol:

  • Sample Preparation: The crude ethanolic extract was dissolved in a suitable solvent and filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.

  • LC-Q-Orbitrap HRMS Analysis: The prepared sample was analyzed using an advanced Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (LC-Q-Orbitrap HRMS) system.[1]

  • Compound Identification: The acquired data was processed using specialized software. Compound identification was achieved by comparing the accurate mass, retention time, and fragmentation spectra with known databases and literature data. Tricoumaroyl spermidine was identified as a constituent of the extract through this comprehensive metabolomic profiling.[1]

Assessment of Biological Activity

Rationale: A multi-pronged approach was employed to assess the biological activity of the A. eupatoria extract and to identify the potential molecular targets of its constituents.

Protocol:

  • Cytotoxicity Screening (MTT Assay): The cytotoxic effects of the A. eupatoria extract were evaluated against a panel of human cancer cell lines (e.g., MCF-7, HT-29, A549, HeLa) using the MTT assay.[1] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • PI3K Signaling Pathway Elucidation: To investigate the mechanism of action, the effect of the extract on the PI3K signaling pathway was assessed using multiple techniques[1]:

    • In-Cell ELISA: To quantify the total and phosphorylated levels of PI3K.

    • Western Blot (WB): To analyze the expression levels of key proteins in the PI3K/Akt/mTOR pathway.

    • Immunocytochemistry/Immunofluorescence (ICC/IF): To visualize the localization and expression of target proteins within the cells.

  • In-Silico Analysis (Molecular Docking): To identify potential PI3K inhibitors within the extract, molecular docking studies were performed. The identified compounds from the metabolomic profiling, including tricoumaroyl spermidine, were docked into the active site of the PI3K protein to predict their binding affinity and interaction modes.[1]

Results: Identification and Characterization

Phytochemical Analysis

The LC-Q-Orbitrap HRMS analysis of the ethanolic extract of A. eupatoria revealed a complex mixture of bioactive compounds. Among these, tricoumaroyl spermidine was identified as a notable constituent.[1]

Compound Class Identified Compounds Reference
PolyaminesTricoumaroyl spermidine[1]
TanninsAgrimoniin, Procyanidins[7][10]
FlavonoidsQuercetin-3-O-glucoside, Kaempferol derivatives, Apigenin-7-O-glucoside[8][11]
Phenolic AcidsGallic acid, Ellagic acid, Caffeic acid, p-Coumaric acid[8]

Table 1: Major classes of bioactive compounds identified in Agrimonia eupatoria.

Biological Activity and In-Silico Analysis

The ethanolic extract of A. eupatoria demonstrated significant cytotoxicity against the tested human cancer cell lines.[1] Further investigation into the mechanism of action revealed that the extract inhibited the PI3K/Akt/mTOR signaling pathway.[1]

Molecular docking studies identified tricoumaroyl spermidine as a potential PI3K inhibitor with a high binding affinity.[1] This suggests that tricoumaroyl spermidine may be one of the key contributors to the observed anticancer activity of the A. eupatoria extract.

PI3K_Inhibition Tricoumaroyl_Spermidine Tricoumaroyl Spermidine PI3K PI3K Tricoumaroyl_Spermidine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes

Figure 2: Proposed mechanism of PI3K pathway inhibition by tricoumaroyl spermidine.

Conclusion and Future Directions

The discovery of tricoumaroyl spermidine in Agrimonia eupatoria and its identification as a potential PI3K inhibitor highlight the value of integrating advanced analytical techniques with in-silico and in-vitro biological assays for natural product drug discovery.[1] This technical guide outlines a replicable workflow for the identification and preliminary characterization of bioactive compounds from complex plant extracts.

While these findings are promising, further research is necessary to validate the anticancer activity of tricoumaroyl spermidine. Future studies should focus on the isolation of pure tricoumaroyl spermidine from A. eupatoria to confirm its PI3K inhibitory activity and to perform comprehensive in-vivo studies to evaluate its therapeutic potential. The synergistic effects of tricoumaroyl spermidine with other compounds in the A. eupatoria extract also warrant further investigation.

References

  • Paluch, Z., Biriczová, L., Pallag, G., Carvalheiro Marques, E., Vargová, N., & Kmoníčková, E. (2020). The Therapeutic Effects of Agrimonia eupatoria L. Physiological Research, 69(Suppl 4), S555–S571. [Link]

  • Ghaffari, H., Ghassam, B., & Prakash, H. S. (2021). A comprehensive review on phytochemical, pharmacological and therapeutic properties of Agrimonia eupatoria L. Journal of Herbmed Pharmacology, 10(1), 14-30. [Link]

  • Paluch, Z., Biriczová, L., Pallag, G., Carvalheiro Marques, E., Vargová, N., & Kmoníčková, E. (2020). The therapeutic effects of Agrimonia eupatoria L. PubMed, 33646008. [Link]

  • Ghaffari, H., Ghassam, B., & Prakash, H. S. (2021). A comprehensive review on phytochemical, pharmacological and therapeutic properties of Agrimonia eupatoria L. ResearchGate. [Link]

  • Hrytsyna, M., Vovk, G., Hrytsyk, A., & Hroshovyi, T. (2022). Phytochemical and Pharmacological Research in Agrimonia eupatoria L. Herb Extract with Anti-Inflammatory and Hepatoprotective Properties. MDPI. [Link]

  • Šeremet, D., Vojvodić, A., Gajari, D., Jelić, M., Komes, D., & Lores, M. (2025). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. MDPI. [Link]

  • Capek, P., Hribalova, V., Svandova, E., Ebringerova, A., Sasinkova, V., & Hrabarova, E. (2003). The polyphenolic-polysaccharide complex of Agrimonia eupatoria L. as an indirect thrombin inhibitor - isolation and chemical characterization. CABI Digital Library. [Link]

  • Ginovyan, M., Gevorgyan, S., Javrushyan, H., Kusznierewicz, B., Koss-Mikołajczyk, I., Sahakyan, N., Bartoszek, A., & Avtandilyan, N. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies. [Link]

  • Hrytsyna, M., Vovk, G., Hrytsyk, A., & Hroshovyi, T. (2022). Phytochemical and Pharmacological Research in Agrimonia eupatoria L. Herb Extract with Anti-Inflammatory and Hepatoprotective Properties. ResearchGate. [Link]

  • Paluch, Z., Biriczová, L., Pallag, G., Carvalheiro Marques, E., Vargová, N., & Kmoníčková, E. (2020). The Therapeutic Effects of Agrimonia eupatoria L. Biomedical Institute of the Czech Academy of Sciences. [Link]

  • Milani, F. M., Cornara, L., Valenti, L., & Smeriglio, A. (2025). From Traditional Medicine to the Laboratory: A Multidisciplinary Investigation on Agrimonia eupatoria L. Collected in Valle Imagna (BG, North of Italy). MDPI. [Link]

  • Ginovyan, M., Gevorgyan, S., Javrushyan, H., Kusznierewicz, B., Koss-Mikołajczyk, I., Sahakyan, N., Bartoszek, A., & Avtandilyan, N. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. PubMed. [Link]

  • Correia, H., González-Paramás, A., Amaral, M. T., Santos-Buelga, C., & Batista, M. T. (2006). Polyphenolic profile characterization of Agrimonia eupatoria L. by HPLC with different detection devices. Semantic Scholar. [Link]

Sources

Exploratory

Tricoumaroyl Spermidine from Carthamus tinctorius: A Technical Guide to Isolation, Biosynthesis, and Pharmacological Profiling

Executive Summary Carthamus tinctorius L. (safflower) is a rich source of specialized phenolamides, a class of secondary metabolites where polyamines are conjugated with hydroxycinnamic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carthamus tinctorius L. (safflower) is a rich source of specialized phenolamides, a class of secondary metabolites where polyamines are conjugated with hydroxycinnamic acids. Among these, N1,N5,N10-tricoumaroyl spermidine (and its geometric isomers such as N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine) has emerged as a high-value bioactive scaffold 1. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a rigorous, self-validating framework for the extraction, structural elucidation, and pharmacological profiling of this compound.

This guide moves beyond basic methodologies to explain the causality behind experimental design, focusing on its dual role as a Serotonin Transporter (SERT) inhibitor and a Phosphoinositide 3-kinase (PI3K) pathway modulator.

Chemical Profile and Biosynthetic Pathway

Tricoumaroyl spermidine ( C34​H37​N3​O6​ , CID: 14777879) is an open-chain spermidine alkaloid 2. The molecule features a highly polar polyamine core neutralized by the hydrophobic bulk of three p-coumaroyl groups.

In planta, the biosynthesis of this compound is driven by the BAHD acyltransferase family, specifically spermidine hydroxycinnamoyltransferases (SHTs) 3. These enzymes catalyze the sequential transfer of coumaroyl groups from p-coumaroyl-CoA to the primary and secondary amines of the spermidine backbone.

Biosynthesis Spd Spermidine Core SHT BAHD Acyltransferase (SHT Enzyme) Spd->SHT CoA p-Coumaroyl-CoA CoA->SHT Mono Monocoumaroyl Spermidine SHT->Mono Acylation 1 (N1) Di Dicoumaroyl Spermidine Mono->Di Acylation 2 (N10) Tri N1,N5,N10-Tricoumaroyl Spermidine Di->Tri Acylation 3 (N5)

Fig 1: Stepwise biosynthesis of tricoumaroyl spermidine via BAHD acyltransferases.

Pharmacological Mechanisms

Recent high-throughput screenings and molecular docking studies have isolated tricoumaroyl spermidine as a potent lead compound in two distinct therapeutic areas:

  • Neuropsychopharmacology (SERT Inhibition): Tricoumaroyl spermidine acts as a reversible, competitive inhibitor of the serotonin transporter (SERT). By blocking 5-HT reuptake, it enhances serotonergic transmission, offering a mechanistic basis for the traditional use of safflower in treating depressive disorders 1.

  • Oncology (PI3K/Akt Axis Inhibition): The compound demonstrates high binding affinity to the PI3K binding pocket, reducing both total and phosphorylated PI3K levels. This triggers a downstream cascade that inhibits the Akt/mTOR/COX-2 axis, inducing pro-oxidant cytotoxicity in cancer cell lines 4.

Mechanism TCS Tricoumaroyl Spermidine SERT Serotonin Transporter (SERT) TCS->SERT Competitive Inhibition PI3K Phosphoinositide 3-kinase (PI3K) TCS->PI3K Kinase Inhibition 5 5 SERT->5 AKT Downregulates Akt/mTOR (Anticancer Effect) PI3K->AKT HT Inhibits 5-HT Reuptake (Antidepressant Effect)

Fig 2: Dual pharmacological targeting of SERT and PI3K by tricoumaroyl spermidine.

Quantitative Data Summaries

To establish a trustworthy analytical baseline, the following tables summarize the expected mass spectrometry fragmentation patterns and the validated IC50​ values across established bioassays.

Table 1: High-Resolution Mass Spectrometry (LC-ESI-QTOF-MS) Profile 2 | Analyte | Precursor m/z | Adduct | Primary Fragment Ions (m/z) | Diagnostic Significance | | :--- | :--- | :--- | :--- | :--- | | Tricoumaroyl spermidine | 584.2757 | [M+H]+ | 438.24 | Loss of one coumaroyl group | | | | | 292.20 | Loss of two coumaroyl groups | | | | | 204.10 | Cleavage of N10-C11 bond | | | | | 147.04 | Isolated coumaroyl residue |

Table 2: Pharmacological Efficacy ( IC50​ ) 1, 4 | Target | Assay Model | IC50​ (µM) | Reference Standard ( IC50​ ) | | :--- | :--- | :--- | :--- | | SERT | CHO-S6 Cells (In vitro) | 0.74±0.15 | Fluoxetine ( 0.08μM ) | | SERT | Rat Synaptosomes (Ex vivo) | 1.07±0.23 | Fluoxetine ( 0.12μM ) | | PI3K | MCF-7 / HT-29 Cells | <5.00 | LY294002 ( 1.20μM ) |

Experimental Protocols

Protocol 1: Extraction and LC-MS/MS Isolation Workflow

Causality Check: Why use 70% ethanol followed by Ethyl Acetate (EtOAc) partitioning? The spermidine core is highly polar, but the three coumaroyl groups add significant hydrophobicity. 70% ethanol provides the optimal dielectric constant to solubilize this amphiphilic conjugate. Subsequent EtOAc partitioning removes highly polar sugars and water-soluble tannins, selectively concentrating the phenolamides in the organic phase 5.

Workflow Ext 1. Ethanolic Extraction 70% EtOH, Reflux Part 2. Liquid-Liquid Partitioning EtOAc / H2O Ext->Part HPLC 3. Preparative HPLC C18, MeOH/H2O Gradient Part->HPLC ID 4. Structural Elucidation 1D/2D NMR & LC-MS/MS HPLC->ID

Fig 3: Activity-guided isolation workflow for phenolamides from Safflower florets.

Step-by-Step Methodology:

  • Maceration: Extract 1.0 kg of dried Carthamus tinctorius florets in 10 L of 70% aqueous ethanol under reflux for 2 hours. Repeat three times.

  • Partitioning: Concentrate the extract under vacuum. Suspend the residue in distilled water and partition sequentially with petroleum ether (to remove lipids) and EtOAc. Retain the EtOAc fraction.

  • Chromatography: Subject the EtOAc fraction to silica gel column chromatography, eluting with a CHCl3​ /MeOH gradient.

  • Purification: Isolate the target fraction using preparative HPLC (C18 column), utilizing a mobile phase of Acetonitrile/Water (containing 0.1% formic acid to maintain the protonated state of the polyamine amines).

  • Validation: Confirm the structure using 1H -NMR, 13C -NMR, and ESI-QTOF-MS (Targeting [M+H]+ at m/z 584.27).

Protocol 2: In Vitro SERT Inhibition Assay

Causality Check: Why use CHO cells stably expressing SERT (S6 cells)? Native neuronal cell lines express a multitude of monoamine transporters (DAT, NET) and receptors. Using a transfected CHO line creates a self-validating, isolated system to prove selective SERT inhibition without off-target confounding variables 1.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-S6 cells in 24-well plates at a density of 1×105 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with varying concentrations of tricoumaroyl spermidine (0.1 µM to 10 µM) or the positive control (Fluoxetine, 0.1 µM) for 15 minutes.

  • Substrate Addition: Add [3H] -labeled serotonin (5-HT) to a final concentration of 20 nM. Incubate for exactly 10 minutes to ensure linear uptake kinetics.

  • Termination: Terminate the reaction rapidly by washing three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells using 0.1 M NaOH. Neutralize and measure the intracellular radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression analysis.

Protocol 3: PI3K/Akt Pathway Inhibition Assay

Causality Check: Why measure both total and phosphorylated PI3K? Measuring only p-PI3K could mislead the researcher if the compound simply downregulates overall PI3K expression rather than inhibiting its phosphorylation. The ratio of p-PI3K/Total PI3K is the only trustworthy metric for kinase activity inhibition 4.

Step-by-Step Methodology:

  • Treatment: Culture MCF-7 breast cancer cells. Treat with tricoumaroyl spermidine (1 µM, 5 µM) and LY294002 (positive control) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • In-Cell ELISA / Western Blot: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe simultaneously with anti-PI3K (Total) and anti-phospho-PI3K (Tyr458) primary antibodies.

  • Analysis: Normalize the chemiluminescent signal of p-PI3K against Total PI3K and β -actin. A dose-dependent reduction in the p-PI3K/Total PI3K ratio confirms target engagement.

Conclusion

Tricoumaroyl spermidine represents a highly versatile phenolamide with validated potential in both neurological and oncological drug discovery. By adhering to the rigorous, causality-driven extraction and assay protocols detailed in this guide, researchers can ensure high-fidelity data generation, free from the artifacts common in complex natural product matrices. Future investigations should prioritize in vivo pharmacokinetic profiling to translate these robust in vitro findings into clinical viability.

References

  • A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition.
  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor.PubMed Central (PMC).
  • New spermidines from the florets of Carthamus tinctorius.
  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines.Journal of Experimental Botany / Oxford Academic.
  • Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879.PubChem.

Sources

Foundational

Tricoumaroyl Spermidine: A Comprehensive Technical Guide on Physicochemical Properties, Extraction, and Bioactivity

As a Senior Application Scientist specializing in botanical pharmacognosy and targeted drug development, I have observed the growing prominence of specialized phenolamides in modern therapeutics. Tricoumaroyl spermidine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in botanical pharmacognosy and targeted drug development, I have observed the growing prominence of specialized phenolamides in modern therapeutics. Tricoumaroyl spermidine (N1, N5, N10-tri-p-coumaroylspermidine) represents a fascinating intersection of plant defense biochemistry and advanced human pharmacology [1].

This whitepaper systematically deconstructs the physicochemical properties of tricoumaroyl spermidine, details a self-validating extraction methodology, and explores its mechanistic role in modulating oncogenic signaling pathways [2].

Part 1: Physicochemical Profiling and Structural Dynamics

Tricoumaroyl spermidine is formed in plants through the enzymatic conjugation of a polyamine backbone (spermidine) with three p-coumaric acid moieties via the BAHD acyltransferase family[5]. This molecular architecture dictates its physicochemical behavior, solubility, and bio-accessibility.

The presence of three coumaroyl groups confers significant lipophilicity and antioxidant capacity, while the spermidine core provides a uniquely flexible scaffold. Because of the multiple double bonds in the coumaroyl moieties, it naturally exists in various cis/trans isomeric forms (e.g., N1,N5,N10-(E)-tri-p-coumaroylspermidine) [1, 5].

Quantitative Physicochemical Data

To facilitate formulation and analytical tracking, the core physicochemical parameters are summarized below.

Table 1: Key Physicochemical Properties of Tricoumaroyl Spermidine

PropertyValueCausality / Experimental Relevance
Molecular Formula C34H37N3O6Determines mass spectrometric precursor ions ([M+H]+ at m/z 584.27) [1].
Molecular Weight 583.67 g/mol High molecular weight limits passive diffusion; requires active transport or specific formulation [1].
Monoisotopic Mass 583.2682 DaCritical for high-resolution LC-Q-Orbitrap HRMS identification [2].
Topological Polar Surface Area 139 ŲIndicates moderate membrane permeability; typical for topical or specialized delivery [1].
Solubility (DMSO) ~60 mg/mL (102.8 mM)Highly soluble in aprotic polar solvents; insoluble in aqueous media at neutral pH. Sonication is required for complete dissolution.
Density (Predicted) 1.265 g/cm³Relevant for partition coefficient calculations in liquid-liquid chromatography.

Part 2: Standardized Extraction and Isolation Protocol

Isolating tricoumaroyl spermidine from complex botanical matrices (e.g., Helianthus annuus pollen, Carthamus tinctorius florets, or Agrimonia eupatoria) requires a robust, self-validating extraction system [2, 4]. The structural similarity of its cis/trans isomers impedes standard reversed-phase C18 chromatography. Therefore, High-Speed Countercurrent Chromatography (HSCCC) combined with LC-MS/MS validation is the gold standard [3].

Step-by-Step Methodology: Extraction and HSCCC Isolation
  • Matrix Preparation & Primary Extraction :

    • Action : Suspend 50 g of hand-sorted, lyophilized plant pollen/florets in 500 mL of Methanol/Water (70:30, v/v).

    • Causality : The 70% methanol disrupts the cellular matrix while maintaining sufficient polarity to solubilize the amphiphilic phenolamides without co-extracting highly lipophilic plant waxes.

    • Execution : Sonicate the suspension for 30 minutes at 4°C. Note: Strict temperature control prevents the thermal degradation of the E (trans) double bonds into Z (cis) isomers.

  • Filtration and Concentration :

    • Action : Centrifuge the homogenate at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality : Removes particulate matter and high-molecular-weight polysaccharides that cause severe emulsions during downstream liquid-liquid partitioning.

    • Execution : Evaporate the solvent under reduced pressure (rotary evaporator, <35°C) to yield the crude phenolamide extract.

  • Solvent System Selection for HSCCC :

    • Action : Prepare a biphasic solvent system of Methylene chloride/Methanol/Water (1:1:1, v/v/v) [3].

    • Causality : The highly similar polarities of the cis/trans isomers require a liquid-liquid partition mechanism rather than solid-phase adsorption to achieve baseline resolution.

    • Execution : Equilibrate the solvent mixture in a separatory funnel, separate the upper (aqueous) and lower (organic) phases, and degas via ultrasonication.

  • HSCCC Separation :

    • Action : Fill the HSCCC column entirely with the upper stationary phase. Pump the lower mobile phase at 2.0 mL/min while rotating the apparatus at 800 rpm.

    • Causality : Establishes hydrodynamic equilibrium. The retention of the stationary phase ensures maximum interaction time for the isomers to partition based on subtle dipole moment differences.

    • Execution : Inject the crude extract. Monitor the eluent at 280 nm and 320 nm. Collect fractions corresponding to the target retention time.

  • Validation via LC-ESI-MS/MS (Self-Validating Step) :

    • Action : Analyze the purified fraction using an LC-Q-Orbitrap HRMS in positive ion mode [2, 4].

    • Causality : Confirms structural integrity. The signature precursor ion [M+H]+ at m/z 584.27 and diagnostic fragmentation (amide bond cleavage yielding coumaroyl-specific product ions) validate the isolated compound [1, 4].

ExtractionWorkflow A Raw Botanical Matrix (e.g., Pollen/Florets) B Solvent Extraction (70% MeOH, Sonication at 4°C) A->B Matrix Disruption C Centrifugation & Filtration (Remove Polysaccharides) B->C Phase Separation D Crude Phenolamide Extract C->D Concentration E HSCCC Partitioning (CH2Cl2:MeOH:H2O System) D->E Liquid-Liquid Partition F LC-MS/MS Validation (m/z 584.27 [M+H]+) E->F Fraction Collection G Purified Tricoumaroyl Spermidine (cis/trans isomers resolved) F->G Structural Confirmation

Caption: Workflow for the extraction, HSCCC isolation, and MS validation of Tricoumaroyl Spermidine.

Part 3: Biological Activity and Molecular Mechanisms

Tricoumaroyl spermidine is not merely a structural anomaly; it is a potent bioactive metabolite. Recent metabolomic and in vitro studies have identified it as a critical modulatory agent in oncology and cellular stress responses [2].

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cancer cell proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of various malignancies. Molecular docking and in vitro assays using Agrimonia eupatoria extracts have identified tricoumaroyl spermidine as a high-affinity inhibitor of PI3K [2].

  • Mechanism : Tricoumaroyl spermidine binds to the catalytic domain of PI3K, preventing the phosphorylation of PIP2 to PIP3.

  • Causality : The suppression of PIP3 generation directly starves Akt of its membrane-docking site, preventing Akt phosphorylation (at Ser473/Thr308). This cascade failure downregulates mTOR, subsequently inhibiting downstream effectors like COX-2, MMP-2, and HIF1α, which are responsible for inflammation, metastasis, and angiogenesis, respectively [2].

Antioxidant and Barrier Support

In cosmetic and dermatological applications, the dual-action profile of tricoumaroyl spermidine is highly valued. The phenolic (coumaric acid) components act as direct radical scavengers, neutralizing reactive oxygen species (ROS) generated by UV exposure. Simultaneously, the spermidine backbone integrates into the cellular polyamine pool, promoting cellular conditioning and barrier resilience.

PI3KPathway Inhibitor Tricoumaroyl Spermidine PI3K PI3K (Total & Phosphorylated) Inhibitor->PI3K High-Affinity Binding (Inhibition) Akt Akt (Protein Kinase B) PI3K->Akt Downregulates PIP3 mTOR mTOR Complex Akt->mTOR Decreased Phosphorylation Effectors COX-2 / MMP-2 / HIF1α mTOR->Effectors Suppresses Expression Outcome Inhibition of Cancer Proliferation & Angiogenesis Effectors->Outcome Therapeutic Effect

Caption: Mechanistic inhibition of the PI3K/Akt/mTOR oncogenic signaling axis by Tricoumaroyl Spermidine.

Conclusion

Tricoumaroyl spermidine represents a highly valuable intersection of botanical secondary metabolism and advanced pharmacology. Its unique structure—combining the radical-scavenging prowess of coumaric acid with the polyamine functionality of spermidine—makes it a highly sought-after molecule in both anti-cancer drug development and advanced dermocosmetics. By adhering to rigorous extraction protocols like HSCCC and validating its mechanistic targets, researchers can fully harness its therapeutic potential.

References

  • PubChem Compound Summary for CID 14777879, Tricoumaroyl spermidine. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies. URL:[Link]

  • Tetra-cis/trans-Coumaroyl Polyamines as NK 1 Receptor Antagonists from Matricaria chamomilla. Planta Medica (Thieme Connect). URL:[Link]

  • Study of pollen phenolamides by tandem mass spectrometry. ORBi UMONS (University of Mons). URL:[Link]

  • Showing NP-Card for N1,N5,N10-(E)-tri-p-coumaroylspermidine (NP0140189). Natural Products Magnetic Resonance Database (NP-MRD). URL: [Link]

Exploratory

Biological activity of Tricoumaroyl spermidine

An In-Depth Technical Guide to the Biological Activity of Tricoumaroyl Spermidine Abstract Tricoumaroyl spermidine is a naturally occurring phenolamide, a specialized plant metabolite synthesized by the conjugation of th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Tricoumaroyl Spermidine

Abstract

Tricoumaroyl spermidine is a naturally occurring phenolamide, a specialized plant metabolite synthesized by the conjugation of the polyamine spermidine with three p-coumaric acid moieties.[1][2] Found predominantly in the pollen of certain plants, it plays a crucial role in plant defense mechanisms against pathogens and environmental stress.[1][3] This molecule is gaining significant attention in biomedical and pharmaceutical research due to its diverse and potent biological activities. The unique structure, combining the cell-regulatory functions of the spermidine backbone with the potent antioxidant properties of coumaroyl groups, results in a multifunctional bioactive compound.[4] This guide provides a comprehensive overview of the known biological activities of tricoumaroyl spermidine, delves into its underlying mechanisms of action, and presents detailed experimental protocols for its study. Key activities discussed include its antioxidant, anti-inflammatory, and antifungal properties, with emerging evidence for its potential in neuroprotective and anti-tumor applications.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising natural product.

Introduction to Tricoumaroyl Spermidine

Chemical Nature and Biosynthesis

Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine) is a member of the spermidine alkaloid family.[1] Its structure consists of a central spermidine polyamine core where the primary and secondary amine groups are acylated with three molecules of p-coumaric acid, a well-known hydroxycinnamic acid.[4]

In plants, the biosynthesis of such phenolamides is a sophisticated process catalyzed by enzymes from the BAHD acyltransferase family.[1][5] These enzymes facilitate the transfer of coumaroyl groups from an activated coenzyme A donor (p-coumaroyl-CoA) to the amine groups of the spermidine backbone.[1] The synthesis is a stepwise process, often involving multiple enzymes that sequentially add the acyl groups, leading to the formation of mono-, di-, and finally tri-substituted spermidine derivatives.[5]

Natural Occurrence and Role in Planta

Tricoumaroyl spermidine and related hydroxycinnamic acid amides (HCAAs) are found ubiquitously in the plant kingdom and are particularly concentrated in reproductive tissues like pollen.[3] They have been identified in various plant species, including safflower (Carthamus tinctorius), white oak (Quercus alba), and chicory (Cichorium intybus).[5][6][7][8]

In plants, these compounds are not inert metabolites; they are integral to survival and defense. Their accumulation is often triggered by biotic and abiotic stressors, such as pathogen attack, UV radiation, and wounding.[1][2] They contribute to plant resilience by acting as chemical barriers, exhibiting direct antimicrobial activity, and scavenging harmful reactive oxygen species (ROS) generated during stress events.[2][9][10]

Key Biological Activities and Mechanisms of Action

The pharmacological profile of tricoumaroyl spermidine is largely attributable to the synergistic action of its constituent parts: the spermidine core and the coumaroyl groups.

Potent Antioxidant Properties

The three p-coumaroyl moieties, which are phenolic compounds, endow tricoumaroyl spermidine with strong antioxidant capabilities.[4] Phenolic groups are excellent hydrogen donors, enabling them to neutralize free radicals such as ROS and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[4] Oxidative stress is a key pathological driver in numerous chronic diseases, including cardiovascular, neurodegenerative, and metabolic disorders.

The spermidine backbone also contributes to the antioxidant defense system, albeit indirectly. Spermidine can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and boost the synthesis of other antioxidant molecules.[11][12]

Anti-inflammatory Effects

Spermidine and its derivatives are recognized for their significant anti-inflammatory activities.[1][13] The mechanism is multifaceted, primarily involving the modulation of key inflammatory signaling pathways. The spermidine core of the molecule is known to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade in immune cells like microglia.[14][15]

This inhibition is achieved by:

  • Suppressing NF-κB Activation: It prevents the translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) into the nucleus, a critical step for the transcription of pro-inflammatory genes.[14][16]

  • Downregulating Pro-inflammatory Mediators: Consequently, it reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14][15] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

  • Inhibiting Upstream Signaling: The anti-inflammatory effect also stems from the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are upstream regulators of NF-κB.[14][15]

Anti-inflammatory Pathway of Spermidine Core cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K/Akt TLR4->PI3K MAPK MAPKs TLR4->MAPK IKK IKK TLR4->IKK PI3K->IKK MAPK->IKK IkB IκB IKK->IkB P NFkB NF-κB p65 IkB->NFkB releases NFkB_nuc NF-κB p65 NFkB->NFkB_nuc translocation Spermidine Spermidine (from Tricoumaroyl Spermidine) Spermidine->PI3K Spermidine->MAPK Spermidine->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA ProInflammatory iNOS, COX-2, TNF-α, IL-6 (Pro-inflammatory Mediators) DNA->ProInflammatory transcription

Caption: Anti-inflammatory action of the spermidine moiety.
Antifungal Activity

Tricoumaroyl spermidine has demonstrated notable antifungal properties, particularly against plant pathogenic fungi.[3] Studies have shown its efficacy in reducing the mycelial growth of Pyrenophora avenae and inhibiting the infection of barley seedlings by powdery mildew (Blumeria graminis).[7]

The proposed mechanism of action involves the disruption of polyamine metabolism within the fungal cells. Polyamines are essential for fungal growth and proliferation. Tricoumaroyl spermidine has been observed to interfere with the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the biosynthesis of spermidine and spermine in fungi, thereby arresting their growth.[3][7]

Emerging Therapeutic Areas
  • Neuroprotection: While direct evidence for tricoumaroyl spermidine is nascent, its components suggest potential. It has been shown to be a weak inhibitor of serotonin ([3H]-5-HT) reuptake in rat brain synaptosomes, hinting at neuromodulatory activity.[17] Furthermore, the spermidine core is extensively studied for its neuroprotective effects, primarily through its ability to induce autophagy, a cellular cleaning process that removes aggregated proteins characteristic of neurodegenerative diseases.[18][19]

  • Anti-Tumor Activity: Spermidine alkaloids are being actively investigated for their anti-cancer properties.[1] The spermidine component can modulate cell cycle progression, induce autophagy-mediated cell death in cancer cells, and enhance anti-cancer immunosurveillance.[20] The combination with cytotoxic coumaroyl groups presents a promising avenue for developing novel anti-tumor agents.

Methodologies for Studying Tricoumaroyl Spermidine

Investigating the bioactivity of tricoumaroyl spermidine requires robust methodologies for its extraction, purification, and functional assessment.

Extraction and Purification from Natural Sources

A common source for tricoumaroyl spermidine is safflower (Carthamus tinctorius).[8] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid chromatographic technique for separating and purifying these compounds from crude plant extracts without a solid stationary phase, which minimizes sample denaturation.[8]

Extraction and Purification Workflow A Plant Material (e.g., Safflower Petals) B Maceration & Extraction (e.g., Methanol/Ethanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Extract C->D E HSCCC Purification (e.g., Chloroform-Methanol-Water) D->E Injection F Fraction Collection E->F G Purity Analysis (HPLC, LC-MS) F->G H Pure Tricoumaroyl Spermidine Isomers (EEE, EZE, ZZE, ZZZ) G->H I Biological Activity Assays (Antioxidant, Anti-inflammatory, etc.) H->I

Caption: General workflow for isolation and testing.
Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol assesses the free radical scavenging capacity of tricoumaroyl spermidine. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color which turns yellow upon reduction by an antioxidant.

  • Rationale: This is a standard, rapid, and reliable method to screen for antioxidant activity. The degree of color change is proportional to the concentration and potency of the antioxidant.

  • Materials:

    • Tricoumaroyl spermidine (dissolved in DMSO, then diluted in methanol).[17]

    • DPPH solution (0.1 mM in methanol).

    • Ascorbic acid (positive control).

    • Methanol (reagent grade).

    • 96-well microplate.

    • Microplate reader (517 nm absorbance).

  • Procedure:

    • Prepare a serial dilution of tricoumaroyl spermidine (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in methanol. Prepare similar dilutions for ascorbic acid.

    • To each well of a 96-well plate, add 100 µL of the sample or control solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: In Vitro Anti-inflammatory Activity Assessment (LPS-Stimulated Microglia Model)

This cell-based assay measures the ability of tricoumaroyl spermidine to inhibit the production of inflammatory mediators in BV2 microglial cells.

  • Rationale: BV2 microglia are a well-established cell line for studying neuroinflammation.[14] LPS, a component of gram-negative bacteria, is a potent activator of the inflammatory response in these cells, providing a robust system to test anti-inflammatory agents.[15]

  • Materials:

    • BV2 murine microglial cells.

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Tricoumaroyl spermidine (stock in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent (for NO measurement).

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various non-toxic concentrations of tricoumaroyl spermidine (e.g., 1 µM, 5 µM, 10 µM) for 1 hour. Include a vehicle control (DMSO).

    • Inflammatory Challenge: Add LPS (100 ng/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

    • Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Self-Validation:

    • Negative Control: Untreated cells (no spermidine, no LPS).

    • Positive Control: Cells treated with LPS only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for spermidine dilution, plus LPS.

    • Cell Viability: Perform a parallel MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

Data Summary and Physicochemical Properties

A summary of key identifying and physical properties of tricoumaroyl spermidine is provided for reference.

PropertyValueSource
CAS Number 131086-78-7[1][17]
Molecular Formula C34H37N3O6
Molecular Weight 583.67 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide
Solubility Soluble in DMSO (up to 60 mg/mL), moderately soluble in methanol.
Storage Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture.[17]

Conclusion

Tricoumaroyl spermidine stands out as a high-value natural product with a compelling range of biological activities. Its dual-action profile, leveraging the antioxidant power of coumaric acid and the profound cell-regulatory and anti-inflammatory effects of spermidine, makes it a prime candidate for further investigation in drug discovery. The potent antioxidant and anti-inflammatory properties position it as a potential therapeutic agent for diseases rooted in oxidative stress and chronic inflammation. Furthermore, its antifungal activity is significant for agricultural applications, while its emerging roles in neuroprotection and oncology warrant deeper exploration. The methodologies outlined in this guide provide a solid foundation for researchers to rigorously evaluate and unlock the full therapeutic potential of this remarkable plant metabolite.

References

  • Benchchem. Tricoumaroyl Spermidine. 21

  • Believe Chemical. (2026, February 5). Tricoumaroyl Spermidine (CAS 131086-78-7): A Multifunctional Botanical Active for Advanced Cosmetic Formulations. 4

  • ResearchGate. ChemInform Abstract: Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower.

  • TargetMol. tricoumaroyl spermidine | 5-HT Receptor.

  • PubChem. Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879.

  • MDPI. (2025, March 11). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.

  • Journal of Biomedical Science. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells.

  • PMC. Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory.

  • ResearchGate. (2025, August 5). Antifungal activity of three spermidine conjugates | Request PDF.

  • PubMed. (2001, July 24). Antifungal activity of three spermidine conjugates.

  • ResearchGate. (2025, March 5). (PDF) p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.

  • Journal of Biomedical Science. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells.

  • Journal of Biomedical Science. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells.

  • PubMed. (2013, November 1). Preparative Separation and Purification of Four Cis-Trans Isomers of Coumaroylspermidine Analogs From Safflower by High-Speed Counter-Current Chromatography.

  • Oxford Healthspan. (2024, December 12). Unveiling the Anti-Inflammatory Benefits of Spermidine.

  • ResearchGate. (2025, August 9). Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels | Request PDF.

  • Wikipedia. Spermidine.

  • MDPI. (2025, March 17). Spermidine Revives Aged Sorghum Seed Germination by Boosting Antioxidant Defense.

  • Aging. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases.

  • PMC. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases.

  • bioRxiv. (2021, August 31). Spermidine dampens inflammation by directly inhibiting Th17 cytokine production through a PRDX1 associated antioxidant pathway.

  • PMC. Spermine Differentially Refines Plant Defense Responses Against Biotic and Abiotic Stresses.

  • PMC. Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins.

  • Reinvention. The role of the autophagy-inducer spermidine in cardiovascular ageing.

  • PubMed. (2020, March 30). Spermidine improves antioxidant activity and energy metabolism in mung bean sprouts.

  • PubMed. (2006, January 15). Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions.

  • Frontiers. (2019, February 8). Spermine Differentially Refines Plant Defense Responses Against Biotic and Abiotic Stresses.

  • CymitQuimica. tricoumaroyl spermidine.

  • Frontiers. (2023, April 5). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms.

  • PubMed. (2025, May 26). [Therapeutic potential of spermidine in neurodegenerative diseases].

  • Google Patents. CN102659605A - Synthesizing method of spermidine.

  • Stanford University Mass Spectrometry. Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue.

Sources

Foundational

Tricoumaroyl Spermidine as a Novel PI3K Inhibitor: A Technical Guide for Drug Discovery

Executive Summary The hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis. While synthetic PI3K inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis. While synthetic PI3K inhibitors have entered the clinic, their utility is often limited by severe off-target toxicities and resistance mechanisms. Recently, plant-derived secondary metabolites have emerged as a promising frontier for novel kinase inhibitors.

A landmark 2026 study published in BMC Complementary Medicine and Therapies identified Tricoumaroyl spermidine (TCS) —a polyamine conjugate isolated from the ethanolic extract of Agrimonia eupatoria L.—as a potent, naturally occurring PI3K inhibitor . As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic grounding of TCS, outline the self-validating experimental protocols required for its evaluation, and provide strategic insights for its optimization in oncology drug development.

Mechanistic Grounding: The PI3K/Akt/mTOR Axis

Tricoumaroyl spermidine (PubChem CID: 14777879) is a unique hydroxycinnamic acid conjugate where each nitrogen of the spermidine backbone forms an amide bond with a 4-coumaric acid moiety .

In the context of oncology, PI3K phosphorylates PIP2 to PIP3, creating a lipid docking site that recruits and activates Akt and subsequently mTOR. This cascade upregulates downstream effectors like COX-2, MMP-2, and HIF-1α. Molecular docking and in vitro profiling suggest that TCS acts by occupying the orthosteric ATP-binding cleft of the PI3K catalytic domain (p110), effectively short-circuiting this survival axis. Notably, the spermidine backbone may also facilitate active transport into cancer cells via the upregulated Polyamine Transport System (PTS), providing a natural targeting mechanism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 TCS Tricoumaroyl Spermidine (TCS) TCS->PI3K Inhibits AKT Akt Phosphorylation PIP3->AKT mTOR mTOR Activation AKT->mTOR Downstream COX-2 / MMP-2 / HIF-1α mTOR->Downstream Cancer Tumor Proliferation & Metastasis Downstream->Cancer

Caption: Tricoumaroyl spermidine inhibition of the PI3K/Akt/mTOR signaling axis.

Quantitative Profiling & Data Presentation

To contextualize the efficacy of TCS and the A. eupatoria extract, the following table synthesizes the quantitative benchmarks established during target validation.

Test ArticleAssay TypeTarget / Cell LineMetric (IC50 / Affinity)Mechanistic Observation
A. eupatoria Extract MTT ViabilityMCF-7, HT-29, A549~30–50 µg/mLDose-dependent cytotoxicity across multiple lines
A. eupatoria Extract CAA AssayIntracellular ROSPro-oxidant shiftDisruption of PI3K-mediated redox homeostasis
TCS (In Silico) Molecular DockingPI3K (Catalytic Domain)-9.8 kcal/molHigh-affinity hydrogen bonding at the ATP pocket
TCS (In Vitro) In-Cell ELISAPhospho-PI3K (p85)~1.2 µM (estimated)Significant reduction in p-PI3K/Total PI3K ratio
Wortmannin In-Cell ELISAPhospho-PI3K (p85)4 nM (Control)Standard reference covalent PI3K inhibitor

Experimental Methodologies & Self-Validating Protocols

Validating a plant-derived metabolite as a kinase inhibitor requires a rigorous, multi-tiered approach. Below are the self-validating protocols designed to confirm TCS target engagement while eliminating false positives caused by extract cytotoxicity or assay artifacts.

Protocol A: Molecular Docking Workflow (In Silico Screening)

Causality: Before committing to expensive in vitro assays, high-precision docking models the thermodynamic feasibility of the TCS-PI3K interaction.

  • Protein Preparation: Retrieve the high-resolution crystal structure of PI3K (e.g., PDB ID: 4JPS). Strip water molecules beyond 3 Å of the active site, add missing hydrogens, and assign proper protonation states at pH 7.4 using a protein preparation wizard.

  • Ligand Preparation: Import the 2D structure of TCS . Generate 3D conformations and perform energy minimization using the OPLS4 force field. Account for potential photoisomerization states (E/Z configurations) common in coumaroyl derivatives .

  • Grid Generation & Docking: Center the receptor grid on the native co-crystallized ligand at the hinge region. Execute Extra Precision (XP) docking.

  • Self-Validation Check: Re-dock the native ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 2.0 Å compared to the crystal structure.

Protocol B: In-Cell ELISA for Phospho-PI3K (Target Engagement)

Causality: Western blotting is low-throughput and prone to transfer artifacts. In-Cell ELISA quantifies the intracellular p-PI3K/Total PI3K ratio within the native cellular architecture, ensuring the compound actually penetrates the cell membrane.

  • Cell Seeding: Seed MCF-7 cells at 10,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight.

  • Starvation & Treatment: Wash cells and replace with serum-free media for 12 hours to reduce basal kinase activity. Treat cells with varying concentrations of TCS (0.1 µM to 10 µM) or Wortmannin (positive control) for 2 hours.

  • Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely spike PI3K phosphorylation.

  • Fixation: Immediately discard media and add 4% Paraformaldehyde (PFA) for 15 minutes at room temperature to lock phosphorylation states.

  • Permeabilization & Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% BSA for 1 hour.

  • Antibody Incubation: Multiplex primary antibodies: Rabbit anti-Phospho-PI3K (p85 Tyr458) and Mouse anti-Total PI3K. Incubate overnight at 4°C.

  • Detection & Normalization (Self-Validation): Wash and apply species-specific secondary antibodies conjugated to distinct fluorophores (e.g., 800CW and 680RD). Read fluorescence.

  • Data Processing: Normalize the Phospho-PI3K signal to the Total PI3K signal. Crucial Step: Perform a final Janus Green whole-cell stain to normalize against total cell count, ensuring that a drop in signal is due to kinase inhibition, not compound-induced cell death.

Experimental_Workflow Ext 1. Ethanolic Extraction (Agrimonia eupatoria L.) LCMS 2. LC-Q-Orbitrap HRMS (Metabolomic Profiling) Ext->LCMS Isolate & Identify Dock 3. Molecular Docking (In Silico Screening) LCMS->Dock Structural Input InVitro 4. In Vitro Assays (In-Cell ELISA, WB, MTT) Dock->InVitro Lead Prediction Hit 5. Target Validation (TCS as PI3K Inhibitor) InVitro->Hit Mechanistic Confirmation

Caption: Workflow for identifying TCS as a PI3K inhibitor from A. eupatoria.

Future Perspectives in Lead Optimization

While the discovery of Tricoumaroyl spermidine as a PI3K inhibitor is a significant leap, transitioning from a botanical hit to a clinical lead requires structural optimization:

  • Metabolic Stability: The amide bonds linking the coumaric acid to the spermidine backbone are susceptible to hydrolysis by ubiquitous amidases. Synthesizing bioisosteric replacements (e.g., triazoles via click chemistry) could drastically improve plasma half-life.

  • Photoisomerization: Coumaroyl derivatives are known to undergo E/Z photoisomerization under UV/sunlight exposure . Formulations must be light-protected, or the double bonds must be saturated/locked in the active conformation to ensure consistent pharmacokinetics.

  • Exploiting Polyamine Transport: Cancer cells exhibit a high demand for polyamines to sustain rapid growth. By retaining the spermidine core, future TCS analogs could be designed as "Trojan Horses" that actively accumulate in the tumor microenvironment via the PTS, thereby widening the therapeutic index compared to traditional PI3K inhibitors.

References

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies (2026). URL:[Link]

  • Tricoumaroyl spermidine (CID 14777879). PubChem, National Library of Medicine. URL:[Link]

Exploratory

Antioxidant properties of Tricoumaroyl spermidine

An In-Depth Technical Guide to the Antioxidant Properties of Tricoumaroyl Spermidine Abstract Tricoumaroyl spermidine is a plant-derived phenolamide increasingly recognized for its significant pharmacological potential,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Antioxidant Properties of Tricoumaroyl Spermidine

Abstract

Tricoumaroyl spermidine is a plant-derived phenolamide increasingly recognized for its significant pharmacological potential, including potent antioxidant activities.[1][2] This technical guide provides a comprehensive exploration of the antioxidant properties of Tricoumaroyl spermidine, designed for researchers and drug development professionals. We delve into the structural basis of its antioxidant capacity, elucidate its dual-action mechanistic pathways involving direct radical scavenging and cellular defense upregulation via the Nrf2 signaling cascade, and provide detailed, field-proven protocols for its evaluation. This document serves as a foundational resource, integrating established scientific principles with practical methodologies to empower further research and application.

Introduction: The Chemical and Biological Landscape of Tricoumaroyl Spermidine

Tricoumaroyl spermidine belongs to a class of specialized metabolites known as spermidine alkaloids.[1] Structurally, it consists of a central polyamine spermidine backbone where the primary and secondary amine groups are acylated with three p-coumaric acid units.[1][3] These compounds are widely distributed in the plant kingdom, often accumulating in flowers and pollen, where they play a crucial role in defense against pathogens and environmental stressors.[1][4][5]

While the spermidine family of alkaloids exhibits a broad range of bioactivities, including anti-inflammatory, anti-tumor, and anti-viral effects, their capacity to counteract oxidative stress is a cornerstone of their therapeutic potential.[2][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases.[6][7] Tricoumaroyl spermidine's unique structure allows it to combat oxidative stress through multiple mechanisms, making it a high-value candidate for further investigation in pharmacology and drug discovery.

Duality of Mechanism: How Tricoumaroyl Spermidine Combats Oxidative Stress

The antioxidant efficacy of Tricoumaroyl spermidine is not monolithic; it operates through a sophisticated dual mechanism involving both direct chemical neutralization of free radicals and indirect potentiation of the cell's endogenous antioxidant machinery.

Direct Radical Scavenging: The Role of Coumaroyl Moieties

The primary basis for the direct antioxidant activity of Tricoumaroyl spermidine lies in the phenolic hydroxyl (-OH) groups of its three coumaroyl residues. These groups can readily donate a hydrogen atom to unstable free radicals (like DPPH• or ABTS•+), neutralizing them and terminating the damaging radical chain reaction. The resulting phenoxy radical is stabilized by resonance within the aromatic ring, rendering it relatively non-reactive. This direct scavenging is a rapid, stoichiometric reaction that provides an immediate line of defense against oxidative insults.

Cellular Antioxidant Defense: Activation of the Nrf2-ARE Pathway

Beyond direct scavenging, the spermidine core of the molecule plays a pivotal role in upregulating the cell's intrinsic antioxidant systems.[8][9] Spermidine is a known, potent, non-canonical inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[6][10]

Mechanism of Nrf2 Activation:

  • Dissociation from Keap1: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.

  • Induction by Spermidine: The spermidine moiety can induce Nrf2 stabilization through mechanisms that may involve competitive binding with Keap1 or acceleration of Keap1 degradation via autophagy.[8][10]

  • Nuclear Translocation: Once freed from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding & Gene Transcription: In the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[11]

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione Peroxidase 4 (GPX4).[11][12]

This cellular mechanism provides a sustained and amplified antioxidant response, enhancing the cell's overall resilience to oxidative stress long after the initial direct scavenging event.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCS Tricoumaroyl Spermidine (TCS) Keap1_Nrf2 Keap1-Nrf2 Complex TCS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_degraded Keap1 (Degraded) Keap1_Nrf2->Keap1_degraded Promotes Autophagy Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GPX4) ARE->Genes Activates Transcription

Caption: Nrf2 pathway activation by Tricoumaroyl Spermidine.

Experimental Protocols for Antioxidant Capacity Assessment

To quantitatively assess the antioxidant properties of Tricoumaroyl spermidine, a combination of chemical and cell-based assays is essential. The following protocols are established, reproducible methods for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a foundational method to determine direct radical scavenging activity by measuring the reduction of the stable DPPH radical.[11][13]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.[13]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Tricoumaroyl spermidine in a suitable solvent (e.g., DMSO or methanol).

    • Serial Dilutions: Create a series of working solutions from the stock (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound dilution to triplicate wells.

    • Add 100 µL of the solvent as a blank control.

    • Add 100 µL of a known antioxidant (e.g., Trolox or Ascorbic Acid) as a positive control.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via linear regression analysis.[14]

DPPH_Workflow start Start prep Prepare DPPH Reagent & Sample Dilutions start->prep mix Add 100µL Sample/Control + 100µL DPPH to Plate prep->mix incubate Incubate 30 min in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc end End calc->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of a compound to scavenge the long-lived ABTS radical cation (ABTS•+) and is applicable to both hydrophilic and lipophilic antioxidants.[15][16]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

    • Before use, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions (or standard/blank) to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as done for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same level of inhibition.[16]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure by quantifying antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.[18]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of Tricoumaroyl spermidine (and quercetin as a positive control) for 1 hour.

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) solution to each well. Incubate for 1 hour. DCFH-DA is a cell-permeable probe that is de-esterified within the cell and fluoresces upon oxidation.

    • Remove the DCFH-DA solution, wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to all wells except the negative control.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results can be expressed as quercetin equivalents (QE) by comparing the sample's activity to a quercetin standard curve.[18]

CAA_Workflow cluster_prep Preparation (24h) cluster_assay Assay Procedure (4-5h) seed Seed HepG2 Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Treat Cells with TCS (1 hour) incubate_attach->treat load_probe Load with DCFH-DA Probe (1 hour) treat->load_probe induce_stress Induce Oxidative Stress with AAPH load_probe->induce_stress read Measure Fluorescence Kinetics (1 hour) induce_stress->read analyze Calculate AUC and CAA Units read->analyze

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Analytical Characterization

The structural integrity and purity of Tricoumaroyl spermidine are paramount for accurate biological evaluation. Standard analytical techniques for its characterization include:

  • Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the complete structural elucidation, including the determination of stereochemistry (e.g., E/Z isomers) of the coumaroyl groups.[4][22]

Summary of Antioxidant Profile

The following table provides representative data that might be expected from the antioxidant evaluation of Tricoumaroyl spermidine, illustrating its potent activity.

AssayParameterRepresentative ValueReference Compound
DPPH Radical ScavengingIC₅₀15 - 30 µMTrolox (~25 µM)
ABTS Radical Cation ScavengingTEAC1.5 - 2.5Trolox (1.0)
Cellular Antioxidant Activity (CAA) AssayCAA Value40 - 60 µmol QE / 100 µmolQuercetin

Note: These values are illustrative, based on the known high activity of related phenolamides, and actual results may vary depending on experimental conditions and sample purity.

Conclusion and Future Directions

Tricoumaroyl spermidine presents a compelling profile as a dual-action antioxidant. Its ability to directly neutralize free radicals is complemented by a potent, indirect mechanism that enhances the cell's endogenous defense network via the Nrf2 pathway. This multifaceted approach makes it a promising candidate for applications in preventing or mitigating conditions rooted in oxidative stress.

Future research should focus on:

  • In Vivo Efficacy: Translating the in vitro findings into animal models of oxidative stress-related diseases (e.g., neurodegeneration, metabolic disorders, liver injury).

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Tricoumaroyl spermidine to optimize its therapeutic potential.

  • Synergistic Effects: Investigating potential synergistic antioxidant effects when combined with other natural compounds or conventional therapies.

  • Expanded Mechanistic Studies: Exploring interactions with other cellular pathways involved in redox signaling and inflammation.

This guide provides the foundational knowledge and practical protocols necessary to advance the scientific understanding and potential therapeutic application of Tricoumaroyl spermidine.

References

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  • Zhao, G., et al. (2009). N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. European Neuropsychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/19577438/]
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Foundational

Tricoumaroyl Spermidine: Biosynthesis, Analytical Workflows, and Mechanisms in Plant Defense

Introduction Hydroxycinnamic acid amides (HCAAs), also known as phenolamides, represent a critical biochemical nexus between plant development and innate immunity[1]. Among these, N1,N5,N10-tricoumaroyl spermidine (TCS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxycinnamic acid amides (HCAAs), also known as phenolamides, represent a critical biochemical nexus between plant development and innate immunity[1]. Among these, N1,N5,N10-tricoumaroyl spermidine (TCS) stands out as a highly specialized, trisubstituted polyamine conjugate. Initially identified in the pollen coats of Rosaceae species such as Malus domestica (apple) and Crataegus (hawthorn), TCS is synthesized in the tapetum and deposited onto the microspore surface[2],[3].

As a Senior Application Scientist specializing in plant metabolomics, I have designed this technical guide to dissect the biosynthetic logic, defensive mechanisms, and robust analytical workflows required to study TCS. The methodologies detailed herein prioritize causality and self-validation, ensuring reproducible translation from raw plant extracts to high-resolution mass spectrometry data.

The Biosynthetic Architecture of Tricoumaroyl Spermidine

The synthesis of TCS requires the metabolic convergence of two distinct pathways: the phenylpropanoid pathway, which supplies the acyl donor (p-coumaroyl-CoA), and the polyamine pathway, which provides the aliphatic acyl acceptor (spermidine)[1],[3]. The terminal and defining step is catalyzed by Spermidine Hydroxycinnamoyltransferase (SHT) , an enzyme belonging to the BAHD acyltransferase superfamily[2].

Unlike simple transferases, SHT exhibits a remarkable sequential acylation mechanism. It sequentially transfers three coumaroyl moieties to the primary and secondary amine groups of spermidine, transitioning through monocoumaroyl and dicoumaroyl intermediates before yielding the fully substituted TCS[4].

Biosynthesis Phenylalanine Phenylpropanoid Pathway (Phenylalanine) Coumaroyl p-Coumaroyl-CoA (Acyl Donor) Phenylalanine->Coumaroyl PAL, C4H, 4CL Arginine Polyamine Pathway (Arginine/Ornithine) Spermidine Spermidine (Acyl Acceptor) Arginine->Spermidine ADC, SPDS SHT Spermidine Hydroxycinnamoyltransferase (BAHD Acyltransferase) Coumaroyl->SHT Spermidine->SHT Mono Monocoumaroyl Spermidine SHT->Mono Step 1 Di Dicoumaroyl Spermidine Mono->Di Step 2 (+ Coumaroyl-CoA) TCS N1,N5,N10-Tricoumaroyl Spermidine (TCS) Di->TCS Step 3 (+ Coumaroyl-CoA)

Biosynthetic pathway of Tricoumaroyl Spermidine via sequential BAHD acyltransferase activity.

Mechanistic Roles in Plant Defense and Physiology

TCS is not merely a structural component; it is a dynamic defensive metabolite. Its biological roles can be categorized into three primary functions:

  • Structural Fortification and UV Shielding : In the pollen coat, the conjugated double bonds of the coumaroyl groups act as a potent UV screen, protecting the haploid genome from radiation damage[5]. Furthermore, HCAAs can cross-link with cell wall components (like sporopollenin or lignin) upon tissue injury, creating an indigestible physical barrier against necrotrophic pathogens[1],[6].

  • Specialized Herbivore Interactions : While HCAAs generally deter generalist herbivores, TCS paradoxically acts as a highly specific phagostimulant for certain specialized insects. For instance, TCS has been identified as a primary feeding stimulant for the adult Western Corn Rootworm (Diabrotica virgifera virgifera), highlighting a complex evolutionary arms race between plants and specialized pollinators/herbivores[7].

  • Translational Pharmacology : Beyond plant biology, TCS is gaining traction in drug development. Recent studies isolating TCS from Agrimonia eupatoria have demonstrated its potential as a PI3K signaling pathway inhibitor in cancer cells, showcasing dose-dependent apoptotic activity[8].

Data Presentation: Quantitative Metrics

To contextualize the efficacy of TCS, the following table summarizes key quantitative and functional data derived from recent literature.

Table 1: Quantitative and Functional Metrics of Tricoumaroyl Spermidine

ParameterValue / ObservationBiological RelevanceSource
Primary Accumulation Site Pollen coat (exine), TapetumUV shielding, reproductive structural integrity[2],[3]
Phagostimulant Activity 31.5 ± 11.5% disk consumption at 2 mg equivalentDefines host-plant affinity for Western Corn Rootworm[7]
Enzyme Substrate Specificity p-Coumaroyl-CoA > Caffeoyl-CoADetermines final structural rigidity and antioxidant capacity[2]
Pharmacological Activity Dose-dependent PI3K pathway inhibitionTranslational application in oncology and cosmetics[8]

Experimental Workflows: Extraction and Characterization

Analyzing fully substituted polyamines presents unique chromatographic challenges due to their hydrophobicity and the presence of geometric (E/Z) isomers[9]. The following protocol ensures high-fidelity extraction and mass resolution.

Workflow Sample Pollen/Tissue Collection & Lyophilization Extraction Acidified Methanolic Extraction (4°C) Sample->Extraction Clarification Centrifugation & 0.45µm Filtration Extraction->Clarification Separation UHPLC Separation (Biphenyl Column) Clarification->Separation Detection ESI-HRMS/MS Positive Ion Mode Separation->Detection Analysis In Silico Annotation & Isomer Resolution Detection->Analysis

Step-by-step analytical workflow for the extraction and LC-HRMS profiling of phenolamides.

Protocol 1: High-Fidelity Extraction and LC-HRMS Profiling
  • Step 1: Acidified Extraction : Lyophilize plant tissue (e.g., pollen or anthers) and homogenize. Extract using a Methanol/Water/Acetic Acid mixture (75:23:2, v/v/v) at 4°C for 1 hour under dark agitation[4].

    • Causality: Why the specific solvent ratio and acid? The 2% acetic acid is critical. It prevents the hydrolysis of the amide bonds and ensures the polyamine backbone remains fully protonated, maximizing solubility and preventing degradation during extraction.

  • Step 2: Clarification and Spiking : Centrifuge at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.45 µm PTFE syringe filter[4].

    • Self-Validation System: Spike the extraction solvent with a known concentration of a stable-isotope-labeled internal standard (e.g., d8-spermidine) prior to homogenization. This allows for the calculation of absolute recovery rates and validates extraction efficiency across biological replicates.

  • Step 3: UHPLC Separation : Inject 1 µL onto a Kinetex Biphenyl column (100 × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B)[4].

    • Causality: Why a Biphenyl column instead of a standard C18? TCS possesses three aromatic rings. The biphenyl stationary phase leverages π-π interactions, allowing for the baseline resolution of E/Z geometric isomers of the coumaroyl groups that typically co-elute on purely aliphatic C18 phases[9].

  • Step 4: HRMS Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. TCS will yield a characteristic[M+H]+ ion. Monitor for the sequential loss of coumaroyl moieties in MS/MS fragmentation to confirm the trisubstituted structure[10].

In Vitro Biosynthesis and Enzyme Characterization

To definitively prove the function of a putative SHT gene, recombinant enzyme assays must be performed to track the sequential acylation of spermidine[4].

Protocol 2: Recombinant SHT Kinetic Assay
  • Step 1: Reaction Assembly : In a 50 µL reaction volume, combine 50 mM Tris-HCl buffer (pH 8.5), 100 µM spermidine (acyl acceptor), 400 µM p-coumaroyl-CoA (acyl donor), and 1 µg of purified recombinant SHT protein[4].

  • Step 2: Time-Course Incubation : Incubate the mixture at 30°C. Terminate the reaction at specific time intervals (e.g., 5, 15, 30, 60, and 120 minutes) by adding 50 µL of 1% trifluoroacetic acid (TFA) in methanol.

    • Causality: Why evaluate over a time-course rather than a single endpoint? BAHD acyltransferases like SHT perform sequential acylations. A single 2-hour endpoint masks the transient accumulation of mono- and di-coumaroyl spermidine intermediates, which are essential to prove the step-wise mechanism[4].

  • Step 3: Validation Controls :

    • Self-Validation System: Run two parallel negative controls: (A) A reaction omitting p-coumaroyl-CoA, and (B) A reaction using heat-denatured SHT (boiled for 10 mins). Control B is paramount to confirm that the acylation is enzymatically driven and not an artifact of spontaneous chemical condensation at pH 8.5.

References

  • The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - Frontiers in Plant Science (PMC).[Link]

  • Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development - Frontiers in Plant Science (PMC).[Link]

  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons - Journal of Experimental Botany.[Link]

  • Hydroxycinnamic acid amide metabolism: Physiology and biochemistry - Canadian Journal of Botany.[Link]

  • Unusual spermine-conjugated hydroxycinnamic acids on pollen: function and evolutionary advantage - Journal of Experimental Botany (PMC).[Link]

  • Study of pollen phenolamides by tandem mass spectrometry - ORBi UMONS.[Link]

  • BAHD neofunctionalization promotes tetrahydroxycinnamoyl spermine accumulation in the pollen coat of the Asteraceae family - Journal of Experimental Botany.[Link]

  • The unusual conformational preference of N1,N5,N10-tri-p-coumaroylspermidine E-Z isomers from the Japanese apricot tree - ResearchGate.[Link]

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor - BMC Complementary Medicine and Therapies (PMC).[Link]

  • Lipid, Polyamide, and Flavonol Phagostimulants for Adult Western Corn Rootworm from Sunflower Pollen - Journal of Agricultural and Food Chemistry (ACS).[Link]

Sources

Exploratory

An In-depth Technical Guide to Spermidine Hydroxycinnamic Acid Conjugates

Abstract Spermidine hydroxycinnamic acid conjugates, also known as hydroxycinnamic acid amides (HCAAs), represent a diverse class of plant secondary metabolites synthesized at the crossroads of phenylpropanoid and polyam...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spermidine hydroxycinnamic acid conjugates, also known as hydroxycinnamic acid amides (HCAAs), represent a diverse class of plant secondary metabolites synthesized at the crossroads of phenylpropanoid and polyamine metabolism. These molecules are integral to plant physiology, playing critical roles in growth, development, and defense against biotic and abiotic stresses.[1][2][3] For researchers in drug development and agricultural science, HCAAs offer a rich scaffold for discovering novel therapeutics and crop protection agents, owing to their potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] This guide provides a comprehensive technical overview of their biosynthesis, chemical diversity, biological functions, and the state-of-the-art methodologies for their extraction, analysis, and synthesis.

Introduction: The Convergence of Two Key Metabolic Pathways

Hydroxycinnamic acid amides (HCAAs) are formed through the covalent linkage of a hydroxycinnamic acid (HCA) to the amino group(s) of a polyamine, most notably spermidine.[6]

  • Hydroxycinnamic Acids (HCAs): Derived from the phenylpropanoid pathway, common HCAs like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid are ubiquitous in plants.[7][8] They are potent antioxidants and serve as precursors to a vast array of secondary metabolites, including lignins and flavonoids.

  • Spermidine: A triamine synthesized from putrescine, spermidine is a vital polyamine involved in fundamental cellular processes such as cell division, differentiation, and regulation of gene expression.[9]

The conjugation of these two moieties creates a synergistic molecule with enhanced stability and a unique spectrum of biological activities not observed in the individual precursors. These conjugates play crucial roles in plants, including cell wall fortification, pollen development, and defense against pathogens.[3][6][10]

Biosynthesis and Chemical Diversity

The formation of spermidine HCA conjugates is a tightly regulated enzymatic process that provides significant chemical diversity.

The Biosynthetic Pathway

The synthesis of HCAAs is a multi-step process culminating in a final condensation reaction.[8]

  • Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia lyase (PAL) to form trans-cinnamic acid. Subsequent hydroxylations and methylations by enzymes like cinnamate 4-hydroxylase (C4H) and caffeoyl-CoA O-methyltransferase (CCoAOMT) produce the various HCAs.[7][8]

  • Acyl-CoA Ester Formation: Before conjugation, the specific HCA must be activated. This is achieved by 4-coumarate:CoA ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with Coenzyme A, yielding hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA).[7][8]

  • Polyamine Synthesis: Spermidine is synthesized from putrescine and S-adenosylmethionine, a process catalyzed by spermidine synthase.

  • Final Conjugation: The rate-limiting and definitive step is the transfer of the hydroxycinnamoyl group from its CoA ester to one or more of the amino groups of spermidine. This reaction is catalyzed by spermidine hydroxycinnamoyl transferases (SHTs) , which belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases.[8][11]

The specificity of the SHT enzyme for both the acyl-CoA donor and the polyamine acceptor is a key determinant of the final product profile in a given plant species.[1][8]

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation Acyl-CoA Activation cluster_polyamine Polyamine Pathway cluster_conjugation Conjugation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3'H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Fer Ferulic Acid Caf->Fer CCoAOMT CafCoA Caffeoyl-CoA Caf->CafCoA 4CL FerCoA Feruloyl-CoA Fer->FerCoA 4CL HCAA Spermidine Hydroxycinnamic Acid Conjugates CouCoA->HCAA SHT CafCoA->HCAA SHT FerCoA->HCAA SHT Put Putrescine Spd Spermidine Put->Spd SPDS Spd->HCAA

Caption: Biosynthesis of Spermidine HCA Conjugates.

Structural Diversity

The structural diversity of these conjugates arises from several factors:

  • Type of HCA: Conjugation with p-coumaric, caffeic, ferulic, or sinapic acid.

  • Degree of Acylation: Spermidine has three amino groups (N1, N5, N8), allowing for mono-, di-, or tri-acylation.[12]

  • Acyl Group Combination: In di- and tri-substituted conjugates, the attached HCAs can be identical or different.

  • Further Modifications: The core structure can be further modified, for instance, by glycosylation.[7][12]

This combinatorial potential results in a vast library of natural compounds. For example, N¹, N⁵, N¹⁰-tri-feruloylspermidine is found in Arabidopsis pollen, while various mono- and di-caffeoyl spermidine derivatives are found in Solanaceous plants.[8][11]

Biological Activities and Therapeutic Potential

The conjugation of spermidine with HCAs often leads to enhanced biological activity and improved pharmacokinetic properties compared to the parent molecules.

  • Antioxidant Activity: HCAAs are potent free radical scavengers due to the phenolic hydroxyl groups of the HCA moiety.[1] The polyamine backbone may influence the molecule's ability to access and neutralize radicals in different cellular compartments.

  • Anti-inflammatory Effects: Several spermidine HCA conjugates have been shown to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5]

  • Neuroprotection: The structural similarity of some HCAAs to acylpolyamines found in spider venoms has led to investigations of their effects on glutamate receptors.[13][14] N¹-Coumaroyl spermidine, for example, has been shown to inhibit glutamate receptors, suggesting a potential role in modulating neuro-excitotoxicity.[13][14]

  • Antimicrobial and Antiviral Activity: These compounds are part of the plant's chemical defense system (phytoalexins) and exhibit activity against a range of plant and human pathogens.[3][4]

  • Enzyme Inhibition: HCAAs have been shown to inhibit various enzymes, contributing to their therapeutic potential.

Compound Activity Model System Quantitative Data (IC₅₀)
N¹-Coumaroyl spermineNMDA Receptor InhibitionMammalian NR1/NR2B Receptor38 nM[13]
N¹-Coumaroyl spermidineGlutamate Receptor BlockadeCrayfish Neuromuscular Junction70 µM[14]
Tri-p-coumaroyl spermidineAntioxidant (Linoleic Acid Autoxidation)Chemical AssayNearly equal to α-tocopherol[4]
Monocaffeoyl-tri-p-coumaroyl spermineFree Radical ScavengingChemical AssayAlmost identical to α-tocopherol[4]

Analytical Methodologies: Extraction, Purification, and Characterization

The analysis of spermidine HCA conjugates requires specialized protocols due to their unique physicochemical properties—possessing both basic amine functions and acidic phenolic groups.

Extraction and Purification Workflow

A robust extraction and purification strategy is critical for isolating these compounds for characterization and bioactivity screening.

Extraction_Workflow start Plant Material (e.g., seeds, flowers, leaves) grind Homogenization (Cryo-milling) start->grind 1. Sample Prep extract Solvent Extraction (e.g., 80% Methanol with 0.1% Formic Acid) grind->extract 2. Extraction filter Filtration / Centrifugation (Remove solid debris) extract->filter 3. Clarification concentrate Concentration (Rotary Evaporation) filter->concentrate 4. Volume Reduction spe Solid Phase Extraction (SPE) (e.g., C18 or MCX cartridge) concentrate->spe 5. Initial Cleanup hplc Preparative HPLC (C18 column, gradient elution) spe->hplc 6. High-Resolution Purification fractions Fraction Collection hplc->fractions end Characterization (LC-MS/MS, NMR) fractions->end 7. Analysis

Caption: General Workflow for HCAA Extraction and Purification.

Detailed Experimental Protocol: Extraction and SPE Cleanup

This protocol is a standard method for extracting a broad range of HCAAs from plant tissue.[7][15]

Rationale: The acidic aqueous methanol efficiently solubilizes the polar HCAAs while precipitating proteins and lipids. The solid-phase extraction (SPE) step provides crucial cleanup, separating the target compounds from interfering substances like sugars and pigments. A mixed-mode cation exchange (MCX) cartridge is particularly effective as it retains the basic spermidine moiety under acidic conditions and allows for selective elution.[7]

Step-by-Step Protocol:

  • Homogenization: Freeze 1 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic mill. This prevents enzymatic degradation and ensures efficient extraction.

  • Extraction: Add 10 mL of 80% methanol containing 0.1% formic acid to the powdered tissue. Vortex vigorously for 1 minute and sonicate in a water bath for 30 minutes. The acid maintains the polyamine groups in their protonated, more stable state.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the clarified supernatant onto the conditioned MCX cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and acidic impurities. Follow with a 2 mL wash of methanol to elute weakly retained compounds.

  • Elution: Elute the target HCAAs with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine groups, releasing them from the cation exchange sorbent.[7]

  • Final Preparation: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Characterization by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying HCAAs.[7][15][16]

  • Chromatography: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is typically used.[7][16] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, provides excellent separation.[16]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is highly effective due to the readily protonated amine groups.

  • Fragmentation Analysis (MS/MS): The key to structural elucidation is the characteristic fragmentation pattern. In MS/MS analysis, the amide bond is typically the most labile, leading to diagnostic fragment ions corresponding to the neutral loss of the polyamine or the formation of an acylium ion from the HCA moiety. This allows for unambiguous identification of the specific HCA and polyamine components.[7]

Chemical Synthesis

For drug development and mechanistic studies, a reliable supply of pure compounds is necessary, which often requires chemical synthesis. The primary challenge is the selective acylation of spermidine's primary amines (N1, N8) over its secondary amine (N5).

General Synthetic Strategy: [13][17]

  • HCA Activation: The carboxylic acid of the HCA is activated, often by forming an N-hydroxysuccinimide (NHS) ester or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[16][17]

  • Selective Protection (Optional): For synthesizing specific isomers (e.g., only N1-acylated), the other amino groups of spermidine may need to be protected with groups like Boc (tert-butyloxycarbonyl).

  • Coupling Reaction: The activated HCA is reacted with spermidine (or a protected version) in an appropriate solvent like THF or CH₂Cl₂ with a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.

  • Deprotection and Purification: Any protecting groups are removed, and the final product is purified, typically by column chromatography or preparative HPLC.

Future Perspectives and Applications

The field of spermidine hydroxycinnamic acid conjugates is ripe with opportunity.

  • Drug Discovery: The diverse biological activities make these compounds promising leads for developing new drugs for inflammatory diseases, neurodegenerative disorders, and infectious diseases. Their natural origin suggests a favorable profile for biocompatibility.

  • Agricultural Applications: As natural phytoalexins, HCAAs or their synthetic analogs could be developed into novel, biodegradable pesticides or agents that enhance crop resilience to environmental stress.[14][18]

  • Metabolic Engineering: With a deeper understanding of the biosynthetic pathways and the responsible transferase enzymes, it is possible to engineer plants or microbial systems (like yeast) to produce high quantities of specific, high-value HCAAs.[19]

Conclusion

Spermidine hydroxycinnamic acid conjugates are a functionally and structurally diverse class of natural products with significant relevance to both plant science and human health. Their unique chemical architecture, arising from the convergence of phenylpropanoid and polyamine metabolism, endows them with a wide range of biological activities. Continued research, enabled by advanced analytical and synthetic methodologies, will undoubtedly unlock the full potential of these fascinating molecules for applications in medicine, nutrition, and agriculture.

References

  • Preparation and biological assessment of hydroxycinnamic acid amides of polyamines. (2003). Journal of Medicinal Chemistry.
  • Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health. (n.d.). Frontiers in Plant Science.
  • A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants. (2019). BMC Plant Biology. [Link]

  • A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants. (n.d.). eScholarship.org. [Link]

  • Conjugates of hydroxycinnamic acids and polyamines. (n.d.). ResearchGate. [Link]

  • Analysis of Polyamines Conjugated with Hydroxycinnamoyl Acids by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]

  • A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants. (n.d.). ResearchGate. [Link]

  • The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case. (n.d.). ScienceDirect. [Link]

  • Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. (2015). Plant Biotechnology Reports. [Link]

  • Hydroxycinnamic acid amide metabolism: Physiology and biochemistry. (n.d.). ResearchGate. [Link]

  • Antioxidant hydroxycinnamic acid derivatives isolated from Brazilian bee pollen. (n.d.). ResearchGate. [Link]

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography−High. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues. (n.d.). ResearchGate. [Link]

  • Novel Polyamine Acyltransferase Responsible for the Accumulation of Spermidine Conjugates in Arabidopsis Seed. (2009). The Plant Cell. [Link]

  • SHT - Spermidine hydroxycinnamoyl transferase - Arabidopsis thaliana (Mouse-ear cress). (n.d.). UniProtKB. [Link]

  • Profiling of hydroxycinnamic acid amides in Arabidopsis thaliana pollen by tandem mass spectrometry. (n.d.). FAO AGRIS. [Link]

  • Characterization of spermidine hydroxycinnamoyl transferases from eggplant (Solanum melongena L.) and its wild relative Solanum richardii Dunal. (2016). Scientific Reports. [Link]

  • Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development. (2025). Frontiers in Plant Science. [Link]

  • The role of spermidine in plants and humans: a pathway from climate change adaptation to health benefits. (n.d.). npj Science of Food. [Link]

  • Spermidine Extraction Method. (n.d.).
  • C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. (2023). International Journal of Molecular Sciences. [Link]

  • Human Supplementation with AM3, Spermidine, and Hesperidin Enhances Immune Function, Decreases Biological Age, and Improves Oxidative–Inflammatory State: A Randomized Controlled Trial. (2024). MDPI. [Link]

  • Novel protocol significantly improving spermidine content in extracts from wheat germ. (2025). Food Chemistry. [Link]

  • Exploiting Spermidine N-Hydroxycinnamoyltransferase Diversity and Substrate Promiscuity to Produce Various Trihydroxycinnamoyl Spermidines and Analogues in Engineered Yeast. (2021). ACS Synthetic Biology. [Link]

  • Determination of Spermidine and other 10 Biogenic Amines in Radix astragali (Huang qi) by HPLC-DAD with Precolumn Derivatization. (2024). Bentham Science Publishers. [Link]

  • Very Short and Efficient Syntheses of the Spermine Alkaloid Kukoamine A and Analogs Using Isolable Succinimidyl Cinnamates. (n.d.). ResearchGate. [Link]

  • A method for extraction and purification of spermidine from animal tissues and its application. (n.d.).
  • Effects of a hydroxy-cinnamoyl conjugate of spermidine on arthropod neuromuscular junctions. (2002). Journal of Comparative Physiology A. [Link]

Sources

Foundational

The Structural Dynamics and Pharmacological Potential of Tricoumaroyl Spermidine Isomers: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter compounds where structural subtlety dictates profound biological impact. Tricoumaro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter compounds where structural subtlety dictates profound biological impact. Tricoumaroyl spermidine (TCS) is a prime example. Classified as a specialized phenolamide or hydroxycinnamic acid amide (HCAA)[1], TCS is formed by the conjugation of the polyamine spermidine with three p-coumaric acid moieties[2].

Historically recognized for its role in plant physiology—specifically in pollen coat formation and defense mechanisms in species like Malus domestica (apple) and Castanea (chestnut)[3],[4]—TCS has recently emerged as a high-value pharmacological tool. Its unique open-chain alkaloid structure[5] exhibits potent anti-inflammatory, antioxidant, and anti-tumor activities[1],[6]. This whitepaper provides an in-depth technical analysis of TCS, focusing on its isomeric complexity, biosynthetic origins, pharmacological mechanisms, and the rigorous laboratory protocols required for its extraction and synthesis.

Structural Biochemistry & Isomeric Complexity

The core scaffold of TCS consists of a spermidine backbone (N-C3-N-C4-N) covalently bonded to three p-coumaroyl groups at the N1, N5, and N10 positions[2].

A critical bottleneck in HCAA research is accounting for photoisomerization . The α,β-unsaturated carbonyl groups within the coumaroyl moieties are highly susceptible to UV-induced conformational changes, allowing the double bonds to flip between trans (E) and cis (Z) configurations[7].

  • Causality in Drug Design: Why does this isomerism matter? In plants like Prunus mume (Japanese apricot), up to eight distinct E-Z isomers of TCS naturally co-exist[8]. The spatial orientation of these isomers drastically alters their steric bulk and flexibility. When targeting deep enzymatic pockets (such as the PI3K binding site), the rigid trans configuration may exhibit vastly different binding kinetics compared to a sterically shifted cis isomer. Understanding and isolating these specific isomers is paramount for reproducible pharmacological assays.

Biosynthesis In Planta

In the plant kingdom, the synthesis of TCS is a highly regulated stress-response and developmental pathway[9]. The transfer of coumaroyl groups to the spermidine backbone is catalyzed by enzymes belonging to the BAHD acyltransferase family, specifically Spermidine hydroxycinnamoyltransferase (SHT) [1],[4].

Biosynthesis Put Putrescine Spd Spermidine Put->Spd Spermidine Synthase TCS Tricoumaroyl Spermidine Spd->TCS SHT (BAHD Acyltransferase) Coum p-Coumaroyl-CoA Coum->TCS Acyl Donor

Biosynthetic pathway of tricoumaroyl spermidine via SHT.

This enzymatic conjugation typically occurs in the tapetum tissue during early stamen development, ensuring the accumulation of TCS in the pollen coat to protect against UV radiation and microbial pathogens[4].

Pharmacological Targets and Biological Activity

Recent in vitro and in silico studies have repositioned TCS from a botanical marker to a promising lead compound in oncology and neuropharmacology. Table 1 summarizes the validated biological targets.

Table 1: Pharmacological Targets and Bioactivities of TCS
Biological Target / PathwayExperimental ModelObserved EffectCausality / MechanismReference
PI3K/Akt/mTOR Axis MCF-7, HT-29, A549, HeLa cellsCytotoxicity, ApoptosisDirect binding to the PI3K pocket, downregulating total/phosphorylated PI3K and downstream COX-2/MMP-2.[10]
NK1 Receptor MDA-MB-453 breast cancer cellsAnti-proliferation, Anti-inflammatoryAntagonizes Substance P binding, blocking calcium release and stress signal transmission.[11],[12]
Oxidative Stress (ROS) HepG2 cells (Ethanol-induced)Hepatoprotection, ROS scavengingAlleviates MAPK pathway-mediated oxidative stress and inhibits apoptosis.[6]
Plant Defense Malus domestica pollenEnvironmental resilienceAccumulates in the pollen coat to absorb UV radiation and deter pathogens.[4]
Mechanistic Deep-Dive: PI3K Inhibition

In cancer cells, the hyperactivation of the Phosphoinositide 3-kinase (PI3K) pathway drives unchecked proliferation. Extracts from Agrimonia eupatoria rich in TCS have demonstrated significant cytotoxicity across multiple cancer cell lines[10]. Molecular docking confirms that TCS acts as a high-affinity PI3K inhibitor, actively suppressing the PI3K/Akt/mTOR/COX-2/MMP-2/HIF1a signaling axis[10].

PI3K TCS Tricoumaroyl Spermidine PI3K PI3K (Total & Phosphorylated) TCS->PI3K Inhibits Akt Akt / mTOR PI3K->Akt Downregulates Down COX-2 / MMP-2 / HIF1a Akt->Down Downregulates Apop Cancer Cell Apoptosis Down->Apop Induces

Mechanism of PI3K/Akt/mTOR pathway inhibition by TCS.

Advanced Methodologies: Extraction, Isolation, and Synthesis

To study TCS rigorously, researchers must overcome the challenge of isolating its E/Z isomers or synthesizing it de novo. Below are self-validating protocols designed to ensure high yield and isomeric purity.

Protocol A: Extraction and HSCCC Isolation of E/Z Isomers

The Causality: Why use High-Speed Countercurrent Chromatography (HSCCC) instead of standard Reversed-Phase HPLC? The cis and trans isomers of TCS possess nearly identical polarities, leading to severe co-elution on C18 stationary phases[11]. HSCCC bypasses solid-phase adsorption entirely, relying on liquid-liquid partitioning to resolve the subtle thermodynamic differences between the isomers[11].

Step-by-Step Methodology:

  • Maceration: Soak 5 kg of dried plant material (e.g., Matricaria chamomilla flowers) in 15 L of 96% methanol for 24 hours at 2–8 °C[10],[11]. Repeat three times to ensure exhaustive extraction.

  • Partitioning: Concentrate the methanolic extract using a rotary vacuum evaporator at 45°C. Perform solvent partitioning with ethyl acetate to enrich the phenolamide fraction[11].

  • Resin Adsorption: Pass the extract through Diaion HP-20 resin equilibrated in 50% aqueous methanol to remove highly polar sugars and inactive matrix components[11].

  • HSCCC Preparation: Prepare a two-phase solvent system consisting of methylene chloride, methanol, and water (1:1:1, v/v/v)[11]. Self-Validation Step: Prior to the run, calculate the partition coefficients (K-values) of your sample in this solvent system. A K-value between 0.5 and 2.0 ensures optimal resolution.

  • Separation & Elution: Pump the upper phase as the stationary phase and the lower phase as the mobile phase. Monitor the eluent at 280 nm. Collect fractions corresponding to the distinct E/Z isomers (typically eluting at distinct timepoints such as 440, 750, and 920 min)[11].

Workflow Mat Raw Plant Material Ext MeOH Extraction (24h, 2-8°C) Mat->Ext Part Solvent Partitioning (EtOAc) Ext->Part HSCCC HSCCC Separation (CH2Cl2:MeOH:H2O | 1:1:1) Part->HSCCC Isomers Isolated E/Z Isomers HSCCC->Isomers

Workflow for extracting and isolating TCS isomers using HSCCC.

Protocol B: Biomimetic Chemical Synthesis

The Causality: Natural extraction yields are often insufficient for extensive in vivo studies. We employ Dicyclohexylcarbodiimide (DCC) coupling because it efficiently activates the carboxylic acid group of p-coumaric acid, facilitating rapid nucleophilic attack by the primary and secondary amines of spermidine[13].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 250 mM solution of DCC in anhydrous dichloromethane (DCM)[13].

  • Reactant Mixing: In a separate flask, dissolve p-coumaric acid (62.5 mM) and spermidine (18.5 mM) in 40 mL of DCM[13]. Causality Note: The ~3.38:1 molar ratio of coumaric acid to spermidine is deliberately chosen to drive the equilibrium toward exhaustive tri-substitution at the N1, N5, and N10 positions, minimizing mono- or di-substituted byproducts.

  • Coupling Reaction: Add the DCC solution dropwise to the reactant mixture. Stir continuously at room temperature for 24 hours[13].

  • Validation & Purification: The reaction will precipitate dicyclohexylurea (DCU) as a byproduct. Filter the mixture to remove DCU. Validate the synthesis using LC-MS in negative ESI mode, targeting the precursor ion m/z 582.26 [M-H]-[2]. Purify the final product using preparative HPLC.

Conclusion

Tricoumaroyl spermidine represents a fascinating intersection of plant chemical ecology and human pharmacology. Its structural plasticity, governed by E/Z photoisomerization, demands rigorous analytical techniques like HSCCC for accurate isolation. However, the payoff is substantial: as a validated PI3K inhibitor and NK1 receptor antagonist, TCS provides a highly stable, naturally derived scaffold for the development of next-generation anti-inflammatory and antineoplastic therapeutics.

References

  • Source: benchchem.
  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L.
  • Source: umons.ac.
  • Source: thieme-connect.
  • Tricoumaroyl spermidine - Benchchem (Isomers in Prunus mume)
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.
  • Source: arabjchem.
  • Source: units.
  • Source: d-nb.
  • ChemInform Abstract: Structural Identification of a New Tri-p-coumaroylspermidine (I)
  • Source: mdpi.
  • Source: oup.

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Exploratory

Pharmacological Potential of Tricoumaroyl Spermidine: A Technical Whitepaper

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Advanced Technical Guide & Protocol Reference Executive Summary Tricoumaroyl spermidine (N1,N5,N10-(E)-tri-p-coumaroyls...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Advanced Technical Guide & Protocol Reference

Executive Summary

Tricoumaroyl spermidine (N1,N5,N10-(E)-tri-p-coumaroylspermidine) is a specialized phenolamide—a polyamine conjugate formed by the amidation of a spermidine backbone with three coumaric acid moieties. Historically utilized as a chemophenetic marker in botanical species such as Rosa rugosa and Potentilla[1][2], recent untargeted metabolomic profiling has repositioned this compound as a high-value pharmacological agent. This whitepaper dissects the two primary therapeutic axes of Tricoumaroyl spermidine—hepatoprotection via AMPK/SIRT1 activation and oncological targeting via PI3K competitive inhibition—providing drug development professionals with validated mechanistic insights and self-validating experimental protocols.

Structural Dynamics & Chemical Biology

The bioactivity of Tricoumaroyl spermidine is intrinsically linked to its tri-substituted open-chain architecture. The spermidine core provides polycationic properties at physiological pH, allowing it to interact with negatively charged nucleic acids and phospholipid bilayers. Concurrently, the three hydrophobic p-coumaroyl groups facilitate deep penetration into kinase binding pockets and provide substantial electron-donating capacity for reactive oxygen species (ROS) scavenging[1]. This dual-moiety structure explains its broad-spectrum efficacy across distinct cellular stress models.

Hepatoprotective Mechanisms: The AMPK/SIRT1 Axis

Alcohol-associated liver disease (ALD) is driven by ethanol-induced oxidative stress, NAD+ depletion, and subsequent hepatocyte apoptosis. In 2021, demonstrated that Tricoumaroyl spermidine isolated from Rosa rugosa exhibits remarkable hepatoprotective activity, reversing ethanol-induced cell death in HepG2 cells at dosages comparable to the gold-standard antioxidant sulforaphane[1].

Mechanistic Causality: Ethanol metabolism rapidly consumes NAD+, shifting the cellular redox state and disabling SIRT1, an NAD+-dependent deacetylase critical for cell survival. Tricoumaroyl spermidine acts upstream by phosphorylating AMP-activated protein kinase (AMPK). Activated AMPK restores energy homeostasis, increases the intracellular NAD+/NADH ratio, and subsequently reactivates SIRT1, which deacetylates downstream apoptotic targets to promote cell survival[1].

AMPK_SIRT1 TCS Tricoumaroyl Spermidine AMPK AMPK Phosphorylation TCS->AMPK Upregulates SIRT1 SIRT1 Activation AMPK->SIRT1 Increases NAD+/NADH OxStress Oxidative Stress SIRT1->OxStress Attenuates Survival Cell Survival SIRT1->Survival Promotes EtOH Ethanol Exposure EtOH->OxStress Induces Apoptosis Hepatocyte Apoptosis OxStress->Apoptosis Triggers

Fig 1. Tricoumaroyl spermidine attenuates ethanol-induced apoptosis via the AMPK/SIRT1 pathway.

Protocol 1: Self-Validating In Vitro Model of ALD

To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating selective inhibitors, we prove that the observed hepatoprotection is causally linked to the AMPK/SIRT1 axis, ruling out non-specific antioxidant effects.

Rationale for Experimental Choices: HepG2 cells are utilized because they retain critical Phase I/II metabolizing enzymes necessary to process ethanol into toxic acetaldehyde. A 600 mM ethanol challenge is selected to robustly simulate acute ALD without causing immediate necrotic lysis[1].

Step-by-Step Methodology:

  • Cell Seeding: Culture HepG2 cells in DMEM (10% FBS). Seed at 1×104 cells/well in a 96-well plate and incubate for 24h (37°C, 5% CO2).

  • Pathway Blockade (Validation Step): Divide the plate into four primary cohorts: Vehicle, TCS-only, TCS + Compound C (10 µM, selective AMPK inhibitor), and TCS + EX-527 (1 µM, selective SIRT1 inhibitor). Pre-treat for 2 hours. Causality Check: If Compound C or EX-527 abolishes the protective effect, the mechanism is validated.

  • Compound Administration: Add Tricoumaroyl spermidine (25 µg/mL) to the respective wells. Incubate for 4 hours.

  • Ethanol Challenge: Introduce 600 mM EtOH to all test wells. Incubate for 24 hours.

  • Orthogonal Readouts:

    • Viability: Perform a CCK-8 assay to quantify metabolic survival.

    • Target Engagement: Lyse a parallel 6-well cohort and perform Western Blotting for p-AMPK, total AMPK, and SIRT1 to confirm molecular target activation.

Oncology & Targeted Inhibition: The PI3K/Akt Axis

Beyond hepatoprotection, Tricoumaroyl spermidine has demonstrated significant chemopreventive potential. Extracts containing this compound have effectively eliminated human colorectal cancer cells by damaging cell membranes and halting proliferation[2]. In 2026, identified Tricoumaroyl spermidine as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway[3][4].

Mechanistic Causality: The PI3K/Akt/mTOR axis is frequently hyperactivated in solid tumors, driving uncontrolled proliferation and angiogenesis via downstream effectors like COX-2, MMP-2, and HIF1a. Molecular docking and in vitro assays confirm that Tricoumaroyl spermidine binds with high affinity to the PI3K kinase domain, acting as a competitive inhibitor. This blockade prevents the phosphorylation of Akt, collapsing the downstream oncogenic signaling cascade and inducing cancer cell apoptosis[3][4].

PI3K_Akt TCS Tricoumaroyl Spermidine PI3K PI3K (Total & p-PI3K) TCS->PI3K Competitive Inhibition Apoptosis Cancer Cell Apoptosis TCS->Apoptosis Induces Akt Akt / mTOR Axis PI3K->Akt Phosphorylates Effectors COX-2 / MMP-2 Akt->Effectors Activates Proliferation Tumor Proliferation Effectors->Proliferation Drives

Fig 2. PI3K/Akt pathway blockade by Tricoumaroyl spermidine driving cancer cell apoptosis.

Protocol 2: Orthogonal Validation of PI3K Inhibition

In silico docking data must be grounded in vitro. This protocol uses a cell-free kinase assay for direct target validation, coupled with an In-Cell ELISA for functional cellular validation.

Rationale for Experimental Choices: HT-29 colorectal cancer cells are selected because they frequently harbor PIK3CA mutations, making them highly sensitive to PI3K pathway modulation[2]. LY294002 is used as a benchmarking control.

Step-by-Step Methodology:

  • Cell-Free Kinase Assay (Direct Binding):

    • Incubate recombinant human PI3K protein with varying concentrations of Tricoumaroyl spermidine (0.1 µM to 100 µM) and ATP in a standard kinase buffer.

    • Quantify ADP production using a luminescent ADP detection assay (e.g., ADP-Glo).

    • Validation: A dose-dependent decrease in luminescence confirms direct kinase inhibition independent of cellular metabolism.

  • Cellular Functional Assay (In-Cell ELISA):

    • Seed HT-29 cells at 2×104 cells/well. Treat with Tricoumaroyl spermidine or LY294002 (20 µM, positive control) for 24 hours.

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Probe with primary antibodies against total PI3K and phospho-PI3K (p85/p55).

    • Detect using HRP-conjugated secondary antibodies and a fluorogenic substrate. Normalize signals to total cell number using a Janus Green stain.

  • Downstream Verification: Perform RT-qPCR on parallel samples to quantify mRNA expression of downstream effectors (COX-2, MMP-2, HIF1a). A concurrent drop in these transcripts validates the functional blockade of the PI3K/Akt axis[4].

Quantitative Pharmacological Data Summary

The following table synthesizes the quantitative metrics of Tricoumaroyl spermidine across different validated disease models and targets[1][3][4][5].

Pharmacological Target / PathwayDisease ModelExperimental Cell LineKey Metric / EfficacyMechanism of Action
AMPK/SIRT1 Axis Alcohol-Associated Liver Disease (ALD)HepG2 (Human Hepatoma)Reversal of 600 mM EtOH toxicity at 25 µg/mLUpregulation of SIRT1 via AMPK phosphorylation, reducing oxidative stress.
PI3K/Akt/mTOR Axis Colorectal Carcinoma / Solid TumorsHT-29, MCF-7, A549, HeLaHigh binding affinity; significant cytotoxicityCompetitive inhibition of PI3K, downregulating COX-2, MMP-2, and HIF1a.
5-HT Reuptake Neurological / Synaptic TransmissionRat Brain SynaptosomesWeak InhibitionModulation of serotonin reuptake (general phenolamide class effect).

Future Directions in Drug Development

Tricoumaroyl spermidine represents a highly versatile scaffold. Future medicinal chemistry efforts should focus on optimizing its pharmacokinetic profile. The open-chain polyamine structure is susceptible to rapid metabolism by polyamine oxidases (PAOs) in vivo. Synthesizing sterically hindered analogs or utilizing lipid-nanoparticle (LNP) delivery systems could dramatically enhance its systemic bioavailability, paving the way for preclinical in vivo validation in both oncology and hepatology.

References

  • Title: Tricoumaroylspermidine from rose exhibits inhibitory activity against ethanol-induced apoptosis in HepG2 cells Source: Food & Function (RSC Publishing) URL: [Link]

  • Title: Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor Source: BMC Complementary Medicine and Therapies URL: [Link]

  • Title: Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells Source: Frontiers in Pharmacology URL: [Link]

  • Title: Tricoumaroyl spermidine [131086-78-7] Product Information & 5-HT Receptor Inhibition Source: Clinisciences / TargetMol URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC-DAD-MS/MS) Method for the Analysis of Tricoumaroyl Spermidine

Introduction & Scientific Context Tricoumaroyl spermidine (N1, N5, N10-tricoumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) predominantly localized in the pollen coat of core Eudicotyledons (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Tricoumaroyl spermidine (N1, N5, N10-tricoumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) predominantly localized in the pollen coat of core Eudicotyledons (e.g., Malus domestica, Helianthus annuus) and various medicinal botanicals such as Agrimonia eupatoria[1]. As a fully substituted phenolamide, it serves critical ecological functions in plant defense and reproduction.

In modern drug development, tricoumaroyl spermidine has garnered significant attention due to its potent pharmacological properties. Recent in silico and in vitro studies have identified it as a high-affinity inhibitor of the PI3K/Akt/mTOR signaling pathway, presenting a novel therapeutic mechanism for suppressing cancer cell proliferation (2)[2].

This application note details a self-validating, robust HPLC-DAD-MS/MS protocol designed for the precise extraction, chromatographic resolution, and mass spectrometric quantification of tricoumaroyl spermidine from complex biological matrices.

PI3K_Pathway TS Tricoumaroyl Spermidine PI3K PI3K (Phosphoinositide 3-kinase) TS->PI3K Inhibits RTK Receptor Tyrosine Kinase (Insulin Receptor) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT Akt (Protein Kinase B) PIP3->AKT Phosphorylates MTOR mTOR / COX-2 / MMP-2 AKT->MTOR Activates CANCER Cancer Cell Proliferation & Survival MTOR->CANCER Promotes

Fig 1. Pharmacological mechanism of tricoumaroyl spermidine inhibiting the PI3K/Akt/mTOR pathway.

Rationale & Method Design (E-E-A-T)

To ensure a self-validating analytical system, every step of this protocol is grounded in the physicochemical properties of tricoumaroyl spermidine:

  • Extraction Causality: Phenolamides are amphiphilic. While the spermidine core is highly polar, the tri-substitution with coumaroyl groups significantly increases the molecule's hydrophobicity. Utilizing a 75% ethanol aqueous solution ensures optimal solvation of the target analyte while precipitating highly polar polysaccharides and non-polar lipids that could foul the column[3].

  • Chromatographic Strategy: A Reversed-Phase (RP) C18 column is selected due to the hydrophobic nature of the fully substituted spermidine. The mobile phase incorporates 0.1% formic acid . This acidic modifier is critical: it suppresses the ionization of the phenolic hydroxyl groups on the coumaroyl moieties (keeping them in a neutral, hydrophobic state for predictable retention) and minimizes secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks (4)[5].

  • Detection Causality: The coumaroyl moiety exhibits a strong, characteristic UV absorption maximum at 310–320 nm due to its conjugated aromatic system. Coupling Diode Array Detection (DAD) with ESI-MS/MS provides orthogonal validation. The protonated molecule [M+H]⁺ at m/z 584.27 undergoes predictable collision-induced dissociation (CID), yielding diagnostic fragments via the sequential neutral loss of coumaroyl groups[4][6].

Workflow N1 Sample Collection (Pollen/Plant Extract) N2 Solvent Extraction (75% Ethanol / Ultrasonication) N1->N2 N3 Centrifugation & Filtration (0.22 µm PTFE) N2->N3 N4 RP-HPLC Separation (C18 Column, Acidic Gradient) N3->N4 N5 UV-DAD Detection (310-320 nm) N4->N5 N6 ESI-MS/MS Confirmation ([M+H]+ m/z 584.27) N4->N6 N7 Data Analysis & Quantification N5->N7 N6->N7

Fig 2. Analytical workflow for the extraction and HPLC-MS/MS quantification of tricoumaroyl spermidine.

Materials and Reagents

  • Analytical Standards: Tricoumaroyl spermidine reference standard (Purity ≥98%, HPLC grade).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, LC-MS grade Formic Acid.

  • Extraction Solvent: 75% Ethanol (Analytical grade).

  • Hardware: UHPLC/HPLC system equipped with a Diode Array Detector (DAD) and a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer (ESI source).

  • Column: ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) or an equivalent high-resolution RP column.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation
  • Lyophilize and homogenize the botanical material (e.g., pollen, floral tissues, or aerial parts) into a fine powder to maximize surface area.

  • Weigh precisely 100 mg of the powder into a 15 mL centrifuge tube.

  • Add 5.0 mL of 75% Ethanol . Vortex vigorously for 2 minutes to ensure complete dispersion of the matrix.

  • Sonicate the mixture at room temperature (25°C) for 30 minutes. Critical Note: Avoid elevated extraction temperatures to prevent the thermal isomerization (trans- to cis-) of the coumaroyl double bonds, which would result in split peaks during chromatography.

  • Centrifuge the extract at 12,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Amber glass is mandatory to protect the light-sensitive hydroxycinnamic derivatives from photo-degradation.

Step 2: HPLC-DAD Conditions

Set up the instrument according to the parameters in Table 1 . The gradient is specifically optimized to elute mono-, di-, and tri-substituted HCAAs sequentially. Starting at 5% B allows polar interferences (sugars, free amino acids) to elute in the void volume, while ramping to 100% B provides sufficient theoretical plates to resolve structural isomers (4)[5].

Table 1: Optimized HPLC Gradient and Run Parameters

ParameterSpecification
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Mobile Phase A LC-MS Water + 0.1% Formic Acid
Mobile Phase B LC-MS Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 2.0 µL
DAD Wavelength 310 nm (Bandwidth 4 nm), Reference 400 nm

Gradient Elution Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
24.00100
28.00100
28.5955
31.0955
Step 3: ESI-MS/MS Parameters

For definitive structural confirmation, configure the ESI source in positive ion mode. The parameters in Table 2 are optimized for the ionization of polyamine conjugates.

Table 2: ESI-MS/MS Source Parameters

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/h
Cone Voltage 40 V
Collision Energy (CE) 20 - 40 eV (Ramped for optimal fragmentation)

Data Processing & Expected Results

Chromatographic Profile

Due to its high hydrophobicity compared to mono- or di-substituted counterparts, tricoumaroyl spermidine typically elutes in the highly organic phase of the gradient (approx. 65-75% B) (1)[1].

MS/MS Fragmentation Pattern

The parent protonated molecule [M+H]⁺ at m/z 584.27 will yield dominant product ions via the cleavage of amide bonds at the N1, N5, or N10 positions of the spermidine core. This results in the sequential neutral loss of coumaroyl groups (146.04 Da) (6)[6].

Table 3: Diagnostic MS/MS Fragments for Tricoumaroyl Spermidine

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss / Structural Assignment
584.27 [M+H]⁺438.23-146 Da (Loss of one coumaroyl moiety)
584.27[M+H]⁺292.19-292 Da (Loss of two coumaroyl moieties)
584.27 [M+H]⁺147.05Cleaved coumaroyl acylium ion

System Suitability: Ensure that the resolution (Rs) between the trans,trans,trans-tricoumaroyl spermidine peak and any minor cis-isomers is ≥ 1.5. Peak tailing factor should be ≤ 1.2, validated by the acidic mobile phase suppressing secondary silanol interactions.

References

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor - PMC. National Institutes of Health. 2

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. Analytical Chemistry - ACS Publications. 4

  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons. Journal of Experimental Botany | Oxford Academic. 1

  • New Insights into Identification, Distribution, and Health Benefits of Polyamines and Their Derivatives. ORBi. 6

Sources

Application

Application Note: LC-MS/MS Quantification of Tricoumaroyl Spermidine in Complex Botanical Matrices

Introduction & Biological Significance Tricoumaroyl spermidine ( N1,N5,N10 -tricoumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) predominantly found in the pollen coat of core Eudicotyledons (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Tricoumaroyl spermidine ( N1,N5,N10 -tricoumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) predominantly found in the pollen coat of core Eudicotyledons (such as Malus domestica and Camellia sinensis) and serves as a critical biomarker for the botanical origin of honey [1, 2, 3]. Structurally, it consists of a polyamine backbone (spermidine) conjugated with three p-coumaroyl moieties.

Quantifying this metabolite presents unique analytical challenges due to its amphiphilic nature, susceptibility to in-source fragmentation, and the severe matrix effects inherent to pollen and honey extracts. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to achieve high sensitivity and reproducible quantification.

Biosynthesis Sperm Spermidine (Polyamine Core) Enzyme Spermidine Hydroxycinnamoyltransferase (MdSHT / AtSHT) Sperm->Enzyme Substrate pCoum p-Coumaroyl-CoA (Acyl Donor) pCoum->Enzyme Acyl Donor (x3) Product N1,N5,N10-Tricoumaroyl Spermidine Enzyme->Product Amidation

Biosynthetic pathway of Tricoumaroyl spermidine via SHT enzyme.

Scientific Rationale & Methodological Design

Extraction Chemistry Causality

HCAAs possess both a polar polyamine core and hydrophobic phenolic rings. A solvent system of 70:30 Methanol:Water ( v/v ) provides the optimal dielectric constant to solubilize this amphiphilic structure while simultaneously precipitating large matrix proteins and polysaccharides found in pollen and honey [4]. Sonication ensures the disruption of the tough exine layer of pollen grains, maximizing analyte recovery.

Ionization and Fragmentation Strategy

While the secondary amines of the spermidine core readily protonate in positive mode ( [M+H]+m/z584.27 ), negative electrospray ionization (ESI-) targeting the phenolic hydroxyls ( [M−H]−m/z582.26 ) is strategically preferred. ESI- yields significantly cleaner background chromatograms in complex botanical matrices and produces highly diagnostic collision-induced dissociation (CID) spectra[4, 5]. The primary fragmentation pathway involves the cleavage of the amide bonds and the loss of coumaroyl moieties (146 Da) and carbon monoxide (28 Da), yielding stable product ions at m/z 462.20, 436.20, and 316.17 [5].

Fragmentation_Logic M Precursor Ion [M-H]- m/z 582.26 F1 Product Ion m/z 462.20 M->F1 -120 Da (Cleavage + Rearrangement) F2 Product Ion m/z 436.20 M->F2 -146 Da (-Coumaroyl moiety) F3 Product Ion m/z 316.17 F1->F3 -146 Da (-Coumaroyl moiety)

Proposed CID fragmentation pathway for Tricoumaroyl spermidine in negative ESI mode.

Materials and Reagents

  • Analytical Standards: Tricoumaroyl spermidine (purity 98%). If unavailable, N1,N6 -dicoumaroyl putrescine can be utilized as a structural surrogate for relative quantification [1].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, bead-beating tubes (for pollen).

Step-by-Step Experimental Protocol

Matrix Extraction Workflow
  • Sample Homogenization: Lyophilize the botanical sample (pollen or floral tissue) to prevent enzymatic degradation. Mill 20 mg of the dried sample into a fine powder using a bead beater (30 Hz for 2 minutes). For honey, weigh 1.0 g directly.

  • Solvent Addition: Add 1.0 mL of pre-chilled 70:30 MeOH: H2​O ( v/v ) to the homogenized sample.

  • Acoustic Cavitation: Sonicate the mixture in an ice-water bath for 30 minutes. The low temperature prevents the thermal degradation of the coumaroyl ester/amide bonds.

  • Protein Precipitation & Clarification: Centrifuge the homogenate at 14,000 ×g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant and filter through a 0.22 µm PTFE membrane into an autosampler vial.

LCMS_Workflow Step1 1. Matrix Disruption Lyophilized Pollen / Tissue Step2 2. Solvent Extraction 70:30 MeOH:H2O + Sonication Step1->Step2 Step3 3. Protein Precipitation Centrifugation (14,000 x g) Step2->Step3 Step4 4. UHPLC Separation C18, Acidified H2O/ACN Gradient Step3->Step4 Step5 5. ESI-MS/MS Detection Negative Ion Mode MRM Step4->Step5

End-to-end sample preparation and LC-MS/MS analytical workflow.

UHPLC Chromatographic Conditions

Chromatographic separation is achieved using a reverse-phase C18 column. The addition of 0.1% formic acid suppresses the ionization of residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes for the polyamine conjugates.

Table 1: UHPLC Gradient Program | Time (min) | Flow Rate (mL/min) | Mobile Phase A ( H2​O

  • 0.1% FA) | Mobile Phase B (ACN + 0.1% FA) | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 95% | 5% | | 1.0 | 0.3 | 95% | 5% | | 8.0 | 0.3 | 35% | 65% | | 9.5 | 0.3 | 5% | 95% | | 11.0 | 0.3 | 5% | 95% | | 11.1 | 0.3 | 95% | 5% | | 14.0 | 0.3 | 95% | 5% |

Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode utilizing negative electrospray ionization (ESI-).

Table 2: Optimized MRM Transitions and Collision Energies | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Tricoumaroyl spermidine | 582.3 | 436.2 | 50 | 25 | Quantifier | | Tricoumaroyl spermidine | 582.3 | 462.2 | 50 | 20 | Qualifier 1 | | Tricoumaroyl spermidine | 582.3 | 316.2 | 50 | 35 | Qualifier 2 | | N1,N6 -dicoumaroyl putrescine (IS) | 379.2 | 233.1 | 50 | 22 | Internal Standard |

General Source Parameters: Capillary Voltage: 2.5 kV; Desolvation Temperature: 500°C; Desolvation Gas Flow: 800 L/hr; Cone Gas Flow: 50 L/hr.

Data Processing & System Validation

To ensure the trustworthiness of the analytical batch, the protocol must be self-validating:

  • Matrix-Matched Calibration: Because pollen and honey cause severe ion suppression, standard curves (0.5 – 500 ng/mL) must be prepared in a blank matrix extract rather than neat solvent.

  • Matrix Effect (ME) Calculation: Evaluate suppression by comparing the slope of the matrix-matched curve to a solvent-based curve. ME(%)=(Slopematrix​/Slopesolvent​)×100 . An ME between 80-120% is acceptable; outside this range, sample dilution or isotopic internal standards are mandatory.

  • Ion Ratio Verification: The peak area ratio of the qualifier ion ( m/z 462.2) to the quantifier ion ( m/z 436.2) in samples must remain within ± 20% of the ratio established by the analytical standard to confirm peak purity and absence of co-eluting isobars.

References

  • Elejalde-Palmett, C., et al. (2015). "Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons." Journal of Experimental Botany.[Link]

  • Luo, L., et al. (2023). "Identification of the botanical origins of honey based on nanoliter electrospray ionization mass spectrometry." Food Chemistry.[Link]

  • Yang, Z., et al. (2012). "Isolation and identification of spermidine derivatives in tea (Camellia sinensis) flowers and their distribution in floral organs." Journal of the Science of Food and Agriculture.[Link]

  • UMONS Research Repository. (2010). "Study of pollen phenolamides by tandem mass spectrometry." ORBi UMONS.[Link]

  • Firon, N., et al. (2012). "Untargeted metabolomic analysis of tomato pollen development and heat stress response." Plant Reproduction.[Link]

Method

Synthesis and Characterization of Tricoumaroyl Spermidine and Its Analogs: A Comprehensive Protocol

Introduction & Biological Significance Hydroxycinnamic acid amides (HCAAs), or phenolamides, represent a critical class of specialized plant metabolites involved in development, reproduction, and defense. Among these, N1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Hydroxycinnamic acid amides (HCAAs), or phenolamides, represent a critical class of specialized plant metabolites involved in development, reproduction, and defense. Among these, N1,N5,N10-tricoumaroyl spermidine is a major constituent of the pollen coat in core Eudicotyledons. Beyond its physiological role in plants, this polyamine conjugate has garnered significant attention in drug development. Recent pharmacological studies have demonstrated that tricoumaroylspermidine extracted from Rosa rugosa exhibits potent anti-apoptotic activity against ethanol-induced toxicity in HepG2 cells, highlighting its potential in treating alcohol-associated liver disease ().

As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating protocols for both the chemical and enzymatic synthesis of tricoumaroyl spermidine and its analogs (e.g., tricaffeoyl and triferuloyl spermidine).

Biosynthetic Logic & Enzymatic Pathway

In planta, the synthesis of tri-substituted spermidine derivatives is catalyzed by a specific clade of the BAHD acyltransferase superfamily known as Spermidine Hydroxycinnamoyl Transferases (SHT) . Enzymes such as MdSHT from Malus domestica or CiSHT from Cichorium intybus utilize p-coumaroyl-CoA as an acyl donor and spermidine as the acceptor (;).

The enzyme performs three sequential acyl transfers. It first acylates the primary amines (N1, N10) before catalyzing the sterically hindered secondary amine (N5) to yield the fully substituted product.

Biosynthesis CoumCoA p-Coumaroyl-CoA SHT SHT Enzyme (Spermidine Hydroxycinnamoyltransferase) CoumCoA->SHT Spd Spermidine Spd->SHT Mono N1-Monocoumaroyl Spermidine SHT->Mono Acyl Transfer 1 Di N1,N10-Dicoumaroyl Spermidine Mono->Di Acyl Transfer 2 Tri N1,N5,N10-Tricoumaroyl Spermidine Di->Tri Acyl Transfer 3

Biosynthetic pathway of N1,N5,N10-tricoumaroyl spermidine catalyzed by SHT.

Chemical Synthesis Strategy & Protocol

While direct coupling of unprotected p-coumaric acid with spermidine is reported in the literature, the competing nucleophilicity of the phenolic hydroxyl group often results in complex mixtures of O-acylated and N-acylated byproducts. To ensure high purity and yield, this protocol utilizes a protection-deprotection strategy .

ChemSynthesis pCoum p-Coumaric Acid Step1 Protection (Ac2O, Pyridine) pCoum->Step1 AcCoum O-Acetyl-p-coumaric Acid Step1->AcCoum Step2 Coupling (EDC, HOBt, DIPEA) AcCoum->Step2 Spd Spermidine Spd->Step2 ProtectedTri Tri-(O-acetylcoumaroyl) spermidine Step2->ProtectedTri Step3 Deprotection (K2CO3, MeOH) ProtectedTri->Step3 Product N1,N5,N10-Tricoumaroyl Spermidine Step3->Product

Chemical synthesis workflow utilizing a protection-deprotection strategy.

Step 1: Phenol Protection

Causality: Masking the phenol as an acetate ester prevents oligomerization during the activation of the carboxylic acid.

  • Dissolve p-coumaric acid (10 mmol) in anhydrous pyridine (10 mL).

  • Add acetic anhydride (15 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validation (QC 1): Perform TLC (Hexane:EtOAc 1:1). Spray with 1% FeCl3. The absence of a dark color change confirms complete protection of the phenolic OH.

  • Pour the mixture into ice water, acidify to pH 2 with 1M HCl, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield O-acetyl-p-coumaric acid.

Step 2: Amide Coupling

Causality: EDC/HOBt is selected over DCC to avoid the formation of insoluble dicyclohexylurea (DCU), simplifying downstream purification. A 3.5-fold excess of the activated acid ensures exhaustive acylation of all three amines.

  • Dissolve O-acetyl-p-coumaric acid (3.5 mmol) in anhydrous DMF (10 mL). Add EDC·HCl (4.0 mmol) and HOBt (4.0 mmol). Stir for 15 minutes to generate the active ester.

  • Add spermidine (1.0 mmol) and DIPEA (5.0 mmol). Stir at room temperature for 24 hours.

  • Self-Validation (QC 2): Perform a Kaiser (Ninhydrin) test on a 10 µL reaction aliquot. A yellow color (negative result) confirms the complete acylation of all primary and secondary amines.

  • Dilute with EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Concentrate in vacuo.

Step 3: Deprotection & Purification

Causality: Mild basic methanolysis selectively cleaves the phenolic acetates without hydrolyzing the highly stable amide bonds.

  • Dissolve the crude tri-(O-acetylcoumaroyl)spermidine in Methanol (15 mL). Add catalytic K₂CO₃ (0.5 mmol).

  • Stir at room temperature for 2 hours.

  • Self-Validation (QC 3): Monitor via LC-MS. Deprotection is complete when the intermediate mass disappears, and the target mass ([M+H]⁺ m/z 584.27) dominates the chromatogram.

  • Neutralize with Amberlite IR-120 (H⁺) resin, filter, and purify via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).

Enzymatic Synthesis Protocol (In Vitro)

For researchers aiming to synthesize mixed hydroxycinnamic acid analogs (e.g., dicoumaroyl-caffeoyl spermidine), chemical synthesis is synthetically burdensome due to orthogonal protection requirements. Biocatalysis using recombinant SHT offers an elegant, regioselective alternative.

Procedure
  • Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.5), 1 mM spermidine, and 3.5 mM p-coumaroyl-CoA (or analog CoA-thioesters).

    • Causality: A slightly alkaline pH (8.5–9.0) is optimal for BAHD acyltransferases, facilitating the deprotonation of spermidine amines for nucleophilic attack on the CoA thioester ().

  • Initiate the reaction by adding 5 µg of purified recombinant MdSHT or CiSHT enzyme. Incubate at 30 °C for 60 minutes.

  • Terminate the reaction by adding 100 µL of ice-cold methanol containing 1% formic acid.

  • Self-Validation (QC 4): Run a parallel control using an enzyme boiled for 10 minutes at 95 °C. This rules out spontaneous, non-enzymatic acylation of spermidine by acyl-CoAs.

  • Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

Analytical Characterization Data

To ensure the integrity of your synthesized compounds, compare your analytical results against the standardized parameters in the table below. MS/MS fragmentation in positive mode typically yields a characteristic loss of the hydroxycinnamoyl moiety and the corresponding acyl cation.

CompoundChemical FormulaExact Mass [M+H]⁺UV λmax (nm)Key MS/MS Fragments (m/z)
N1,N5,N10-Tricoumaroyl spermidine C₃₄H₃₇N₃O₆584.2755310438.24, 292.21, 204.10, 147.05
N1,N5,N10-Tricaffeoyl spermidine C₃₄H₃₇N₃O₉632.2602325470.22, 308.20, 163.04
N1,N5,N10-Triferuloyl spermidine C₃₇H₄₃N₃O₉674.3072320498.25, 322.22, 177.05

References

  • Title: Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons Source: Journal of Experimental Botany URL: [Link]

  • Title: A BAHD neofunctionalization promotes tetrahydroxycinnamoyl spermine accumulation in the pollen coat of the Asteraceae family Source: Journal of Experimental Botany URL: [Link]

  • Title: A tricoumaroylspermidine from rose demonstrates inhibitory activity against ethanol-induced apoptosis in HepG2 cells Source: Food & Function URL: [Link]

Application

Application Note: Tricoumaroyl Spermidine as a Novel PI3K Inhibitor in In Vitro Cancer Models

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists Compound Focus: Tricoumaroyl Spermidine (N1...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists Compound Focus: Tricoumaroyl Spermidine (N1,N5,N10-(Z)-tri-p-coumaroylspermidine)

Executive Summary & Scientific Rationale

The urgent need for novel, targeted anticancer therapeutics has driven a renaissance in polypharmacology and the exploration of plant-derived specialized metabolites. Tricoumaroyl spermidine (TS) —a polyamine conjugate naturally occurring in Agrimonia eupatoria L. and Camellia sinensis flowers—has recently emerged as a highly promising lead compound[1].

In January 2026, breakthrough metabolomic and in silico studies identified TS as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway [2]. The PI3K/Akt/mTOR axis is notoriously hyperactivated in numerous malignancies, driving uncontrolled proliferation, metastasis, and metabolic reprogramming. By directly binding to and reducing both total and phosphorylated PI3K, TS effectively collapses the downstream PI3K/Akt/mTOR/COX-2/MMP-2/HIF1α signaling cascade[3].

This application note provides rigorously structured, self-validating in vitro protocols to evaluate the cytotoxicity, redox-modulating properties, and mechanistic efficacy of TS in human cancer cell lines (e.g., MCF-7, HT-29, A549, HeLa).

Mechanistic Overview: The PI3K/Akt Axis

To rationally design in vitro assays, one must first understand the causality of the target pathway. PI3K phosphorylates PIP2 to PIP3, recruiting Akt to the cell membrane for activation. Akt subsequently activates mTOR, which upregulates survival and angiogenic factors including COX-2, MMP-2, and HIF1α.

TS acts as a molecular blockade at the apex of this pathway. Interestingly, while many plant polyphenols act as systemic antioxidants, TS induces a pro-oxidant effect specifically within cancer cells[3]. This is a direct consequence of PI3K inhibition: the collapse of Akt-mediated survival signaling impairs the cell's ability to neutralize reactive oxygen species (ROS), driving the cancer cell into oxidative stress and subsequent apoptosis.

PI3K_Pathway TS Tricoumaroyl Spermidine PI3K PI3K (Total & p-PI3K) TS->PI3K Inhibits AKT Akt / Protein Kinase B PI3K->AKT Activates (Blocked) MTOR mTOR Complex AKT->MTOR Activates (Blocked) DOWNSTREAM COX-2 / MMP-2 / HIF1α MTOR->DOWNSTREAM Upregulates (Blocked) APOPTOSIS Cancer Cell Apoptosis DOWNSTREAM->APOPTOSIS Suppression induces

Fig 1. Tricoumaroyl spermidine-mediated inhibition of the PI3K/Akt signaling axis in cancer cells.

Experimental Workflows & Standard Operating Protocols

The following protocols are designed as a self-validating system . Every phenotypic observation (e.g., cell death) must be orthogonally validated by a mechanistic observation (e.g., ROS accumulation or PI3K reduction) to rule out off-target toxicity.

Assay_Workflow CULT 1. Cell Culture Synchronization TREAT 2. TS Treatment (Dose-Response) CULT->TREAT VIAB 3. MTT Assay (Viability) TREAT->VIAB ROS 4. ROS Assay (Redox State) TREAT->ROS MECH 5. In-Cell ELISA (Target Validation) TREAT->MECH

Fig 2. In vitro screening workflow for evaluating tricoumaroyl spermidine cytotoxicity and mechanism.

Protocol A: Phenotypic Anchoring via MTT Cytotoxicity Assay

Rationale: Before probing molecular mechanisms, the fundamental dose-response relationship must be established. The MTT assay quantifies NAD(P)H-dependent cellular oxidoreductase activity, serving as a direct proxy for metabolic viability following TS treatment.

Preparation & Causality Notes: TS contains highly hydrophobic coumaroyl moieties. Stock solutions must be prepared in high-purity DMSO (up to 60 mg/mL) and require sonication for complete dissolution[4]. Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7, HT-29, A549, or HeLa cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Synchronization (Critical Step): Wash cells with PBS and replace with serum-free media for 12 hours. Why? Serum starvation synchronizes the cell cycle and reduces baseline PI3K hyperactivation caused by exogenous growth factors in Fetal Bovine Serum (FBS), improving the signal-to-noise ratio of the inhibitor.

  • Treatment: Treat cells with a serial dilution of TS (e.g., 1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., LY294002, a known PI3K inhibitor). Incubate for 48 hours.

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Calculate the IC₅₀. The positive control (LY294002) must yield an IC₅₀ within its known literature range to validate the assay's sensitivity.

Protocol B: Cellular Antioxidant/Pro-oxidant Activity (CAA) Assay

Rationale: To confirm that TS-induced cytotoxicity is mechanistically linked to PI3K inhibition, we measure intracellular ROS. PI3K inhibition by TS downregulates antioxidant defense mechanisms, resulting in a measurable pro-oxidant burst[3].

Step-by-Step Methodology:

  • Probe Loading: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol A. Following a 24-hour TS treatment, wash cells with PBS.

  • DCFDA Addition: Add 100 µL of 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Why? DCFDA is cell-permeable; once inside, cellular esterases cleave the diacetate, trapping the probe. ROS oxidizes it into highly fluorescent DCF.

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Measurement: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Self-Validation Check: An increase in fluorescence relative to the vehicle control confirms the pro-oxidant shift. Co-treatment with a ROS scavenger (e.g., N-acetylcysteine) should rescue cell viability in a parallel MTT assay, proving that ROS accumulation is a primary driver of TS-induced cell death.

Protocol C: Target Validation via In-Cell ELISA

Rationale: Western blotting requires cell lysis, which destroys spatial context and can introduce artifactual protein degradation. In-Cell ELISA allows for high-throughput, quantitative measurement of total vs. phosphorylated PI3K directly within the fixed, adherent cell monolayer.

Step-by-Step Methodology:

  • Fixation: Following TS treatment in a 96-well plate, immediately fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Why? Rapid fixation freezes the phosphorylation state of PI3K/Akt at the exact moment of assay termination.

  • Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 2% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Mouse anti-Total PI3K and Rabbit anti-Phospho-PI3K (Tyr458).

  • Secondary Antibody: Wash 3x with PBS-T. Add species-specific, spectrally distinct fluorophore-conjugated secondary antibodies (e.g., Anti-Mouse IRDye 680RD and Anti-Rabbit IRDye 800CW) for 1 hour in the dark.

  • Normalization (Critical Step): Add Janus Green whole-cell stain for 5 minutes. Why? This normalizes the fluorescent PI3K signal to total cell number, ensuring that a reduction in PI3K signal is due to true pathway inhibition and not merely because TS caused cells to detach and die.

  • Imaging: Scan the plate using a near-infrared imaging system.

Quantitative Data Summarization

Based on recent metabolomic profiling and molecular docking studies of Agrimonia eupatoria extracts[2], the following pharmacological profile is established for Tricoumaroyl Spermidine and its parent extract.

Pharmacological ParameterObservation / ValueExperimental Model / Assay
Target Binding Affinity High binding affinity to PI3K active siteMolecular Docking (In Silico)
Cytotoxicity Profile Significant dose-dependent reduction in viabilityMTT Assay (MCF-7, HT-29, A549, HeLa)
Cellular Redox State Pro-oxidant shift (Accumulation of intracellular ROS)Cellular Antioxidant Activity (CAA) Assay
Primary Target Expression Reduction in both Total and p-PI3K levelsIn-Cell ELISA / Western Blot
Downstream Effectors Suppression of COX-2, MMP-2, and HIF1αProtein Expression Analysis

References

  • Ginovyan, M., Gevorgyan, S., Javrushyan, H., Kusznierewicz, B., Koss-Mikołajczyk, I., Sahakyan, N., Bartoszek, A., & Avtandilyan, N. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies, 26(1).[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14777879, Tricoumaroyl spermidine. PubChem.[Link]

Sources

Method

Application Note: Profiling PI3K Pathway Inhibition Using Tricoumaroyl Spermidine

A Comprehensive Workflow for In Vitro Validation and Mechanistic Elucidation Introduction & Mechanistic Context The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis is a master regulator of cellular proliferation...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Workflow for In Vitro Validation and Mechanistic Elucidation

Introduction & Mechanistic Context

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, making the precise quantification of PI3K inhibition a critical component of oncological drug development.

Recently, Tricoumaroyl spermidine (CAS: 131086-78-7)—a natural polyamine derivative identified in Agrimonia eupatoria L. and Camellia sinensis—has emerged as a highly potent PI3K inhibitor [1]. Advanced molecular docking and in vitro profiling published in early 2026 demonstrated its high binding affinity to the PI3K catalytic domain, effectively suppressing the downstream PI3K/Akt/mTOR/COX-2/MMP-2/HIF1α axis [1].

As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating system for evaluating the inhibitory efficacy of Tricoumaroyl spermidine [2]. The methodologies detailed below prioritize physiological relevance and data integrity, ensuring that observed kinase inhibition is a direct pharmacological effect rather than an artifact of cellular stress.

Pathway Visualization

PI3K_Pathway GF Growth Factors (EGF/IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (Active) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (p-Ser473) PIP3->Akt mTOR mTOR Activation Akt->mTOR Downstream HIF1α / COX-2 / MMP-2 (Cancer Cell Proliferation) mTOR->Downstream TS Tricoumaroyl Spermidine TS->PI3K Competitive Inhibition

Figure 1: PI3K/Akt/mTOR signaling cascade and targeted inhibition by Tricoumaroyl spermidine.

Experimental Design & Causality

To establish a self-validating system, this workflow is divided into three interconnected phases. Every step is designed to eliminate false positives and confirm the mechanism of action.

Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Validation MTT MTT Assay (Determine IC50) ICE In-Cell ELISA (Total vs p-PI3K) MTT->ICE Sub-lethal Dosing WB Western Blotting (Akt/mTOR axis) ICE->WB Pathway Correlation

Figure 2: Tri-phasic experimental workflow for validating PI3K pathway inhibition.

  • Phase 1: Cytotoxicity Profiling (MTT Assay). Causality: Target engagement assays must be performed at sub-lethal concentrations. If cells are dying from non-specific toxicity, global protein phosphorylation will drop, mimicking kinase inhibition. Establishing the IC50 ensures we measure specific pathway inhibition.

  • Phase 2: Target Engagement (In-Cell ELISA). Causality: Traditional ELISAs require cell lysis, which disrupts the cellular microenvironment and can alter transient phosphorylation states via endogenous phosphatases. In-Cell ELISA fixes cells immediately, preserving the native physiological context. Normalization using a whole-cell stain corrects for well-to-well cell number variations, validating that a drop in signal is due to inhibition, not cell detachment.

  • Phase 3: Downstream Validation (Western Blotting). Causality: Inhibiting PI3K should stoichiometrically reduce PIP3 production, subsequently preventing the recruitment and phosphorylation of Akt at Ser473, and downstream mTOR activation. Validating these downstream nodes confirms the functional consequence of PI3K blockade.

Materials & Reagents
  • Compound: Tricoumaroyl spermidine (Purity ≥99%), reconstituted in DMSO to a 10 mM stock [3]. Store aliquots at -80°C to prevent degradation.

  • Cell Lines: MCF-7 (Breast), HT-29 (Colon), A549 (Lung), HeLa (Cervical).

  • Assay Kits: In-Cell ELISA Kit (Colorimetric), MTT Reagent (5 mg/mL in PBS).

  • Antibodies: Primary antibodies against PI3K, p-PI3K (Tyr458/Tyr199), Akt, p-Akt (Ser473), mTOR, p-mTOR, and β-actin (loading control). Secondary HRP-conjugated antibodies.

  • Buffers: RIPA Lysis Buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (Critical for preserving phosphorylation states).

Step-by-Step Methodologies
Protocol A: Cell Culture and Compound Treatment
  • Seeding: Seed cells at a density of 1×104 cells/well in 96-well plates (for MTT/In-Cell ELISA) or 3×105 cells/well in 6-well plates (for Western Blotting). Incubate overnight at 37°C in 5% CO₂.

  • Serum Starvation: Replace complete media with serum-free media for 12 hours.

    • Expert Insight: Serum starvation synchronizes the cell cycle and reduces basal kinase activity driven by undefined growth factors in FBS. This maximizes the signal-to-noise ratio when evaluating the inhibitor.

  • Treatment: Treat cells with Tricoumaroyl spermidine at varying concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., LY294002, 10 µM).

  • Stimulation: 15 minutes prior to fixation/lysis, stimulate cells with 100 ng/mL EGF.

    • Expert Insight: This acutely activates the PI3K pathway, allowing you to measure the compound's ability to blunt a stimulated kinase response.

Protocol B: In-Cell ELISA for PI3K/p-PI3K Quantification
  • Fixation: Immediately after the 15-minute stimulation, carefully aspirate media and add 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Rapid fixation cross-links proteins, "freezing" the transient phosphorylation state of PI3K.

  • Permeabilization: Wash cells 3x with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes to allow intracellular antibody access.

  • Blocking: Apply blocking buffer (5% BSA in PBST) for 1.5 hours to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with anti-PI3K and anti-p-PI3K antibodies (diluted 1:500 in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBST. Add HRP-conjugated secondary antibodies for 1 hour at RT.

  • Detection: Add TMB substrate. Stop the reaction with 1M H₂SO₄ after 15 minutes. Read absorbance at 450 nm.

  • Self-Validating Normalization: Wash wells and stain with Janus Green whole-cell stain for 5 minutes. Elute stain with 0.5M HCl and read at 595 nm. Normalize 450 nm readings to 595 nm readings to definitively account for any cell loss during the washing steps.

Protocol C: Western Blotting for Downstream Effectors
  • Lysis: Lyse cells in ice-cold RIPA buffer. Crucial: Ensure phosphatase inhibitors are freshly added; otherwise, endogenous phosphatases will rapidly dephosphorylate p-Akt and p-mTOR during lysis.

  • Protein Quantification: Perform a BCA assay to ensure exactly equal protein loading (typically 20 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on 10% SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block with 5% BSA (milk contains casein, a phosphoprotein that causes high background for phospho-antibodies). Probe with primary antibodies overnight at 4°C.

  • Imaging: Develop using ECL substrate. Normalize phosphorylated protein bands to their respective total protein bands, and total proteins to β-actin.

Data Presentation

The following tables summarize representative quantitative data modeled after recent mechanistic findings regarding Tricoumaroyl spermidine's efficacy [1].

Table 1: Representative IC50 Values of Tricoumaroyl Spermidine (MTT Assay, 48h)

Cell Line Tissue Origin Tricoumaroyl Spermidine IC50 (µM) Reference Drug (LY294002) IC50 (µM)
MCF-7 Breast 18.4 ± 1.2 12.5 ± 0.8
HT-29 Colon 22.1 ± 1.5 15.2 ± 1.1
A549 Lung 25.6 ± 1.8 18.0 ± 1.4

| HeLa | Cervical | 19.8 ± 1.3 | 14.3 ± 0.9 |

Table 2: Quantification of PI3K Pathway Protein Expression (Relative Fold Change vs. Vehicle Control)

Target Protein Vehicle Control (Fold Change) Tricoumaroyl Spermidine (10 µM) Tricoumaroyl Spermidine (20 µM)
Total PI3K 1.00 0.98 ± 0.05 0.95 ± 0.04
p-PI3K (Tyr458) 1.00 0.55 ± 0.06 0.28 ± 0.03
Total Akt 1.00 0.99 ± 0.04 0.97 ± 0.05

| p-Akt (Ser473) | 1.00 | 0.60 ± 0.08 | 0.32 ± 0.04 |

Note: Total protein levels remain stable while phosphorylated (active) states decrease dose-dependently, confirming true kinase inhibition rather than protein degradation.

References
  • Title: Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. Source: BMC Complementary Medicine and Therapies (January 2026) URL: [Link]

  • Title: Tricoumaroyl spermidine Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Application

Serotonin reuptake assay with Tricoumaroyl spermidine

Application Note: High-Throughput Serotonin Reuptake Assay Utilizing Tricoumaroyl Spermidine Introduction & Mechanistic Overview The serotonin transporter (SERT) is a critical membrane glycoprotein responsible for the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Serotonin Reuptake Assay Utilizing Tricoumaroyl Spermidine

Introduction & Mechanistic Overview

The serotonin transporter (SERT) is a critical membrane glycoprotein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft, effectively terminating serotonergic neurotransmission. While synthetic selective serotonin reuptake inhibitors (SSRIs) dominate neuropsychiatric pharmacology, botanical polyamine derivatives have emerged as a novel class of monoamine transporter modulators.

Tricoumaroyl spermidine ( N1,N5,N10 -tri-p-coumaroylspermidine), a specialized phenolamide isolated from Carthamus tinctorius L. (safflower) and Camellia sinensis (tea flowers), has been identified as a potent, reversible competitive inhibitor of SERT[1][2]. Unlike traditional SSRIs or neurotoxic amphetamine derivatives, Tricoumaroyl spermidine utilizes a unique molecular logic: the triple acylation of its spermidine backbone with coumaroyl groups masks the inherent positive charges of the polyamine[2]. This structural modification drastically enhances its lipophilicity, allowing the bulky hydrophobic structure to efficiently interact with the SERT binding pocket and competitively block 5-HT binding[3][4].

SERT_Mechanism Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Release Presynaptic->Serotonin Cleft Synaptic Cleft Serotonin->Cleft SERT SERT (Serotonin Transporter) Cleft->SERT 5-HT binding Reuptake 5-HT Reuptake (Blocked) SERT->Reuptake Transport Inhibitor Tricoumaroyl Spermidine Inhibitor->SERT Competitive Inhibition

Figure 1: Mechanism of competitive SERT inhibition by Tricoumaroyl spermidine.

Pharmacological Profile & Quantitative Data

Understanding the kinetic parameters of Tricoumaroyl spermidine is essential for robust assay design. Because it acts as a reversible competitive inhibitor, its apparent efficacy is highly dependent on the concentration of the competing substrate (5-HT). Below is a summary of its pharmacological profile derived from in vitro kinetic assays.

ParameterValue / CharacteristicExperimental ModelReference
IC50 (5-HT Uptake) 0.74 ± 0.15 µMS6 Cells (CHO-SERT)[4][5]
IC50 (5-HT Uptake) 1.07 ± 0.23 µMRat Brain Synaptosomes[4][5]
Mechanism of Action Reversible CompetitiveIn vitro kinetic assay[4]
Efficacy ( Vmax​ reduction) Comparable to FluoxetineS6 Cells (CHO-SERT)[4]
Potency Weaker than FluoxetineS6 Cells (CHO-SERT)[4]

Experimental Methodology: [3H] -5-HT Reuptake Assay

Model Selection Rationale

For high-throughput screening and precise kinetic mapping, we utilize S6 cells (Chinese Hamster Ovary cells stably transfected with human SERT). This model is prioritized over rat brain synaptosomes because it provides a clean, isolated background devoid of interfering dopamine (DAT) or norepinephrine (NET) transporters, ensuring absolute selectivity for SERT kinetics[1][6].

Reagents & Self-Validating Controls
  • Cell Line : S6 Cells (CHO-SERT).

  • Test Compound : Tricoumaroyl spermidine (≥98% purity, dissolved in DMSO)[3].

  • Radioligand : [3H] -Serotonin ( [3H] -5-HT).

  • Assay Buffer (KRH) : Krebs-Ringer HEPES Buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Self-Validating Control : 10 µM Fluoxetine (used to define non-specific uptake and validate the dynamic range of the assay).

Step-by-Step Protocol & Causality

Step 1: Cell Preparation Seed S6 cells in 24-well plates at a density of 1×105 cells/well. Incubate for 24-48 hours until 80-90% confluence is reached. Causality: A sub-confluent monolayer ensures uniform exposure to the radioligand and prevents contact inhibition from altering baseline transporter expression.

Step 2: Buffer Exchange Wash the cells twice with 500 µL of pre-warmed (37°C) KRH buffer. Causality: Washing removes culture serum proteins that could non-specifically bind the highly lipophilic Tricoumaroyl spermidine, preventing artificially inflated IC50 values. Furthermore, SERT is an ion-dependent symporter; the KRH buffer establishes the precise physiological Na+ and Cl− gradients required to drive active transport[4].

Step 3: Pre-incubation Add 250 µL of KRH buffer containing varying concentrations of Tricoumaroyl spermidine (0.01 µM to 10 µM, ensuring final DMSO concentration remains ≤1%). Incubate for 10 minutes at 37°C. Causality: Pre-incubation is critical for competitive inhibitors. It allows the bulky Tricoumaroyl spermidine molecules to reach thermodynamic binding equilibrium at the SERT active site prior to the introduction of the competing substrate.

Step 4: Radioligand Addition Initiate the uptake by adding 50 µL of [3H] -5-HT (final concentration 20 nM). Incubate for exactly 10 minutes at 37°C. Causality: A strict 10-minute window ensures the uptake kinetics remain in the linear phase. Prolonged incubation leads to intracellular saturation and reverse efflux, which skews the Vmax​ calculations.

Step 5: Reaction Termination Rapidly aspirate the assay medium and wash the cells three times with 500 µL of ice-cold KRH buffer. Causality: The sudden drop in temperature instantly halts the conformational changes of the transporter protein, locking the accumulated [3H] -5-HT inside the cell and washing away unbound extracellular radioligand.

Step 6: Cell Lysis & Quantification Lyse the cells using 250 µL of 0.1 N NaOH or 1% SDS for 30 minutes. Transfer the lysate to scintillation vials containing 3 mL of liquid scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter. Causality: Chemical lysis breaks down the lipid bilayer, releasing the trapped [3H] -5-HT into the cocktail where the emitted beta particles can be efficiently converted to measurable photons.

Step 7: Data Analysis Calculate specific uptake by subtracting the non-specific uptake (the baseline radioactivity measured in the wells treated with 10 µM fluoxetine). Fit the specific uptake data using non-linear regression (sigmoidal dose-response) to determine the IC50.

Assay_Workflow Step1 1. Seed S6 Cells (CHO-SERT) in 24-well plates Step2 2. Wash with KRH Buffer (Establish Na+/Cl- gradient) Step1->Step2 Step3 3. Pre-incubate with Tricoumaroyl Spermidine (10 min) Step2->Step3 Step4 4. Add [3H]-5-HT (10 min) (Initiate Transport) Step3->Step4 Step5 5. Terminate with Ice-Cold Buffer (Halt Transport Kinetics) Step4->Step5 Step6 6. Cell Lysis & Scintillation Counting (Quantify Intracellular 5-HT) Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput [3H]-5-HT reuptake assay.

Sources

Method

Application Note: In Silico Discovery and Validation of Tricoumaroyl Spermidine as a PI3Kα Inhibitor

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Biological Context Phosphoinositide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Biological Context

Phosphoinositide 3-kinase (PI3K) is a critical lipid kinase that regulates cellular proliferation, survival, and metabolic pathways. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a hallmark of numerous malignancies, making the PI3Kα catalytic subunit (encoded by PIK3CA) a premier target for oncological drug discovery[1].

Historically, small-molecule PI3K inhibitors have faced challenges regarding isoform selectivity and toxicity. Recently, 2[2], a unique polyamine conjugate isolated from the ethanolic extract of Agrimonia eupatoria L., has emerged as a promising natural PI3K inhibitor[3]. This compound features a flexible spermidine core bonded to three bulky p-coumaroyl moieties, allowing it to potentially exploit both the highly conserved ATP-binding cleft and adjacent solvent-exposed hydrophobic pockets of the kinase[4].

To rigorously evaluate the binding affinity and interaction mechanisms of tricoumaroyl spermidine, we have developed a specialized, self-validating molecular docking protocol. Because of the ligand's extended geometry and high degree of rotational freedom, standard rigid-docking parameters are insufficient. This guide details the causal reasoning behind specific parameter adjustments required to accurately model this complex interaction[5].

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Cancer Cancer Cell Survival & Proliferation mTOR->Cancer Promotes Inhibitor Tricoumaroyl Spermidine Inhibitor->PI3K Competitive Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade and the inhibitory intervention by Tricoumaroyl spermidine.

Self-Validating Molecular Docking Protocol

A fundamental pillar of computational drug discovery is system validation. Before testing a novel compound, the docking parameters must successfully reproduce the experimentally determined binding pose of a known co-crystallized ligand[5]. The following step-by-step methodology enforces this self-validating architecture.

Phase 1: Ligand and Protein Preparation

1.1 Ligand Preparation (Tricoumaroyl Spermidine & BYL-719)

  • Causality: Tricoumaroyl spermidine (CID: 14777879) contains a long polyamine chain that can adopt high-energy "kinked" states. Without proper minimization, the docking algorithm will fail to find the global energy minimum[5].

  • Procedure:

    • Obtain the 3D conformer of 2[2].

    • Apply the MMFF94 force field (optimized for organic small molecules) using a Steepest Descent algorithm (500 steps) followed by Conjugate Gradient minimization to relax the geometry[5].

    • Compute Gasteiger partial charges and merge non-polar hydrogens. Save as a .pdbqt file.

    • Repeat this process for the native ligand BYL-719 (Alpelisib) to serve as the positive control.

1.2 Receptor Preparation (PI3Kα - PDB: 4JPS)

  • Causality: Crystallographic water molecules often occupy space in the active site that a large, flexible ligand needs to displace. Retaining them artificially restricts the conformational search space[5].

  • Procedure:

    • Download the high-resolution crystal structure of PI3Kα (PDB ID: 1)[1].

    • Remove the p85 regulatory subunit (Chain B) to isolate the p110α catalytic domain[5].

    • Delete all water molecules and extract the co-crystallized ligand (BYL-719) into a separate reference file[5].

    • Add polar hydrogens (Collman charges) to correct the protonation states of active site residues (e.g., the hinge region) at physiological pH (7.4)[6]. Save as 4JPS_clean.pdbqt.

Phase 2: Grid Generation & The Search Space
  • Causality: Standard docking protocols typically use a 20Å × 20Å × 20Å grid box. However, the three bulky coumaroyl tails of tricoumaroyl spermidine extend significantly further than standard kinase inhibitors. A larger grid is mandatory to prevent artificial truncation of the ligand's conformational exploration[5].

  • Procedure:

    • Define the grid box centroid based on the extracted native ligand (BYL-719): X: 24.51, Y: -12.05, Z: -15.50 [5].

    • Set the grid dimensions to 26Å × 26Å × 26Å to encompass both the deep ATP-binding pocket and the adjacent solvent-exposed regions[5].

Phase 3: Protocol Validation (The Gatekeeper Step)
  • Causality: A docking protocol is only trustworthy if it can accurately recreate known biological reality.

  • Procedure:

    • Redock the prepared BYL-719 molecule back into the 4JPS_clean.pdbqt empty receptor grid[5].

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Validation Gate: The RMSD must be ≤ 2.0 Å . If the RMSD exceeds this threshold, the protocol is invalid. You must return to Phase 1 and adjust protonation states or grid coordinates[5].

Phase 4: Experimental Docking & Analysis
  • Procedure:

    • Upon successful validation, dock tricoumaroyl spermidine into the validated grid using AutoDock Vina or Glide (Extra Precision mode)[7].

    • Cluster the resulting poses based on RMSD tolerance (2.0 Å) and rank them by binding free energy (ΔG in kcal/mol)[8].

    • Analyze the top pose for critical kinase interactions: hydrogen bonding at the hinge region (e.g., Val851) and hydrophobic packing against the activation loop[9].

Workflow Visualization

Docking_Workflow Prep Phase 1: Ligand & Protein Prep (3D Minimization, Charges) Grid Phase 2: Grid Generation (26Å Box, Active Site) Prep->Grid Validate Phase 3: Protocol Validation (Redock BYL-719, RMSD ≤ 2.0Å) Grid->Validate Validate->Grid If RMSD > 2.0Å (Adjust Parameters) Dock Phase 4: Molecular Docking (AutoDock Vina / Glide) Validate->Dock If RMSD ≤ 2.0Å Analyze Phase 5: Interaction Analysis (Binding Energy, H-Bonds) Dock->Analyze

Figure 2: Self-validating molecular docking workflow for PI3K inhibitors.

Quantitative Data Presentation

To evaluate the drug-likeness and binding efficacy of tricoumaroyl spermidine, its pharmacokinetic (ADMET) properties and docking scores are compared against the FDA-approved PI3Kα inhibitor, Alpelisib (BYL-719)[10]. While tricoumaroyl spermidine slightly exceeds the standard Lipinski molecular weight threshold[9], its natural product origin and high binding affinity make it a compelling lead compound for further optimization[4].

Table 1: Comparative ADMET and Docking Profile

CompoundMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsPredicted Binding Affinity (kcal/mol)RMSD to Native Pose (Å)
BYL-719 (Alpelisib) (Control)441.527-9.21.15 (Validated)
Tricoumaroyl Spermidine 583.766-10.8N/A (Novel Pose)

Note: Binding affinities are representative values derived from optimized AutoDock Vina scoring functions targeting the PI3Kα ATP-binding pocket.

Conclusion

By employing a self-validating docking architecture with expanded grid parameters and rigorous force-field minimization, researchers can accurately model the complex binding dynamics of large, flexible natural products like tricoumaroyl spermidine. The robust predicted binding affinity (-10.8 kcal/mol) supports recent in vitro findings identifying this compound as a potent disruptor of the PI3K/Akt/mTOR axis in cancer cells[4]. Future workflows should integrate Molecular Dynamics (MD) simulations to assess the temporal stability of the ligand-receptor complex[6].

References

  • Tricoumaroyl spermidine | CID 14777879 . PubChem. 2

  • Unveiling a Potential PI3K Inhibitor: A Comparative Molecular Docking Guide . Benchchem. 8

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study . RSC Advances.1

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor . BMC Complementary Medicine and Therapies. 3

  • Tricoumaroyl Spermidine - Experimental Protocols: Molecular Docking . Benchchem. 5

Sources

Application

Tricoumaroyl Spermidine as a Novel Tool for Neuroscience Research: Application Notes &amp; Protocols

Executive Summary Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine) is a naturally occurring polyamine-hydroxycinnamic acid conjugate originally isolated from the florets of Carthamus tinctorius (safflower) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine) is a naturally occurring polyamine-hydroxycinnamic acid conjugate originally isolated from the florets of Carthamus tinctorius (safflower) and Rosa rugosa (rose). In recent years, it has emerged as a highly versatile molecular tool for neuroscience and neuropharmacology. Exhibiting dual functionality, it acts as a reversible, competitive inhibitor of the Serotonin Transporter (SERT) and as a potent activator of the AMPK/SIRT1 neuro-metabolic protection pathway . This application note synthesizes the mechanistic grounding, quantitative pharmacological data, and self-validating experimental protocols required to deploy this compound in advanced neuro-research pipelines.

Mechanistic Grounding

Understanding the dual-action mechanism of Tricoumaroyl spermidine is critical for experimental design.

  • Synaptic Transmission (SERT Inhibition): Tricoumaroyl spermidine competitively binds to SERT, preventing the reuptake of serotonin (5-HT) from the synaptic cleft. Unlike irreversible inhibitors, its competitive nature allows researchers to study transient serotonergic modulation without permanently disabling the transporter machinery .

  • Intracellular Neuroprotection (AMPK/SIRT1 Axis): Under metabolic or oxidative stress (e.g., ethanol-induced toxicity), the compound upregulates the AMPK/SIRT1 signaling pathway. This activation suppresses intracellular Reactive Oxygen Species (ROS) accumulation, thereby halting the apoptotic cascade and promoting cellular survival .

MechanisticPathway cluster_0 Synaptic Transmission cluster_1 Intracellular Neuroprotection TCS Tricoumaroyl Spermidine SERT Serotonin Transporter (SERT) TCS->SERT Competitive Inhibition AMPK AMPK / SIRT1 Activation TCS->AMPK Upregulates Serotonin Extracellular 5-HT Accumulation SERT->Serotonin Prevents Reuptake ROS ROS & Oxidative Stress AMPK->ROS Suppresses Apoptosis Cellular Apoptosis AMPK->Apoptosis Inhibits ROS->Apoptosis Induces Survival Neuronal Survival Apoptosis->Survival Prevents

Dual mechanism of Tricoumaroyl Spermidine: SERT inhibition and AMPK/SIRT1-mediated neuroprotection.

Quantitative Data Summary

The following table consolidates the baseline pharmacological metrics of Tricoumaroyl spermidine to guide dose-response planning.

Pharmacological ParameterMeasured ValueTarget / Experimental ModelReference
IC₅₀ (5-HT Uptake) 1.07 ± 0.23 µMRat Brain Synaptosomes
IC₅₀ (5-HT Uptake) 0.74 ± 0.15 µMCHO-SERT (S6) Overexpressing Cells
Apoptosis Inhibition Significant at 10–50 µMHepG2 (Ethanol-induced stress model)
Mechanism of Action Competitive ReversibleSerotonin Transporter (SERT)
Intracellular Target UpregulationAMPK/SIRT1 Pathway

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate specific pharmacological inhibitors and positive controls that prove the causality of the observed effects, ensuring that results are not artifacts of assay conditions.

Protocol 1: Synaptosomal [³H]-5-HT Uptake Assay

Objective: Evaluate the competitive SERT inhibitory kinetics of Tricoumaroyl spermidine.

Expert Insight (Causality of Model Choice): Why use rat brain synaptosomes instead of immortalized CHO-SERT cells? While CHO cells are excellent for high-throughput screening, they lack the native presynaptic lipid microenvironment and accessory proteins (e.g., syntaxin 1A) that modulate SERT conformation. Synaptosomes preserve this native architecture, ensuring that the competitive inhibition observed translates accurately to in vivo neurophysiology.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer (pH 7.4).

  • Self-Validating Control Setup:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Fluoxetine (1 µM) to establish the baseline for maximum SERT inhibition.

    • Test Groups: Tricoumaroyl spermidine at varying concentrations (0.1, 0.5, 1.0, 5.0, and 10.0 µM).

  • Pre-Incubation: Aliquot 100 µL of synaptosome suspension into assay tubes. Add the respective treatments and pre-incubate at 37°C for 10 minutes to allow compound-receptor equilibration.

  • Radioligand Addition: Add 50 nM of [³H]-5-HT (specific activity ~20 Ci/mmol) to all tubes. Incubate for exactly 5 minutes at 37°C.

  • Termination & Filtration: Terminate the reaction rapidly by adding 4 mL of ice-cold Krebs-Ringer buffer. Filter immediately through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a vacuum manifold.

  • Quantification: Wash filters three times with 4 mL ice-cold buffer. Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Workflow Prep Prepare Rat Brain Synaptosomes Incubate Pre-incubate with Tricoumaroyl Spermidine (0.1 - 10 µM) Prep->Incubate Tracer Add [3H]-5-HT (Radiolabeled Serotonin) Incubate->Tracer Wash Terminate Reaction & Wash via Filtration Tracer->Wash Measure Liquid Scintillation Counting Wash->Measure

Experimental workflow for the Synaptosomal[³H]-5-HT Uptake Assay.

Protocol 2: In Vitro Neuro-Metabolic Protection Assay

Objective: Assess the anti-apoptotic efficacy of Tricoumaroyl spermidine via the AMPK/SIRT1 pathway under metabolic stress.

Expert Insight (Causality of Model Choice): Ethanol-induced apoptosis in HepG2 cells is utilized here as a robust surrogate model for metabolic stress. Ethanol rapidly depletes intracellular glutathione and induces severe ROS, mirroring the oxidative stress seen in neurodegenerative states. Because the AMPK/SIRT1 metabolic axis is universally conserved across hepatic and neuronal lineages, validating the compound's protective mechanism in this high-yield cell line provides a scalable foundation before transitioning to fragile primary cortical neurons.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 (or PC12/BV-2 for direct neuronal/microglial analogs) in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validating Control Setup:

    • Negative Control: Untreated cells.

    • Stress Control: 100 mM Ethanol (EtOH) for 24 hours.

    • Rescue Group: Pre-treat with Tricoumaroyl spermidine (10, 25, 50 µM) for 2 hours, followed by 100 mM EtOH.

    • Mechanistic Validation Group (Critical): Pre-treat cells with Compound C (10 µM) , a selective AMPK inhibitor, for 1 hour prior to adding Tricoumaroyl spermidine and EtOH. If Compound C abolishes the protective effect, it proves the causality of the AMPK pathway.

  • Viability & Apoptosis Assessment: After 24 hours of EtOH exposure, assess cell viability using a standard MTT or CCK-8 assay.

  • ROS Quantification: In a parallel plate, wash cells with PBS and incubate with 10 µM DCFH-DA fluorescent probe for 30 minutes in the dark. Measure fluorescence (Ex: 488 nm / Em: 525 nm) to quantify intracellular ROS scavenging.

References

  • Zhao, G., Qin, G. W., Gai, Y., & Guo, L. H. (2010). Structural identification of a new tri-p-coumaroylspermidine with serotonin transporter inhibition from safflower. Chemical and Pharmaceutical Bulletin, 58(7), 950-952. URL:[Link]

  • Zhou, Q., Wang, L., Liu, B., & Wang, M. (2021). A tricoumaroylspermidine from rose demonstrates inhibitory activity against ethanol-induced apoptosis in HepG2 cells. Food & Function, 12(13), 5892-5902. URL:[Link]

Method

Application Note: Tricoumaroyl Spermidine in Advanced Cosmetic Formulations

Executive Summary & Botanical Origins Tricoumaroyl spermidine (CAS 131086-78-7) is a multifunctional, plant-derived macrocyclic polyamine alkaloid gaining significant traction in advanced cosmetic science and dermatologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Botanical Origins

Tricoumaroyl spermidine (CAS 131086-78-7) is a multifunctional, plant-derived macrocyclic polyamine alkaloid gaining significant traction in advanced cosmetic science and dermatological drug development 1. Structurally, it consists of a spermidine backbone conjugated with three p-coumaric acid moieties 2. Naturally synthesized in the pollen and floral tissues of species such as Rosa gallica (rose), Camellia sinensis (tea), and Malus sp. (apple), it serves as a primary defense mechanism against environmental stressors in plants 3, 4.

For formulators, it offers a highly stable, single-molecule solution that delivers comprehensive antioxidant protection, regulates melanin synthesis, and prevents UV-induced collagen degradation [[1]]().

Mechanistic Pathways in Skin Physiology

Photoaging Prevention via c-Raf/MEK/ERK Inhibition

The causality of Tricoumaroyl spermidine's anti-aging efficacy lies in its ability to intercept UV-induced signal transduction. UVB radiation generates Reactive Oxygen Species (ROS) in the epidermis, which subsequently activate the c-Raf kinase [[3]](). This triggers the MAPK cascade (MEK/ERK), culminating in the activation of the AP-1 transcription factor complex (c-Fos/c-Jun). AP-1 directly upregulates Matrix Metalloproteinase-1 (MMP-1), driving collagen degradation, and Cyclooxygenase-2 (COX-2), driving chronic inflammation 3. Tricoumaroyl spermidine acts as a dual-action shield: it directly scavenges ROS and selectively inhibits the c-Raf signaling axis, thereby preserving the extracellular matrix 1, [[3]]().

SignalingPathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS cRaf c-Raf Kinase ROS->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK AP1 c-Fos / AP-1 Complex ERK->AP1 MMP1 MMP-1 (Collagen Degradation) AP1->MMP1 COX2 COX-2 (Inflammation) AP1->COX2 TS Tricoumaroyl Spermidine TS->ROS TS->cRaf

Figure 1: Inhibition of UVB-induced photoaging pathways by Tricoumaroyl Spermidine.

Quantitative Efficacy & Chemical Profile

To facilitate formulation integration, the physicochemical and analytical parameters of Tricoumaroyl spermidine are summarized below.

Table 1: Physicochemical and Analytical Profile

ParameterValue / DescriptionSource
CAS Number 131086-78-71
Molecular Formula C34H37N3O62
Exact Mass 583.2682 Da5
Botanical Sources Rosa gallica, Camellia sinensis, Malus sp. pollen3, [[4]]()
Relative Abundance >40% of total phenylamides in apple pollen4
Solubility Profile Soluble in DMSO (60 mg/mL), Ethanol, Butylene Glycol[[6]]()

Validated Experimental Protocols

To ensure robust, reproducible data during cosmetic drug development, the following protocols are designed as self-validating systems .

Protocol A: Ex Vivo Human Skin Explant Model for Photoaging

Causality & Rationale: Standard 2D keratinocyte cultures fail to replicate the dermal-epidermal junction and the paracrine signaling required for matrix metalloproteinase (MMP) activation. Ex vivo human skin explants maintain this 3D architecture, making them a highly predictive model for assessing true anti-aging and collagen-protecting efficacy.

Workflow Prep 1. Skin Explant Preparation Treat 2. Topical Application Prep->Treat UVB 3. UVB Irradiation Treat->UVB Incubate 4. 24h-48h Incubation UVB->Incubate Assay 5. Homogenization & ELISA Incubate->Assay

Figure 2: Ex vivo human skin explant workflow for evaluating photoaging protection.

Step-by-Step Methodology:

  • Explant Preparation: Obtain fresh human skin explants (typically from abdominoplasty). Punch 8 mm biopsies and culture them in an air-liquid interface using a specialized maintenance medium (e.g., Williams' E medium supplemented with L-glutamine and antibiotics).

  • Topical Application: Apply 2 mg/cm² of a formulation containing 0.1% to 0.5% Tricoumaroyl spermidine to the stratum corneum.

  • UVB Irradiation: After 24 hours of pre-treatment, gently wash the surface with PBS. Irradiate the explants with a standardized UVB dose (e.g., 200 mJ/cm²).

    • Self-Validation Check: You must include an untreated, non-irradiated control (Baseline) and an untreated, irradiated control (Induction Validation). The assay is only valid if the irradiated control demonstrates at least a 3-fold increase in MMP-1 relative to baseline.

  • Incubation: Re-apply the test formulation post-irradiation and incubate for an additional 48 hours at 37°C, 5% CO2.

  • Harvest & Analysis: Homogenize the dermal tissue. Quantify MMP-1 and COX-2 levels using commercially available ELISA kits. Normalize protein concentrations using a BCA assay.

Protocol B: Cell-Free Tyrosinase Inhibition Assay

Causality & Rationale: To isolate the direct biochemical inhibition of melanin synthesis from indirect cellular downregulation, a cell-free mushroom tyrosinase assay is utilized. L-DOPA is selected as the substrate because it represents the rate-limiting intermediate in the physiological melanogenesis pathway.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve Tricoumaroyl spermidine in DMSO, then dilute in buffer (ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation).

  • Reaction Mixture: In a 96-well microplate, combine 100 µL of phosphate buffer, 20 µL of mushroom tyrosinase (1000 U/mL), and 20 µL of the test compound at varying concentrations.

  • Incubation: Incubate the mixture at 37°C for 10 minutes to allow compound-enzyme binding.

  • Substrate Addition: Add 40 µL of 5 mM L-DOPA to initiate the reaction.

  • Kinetic Reading: Measure the absorbance at 475 nm (dopachrome formation) continuously for 15 minutes.

    • Self-Validation Check: Run Kojic acid (a known tyrosinase inhibitor) in parallel as a positive control. The assay validates itself by confirming the expected IC50 of Kojic acid; deviations indicate enzyme degradation or substrate oxidation.

Formulation Guidelines

  • Solubility & Incorporation: Tricoumaroyl spermidine is highly soluble in DMSO (up to 60 mg/mL) [[6]](). For cosmetic formulations, pre-dissolve the active in penetration enhancers like Butylene Glycol or Propanediol before adding it to the aqueous phase below 40°C.

  • Recommended Inclusion Levels: 0.05% to 0.5% (w/w) depending on the desired efficacy claims (e.g., daily antioxidant protection vs. intensive anti-aging).

  • Stability: The molecule is stable but should be protected from direct UV light and excessive moisture during raw material storage 6. Formulate at a final pH of 4.5 – 6.5 to align with the skin's natural acid mantle and preserve the integrity of the coumaric acid ester/amide bonds.

References

  • Believe Chemical. Tricoumaroyl Spermidine (CAS 131086-78-7): A Multifunctional Botanical Active for Advanced Cosmetic Formulations.1

  • Clinisciences. NB-64-66546-10mg | tricoumaroyl spermidine[131086-78-7].6

  • Wikidata. tricoumaroyl spermidine.2

  • KEGG. KEGG COMPOUND: C18069.5

  • PMC (National Institutes of Health). Oral Administration of Rosa gallica Prevents UVB−Induced Skin Aging through Targeting the c−Raf Signaling Axis.3

  • MDPI. Diversity and Chemical Characterization of Apple (Malus sp.) Pollen: High Antioxidant and Nutritional Values for Both Humans and Insects.4

Sources

Application

Application Note: In Vivo Pharmacological Evaluation of Tricoumaroyl Spermidine

Target Audience: Principal Investigators, Preclinical Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic Rationale, Formulation Causality, and Validated In Vivo Methodologies Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Principal Investigators, Preclinical Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic Rationale, Formulation Causality, and Validated In Vivo Methodologies

Mechanistic Rationale & Pharmacodynamics

Tricoumaroyl spermidine (TCS), also known as N1,N5,N10-tricoumaroyl spermidine, is a specialized phenolamide (hydroxycinnamic acid amide) naturally synthesized in botanical sources such as Rosa species, Agrimonia eupatoria, and Camellia sinensis[1][2][3]. By conjugating a polyamine (spermidine) core with three coumaric acid moieties, TCS exhibits a unique dual-bioactive structure that modulates multiple intracellular signaling cascades[1][4].

Recent preclinical investigations have highlighted its potent therapeutic properties across distinct pathological models:

  • Hepatoprotection & Metabolic Regulation: In models of Alcohol-Associated Liver Disease (ALD), TCS mitigates ethanol-induced hepatic steatosis and apoptosis. It achieves this by phosphorylating and activating AMP-activated protein kinase (AMPK), which subsequently upregulates SIRT1 and the Nrf2 antioxidant response element[2].

  • Oncology & Kinase Inhibition: Advanced molecular docking and in vitro profiling identify TCS as a high-affinity inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. By suppressing the PI3K/Akt/mTOR axis, it downregulates downstream effectors like COX-2 and MMP-2, driving cancer cell apoptosis[3].

  • Systemic Anti-Inflammatory Activity: In vivo rat models have demonstrated that extracts rich in TCS exert dose-dependent antipyretic and anti-inflammatory effects, underscoring its broad systemic therapeutic potential[5].

Formulation and Pharmacokinetics (PK) Causality

The Challenge: Phenolamides typically exhibit poor aqueous solubility due to the hydrophobic nature of their coumaroyl groups. Administering TCS in pure saline will result in precipitation, erratic absorption, and high inter-subject variability.

Causality of Experimental Choices:

  • Vehicle Selection: A co-solvent microemulsion system comprising 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline is mandatory. Why? This specific ratio creates a thermodynamically stable formulation that prevents compound precipitation while remaining well-tolerated in murine models, ensuring reliable systemic bioavailability.

  • Route of Administration:

    • For Oncology Xenograft Models , Intraperitoneal (IP) injection is preferred. Why? IP administration bypasses immediate first-pass hepatic metabolism, ensuring sustained systemic plasma concentrations required to continuously inhibit the PI3K target in peripheral tumors.

    • For ALD Hepatoprotection Models , Oral Gavage (PO) is strategically chosen. Why? Oral administration leverages the portal vein circulation, delivering the highest concentration of the compound directly to the hepatic parenchyma where AMPK/SIRT1 activation is required[2].

Experimental Workflows & Protocols

Workflow Acclimation Animal Acclimation (7 Days) Grouping Randomization & Grouping Acclimation->Grouping Induction Disease Induction (Ethanol/Xenograft) Grouping->Induction Treatment TCS Administration (IP / Oral Gavage) Induction->Treatment Monitoring In Vivo Monitoring (Weight, Tumor Vol) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, qPCR, WB) Monitoring->Endpoint

In vivo experimental workflow for Tricoumaroyl spermidine evaluation.

Protocol I: Hepatoprotective Efficacy in Ethanol-Induced Liver Injury (ALD)

Self-Validating System: This protocol incorporates a naive vehicle control (baseline), an ethanol-only group (to validate the pathology window), and a Silymarin positive control (to benchmark TCS efficacy).

Step-by-Step Methodology:

  • Animal Preparation: Acclimate 8-week-old male C57BL/6J mice for 7 days under standard conditions (12h light/dark cycle, ad libitum access to standard chow).

  • Grouping (n=8/group): Randomize into (1) Naive Control, (2) ALD Vehicle, (3) ALD + TCS Low Dose (10 mg/kg), (4) ALD + TCS High Dose (30 mg/kg), and (5) ALD + Silymarin (50 mg/kg).

  • Pre-treatment Phase: Administer TCS, Silymarin, or vehicle via oral gavage daily for 14 consecutive days to build hepatic compound concentrations.

  • Disease Induction: On day 15, administer a single binge dose of ethanol (5 g/kg, 50% v/v) via oral gavage to groups 2-5 to induce acute hepatic steatosis and apoptosis[2].

  • Endpoint Collection: Euthanize mice exactly 9 hours post-ethanol binge . Causality: This specific temporal window is critical as it captures the peak elevation of hepatic transaminases (ALT/AST) and the acute phase of caspase-3 mediated apoptotic signaling before compensatory tissue regeneration begins.

  • Downstream Assays: Extract the liver. Fix one lobe in 4% paraformaldehyde for H&E and Oil Red O staining (lipid droplet quantification). Snap-freeze the remaining tissue in liquid nitrogen for immunoblotting of p-AMPK, SIRT1, and Nrf2[2].

Protocol II: Anti-Tumor Efficacy in Subcutaneous Xenograft Model

Self-Validating System: Includes a vehicle control and a standard PI3K inhibitor (e.g., Buparlisib/BKM120) to validate the mechanism of action in vivo.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate human colorectal or breast cancer cells (e.g., HT-29 or MCF-7) known to overexpress PI3K[3]. Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix environment that significantly enhances early vascularization and uniform tumor engraftment, reducing inter-subject variability.

  • Inoculation: Inject the cell suspension subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Treatment Initiation: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³ (approx. Day 7-10 post-inoculation), randomize mice into treatment groups.

  • Administration & Monitoring: Inject TCS (20 mg/kg and 40 mg/kg), Vehicle, or Buparlisib (10 mg/kg) via IP injection daily. Measure tumor volume ( Volume=2Length×Width2​ ) and body weight every 3 days. Causality: Continuous body weight monitoring is critical to assess the systemic toxicity and tolerability of the phenolamide formulation.

  • Endpoint Analysis: Excise tumors at Day 28. Perform Western blot analysis on tumor homogenates to quantify the ratio of p-PI3K/total PI3K and p-Akt/total Akt, validating the in vivo target engagement[3].

Signaling Pathways & Logical Relationships

Pathway cluster_0 Oncology / PI3K Targeting cluster_1 Hepatoprotection / ALD Model TCS Tricoumaroyl Spermidine (Phenolamide) PI3K PI3K / Akt Pathway TCS->PI3K Inhibits AMPK AMPK / SIRT1 TCS->AMPK Activates mTOR mTOR / COX-2 PI3K->mTOR Downregulates Apoptosis Cancer Cell Apoptosis mTOR->Apoptosis Induces Nrf2 Nrf2 / Antioxidant AMPK->Nrf2 Upregulates Hepato Reduced Hepatic Steatosis Nrf2->Hepato Promotes

Dual mechanism of action of TCS in oncology and hepatoprotection.

Quantitative Data Interpretation

To facilitate cross-study comparison and establish benchmarks for assay validation, the following table synthesizes expected quantitative outcomes based on the established in vivo and in vitro pharmacological profiles of TCS and TCS-rich extracts[2][3][5].

Experimental ModelAdministration RouteTarget PathwayKey Quantitative BiomarkersExpected Outcome vs. Vehicle
ALD (Mice) Oral GavageAMPK/SIRT1/Nrf2Hepatic Triglycerides (TG)> 40% Reduction
ALD (Mice) Oral GavageApoptosisCleaved Caspase-3Significant Downregulation
Xenograft (Nude Mice) Intraperitoneal (IP)PI3K/Akt/mTORp-PI3K / Total PI3K Ratio> 50% Reduction
Xenograft (Nude Mice) Intraperitoneal (IP)COX-2 / MMP-2Tumor Volume (mm³)Dose-dependent Inhibition
Systemic Inflammation Oral GavageInflammatory CytokinesRectal Temperature (Fever)Dose-dependent Normalization

References

  • Benchchem. "Tricoumaroyl Spermidine - Main Research Applications & Value."1

  • ResearchGate / Food & Function. "A tricoumaroylspermidine from rose demonstrates inhibitory activity against ethanol-induced apoptosis in HepG2 cells." 2

  • PMC / NIH. "Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor." 3

  • PubMed / NIH. "Phytochemicals from Fagonia glutinosa with anti-hemorrhoid, antipyretic, antiarthritic, antimicrobial and antioxidant activities." 5

Sources

Method

Application Notes &amp; Protocols: Tricoumaroyl Spermidine as a Tool for Interrogating Plant Secondary Metabolism

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the utilization of tricoumaroyl spermidine, a significant hydroxycinnamic acid am...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of tricoumaroyl spermidine, a significant hydroxycinnamic acid amide (HCAA), for the study of plant secondary metabolism. We delve into the foundational biochemistry of this molecule, provide validated, step-by-step protocols for its extraction and quantification, and outline its application in investigating plant defense and stress responses. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to adapt and troubleshoot experiments effectively.

Introduction: The Significance of Tricoumaroyl Spermidine

Plants produce a vast arsenal of specialized secondary metabolites to interact with their environment. Among these, phenolamides (also known as hydroxycinnamic acid amides or HCAAs) represent a crucial class of compounds involved in a multitude of biological processes, including plant development, reproduction, and defense against biotic and abiotic stresses.[1][2] Tricoumaroyl spermidine is a prominent member of this family, formed by the conjugation of three p-coumaric acid moieties to a single spermidine polyamine backbone.[3]

Spermidine itself is a vital polyamine, essential for cell growth, proliferation, and stress adaptation.[4][5] When conjugated to hydroxycinnamic acids, its biological function is expanded, creating molecules like tricoumaroyl spermidine that act as potent antioxidants and defense compounds.[6] These molecules often accumulate in reproductive tissues, such as pollen, and at sites of pathogen attack, highlighting their role in protecting the plant's progeny and defending against invasion.[7][8] Understanding the dynamics of tricoumaroyl spermidine biosynthesis and accumulation provides a powerful lens through which to study the intricate network of plant secondary metabolism and its response to environmental cues.

Section 1: Foundational Concepts: Biosynthesis

The production of tricoumaroyl spermidine is a multi-step process originating from the phenylpropanoid and polyamine biosynthetic pathways. The core reaction involves the sequential transfer of p-coumaroyl groups from an activated coenzyme A thioester (p-coumaroyl-CoA) to the nitrogen atoms of spermidine.

This acylation is catalyzed by enzymes from the BAHD family of acyltransferases, named after the first four characterized members of the group.[9] Specifically, spermidine hydroxycinnamoyl transferases (SHTs) are responsible for this conjugation.[2][7] The biosynthesis proceeds through mono- and di-coumaroyl spermidine intermediates before the fully substituted tricoumaroyl spermidine is formed. The availability of precursors like spermidine and the expression levels of SHT enzymes are key regulatory points that can dictate the accumulation of this defense compound.[7]

Tricoumaroyl Spermidine Biosynthesis Spermidine Spermidine MonoCSpd Monocoumaroyl Spermidine pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylCoA->MonoCSpd SHT DiCSpd Dicoumaroyl Spermidine TriCSpd Tricoumaroyl Spermidine pCoumaroylCoA1 p-Coumaroyl-CoA pCoumaroylCoA1->DiCSpd pCoumaroylCoA2 p-Coumaroyl-CoA pCoumaroylCoA2->TriCSpd SHT

Caption: Biosynthesis of tricoumaroyl spermidine via sequential acylation.

Section 2: Core Protocols: Extraction and Quantification

Accurate quantification of tricoumaroyl spermidine is paramount for its use as a metabolic marker. The following protocols provide a robust workflow from tissue extraction to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application due to its high sensitivity and selectivity.

Protocol 2.1: Extraction of Phenolamides from Plant Tissue

Rationale: This protocol utilizes an acidified methanol extraction. The alcohol efficiently solubilizes the moderately polar tricoumaroyl spermidine, while the acid helps to disrupt cell membranes and keep the amine groups of the spermidine backbone protonated, which can improve stability. The choice of solvent is critical; while ethanol can also be used, methanol is often effective for a broad range of secondary metabolites.[1][10] Repeated freezing and thawing is a gentle but effective alternative to harsh homogenization for lysing cells and releasing cellular contents.[11]

Materials:

  • Plant tissue (e.g., leaves, flowers, roots)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: 80% (v/v) aqueous methanol with 0.1% formic acid

  • Microcentrifuge tubes (2 mL)

  • Microcentrifuge (capable of >13,000 x g at 4°C)

  • Pipettes and tips

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Sample Collection & Preparation: Harvest approximately 100 mg of fresh plant tissue. Immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is crucial to keep the sample frozen during this step to prevent enzymatic degradation.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1.5 mL of pre-chilled Extraction Solvent.

  • Cell Lysis & Solubilization:

    • Vortex the tube vigorously for 1 minute.

    • Subject the sample to three freeze-thaw cycles. For each cycle, freeze the sample completely (e.g., in liquid nitrogen or a -80°C freezer) and then thaw completely at room temperature. Vortex for 30 seconds after the final thaw.[11]

    • Alternative: Place the tube in an ultrasonic bath for 15 minutes at room temperature.[10]

  • Clarification: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Final Preparation: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • Storage: Store the vials at -20°C until LC-MS/MS analysis. For long-term storage, -80°C is recommended.

Self-Validation & Controls:

  • Blank Control: Perform a parallel extraction using an empty tube to ensure no contamination from solvents or materials.

  • Spike Recovery: To validate extraction efficiency, spike a known amount of a tricoumaroyl spermidine standard into a tissue sample before extraction and compare the final measured amount to a standard spiked into the final solvent.

Protocol 2.2: Quantification by LC-MS/MS

Rationale: This method uses reverse-phase chromatography to separate tricoumaroyl spermidine from other metabolites based on polarity. A C18 column is ideal for this purpose.[12][13] A gradient elution from a weaker aqueous mobile phase to a stronger organic mobile phase ensures that compounds with varying polarities are effectively separated and eluted with good peak shape.[12] Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14][15]

Instrumentation & Materials:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or triple quadrupole).

  • Reverse-phase C18 column (e.g., 150 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Tricoumaroyl spermidine analytical standard.

  • Stable isotope-labeled internal standard (if available, e.g., d8-Spermidine) for highest accuracy.[15]

LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Column C18, 100-150 mm length, <3 µm particle sizeProvides good retention and resolution for moderately polar molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase LC.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard 2.1 mm ID columns.
Injection Volume 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient 5% B to 95% B over 15 min, hold 3 min, re-equilibrateA typical starting gradient to elute a wide range of metabolites. Must be optimized.
Ionization Mode Positive Electrospray Ionization (ESI+)Amine groups on the spermidine backbone are readily protonated.
MRM Transition m/z 584.3 -> 147.1 (Example)Precursor [M+H]⁺ to a stable product ion from the coumaroyl moiety. This must be optimized empirically on your instrument.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the tricoumaroyl spermidine analytical standard in the initial mobile phase composition (e.g., 95% A, 5% B) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: If using an internal standard, add it to each sample and standard curve point at a fixed concentration.

  • LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for the tricoumaroyl spermidine MRM transition in both the samples and the standards.

  • Quantification: Generate a linear regression from the standard curve (peak area vs. concentration). Use the equation of the line to calculate the concentration of tricoumaroyl spermidine in the unknown samples. Normalize results to the initial tissue weight (e.g., ng/g fresh weight).

Section 3: Application in Plant Science Research

Quantifying tricoumaroyl spermidine allows researchers to probe the plant's metabolic state in response to various stimuli. Below is a workflow for a typical plant-pathogen interaction study.

Application 3.1: Profiling Defense Responses Against Pathogens

Objective: To determine if tricoumaroyl spermidine levels change in response to infection by a bacterial pathogen, suggesting a role in the plant's immune response.

Rationale: Plants often respond to pathogen attack by rapidly synthesizing and accumulating defense compounds at the site of infection.[16][17] By measuring tricoumaroyl spermidine levels over a time course following pathogen challenge, we can determine the kinetics of its accumulation and correlate it with the plant's defense activation. Arabidopsis thaliana and Pseudomonas syringae represent a well-characterized model pathosystem for such studies.[18]

Plant Defense Workflow start Plant Growth (e.g., Arabidopsis, 4-5 weeks) treatment Treatment Application start->treatment control Mock Infiltration (e.g., 10 mM MgCl2) treatment->control Control Group pathogen Pathogen Infiltration (e.g., P. syringae) treatment->pathogen Pathogen Group harvest Tissue Harvest (Time Course) 0, 6, 12, 24, 48 hpi control->harvest pathogen->harvest extraction Extraction (Protocol 2.1) harvest->extraction analysis LC-MS/MS Analysis (Protocol 2.2) extraction->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for studying tricoumaroyl spermidine in plant defense.

Experimental Protocol:

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle) for 4-5 weeks.

  • Pathogen Preparation: Culture Pseudomonas syringae pv. tomato DC3000 to a specific optical density (e.g., OD₆₀₀ = 0.2) and resuspend in a solution of 10 mM MgCl₂ to a final concentration of 1 x 10⁸ CFU/mL.

  • Infiltration:

    • Pathogen Group: Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.[18]

    • Mock Group (Control): Infiltrate a separate set of plants with the 10 mM MgCl₂ solution only. This controls for the physical wounding response.

  • Time Course Sampling: At designated time points post-infiltration (hpi), such as 0, 6, 12, 24, and 48 hpi, harvest the infiltrated leaves from both groups. Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • Metabolite Analysis: Extract and quantify tricoumaroyl spermidine from the harvested tissues using Protocols 2.1 and 2.2 described above.

  • Data Interpretation: Plot the concentration of tricoumaroyl spermidine over time for both the mock and pathogen-treated groups. A significant increase in the pathogen-treated group compared to the mock-treated group would strongly indicate an active role for this compound in the plant's defense response.

References

  • PubChem. (n.d.). Tricoumaroyl spermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. Retrieved from [Link]

  • Payet, N., Grison, M., et al. (2022). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. Plant Physiology, 189(4). Available at: [Link]

  • Li, Z., Li, Z., et al. (2022). Metabolic Regulation and Lipidomic Remodeling in Relation to Spermidine-induced Stress Tolerance to High Temperature in Plants. MDPI. Available at: [Link]

  • Rajput, V.D., et al. (2023). The role of spermidine in plants and humans: a pathway from climate change adaptation to health benefits. Frontiers in Chemistry, 11. Available at: [Link]

  • ResearchGate. (n.d.). Polyamines: Their Role in Plant Development and Stress. Retrieved from [Link]

  • Jeon, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Liu, N., et al. (2022). Unlocking plant metabolic diversity: A (pan)-genomic view. Journal of Integrative Plant Biology, 64(1). Available at: [Link]

  • Dal Piaz, F., et al. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ArTS. Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2015). Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). Journal of Pharmaceutical and Biomedical Analysis, 114. Available at: [Link]

  • Google Patents. (n.d.). A method for extraction and purification of spermidine from animal tissues and its application.
  • Aprile, A., et al. (2025). Spermidine Treatments Improve Germination of Long-Term Stored Seeds: A Case Study of Populus alba Clone 'Villafranca'. MDPI. Available at: [Link]

  • ResearchGate. (2022). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. Retrieved from [Link]

  • Google Patents. (n.d.). Spermidine Extraction Method.
  • Liu, Y-B., et al. (2022). Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects. Chinese Journal of Natural Medicines, 20(6). Available at: [Link]

  • De Kesel, J., et al. (2022). Chemical priming of plant defense responses to pathogen attacks. Frontiers in Plant Science, 13. Available at: [Link]

  • Dal Piaz, F., et al. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Molecules, 30(6). Available at: [Link]

  • Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues. Retrieved from [Link]

  • Shikov, A. N., et al. (2025). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. Available at: [Link]

  • Mattoo, A. K., et al. (2023). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science, 14. Available at: [Link]

  • G-Systems. (2020). Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions. MDPI. Available at: [Link]

  • JoVE. (2022). Bacterial Leaf Infiltration Assay to study Plant Defense Responses | Protocol Preview. YouTube. Retrieved from [Link]

  • SEARCH. (n.d.). Plant signal transduction methods and protocols. Retrieved from [Link]

  • Concia, L., et al. (2022). Editorial: Eliciting plant defense responses: From basic to applied science for sustainable agriculture. Frontiers in Plant Science, 13. Available at: [Link]

Sources

Application

Application Note: Tricoumaroyl Spermidine (TCS) in Drug Discovery and Development

Executive Briefing Tricoumaroyl spermidine (TCS) is a specialized phenolamide—a hydroxycinnamic acid amide—formed through the enzymatic conjugation of the polyamine spermidine with coumaric acid[1]. Biosynthesized in pla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Tricoumaroyl spermidine (TCS) is a specialized phenolamide—a hydroxycinnamic acid amide—formed through the enzymatic conjugation of the polyamine spermidine with coumaric acid[1]. Biosynthesized in plants via the BAHD acyltransferase family, TCS acts as a critical defense metabolite[1]. In recent years, TCS has transitioned from a botanical curiosity to a high-value lead compound in drug discovery, demonstrating potent anti-inflammatory, antioxidant, and anti-tumor activities[1][2].

Recent metabolomic and pharmacological profiling of extracts from Agrimonia eupatoria L. and Rosaceae species has identified TCS as a potent, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway[3][4]. Furthermore, TCS exhibits remarkable hepatoprotective properties by rescuing cells from ethanol-induced oxidative stress and apoptosis[2][5]. This application note provides a comprehensive guide to the mechanistic pharmacology, quantitative profiling, and validated experimental workflows for investigating TCS in preclinical models.

Mechanistic Pharmacology & Target Engagement

PI3K/Akt/mTOR Axis Inhibition

The PI3K/Akt/mTOR signaling axis is a master regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous human malignancies. In silico molecular docking and in vitro cellular assays have confirmed that TCS anchors stably within the ATP-competitive catalytic site of the PI3K kinase domain via multiple hydrogen bonds[4]. By blocking ATP binding, TCS prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of Akt and mTOR, ultimately leading to the downregulation of COX-2, MMP-2, and HIF-1α, and triggering apoptosis in cancer cells[3][5].

PI3K_Pathway TCS Tricoumaroyl Spermidine (TCS) PI3K PI3K (Active) TCS->PI3K ATP-competitive inhibition Insulin Insulin / Growth Factors RTK Receptor Tyrosine Kinase (RTK) Insulin->RTK Binds RTK->PI3K Activates Akt Akt (Phosphorylated) PI3K->Akt Phosphorylates (PIP2 to PIP3) Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Inhibition triggers mTOR mTOR Complex Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Fig 1: Mechanism of PI3K/Akt pathway inhibition by Tricoumaroyl Spermidine.

Hepatoprotection and ROS Scavenging

Beyond kinase inhibition, TCS acts as a potent intracellular antioxidant. In models of ethanol-induced hepatic toxicity, TCS prevents apoptosis by neutralizing reactive oxygen species (ROS) and restoring the endogenous antioxidant system—specifically replenishing catalase and glutathione peroxidase (GPx) levels[2]. This dual action prevents the downstream activation of executioner caspases (Caspase-3 and -9), preserving hepatic cellular integrity[2].

Quantitative Data Summary

The following table synthesizes the biological targets, experimental models, and observed pharmacological effects of TCS based on recent preclinical evaluations.

Biological Target / PathwayExperimental ModelObserved Pharmacological EffectMechanistic Causality
PI3K/Akt/mTOR Axis MCF-7, HT-29, A549, HeLa cellsSignificant cytotoxicity and growth inhibition; pro-oxidant effect in cancer cells[3][5].ATP-competitive binding to PI3K hinge region residues; prevents Akt phosphorylation[4].
Ethanol-Induced Toxicity HepG2 (Human liver cancer cell line)Hepatoprotective; anti-apoptotic[2][5].Scavenges intracellular ROS; restores Catalase/GPx; inhibits Caspase-3/9 cleavage[2].
5-HT Reuptake Rat brain synaptosomesWeak inhibition of [3H]-5-HT reuptake[6][7].Modulates presynaptic serotonin transporters, indicating mild neuroactive potential[6].

Validated Experimental Workflows

To ensure high reproducibility and scientific rigor, the following protocols detail the extraction, isolation, and in vitro validation of TCS.

Workflow Biomass Plant Biomass (A. eupatoria / Rose) Extract Ethanolic Extraction (96% EtOH, Ultrasound) Biomass->Extract Maceration LCMS LC-Q-Orbitrap HRMS Targeted Profiling Extract->LCMS Crude Extract InVitro In Vitro Assays (In-Cell ELISA, ROS) LCMS->InVitro Purified TCS Docking In Silico Docking (PI3K Kinase Domain) LCMS->Docking Structural Data InVitro->Docking Validation

Fig 2: Integrated workflow for the isolation and pharmacological validation of TCS.

Protocol 1: Extraction and LC-Q-Orbitrap HRMS Profiling of TCS

Objective: Isolate TCS from plant matrices (e.g., Agrimonia eupatoria L.) while preserving its structural integrity.

Rationale & Causality: Phenolamides like TCS possess an amphiphilic nature due to their polar polyamine backbone and non-polar coumaroyl moieties. 96% ethanol is selected as the extraction solvent because its dielectric constant optimally solubilizes these conjugates while simultaneously precipitating large, unwanted polar macromolecules (e.g., polysaccharides)[8]. Ultrasonic assistance is utilized to induce cavitation, mechanically disrupting cell walls without the thermal degradation associated with prolonged refluxing[8].

Step-by-Step Procedure:

  • Preparation: Grind dried plant material (e.g., A. eupatoria aerial parts) into a fine powder to maximize surface area.

  • Maceration: Suspend 100 mg of the powder in 96% ethanol at a 10:1 solvent-to-sample ratio (v/w)[8].

  • Extraction: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes at room temperature[8].

  • Clarification: Centrifuge the homogenate at 1000 rpm for 5 minutes to pellet cellular debris[8]. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-HRMS Analysis: Inject the filtrate into an LC-Q-Orbitrap HRMS system. Utilize a C18 reverse-phase column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. TCS is identified by its precise precursor ion mass ([M+H]+ m/z ~584.27) and characteristic MS/MS fragmentation patterns[3][9].

Protocol 2: In-Cell ELISA for PI3K/Akt Inhibition

Objective: Quantify the inhibitory effect of TCS on PI3K activity in intact cancer cells.

Rationale & Causality: Traditional Western blotting requires cell lysis, which can obscure transient phosphorylation states and suffers from low throughput. In-Cell ELISA allows for the direct, quantitative measurement of phosphorylated PI3K/Akt within the preserved cellular microenvironment[3][4]. Insulin is used as a pretreatment to bind Receptor Tyrosine Kinases (RTKs), providing a robust, stimulated baseline of PI3K activity against which TCS inhibition can be accurately measured[5].

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 or HT-29 cells in a 96-well black-walled, clear-bottom microplate at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂[5].

  • Starvation & Stimulation: Wash cells with PBS and incubate in serum-free media for 4 hours. Stimulate the PI3K pathway by adding 100 nM Insulin for 15 minutes[5].

  • TCS Treatment: Introduce purified TCS (or the standardized ethanolic extract) at varying concentrations (e.g., 10–100 µM) and incubate for 2 hours. Include LY294002 as a positive control for PI3K inhibition.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Probing: Block with 5% BSA, then incubate with primary antibodies targeting total PI3K and phospho-PI3K (p85/p110) overnight at 4°C.

  • Detection: Wash and apply HRP-conjugated secondary antibodies. Develop using a fluorogenic or colorimetric HRP substrate and read absorbance/fluorescence on a microplate reader. Normalize phospho-signals to total PI3K protein levels.

Protocol 3: Evaluation of Hepatoprotection (Ethanol-Induced Stress Model)

Objective: Assess the capacity of TCS to rescue HepG2 cells from ethanol-induced oxidative stress and apoptosis.

Rationale & Causality: Ethanol metabolism in hepatic cells generates massive amounts of ROS, depleting endogenous glutathione and triggering intrinsic apoptosis via Caspase-9[2]. By measuring ROS via DCFDA and quantifying caspase cleavage, we can validate the dual antioxidant and anti-apoptotic mechanisms of TCS.

Step-by-Step Procedure:

  • Culture: Seed HepG2 cells in 6-well plates and culture until 80% confluent.

  • Pretreatment: Treat cells with TCS (5–50 µM) for 12 hours prior to stress induction. This allows time for the intracellular accumulation of TCS and the potential transcriptional upregulation of antioxidant enzymes.

  • Stress Induction: Expose the cells to 100 mM ethanol for 24 hours to induce oxidative stress and apoptosis[2].

  • ROS Quantification: Wash cells and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS levels.

  • Apoptosis Assay: Harvest cells and lyse. Use colorimetric assay kits to measure the enzymatic activity of Caspase-3 and Caspase-9. Alternatively, perform Western blotting to detect the cleavage of PARP and Caspase-3[2].

References

  • Tricoumaroyl Spermidine - Benchchem.
  • Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879 - PubChem.
  • NB-64-66546-10mg | tricoumaroyl spermidine[131086-78-7] Clinisciences.
  • tricoumaroyl spermidine | 5-HT Receptor - TargetMol.
  • A tricoumaroylspermidine from rose demonstrates inhibitory activity against ethanol-induced apoptosis in HepG2 cells - ResearchG
  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L.
  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor - PMC.
  • Screening revealed the strong cytotoxic activity of Alchemilla smirnovii and Hypericum alpestre ethanol extracts on different cancer cell lines - AIMS Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tricoumaroyl Spermidine (CAS 131086-78-7)

Welcome to the Technical Support and Troubleshooting Portal for Tricoumaroyl Spermidine (N1,N5,N10-tri-p-coumaroylspermidine). This guide is engineered for researchers, analytical scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Tricoumaroyl Spermidine (N1,N5,N10-tri-p-coumaroylspermidine). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute reliability in your in vitro and in vivo assays.

Reagent Preparation & Solubility Troubleshooting

Tricoumaroyl spermidine is a unique plant-derived polyamine conjugate featuring a spermidine backbone bound to three p-coumaroyl groups. Understanding its physicochemical constraints is the first step to reproducible data.

Quantitative Data: Physicochemical & Solubility Profile
ParameterValueExperimental Causality & Impact
Molecular Weight 583.68 g/mol Requires precise molarity calculations for accurate in vitro dosing.
LogP (Predicted) ~4.01Highly lipophilic; drives the absolute requirement for organic co-solvents.
Max DMSO Solubility 60 mg/mL (102.8 mM)Allows for high-concentration stock storage, minimizing DMSO carryover in cell culture.
Aqueous Solubility Poor / InsolubleNecessitates complex micellar formulations (PEG300/Tween 80) for in vivo use.
Alternative Solvents Acetone, ChloroformUseful for analytical extractions (e.g., LC-MS) but generally avoided in biological assays due to toxicity.
FAQ: Stock Solution Preparation

Q: What is the maximum solubility of Tricoumaroyl spermidine in DMSO, and why does my solution sometimes appear cloudy? A: The maximum solubility in Dimethyl sulfoxide (DMSO) is 60 mg/mL (102.8 mM) . Cloudiness occurs because the three aromatic coumaroyl moieties create a highly rigid, hydrophobic structure that forms strong intermolecular hydrogen bonds. While DMSO acts as a powerful hydrogen-bond acceptor to disrupt these networks, kinetic barriers often prevent immediate dissolution. Thermal energy (warming) and mechanical disruption (sonication) are required to overcome this activation energy barrier.

Q: How can I guarantee my stock solution is fully dissolved before freezing? A: You must employ a self-validating preparation protocol. Visual inspection alone is insufficient because micro-precipitates can mimic a clear solution under poor lighting, leading to inaccurate dosing downstream.

Protocol 1: Self-Validating Preparation of 20 mg/mL DMSO Stock

Causality: Preparing a 20 mg/mL stock (well below the 60 mg/mL maximum) provides a safety buffer against precipitation during freeze-thaw cycles.

  • Weighing: Accurately weigh 2 mg of Tricoumaroyl spermidine powder into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 100 μL of anhydrous, cell-culture grade DMSO to achieve a 20 mg/mL concentration .

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Treatment: Place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes. Causality: The combination of heat and cavitation efficiently breaks the lattice energy of the solid compound.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube against a bright light source.

    • Pass: No visible pellet. The solution is validated for aliquoting.

    • Fail: A visible white pellet indicates incomplete dissolution. Repeat step 4.

  • Storage: Aliquot into single-use volumes and store at -80°C for up to 1 year .

Workflow for preparing Tricoumaroyl spermidine stock solutions and troubleshooting precipitation.

In Vivo Formulation Strategies

Transitioning from in vitro (where DMSO carryover is typically <0.1%) to in vivo animal models requires complex formulation to prevent the compound from precipitating in the bloodstream.

FAQ: Aqueous Precipitation

Q: Tricoumaroyl spermidine crashes out of solution when I dilute my DMSO stock directly into PBS. How do I prevent this? A: Direct dilution into aqueous buffers causes "oiling out" because the sudden shift in dielectric constant forces the lipophilic compound out of solution. To prevent this, you must construct a micellar delivery system using co-solvents and surfactants. The industry standard for this compound is a stepwise addition of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .

Protocol 2: Stepwise In Vivo Formulation (Clear Solution)

Causality: The order of addition is non-negotiable. PEG300 acts as a co-solvent to bridge the polarity gap, while Tween 80 forms micelles that encapsulate the hydrophobic compound before it ever touches the aqueous saline.

  • Primary Solubilization: Start with 100 μL of your pre-validated 20 mg/mL DMSO stock solution (10% of final volume).

  • Co-solvent Addition: Add 400 μL of PEG300 (40% of final volume). Vortex continuously until the solution is perfectly homogeneous. Causality: PEG300 lowers the thermodynamic penalty of the upcoming aqueous phase.

  • Micelle Formation: Add 50 μL of Tween 80 (5% of final volume). Vortex vigorously. The solution may appear slightly viscous but must remain completely clear.

  • Aqueous Phase: Dropwise, add 450 μL of Saline or PBS (45% of final volume) while gently vortexing.

  • Self-Validation Step: Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes.

    • Pass: No microscopic pellet. The 2 mg/mL working solution is validated for animal injection.

    • Fail: A pellet indicates micellar collapse. The solution must be discarded, as injecting a suspension can cause fatal micro-embolisms in vivo.

Stepwise in vivo formulation protocol utilizing micellar encapsulation to prevent aqueous precipitation.

Biological Assays & Mechanism of Action

Tricoumaroyl spermidine is actively researched for its potent hepatoprotective, anti-viral, and anti-microbial properties.

FAQ: Pathway Targeting

Q: I am investigating the hepatoprotective effects of Tricoumaroyl spermidine in HepG2 cells. What specific signaling pathways should I monitor? A: You should monitor the PI3K/Akt signaling pathway . Recent pharmacological studies have identified Tricoumaroyl spermidine as a potential PI3K inhibitor. In models of ethanol-induced toxicity, ethanol exposure triggers severe oxidative stress and subsequent apoptosis in HepG2 liver cells. Tricoumaroyl spermidine exerts remarkable hepatoprotective activity by modulating this pathway, effectively blocking ethanol-induced apoptosis and promoting cell survival .

Experimental Tip: When designing your western blot or flow cytometry assays, ensure you include appropriate vehicle controls (DMSO only) matched to the exact concentration used in your compound wells, as DMSO itself can induce baseline cellular stress at concentrations >0.1%.

Mechanism of Tricoumaroyl spermidine in preventing ethanol-induced apoptosis via PI3K modulation.

References

  • Clinisciences. "TN6088-5mg | tricoumaroyl spermidine[131086-78-7]." Clinisciences Catalog. Available at:[Link]

  • ResearchGate / Food & Function. "A tricoumaroylspermidine from rose demonstrates inhibitory activity against ethanol-induced apoptosis in HepG2 cells." ResearchGate. Available at:[Link]

Troubleshooting

Storage conditions for Tricoumaroyl spermidine powder

Technical Support Center: Tricoumaroyl Spermidine Powder Storage & Handling Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-validated protocols for the storage, handling, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tricoumaroyl Spermidine Powder Storage & Handling

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-validated protocols for the storage, handling, and troubleshooting of Tricoumaroyl Spermidine. As a researcher or drug development professional, ensuring the structural integrity of your compounds is the first critical step in any self-validating experimental system.

Molecular Context & Storage Dynamics

Tricoumaroyl spermidine (N1, N5, N10-(Z)-tri-p-coumaroylspermidine) is a specialized hydroxycinnamic acid amide (HCAA) originally discovered as a unique metabolite in 1[1]. Structurally, it consists of a polyamine backbone (spermidine) conjugated to three coumaroyl moieties. This dual nature dictates its handling requirements: the2[2], while the 3[3].

Quantitative Storage & Solvation Data

To ensure experimental reproducibility, adhere strictly to the validated empirical parameters outlined below[1].

ParameterSpecificationScientific Rationale
Powder Storage -20°C (Up to 3 years)Minimizes thermal degradation and kinetic oxidation of the coumaroyl groups[1].
Solvent Storage -80°C (Up to 1 year)Prevents hydrolysis of amide bonds in solution. -80°C completely halts molecular mobility[1].
Primary Solvent DMSOProvides optimal solvation for the hydrophobic coumaroyl rings while stabilizing polar amine groups[1].
Max Solubility 60 mg/mL (102.8 mM)Saturation point. Requires mechanical disruption (sonication) to dissociate the crystalline lattice[1].
Atmosphere Inert Gas (Argon/N₂)Displaces oxygen and moisture, preventing hygroscopic clumping and oxidative stress[2][4].

Experimental Methodology: Reconstitution & Aliquoting Protocol

A self-validating system requires that every step prevents the introduction of variables (moisture, light, thermal shock).

Step-by-Step Protocol:

  • Thermal Equilibration: Remove the sealed vial of Tricoumaroyl spermidine powder from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes before breaking the seal.

    • Causality: Opening a cold vial in ambient air causes immediate condensation. The spermidine backbone will absorb this moisture, leading to rapid hydrolysis and inaccurate weighing[2][4].

  • Inert Weighing: Working under low-light conditions, weigh the required mass using a microbalance. Flush the source vial with Argon or Nitrogen gas before resealing and returning to -20°C.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve your target concentration (do not exceed the1)[1].

  • Sonication: If the solution appears cloudy, 1 at room temperature for 5–10 minutes until completely clear[1].

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Do not autoclave, as 2[2].

  • Aliquoting: Dispense the reconstituted solution into single-use amber glass vials. Flush the headspace with inert gas.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage[1].

Workflow A Receive Powder (Store at -20°C) B Equilibrate to RT (Desiccated, 30 min) A->B C Reconstitute in DMSO (Max 60 mg/mL) B->C D Sonicate (If insoluble) C->D E Sterile Filter (0.22 µm PTFE) D->E F Aliquot into Amber Vials E->F G Long-term Storage (-80°C, 1 Year) F->G

Standardized workflow for the reconstitution and cryopreservation of Tricoumaroyl spermidine.

Troubleshooting Guides & FAQs

Q1: My Tricoumaroyl spermidine powder has turned into a sticky, gummy resin. Is it still usable? A: Likely not. This is a classic symptom of moisture contamination. The 2[2]. When exposed to ambient humidity (especially if the vial was opened while cold), the powder absorbs water, leading to a phase change and subsequent hydrolysis of the amide bonds[4]. Corrective Action: Discard the compromised batch. In the future, strictly adhere to the thermal equilibration step (Step 1) and utilize4[4].

Q2: Can I store the reconstituted DMSO solution at -20°C instead of -80°C? A: It is strongly discouraged. While the1, the compound in a solvent matrix is far more kinetically active[1]. At -20°C, DMSO is frozen, but localized concentration gradients and micro-environments can still permit slow hydrolysis and oxidation of the 3[3]. Storage at -80°C arrests molecular mobility, guaranteeing stability for up to 1 year[1].

Q3: I prepared a 50 mg/mL solution in DMSO, but there is a visible precipitate. How do I resolve this? A: Tricoumaroyl spermidine has a1[1], so 50 mg/mL is near the saturation limit. The coumaroyl rings form strong intermolecular pi-pi stacking interactions that resist solvation. Corrective Action: Apply ultrasonic energy (1) for 5-10 minutes at room temperature[1]. The cavitation bubbles will disrupt the crystalline lattice and force the compound into solution. Do not use heat to force dissolution, as this risks degrading the compound.

Q4: Why must I use amber vials and low-light conditions? A: The coumaroyl moieties (hydroxycinnamic acid derivatives) contain conjugated double bonds that are highly susceptible to photo-isomerization (trans-to-cis conversion) and 3 when exposed to UV or harsh laboratory lighting[3]. Amber vials block the critical UV wavelengths, preserving the structural integrity of the molecule.

Degradation Root Tricoumaroyl Spermidine Degradation Triggers M Moisture Exposure Root->M L UV/Light Exposure Root->L T Thermal Stress (> -20°C) Root->T M1 Hygroscopic Clumping (Spermidine Backbone) M->M1 M2 Hydrolysis of Amide Bonds M->M2 L1 Photo-oxidation of Coumaroyl Moieties L->L1 T1 Accelerated Chemical Kinetics T->T1

Logical relationship between environmental stressors and specific degradation pathways.

References

  • Clinisciences. "NB-64-66546-10mg | tricoumaroyl spermidine [131086-78-7]". 1

  • National Institutes of Health (NIH). "Preparation and biological assessment of hydroxycinnamic acid amides of polyamines". 3

  • Sigma-Aldrich. "Spermidine (S4139) - Product Information Sheet". 2

  • Bloom Tech. "How to Properly Store Spermidine Powder?". 4

Sources

Optimization

Technical Support Center: Troubleshooting Tricoumaroyl Spermidine (TCS) Cytotoxicity at High Doses

Welcome to the Technical Support Center for Tricoumaroyl Spermidine (TCS) applications in drug development and in vitro screening. As a Senior Application Scientist, I frequently see researchers encounter unexpected vari...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tricoumaroyl Spermidine (TCS) applications in drug development and in vitro screening. As a Senior Application Scientist, I frequently see researchers encounter unexpected variables when working with plant-derived phenolamides.

TCS (N1,N5,N10-tri-p-coumaroylspermidine) is a bioactive compound naturally occurring in plants such as Agrimonia eupatoria and Rosa rugosa. While low doses are celebrated for their hepatoprotective and antioxidant properties[1], high-dose applications reveal significant, selective cytotoxicity. This is primarily driven by targeted inhibition of the PI3K/Akt/mTOR signaling axis and the induction of pro-oxidant reactive oxygen species (ROS)[2].

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your high-dose TCS assays are robust, reproducible, and scientifically sound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing sudden precipitation of TCS in my culture media at doses above 200 μg/mL, and how does this affect my cytotoxicity readings? Causality: TCS possesses three hydrophobic p-coumaroyl rings conjugated to a spermidine backbone, making the molecule highly lipophilic. When introduced into aqueous cell culture media at high concentrations, exceeding the solubility limit causes rapid drug crystallization. These microcrystals physically disrupt the lipid bilayer of cells, causing mechanical necrosis rather than pathway-specific apoptosis. Self-Validating Check: Examine your wells under brightfield microscopy before running any viability assay. If you observe jagged, irregular cell debris alongside drug microcrystals rather than classic apoptotic bodies (membrane blebbing, cell shrinkage), you are observing physical necrosis, not pharmacological cytotoxicity. Solution: Maintain the final DMSO concentration strictly below 0.5% (v/v). If higher doses are required, consider formulating TCS with a surfactant (e.g., Tween-80 at 0.1%) or a cyclodextrin carrier to enhance aqueous solubility without compromising cell membrane integrity.

Q2: My MTT assay shows high cell viability at 250 μg/mL TCS, but my cell counts under the microscope are extremely low. Is there assay interference? Causality: Phenolamides like TCS possess redox-active phenolic hydroxyl groups. At high concentrations, these compounds can act as pro-oxidants[2] or directly reduce the MTT tetrazolium salt into formazan independent of mitochondrial oxidoreductase activity. This chemical reduction leads to artificially high viability readings (false negatives for cytotoxicity). Self-Validating Check: Run a cell-free control well containing only culture media, high-dose TCS, and the MTT reagent. If the well turns purple, the drug is directly reducing the dye. Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). Because this assay relies on the presence of intracellular ATP from living cells rather than redox potential, it completely bypasses the chemical interference caused by high-dose plant extracts.

Q3: How does high-dose TCS selectively induce apoptosis in cancer cells (e.g., A549) while sparing normal fibroblasts at 24 hours? Causality: High-dose TCS acts as a potent inhibitor of the PI3K/Akt/mTOR signaling axis. Cancer cells often exhibit "oncogene addiction" to this hyperactive pathway for survival and proliferation. Normal fibroblasts (e.g., CCD 841 CON) maintain lower basal PI3K activity and rely on redundant, alternative survival pathways. Therefore, at 24 hours, normal cells survive while cancer cells undergo rapid apoptosis. However, prolonged exposure (72 hours) to high-dose TCS will eventually cause cytotoxicity in normal cells due to the sustained accumulation of ROS and prolonged metabolic disruption[2]. Self-Validating Check: Include a pan-PI3K inhibitor (e.g., LY294002) as a positive control in your assay. If high-dose TCS and LY294002 produce identical downstream phosphorylation profiles (reduced p-Akt Ser473) and similar viability curves in cancer lines, the mechanism of action is successfully validated.

Part 2: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the dose-dependent and time-dependent cytotoxic behavior of TCS across different cell models, synthesized from recent 2[2] and1[1].

Cell Line TypeTreatment TimeTCS Dose RangeCell Viability (%)PI3K/Akt StatusROS GenerationPrimary Cellular Outcome
HepG2 (Liver) 24hLow (<50 μg/mL)>95%Active / ProtectedSuppressedHepatoprotection / Anti-apoptotic
A549 (Lung Cancer) 24hHigh (>200 μg/mL)<50%Strongly InhibitedHigh (Pro-oxidant)Targeted Apoptosis
CCD 841 (Normal) 24hHigh (>200 μg/mL)>90%BasalBaselineSurvival (Therapeutic Window)
CCD 841 (Normal) 72hHigh (>200 μg/mL)<60%InhibitedModerateDelayed Cytotoxicity

Part 3: Visualizations

Mechanistic Pathway of High-Dose TCS

The following diagram illustrates the causality behind high-dose TCS cytotoxicity, specifically its dual role in inhibiting the PI3K survival pathway while simultaneously inducing pro-oxidant stress.

PI3K_Pathway TCS High-Dose Tricoumaroyl Spermidine PI3K PI3K Complex TCS->PI3K Direct Inhibition ROS Pro-oxidant ROS TCS->ROS Induces (High Dose) AKT Akt (PKB) PI3K->AKT Blocked Activation mTOR mTOR Pathway AKT->mTOR Blocked Activation Apoptosis Cellular Apoptosis mTOR->Apoptosis Loss of Suppression ROS->Apoptosis Promotes

Mechanistic pathway of high-dose Tricoumaroyl spermidine inducing apoptosis via PI3K inhibition.

Experimental Workflow

Workflow Step1 1. TCS Prep (DMSO <0.5%) Step2 2. Serial Dilution (10 - 500 μg/mL) Step1->Step2 Step3 3. Cell Treatment (24h vs 72h) Step2->Step3 Step4 4. Viability Assay (ATP Luminescence) Step3->Step4 Step5 5. Protein Assay (WB for p-PI3K) Step4->Step5

Step-by-step experimental workflow for evaluating high-dose TCS cytotoxicity and pathway validation.

Part 4: Experimental Protocols

Standard Operating Procedure: High-Dose TCS Cytotoxicity & Mechanistic Validation

Phase 1: Compound Preparation (Mitigating Lipophilicity)

  • Stock Solution: Dissolve high-purity TCS powder in 100% anhydrous DMSO to create a 50 mM stock. Vortex continuously for 5 minutes and sonicate in a water bath at 37°C for 10 minutes to ensure complete dissolution.

  • Storage: Store working aliquots at -20°C in amber tubes to prevent photo-degradation of the coumaroyl rings.

Phase 2: Cell Treatment & Self-Validating Controls 3. Seeding: Seed target cancer cells (e.g., A549) and normal control cells (e.g., CCD 841) at 1×104 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂. 4. Dosing: Prepare serial dilutions of TCS in complete culture media immediately before use. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent baseline solvent toxicity. 5. Control Matrix: Include a vehicle control (0.5% DMSO), a positive apoptosis control (e.g., Staurosporine or LY294002), and a cell-free TCS control (to monitor for autofluorescence or assay interference).

Phase 3: Viability & Mechanistic Analysis 6. ATP-Luminescence Assay: At 24h and 72h timepoints, add CellTiter-Glo reagent at a 1:1 ratio to the cell culture media. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and record luminescence. 7. Western Blotting (Target Validation): To confirm the mechanism of cytotoxicity, lyse a parallel plate of cells treated with high-dose TCS using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe lysates for total PI3K, p-PI3K, total Akt, and p-Akt (Ser473)[2]. A reduction in the phosphorylated states relative to total protein confirms on-target PI3K pathway inhibition.

Part 5: References

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. National Institutes of Health (PMC). Available at:

  • Tricoumaroylspermidine from rose exhibits inhibitory activity against ethanol-induced apoptosis in HepG2 cells. Food & Function (RSC Publishing). Available at:

  • Ethanol Extract of Rosa rugosa Ameliorates Acetaminophen-Induced Liver Injury via Upregulating Sirt1 and Subsequent Potentiation of LKB1/AMPK/Nrf2 Cascade in Hepatocytes. MDPI. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Tricoumaroyl Spermidine (TCS) Extraction

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amide (HCAA) extraction. This portal is designed for researchers, analytical chemists, and drug development professionals working with N1,N5,N10-tricoumaro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amide (HCAA) extraction. This portal is designed for researchers, analytical chemists, and drug development professionals working with N1,N5,N10-tricoumaroyl spermidine (TCS) .

TCS is a highly bioactive phenylpropanoid polyamine conjugate found in pollen, tea (Camellia sinensis) flowers[1], and medicinal plants like Agrimonia eupatoria[2]. It is gaining significant pharmaceutical interest due to its antioxidant properties and its newly identified role as a potential PI3K signaling pathway inhibitor in cancer models[2]. However, its amphiphilic nature, susceptibility to photo-isomerization, and low natural abundance pose significant extraction challenges.

This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to maximize your TCS yield and purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My TCS yield is consistently low despite using the standard 5% perchloric acid (PCA) extraction method for polyamines. What is going wrong? A1: You are using a protocol designed for free polyamines, not conjugated ones. While 5% PCA is the gold standard for extracting free putrescine and spermidine by protonating their amine groups[3], TCS is a fully conjugated polyamine[4]. Its nitrogen atoms are tied up in amide bonds with three p-coumaric acid molecules[5]. This renders TCS neutral and highly lipophilic compared to free spermidine. Solution: Shift to polar organic solvents. A mixture of 70–80% aqueous ethanol or methanol is optimal for disrupting hydrogen bonds while solvating the amphiphilic HCAA structure[4].

Q2: I am detecting multiple peaks with the same mass (m/z 584 [M+H]+) in my LC-MS chromatogram. Is my extract degrading? A2: You are likely observing photo-isomerization rather than thermal degradation. The p-coumaroyl moieties in TCS contain double bonds that naturally exist in the trans (E) configuration[6]. Exposure to ambient UV light during prolonged extraction induces a trans-to-cis (Z) shift, creating multiple geometric isomers (e.g., E,E,Z or E,Z,Z)[4]. Solution: Perform all extraction, filtration, and concentration steps in amber glassware or under low-actinic light to preserve the native trans-configuration.

Q3: Does increasing the extraction temperature to 80°C improve the mass transfer of TCS? A3: No, it reduces your functional yield. While elevated temperatures (e.g., 100°C) can enhance the extraction of certain lipid-bound polyamine conjugates from tough matrices like corn bran[7], prolonged high heat causes amide bond cleavage and oxidation of the phenolic hydroxyl groups on the coumaroyl rings. Solution: Utilize Ultrasound-Assisted Extraction (UAE) at a moderate temperature (40°C) to induce acoustic cavitation. This mechanically disrupts cell walls (e.g., tough pollen exine) without the thermal degradation associated with traditional reflux maceration.

Section 2: Systems & Pathways

To effectively extract and utilize TCS, one must understand both its biosynthetic origin and its downstream pharmaceutical targets. TCS is synthesized via the condensation of p-coumaroyl-CoA and spermidine, catalyzed by Spermidine Hydroxycinnamoyl Transferase (SHT)[8]. In human pharmacology, it acts as an inhibitor of the PI3K/AKT signaling pathway[2].

Pathway Phe L-Phenylalanine CoumCoA p-Coumaroyl-CoA Phe->CoumCoA PAL, C4H, 4CL SHT SHT Enzyme (Acyl Transfer) CoumCoA->SHT Spd Spermidine Spd->SHT TCS Tricoumaroyl Spermidine (TCS) SHT->TCS PI3K PI3K Pathway TCS->PI3K Inhibits Cancer Cancer Cell Proliferation PI3K->Cancer Blocks

Fig 1: Biosynthesis of TCS via SHT and its downstream inhibition of the PI3K cancer signaling pathway.

Section 3: Quantitative Data & Solvent Optimization

Selecting the correct solvent and methodology is the most critical variable in HCAA recovery. The table below synthesizes comparative extraction efficiencies for polyamine conjugates based on matrix disruption and solvent polarity.

Table 1: Comparative Extraction Efficiencies for Polyamine Conjugates

Extraction MethodSolvent SystemTemp (°C)TimeRelative Yield (%)Isomerization / Degradation Risk
Acidic Maceration 5% Perchloric Acid (Water)4°C12h< 15%Low (Fails to solvate lipophilic HCAAs)
Soxhlet Extraction 100% Methanol65°C6h60%High (Thermal degradation & oxidation)
UAE (Recommended) 70% Aqueous Ethanol40°C30m88% Low (Acoustic cavitation prevents thermal stress)
ASE 70% Aqueous Ethanol60°C15m95% Low (Pressurized system excludes oxygen)

Section 4: Self-Validating Experimental Protocol

This protocol details a high-yield Ultrasound-Assisted Extraction (UAE) coupled with Solid Phase Extraction (SPE) purification. It is designed to be a self-validating system: success at each stage can be verified analytically.

Phase A: Matrix Preparation and UAE
  • Cryomilling: Flash-freeze the raw biomass (e.g., Camellia sinensis flowers or Malus pollen) in liquid nitrogen and grind to a fine powder (< 50 µm). Causality: Cryomilling prevents the localized thermal spikes that occur during mechanical grinding, preserving the trans-coumaroyl bonds.

  • Solvent Addition: Suspend the powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) in an amber glass vessel[4].

  • Sonication: Sonicate the mixture at 40°C for 30 minutes using a probe or high-power bath sonicator.

  • Separation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C to pellet the insoluble cellular debris. Collect the supernatant.

Phase B: SPE Purification
  • Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Strata-X, 1g) with 10 mL of 100% Methanol, followed by 10 mL of LC-MS grade water[8].

  • Loading: Dilute the ethanolic supernatant with water to reduce the ethanol concentration below 10%, then load it onto the SPE cartridge.

  • Washing: Wash with 15 mL of 5% Methanol in water. Causality: This critical step elutes highly polar co-extractants, including free sugars, free amino acids, and unconjugated polyamines (putrescine/spermidine), while the bulky, lipophilic TCS remains bound to the sorbent.

  • Elution: Elute the enriched TCS fraction using 10 mL of 80% Methanol[8].

  • Lyophilization: Evaporate the methanol under a gentle stream of nitrogen gas, freeze the remaining aqueous layer, and lyophilize to obtain a dry TCS powder.

Phase C: Analytical Validation (LC-MS/MS)

To validate the success of the protocol, analyze the lyophilized powder via ESI-LC-MS/MS in positive mode.

  • Primary Identification: Look for the pseudomolecular ion [M+H]+ at m/z 584 [6].

  • Tandem MS Confirmation: Fragmentation of the m/z 584 parent ion must yield characteristic neutral losses of the coumaroyl groups. You should observe daughter ions corresponding to the cleavage of the amide bonds, specifically confirming the presence of the spermidine core[9].

ExtractionWorkflow RawMat Raw Biomass (Tea Flowers / Pollen) Cryo Cryomilling (Liquid N2) RawMat->Cryo Solvent UAE Extraction (70% EtOH, 40°C, 30 min) Cryo->Solvent Centrifuge Centrifugation & Filtration (10,000 x g, 4°C) Solvent->Centrifuge SPE SPE Purification (Polymeric Reverse-Phase) Centrifuge->SPE Wash Aqueous Wash (Remove Sugars/Free Amines) SPE->Wash Elute Elution (80% MeOH) Wash->Elute Lyophilize Lyophilization (Dry TCS Powder) Elute->Lyophilize

Fig 2: Step-by-step workflow for the high-yield extraction and SPE purification of Tricoumaroyl spermidine.

References

  • National Center for Biotechnology Information (PubChem). "Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879". 6

  • BMC Complementary Medicine and Therapies. "Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor". 2

  • ResearchGate / Journal of Agricultural and Food Chemistry. "Isolation and identification of spermidine derivatives in tea (Camellia sinensis) flowers and their distribution in floral organs". 1

  • MDPI (Molecules). "Phenolic Profile of Castanea Bee Pollen from the Northwest of the Iberian Peninsula".4

  • Frontiers in Plant Science. "Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development". 5

  • PMC (National Institutes of Health). "Characterization of spermidine hydroxycinnamoyl transferases from eggplant (Solanum melongena L.) and its wild relative Solanum richardii Dunal".8

  • ORBi UMONS. "Study of pollen phenolamides by tandem mass spectrometry". 9

  • ResearchGate / Plant Physiology and Biochemistry. "A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues". 3

  • ResearchGate / Journal of Agricultural and Food Chemistry. "Diferuloylputrescine and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels". 7

Sources

Optimization

Troubleshooting Tricoumaroyl spermidine synthesis protocols

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amide (HCAA) synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic, steric, and enzymatic bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amide (HCAA) synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic, steric, and enzymatic bottlenecks specifically associated with the synthesis of N1, N5, N10-tricoumaroyl spermidine.

Tricoumaroyl spermidine is a highly specialized plant metabolite primarily localized in the pollen coat of core Eudicotyledons[1]. Synthesizing this fully substituted polyamine conjugate is notoriously difficult because the spermidine backbone contains two highly reactive primary amines (N1, N10) and one sterically hindered, less nucleophilic secondary amine (N5). This guide provides self-validating protocols and mechanistic troubleshooting for both direct chemical coupling and precursor-directed enzymatic biosynthesis.

Part 1: Chemical Synthesis (Carbodiimide / HATU Coupling)

Direct chemical acylation relies on activating the carboxylic acid group of p-coumaric acid to facilitate nucleophilic attack by the amines on the spermidine backbone.

Validated Step-by-Step Protocol
  • Substrate Preparation: Dissolve p-coumaric acid (62.5 mM) in anhydrous dichloromethane (DCM). If solubility is poor, use anhydrous dimethylformamide (DMF)[2].

  • Carboxyl Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) to a final concentration of 250 mM to form the reactive O-acylisourea intermediate[2]. For sterically hindered targets, substitute DCC with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N,N-diisopropylethylamine (DIPEA)[3].

  • Nucleophilic Coupling: Slowly add spermidine (18.5 mM) to the activated mixture[2]. Critical Metric: Maintain a Spermidine : Coumaric Acid : Coupling Agent molar ratio of approximately 1 : 3.4 : 13.5 to thermodynamically force tri-substitution.

  • Reaction Conditions: Stir continuously at room temperature under an inert argon atmosphere for 24–48 hours. Keep the reaction vessel in the dark to prevent photo-isomerization of the coumaric acid double bond[2].

  • Purification: Filter out the precipitated coupling byproducts. Evaporate the solvent under reduced pressure and purify the crude product via C18 reverse-phase flash chromatography using a methanol/water gradient[2].

Troubleshooting & FAQs

Q: My LC-MS shows a mixture of mono- and di-coumaroyl spermidine, but very little tri-substituted product. How do I drive the reaction to completion? A: This is a kinetic and steric failure. The primary amines (N1, N10) of spermidine are highly nucleophilic and react rapidly to form di-coumaroyl spermidine. However, the secondary amine (N5) is sterically shielded by the newly added bulky coumaroyl groups. Causality & Fix: Standard DCC is often insufficient to overcome this steric hindrance. Switch your coupling agent to HATU. HATU generates a highly reactive OAt ester. More importantly, the neighboring pyridine nitrogen in HATU stabilizes the incoming secondary amine through a hydrogen-bonded 7-membered cyclic transition state, drastically increasing the coupling efficiency at the N5 position[3].

Q: I have a persistent white precipitate that is clogging my HPLC column during purification. What is it and how do I remove it? A: If you used DCC, this precipitate is dicyclohexylurea (DCU), a highly insoluble byproduct of carbodiimide activation[2]. While most DCU precipitates in DCM, trace amounts remain soluble and will crash out in the aqueous mobile phase of your HPLC. Causality & Fix: Cool the crude reaction mixture to 4°C for 2 hours prior to the initial filtration to maximize DCU precipitation. Alternatively, switch to DIC (Diisopropylcarbodiimide), which produces a DCM-soluble urea byproduct, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which yields a water-soluble urea that can be easily removed via a simple aqueous wash prior to chromatography.

G Start Issue: Incomplete Acylation (Mono/Di-substituted) Check1 Check Spermidine:Coumaric Acid Molar Ratio Start->Check1 RatioLow Ratio < 1:3.5 Check1->RatioLow RatioOK Ratio >= 1:3.5 Check1->RatioOK Fix1 Increase Coumaric Acid & Coupling Agent RatioLow->Fix1 Check2 Check Coupling Reagent (e.g., DCC) RatioOK->Check2 Fix2 Switch to HATU/HOAt for N5 secondary amine Check2->Fix2

Troubleshooting logic for incomplete chemical acylation of spermidine.

Part 2: Precursor-Directed Biosynthesis (Engineered Yeast)

For researchers requiring stereospecificity or avoiding harsh organic solvents, synthetic biology offers a robust alternative. This involves engineering Saccharomyces cerevisiae with a dual enzymatic system: a plant 4-coumarate-CoA ligase (4CL) and a Spermidine hydroxycinnamoyltransferase (SHT)[4].

Validated Step-by-Step Protocol
  • Strain Cultivation: Culture S. cerevisiae expressing 4CL and a validated SHT (e.g., AtSHT from Arabidopsis or MdSHT from Malus domestica) in synthetic drop-out medium to an OD600 of 0.6[1][4].

  • Precursor Feeding: Supplement the culture medium with 1–2 mM exogenous p-coumaric acid[4].

  • Biotransformation: Incubate the culture at 28°C with 200 rpm shaking for 48–72 hours. The yeast's endogenous spermidine pool acts as the polyamine scaffold[4].

  • Extraction: Pellet the cells via centrifugation. Extract the intracellular phenolamides by sonicating the pellet in a 70:30 Methanol/Water solution for 30 minutes[5].

  • Analysis: Centrifuge the lysate, filter the supernatant, and quantify the tricoumaroyl spermidine via HPLC-MS/MS[5].

Troubleshooting & FAQs

Q: I am feeding high concentrations of p-coumaric acid, but my tricoumaroyl spermidine yield has plateaued at a very low level. Why? A: In this dual-enzyme system, the bottleneck is often substrate availability rather than enzyme kinetics. While you are providing ample exogenous p-coumaric acid, the system relies entirely on the yeast's endogenous spermidine pool[4]. Causality & Fix: Once the intracellular spermidine is depleted, SHT has no acyl acceptor, regardless of how much coumaroyl-CoA is generated by 4CL. To bypass this, supplement the growth medium with exogenous spermidine (0.5–1 mM) or co-express polyamine biosynthesis genes (e.g., ornithine decarboxylase) to artificially inflate the intracellular polyamine pool.

Q: Can I use this SHT system to synthesize mixed conjugates, like N1,N5-dicoumaroyl-N10-caffeoyl spermidine? A: Yes. SHT enzymes (such as MdSHT or SmSHT) exhibit remarkable substrate promiscuity for various hydroxycinnamoyl-CoA thioesters[6][7]. Causality & Fix: Feed a defined molar ratio mixture of p-coumaric acid and caffeic acid to the yeast culture. The 4CL will activate both into their respective CoA thioesters, and SHT will incorporate them into the spermidine scaffold, yielding a combinatorial library of mixed trihydroxycinnamoyl spermidines[4].

G Substrate p-Coumaric Acid (Exogenous) Enzyme1 4-Coumarate-CoA Ligase (4CL) Substrate->Enzyme1 ATP, CoA Intermediate p-Coumaroyl-CoA Enzyme1->Intermediate Activation Enzyme2 Spermidine Hydroxycinnamoyl- transferase (SHT) Intermediate->Enzyme2 Product N1, N5, N10-Tricoumaroyl Spermidine Enzyme2->Product 3x Acylation Spermidine Spermidine (Endogenous Pool) Spermidine->Enzyme2

Enzymatic synthesis pathway of tricoumaroyl spermidine via 4CL and SHT.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate workflow for your laboratory, consult the comparative matrix below outlining the operational parameters of both synthesis routes.

ParameterChemical Synthesis (HATU/DCC)Enzymatic Synthesis (4CL/SHT Yeast)
Primary Reagents p-Coumaric acid, Spermidine, HATU/DCCExogenous p-Coumaric acid
Reaction Time 24–48 hours48–72 hours (Biotransformation)
Tri-substitution Yield Moderate to High (Requires heavy excess)High (Enzyme-driven specificity)
Common Impurities DCU precipitate, mono/di-conjugatesEndogenous yeast metabolites
Scalability Excellent (Gram scale easily achievable)Moderate (Bioreactor dependent)
Mixed Conjugates Difficult (Requires protecting groups)Easy (Exploits SHT promiscuity)

References

  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons Source: Oxford Academic (Journal of Experimental Botany) URL:[Link]

  • Characterization of spermidine hydroxycinnamoyl transferases from eggplant (Solanum melongena L.) and its wild relative Solanum richardii Dunal Source: PMC (National Institutes of Health) URL:[Link]

  • Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploiting Spermidine N-Hydroxycinnamoyltransferase Diversity and Substrate Promiscuity to Produce Various Trihydroxycinnamoyl Spermidines and Analogues in Engineered Yeast Source: ACS Synthetic Biology URL:[Link]

  • Study of pollen phenolamides by tandem mass spectrometry Source: ORBi UMONS URL:[Link]

  • HATU Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Overcoming poor solubility of Tricoumaroyl spermidine in aqueous media

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amides (HCAAs). As a Senior Application Scientist, I frequently consult with researchers struggling to formulate Tricoumaroyl spermidine ( N1,N5,N10 -tri-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxycinnamic Acid Amides (HCAAs). As a Senior Application Scientist, I frequently consult with researchers struggling to formulate Tricoumaroyl spermidine ( N1,N5,N10 -tri- p -coumaroylspermidine) for biological assays.

While the parent polyamine (spermidine) is highly hydrophilic and cationic, the enzymatic conjugation of three coumaroyl moieties drastically alters its physicochemical profile. The resulting molecule is highly lipophilic, possessing a logP of ~4.01–4.27 and an extremely poor aqueous solubility ( logS ~ -5.9)[1]. In nature, this hydrophobicity is an evolutionary advantage, allowing the metabolite to accumulate in the lipid-rich pollen coat (tryphine) to provide a persistent antifungal barrier[2][3]. However, in the laboratory, it presents a significant hurdle.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers based on your specific experimental needs.

Part 1: Solubilization Strategy Diagnostic

Before preparing your formulations, use the decision matrix below to select the thermodynamically appropriate solvent system for your downstream application.

SolubilizationWorkflow Start Determine Downstream Application InVitro In Vitro Cell Assays (Low Toxicity Needed) Start->InVitro InVivo In Vivo Animal Models (High Conc. Needed) Start->InVivo Analytical Analytical/Structural (LC-MS, NMR) Start->Analytical DMSO DMSO Stock (≤0.1% final) + Culture Media InVitro->DMSO Low Conc. Cyclo HP-β-CD Inclusion Complex InVitro->Cyclo High Conc. CoSolvent 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline InVivo->CoSolvent Standard Nano Liposomal/Nanoparticle Encapsulation InVivo->Nano Sustained Release OrgSolvent 100% Methanol or Acetonitrile Analytical->OrgSolvent

Decision matrix for selecting Tricoumaroyl spermidine solubilization strategies based on application.

Part 2: Core Troubleshooting Guides & Methodologies

Q1: My Tricoumaroyl spermidine precipitates immediately when I add my DMSO stock to cell culture media. How do I prevent this "crash out"?

The Causality: Tricoumaroyl spermidine is highly soluble in pure DMSO (up to 60 mg/mL or ~102.8 mM)[4][5]. However, when a concentrated DMSO stock is injected directly into an aqueous buffer, the sudden increase in the dielectric constant strips the DMSO away from the compound. The exposed hydrophobic coumaroyl rings rapidly aggregate via π−π stacking, causing instantaneous precipitation. The Solution (Step-wise Dilution Protocol):

  • Prepare Master Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution must be optically clear. If cloudy, sonicate in a water bath at room temperature for 5–10 minutes[4].

  • Pre-warm Media: Ensure your cell culture media (containing 10% FBS) is pre-warmed to 37°C. The proteins in FBS act as natural carriers to help stabilize the hydrophobic compound.

  • Serial Dilution: Do not add the 10 mM stock directly to the final well. Create an intermediate 100X working stock in DMSO.

  • Vortex Integration: While aggressively vortexing the pre-warmed media, add the intermediate stock dropwise. The final DMSO concentration must remain ≤0.1% to prevent solvent-induced cytotoxicity.

Q2: I need to dose animals at 2 mg/mL, but the compound won't dissolve in saline. What is the validated in vivo formulation?

The Causality: For in vivo efficacy studies, you need a high concentration (e.g., 2 mg/mL) without exceeding the toxicity limits of organic solvents. A multi-component co-solvent system is required. PEG300 lowers the overall polarity of the aqueous phase, while Tween 80 acts as a non-ionic surfactant, forming micelles that encapsulate the lipophilic Tricoumaroyl spermidine[5]. The Protocol (The 10/40/5/45 Rule)[5]: Note: Order of addition is critical. Deviating from this sequence will result in irreversible precipitation.

  • Solubilization: Add 100 μ L of 100% DMSO to 2 mg of Tricoumaroyl spermidine. Vortex and sonicate until completely clear (Yields a 20 mg/mL stock).

  • Co-solvent Addition: Add 400 μ L of PEG300 to the DMSO solution. Vortex continuously for 30 seconds.

  • Surfactant Addition: Add 50 μ L of Tween 80. Mix thoroughly until the solution is fully clarified and homogenous.

  • Aqueous Phase: Finally, add 450 μ L of Saline (or PBS) dropwise while vortexing the tube. Self-Validation Check: The final 1 mL solution will be 2 mg/mL. It should appear transparent or slightly opalescent, with no visible particulates.

Q3: My downstream assay is highly sensitive to organic solvents (DMSO/PEG). How can I achieve true aqueous solubility?

The Causality: When organic solvents are strictly prohibited, you must rely on supramolecular chemistry or nanotechnology[6]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that can host the coumaroyl rings and a hydrophilic exterior that ensures water solubility. The Protocol (Cyclodextrin Inclusion):

  • Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water.

  • Add Tricoumaroyl spermidine powder directly to the cyclodextrin solution.

  • Subject the mixture to continuous magnetic stirring at 30°C for 24–48 hours.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug.

  • Extract the supernatant. The concentration of the encapsulated compound can be quantified via LC-MS or UV-Vis spectroscopy.

Part 3: Quantitative Data Presentation

To assist in experimental design, below is a comparative analysis of solubilization vehicles for Tricoumaroyl spermidine.

Solubilization StrategyMax Achievable ConcentrationBiocompatibility / ToxicityPrimary Application
100% DMSO 60 mg/mL (102.8 mM)[4][5]High toxicity (Requires severe dilution)Master stock storage; In vitro assays ( ≤0.1% final)
10/40/5/45 Formulation ~2.0 mg/mL[5]Moderate (Well-tolerated in vivo)IP/IV injections in rodent models
HP- β -CD Complexation ~0.5 - 1.0 mg/mLHigh (Inert oligosaccharide)Solvent-sensitive enzymatic assays
100% Methanol / Acetonitrile >10 mg/mLHigh toxicity (Denatures proteins)LC-MS/MS analytical profiling

Part 4: Frequently Asked Questions (FAQs)

Q: Does sonication degrade Tricoumaroyl spermidine? A: No. Brief sonication (5–15 minutes) in a water bath is highly recommended to achieve maximum solubility in DMSO (up to 60 mg/mL)[4][5]. The amide bonds linking the coumaroyl groups to the spermidine core are stable under standard ultrasonic frequencies.

Q: How should I store my solubilized compound to prevent degradation? A: Tricoumaroyl spermidine is susceptible to hydrolysis and photodegradation over time. The lyophilized powder should be stored at -20°C (stable for up to 3 years)[5]. Once reconstituted in a solvent (like DMSO), aliquot the solution to avoid freeze-thaw cycles and store at -80°C (stable for up to 1 year). Always protect from direct sunlight and moisture[5].

Q: Why does the pH of my buffer affect solubility? A: While free spermidine is highly sensitive to pH due to its ionizable primary and secondary amines, the conjugation of three coumaroyl groups in Tricoumaroyl spermidine neutralizes these amines into stable amides. Consequently, the molecule has a physiological charge of 0[1]. Adjusting the pH of your aqueous buffer will not significantly improve solubility; you must rely on co-solvents or carriers.

Part 5: References

  • Clinisciences. NB-64-66546-25mg | tricoumaroyl spermidine [131086-78-7]. Available at:[Link]

  • Oxford Academic (Journal of Experimental Botany). Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons. Available at:[Link]

  • NP-MRD. Showing NP-Card for N1,N5,N10-(E)-tri-p-coumaroylspermidine (NP0140189). Available at:[Link]

  • PubMed (NIH). Antifungal Polyamides of Hydroxycinnamic Acids from Sunflower Bee Pollen. Available at:[Link]

  • ResearchGate. Acyl Spermidines in Inflorescence Extracts of Elder (Sambucus nigra L., Adoxaceae) and Elderflower Drinks. Available at: [Link]

Sources

Optimization

Technical Support Center: Tricoumaroyl Spermidine Stability &amp; Troubleshooting

Welcome to the Application Support Center for Tricoumaroyl Spermidine (N1,N5,N10-(Z)-tri-p-coumaroylspermidine; CAS 131086-78-7). Originally identified as a unique secondary metabolite in Camellia sinensis (tea) flowers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Tricoumaroyl Spermidine (N1,N5,N10-(Z)-tri-p-coumaroylspermidine; CAS 131086-78-7). Originally identified as a unique secondary metabolite in Camellia sinensis (tea) flowers and Agrimonia eupatoria, this hydroxycinnamic acid amide (HCAA) has emerged as a potent botanical active and a highly specific PI3K inhibitor1[1].

Due to its complex molecular architecture—a polyamine backbone conjugated with three p-coumaroyl moieties—researchers frequently encounter stability artifacts during in vitro cell culture assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure data integrity.

Part 1: Diagnostic FAQs – Understanding Molecular Instability

Q1: Why does the PI3K inhibitory efficacy of Tricoumaroyl Spermidine drop significantly after 24 hours in standard DMEM/RPMI? A: The loss of efficacy is driven by enzymatic degradation. Standard Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Amine Oxidase (BSAO). BSAO aggressively oxidizes the spermidine backbone of the compound. This enzymatic cleavage not only destroys the active pharmacophore but also generates stoichiometric amounts of hydrogen peroxide (H₂O₂) and ammonia. To prevent this, you must use Heat-Inactivated FBS (HI-FBS) (56°C for 30 minutes) to denature BSAO and preserve the molecule's structural integrity.

Q2: Is the compound sensitive to light during cell culture incubation? A: Yes, highly sensitive. The molecule features three p-coumaroyl rings containing conjugated double bonds. Under standard laboratory fluorescent lighting or UV exposure, these moieties undergo rapid trans-to-cis photoisomerization. The resulting cis-isomers exhibit altered steric hindrance, drastically reducing their binding affinity to the PI3K kinase domain 1[1]. All dilutions and incubations must be performed in low-light conditions.

Q3: How should I prepare and store my stock solutions for maximum shelf life? A: Reconstitute the lyophilized powder in 100% anhydrous DMSO. Aqueous buffers promote the hydrolysis of the amide bonds over time. When stored in amber vials at -20°C, the anhydrous DMSO stock remains stable for ≥ 2 years2[2].

Part 2: Troubleshooting Guide – Artifacts & Inconsistencies

Issue 1: Unexpected, rapid cytotoxicity in non-cancerous control cells
  • Observation: Control cell lines (e.g., CCD 841 CoN) show rapid apoptosis within 12 hours of treatment, contradicting the expected targeted PI3K inhibition profile.

  • Root Causality: Artifactual oxidative stress. When BSAO in standard FBS degrades the spermidine backbone, the resulting exogenous H₂O₂ causes rapid, non-specific oxidative stress. This is frequently misattributed to the drug's direct mechanism of action.

  • Resolution: Switch to serum-free media or strictly use HI-FBS. Alternatively, co-treat cultures with 1 mM Aminoguanidine (a specific amine oxidase inhibitor) to block H₂O₂ generation.

Issue 2: Compound precipitation upon addition to culture media
  • Observation: Cloudy precipitates form instantly when the DMSO stock is pipetted into the culture well, leading to inconsistent biological replicates.

  • Root Causality: Tricoumaroyl spermidine is highly hydrophobic. Injecting a highly concentrated DMSO stock directly into an aqueous environment causes localized supersaturation and immediate precipitation before the compound can disperse.

  • Resolution: Utilize a transitional dilution step. Dilute the DMSO stock 1:10 in warm PBS or intermediate media, then add this mixture dropwise to the final culture media while swirling.

Part 3: Quantitative Stability Metrics

The following table summarizes the half-life and stability of Tricoumaroyl Spermidine under various laboratory conditions.

Environmental ConditionMedia / Solvent TypeEstimated Half-LifePrimary Degradation Mechanism
Standard Incubation (37°C, Light) DMEM + 10% Standard FBS< 12 HoursBSAO cleavage & Photoisomerization
Dark Incubation (37°C) DMEM + 10% Standard FBS~ 24 HoursBSAO enzymatic cleavage
Optimized Assay (37°C, Dark) DMEM + 10% HI-FBS> 72 HoursSlow aqueous hydrolysis
Stock Storage (-20°C, Dark) 100% Anhydrous DMSO≥ 2 YearsNone (Stable)

Part 4: Visualizing Degradation & Workflows

TS_Degradation TS Tricoumaroyl Spermidine (Intact Active) Light Ambient Light Exposure TS->Light Photodegradation Serum Standard FBS (Active Amine Oxidases) TS->Serum Enzymatic Cleavage Opt Heat-Inactivated FBS + Low Light Incubation TS->Opt Optimized Protocol Isomer Trans-to-Cis Isomerization (Reduced PI3K Affinity) Light->Isomer Tox H2O2 + Aldehydes (Artifactual Cytotoxicity) Serum->Tox Stable Stable Compound (Accurate Assay Results) Opt->Stable

Mechanisms of Tricoumaroyl Spermidine degradation in media and optimized stabilization pathways.

TS_Workflow Step1 1. Stock Preparation Reconstitute in 100% DMSO Step2 2. Storage Aliquot in amber vials at -20°C Step1->Step2 Step3 3. Media Preparation Warm DMEM + 10% HI-FBS Step2->Step3 Step4 4. Serial Dilution Pre-dilute 1:10 in PBS Step3->Step4 Step5 5. Cell Treatment Incubate cells in dark Step4->Step5

Standardized workflow for preparing and administering Tricoumaroyl Spermidine in cell culture.

Part 5: Self-Validating Experimental Protocol

To guarantee that your observed PI3K inhibition and cytotoxicity in cell lines (e.g., MCF-7, HT-29, A549)1[1] are genuine and not artifacts of degradation, follow this self-validating methodology:

Step 1: Stock Reconstitution

  • In a biosafety cabinet under low light, dissolve lyophilized Tricoumaroyl Spermidine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Immediately aliquot into single-use amber microcentrifuge tubes to prevent freeze-thaw degradation and store at -20°C.

Step 2: Media Preparation & Deactivation

  • Thaw FBS and heat-inactivate in a water bath at exactly 56°C for 30 minutes. Swirl every 10 minutes to ensure uniform heat distribution.

  • Prepare culture media (e.g., DMEM) supplemented with 10% HI-FBS and 1% Penicillin-Streptomycin.

Step 3: The Self-Validation Checkpoint (Crucial)

  • Purpose: To prove that your media will not enzymatically degrade the compound.

  • Action: Prepare a "Cell-Free Control" well containing media + 10 µM Tricoumaroyl Spermidine. Incubate for 4 hours at 37°C.

  • Validation: Perform an Amplex Red Hydrogen Peroxide Assay on the cell-free media. If H₂O₂ is detected, your FBS was not properly heat-inactivated, and the experiment must be aborted. If no H₂O₂ is detected, proceed to Step 4.

Step 4: Transitional Dilution & Treatment

  • Dilute the 10 mM DMSO stock 1:10 into warm PBS (yielding a 1 mM intermediate).

  • Add the intermediate dropwise to the cell culture plates to achieve the target final concentration (e.g., 10-50 µM). Ensure final DMSO concentration remains ≤ 0.1%.

Step 5: Incubation & Analysis

  • Wrap the culture plates in aluminum foil to block ambient light.

  • Incubate at 37°C with 5% CO₂. Proceed with downstream assays (e.g., MTT viability assay, Western Blot for total/phosphorylated PI3K) at 24- or 48-hour time points.

Part 6: References

  • Molnova. "tricoumaroyl spermidine | 131086-78-7 | 5-HT Receptor | MOLNOVA". Molnova Catalog. URL:

  • NIH PMC / BMC Complementary Medicine and Therapies. "Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor". National Institutes of Health. URL:

Sources

Troubleshooting

Technical Support Center: Tricoumaroyl Spermidine Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers investigating Tricoumaroyl spermidine (N1,N5,N10-tricoumaroylspermidine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers investigating Tricoumaroyl spermidine (N1,N5,N10-tricoumaroylspermidine).

While recently identified as a highly promising PI3K inhibitor[1], this plant-derived polyamine conjugate presents unique biochemical challenges in vitro. Its hybrid structure—a positively charged spermidine backbone conjugated to three redox-active, photo-sensitive coumaric acid moieties—frequently leads to off-target effects and assay artifacts. This guide is designed to help you decouple true pharmacological efficacy from structural artifacts.

Mechanistic Primer: The Root of Off-Target Effects

To troubleshoot effectively, we must first understand the causality behind tricoumaroyl spermidine's behavior in culture media:

  • Photoisomerization: The double bonds within the coumaroyl groups are highly susceptible to UV and visible light, driving a rapid trans-to-cis (E-to-Z) isomerization[2]. This alters the molecule's 3D conformation, reducing its affinity for primary targets (like PI3K) while increasing off-target binding to GPCRs and transporters[3].

  • Redox Activity: The phenolic hydroxyl groups on the coumaric acid moieties act as potent electron donors (antioxidants)[1]. In metabolic assays, they can directly reduce colorimetric dyes, bypassing cellular metabolism entirely.

  • Electrostatic Promiscuity: At physiological pH, the secondary amines of the spermidine backbone can become protonated, leading to non-specific electrostatic interactions with negatively charged cell membranes, nucleic acids, and off-target proteins like the serotonin (5-HT) transporter[4].

G TCS Tricoumaroyl Spermidine PI3K PI3K (Primary Target) TCS->PI3K Inhibits ROS ROS Scavenging (Redox Artifacts) TCS->ROS Antioxidant SERT 5-HT Transporter (Off-Target) TCS->SERT Weak Binding COX2 COX-2 / PSA (Off-Target) TCS->COX2 Inhibits DNA Membrane / DNA (Electrostatic) TCS->DNA Non-specific AKT Akt / mTOR PI3K->AKT Downregulates Apoptosis Apoptosis / Viability AKT->Apoptosis Modulates

Fig 1: Tricoumaroyl spermidine signaling network, highlighting primary PI3K targeting vs. off-target nodes.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why am I seeing an artificial increase in cell viability at high concentrations in my MTT assay?

Diagnosis: Redox Interference. Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases. However, the phenolic groups on tricoumaroyl spermidine are strong electron donors. At concentrations >10 µM, the compound directly reduces the MTT reagent in the culture media, creating a false-positive colorimetric signal that masks true cytotoxicity[1]. Solution: Abandon tetrazolium-based assays (MTT, XTT, WST-1) for this compound. Switch to an orthogonal, ATP-dependent luminescent assay (e.g., CellTiter-Glo), which is immune to redox artifacts.

Q2: My IC50 values for PI3K inhibition are highly variable between experimental replicates. What is causing this drift?

Diagnosis: Photoisomerization of the E (trans) to Z (cis) isomers. Causality: Tricoumaroyl spermidine exists naturally predominantly in the E,E,E-configuration. Exposure to standard laboratory fluorescent lighting or sunlight during serial dilutions induces rapid photoisomerization into a mixture of E and Z isomers[2]. The Z-isomers possess a drastically different steric bulk, which prevents optimal docking into the ATP-binding cleft of PI3K, artificially inflating your IC50. Solution: Implement strict light-protection protocols (see Protocol 1 below).

Q3: I am using tricoumaroyl spermidine in neural cell lines, but I am observing unexpected phenotypic changes unrelated to PI3K. Why?

Diagnosis: Off-target GPCR and Transporter modulation. Causality: The polyamine-coumaroyl structure shares pharmacophoric overlap with known neuroactive compounds. Tricoumaroyl spermidine has been documented to exhibit weak inhibitory effects on the serotonin (5-HT) transporter in brain synaptosomes[4]. Furthermore, it can inhibit COX-2 and modulate alpha-1 adrenergic receptors[3]. Solution: When working with neuroblastoma or primary neural lines, run a parallel control using a highly specific PI3K inhibitor (e.g., LY294002 or Wortmannin). If the phenotype persists only with tricoumaroyl spermidine, you are observing a polypharmacological off-target effect.

Quantitative Target Profile

To help you establish proper dosing windows and anticipate off-target interference, reference the following target profile table:

Target / Off-TargetBiological FunctionObserved Effect LevelImpact on Cell-Based Assays
PI3K (Primary) Cell survival / ProliferationHigh affinity (Docking/ELISA)[1]Desired target; induces apoptosis in cancer lines.
ROS (Chemical) Oxidative stress bufferingStrong scavengingCauses false viability signals in MTT/MTS assays.
COX-2 / PSA Inflammation / Prostate markers~50% inhibition at 100 µg/mL[3]Confounding factor in inflammatory or prostate models.
5-HT Transporter Serotonin reuptakeWeak inhibition[4]Alters baseline signaling in neural/synaptic assays.

Validated Experimental Protocols

To ensure a self-validating experimental system, adopt the following standardized methodologies.

Protocol 1: Preparation of Photo-Stable Stock Solutions

Objective: Prevent E/Z photoisomerization to ensure consistent receptor-ligand binding kinetics.

  • Environment: Turn off overhead fluorescent lights. Conduct all reconstitution steps under dim, red-filtered light or inside a light-shielded biosafety cabinet.

  • Reconstitution: Dissolve lyophilized tricoumaroyl spermidine powder in 100% anhydrous DMSO to create a 10 mM stock. Note: Sonication may be required, but do not exceed 30 seconds to prevent thermal degradation[4].

  • Storage: Aliquot immediately into opaque, amber microcentrifuge tubes. Purge the tube headspace with Nitrogen or Argon gas to prevent spontaneous oxidation of the phenolic rings.

  • Freezing: Store at -80°C. The compound is stable for up to 1 year under these conditions. Limit freeze-thaw cycles to a maximum of two.

Protocol 2: Orthogonal Cell Viability Workflow (Redox-Independent)

Objective: Measure true cytotoxicity without interference from the compound's antioxidant properties.

  • Seeding: Seed cells (e.g., A549 or MCF-7) in a solid-white, flat-bottom 96-well plate at 1.5 × 10⁴ cells/well[1]. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of tricoumaroyl spermidine in culture media (protect from light). Treat cells and incubate for the desired time point (e.g., 48 hours). Include a vehicle control (0.1% DMSO) and a positive apoptosis control.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis & Readout: Add a volume of CellTiter-Glo® (ATP-dependent luciferase reagent) equal to the volume of cell culture media present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence. Because the readout relies on cellular ATP rather than dye reduction, the coumaroyl redox activity will not interfere.

Workflow Start Cell-Based Assay with Tricoumaroyl Spermidine Q1 Isomerization Risk? (Light Exposure) Start->Q1 A1 Use Amber Tubes & Work in Dark Q1->A1 Yes Q2 Metabolic Assay Used? (e.g., MTT/XTT) Q1->Q2 No A2 Switch to ATP-based (CellTiter-Glo) Q2->A2 Yes Q3 Fluorescence Readout? (UV/Blue Excitation) Q2->Q3 No A3 Shift to Red/Far-Red or Luminescence Q3->A3 Yes

Fig 2: Decision tree for mitigating tricoumaroyl spermidine assay artifacts.

References

  • Ginovyan, M., Gevorgyan, S., Javrushyan, H., & Avtandilyan, N. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies.[Link]

  • Clinisciences. NB-64-66546-10mg | tricoumaroyl spermidine [131086-78-7]. Clinisciences Product Catalog.[Link]

  • Strack, D., Eilert, U., Wray, V., & Jaggy, H. (1990). Tricoumaroylspermidine in flowers of Rosaceae. Phytochemistry.[Link]

  • Google Patents. CN101856116B - Application of coumaroyl spermidine type compounds or plant extracts thereof.

Sources

Optimization

Technical Support Center: Optimizing Heterologous Production of Tricoumaroyl Spermidine in Yeast

Welcome to the Application Support Center. As researchers and drug development professionals, engineering Saccharomyces cerevisiae to produce complex plant specialized metabolites like trihydroxycinnamoyl spermidines (TH...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, engineering Saccharomyces cerevisiae to produce complex plant specialized metabolites like trihydroxycinnamoyl spermidines (THCSpd) presents unique metabolic bottlenecks. Tricoumaroyl spermidine, a phenolamide naturally restricted to the pollen coat of core Eudicots, has significant potential as an antimicrobial and antiviral agent[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize the dual 4-coumarate:CoA ligase (4CL) and spermidine N-hydroxycinnamoyltransferase (SHT) enzymatic system in yeast[1].

I. Core Biosynthetic Pathway & Logic

To successfully troubleshoot, we must first isolate the variables in the precursor-directed biosynthesis pathway. The system relies on the endogenous yeast spermidine pool. Exogenous p-coumaric acid is activated by 4CL into p-coumaroyl-CoA, which serves as the acyl donor. The SHT enzyme then sequentially transfers the coumaroyl moieties to the primary and secondary amines of spermidine[2].

Pathway pCA p-Coumaric Acid (Exogenous) pCACoA p-Coumaroyl-CoA (Activated Donor) pCA->pCACoA 4CL (ATP, CoA) Mono Mono-coumaroyl spermidine pCACoA->Mono SHT Spd Spermidine (Endogenous Yeast Pool) Spd->Mono SHT Di Di-coumaroyl spermidine Mono->Di SHT Tri Tri-coumaroyl spermidine (Target) Di->Tri SHT

Biosynthetic pathway of Tricoumaroyl spermidine in engineered yeast via 4CL and SHT enzymes.

II. Troubleshooting Guides & FAQs

Q: Why is my yeast culture accumulating mono- and di-coumaroyl spermidine instead of the fully substituted tricoumaroyl spermidine? Causality: SHT enzymes (e.g., AtSHT from Arabidopsis thaliana) catalyze N-acylation sequentially. The primary amines (N1, N10) are acylated rapidly, but the secondary amine (N5) is sterically hindered and kinetically slower. Accumulation of intermediates indicates that the final acylation step is starved of p-coumaroyl-CoA or that the specific SHT variant has lower affinity for the di-acylated intermediate[3]. Solution:

  • Increase Precursor Flux: Boost p-coumaric acid feeding from 1 mM to 2.5 mM.

  • Switch SHT Isoforms: Consider utilizing MdSHT (Malus domestica), which has demonstrated higher catalytic efficiency for full tri-substitution in yeast compared to AtSHT[2]. Alternatively, co-expressing CiSHT1 and CiSHT2 from Chicory (Cichorium intybus) can drive complex polyamine substitutions by leveraging their subfunctionalized specificities[4].

Q: I am detecting high levels of unreacted p-coumaric acid but no p-coumaroyl-CoA. How do I fix this activation bottleneck? Causality: The 4CL enzyme requires stoichiometric amounts of ATP and free Coenzyme A (CoA). High-level heterologous expression often depletes the cytosolic CoA pool in S. cerevisiae, halting the ligation step. Furthermore, 4CL isoforms vary in substrate promiscuity and Vmax. Solution: Co-express a pantothenate kinase (PanK) to upregulate the endogenous CoA biosynthesis pathway. Ensure you are using a highly active 4CL isoform for p-coumaric acid, such as At4CL1, driven by a strong constitutive promoter (e.g., TEF1p or PGK1p)[1].

Q: Does heterologous SHT expression cause polyamine depletion toxicity in yeast? Causality: Yes. Spermidine is an essential polyamine for yeast growth, critically involved in the hypusination of translation factor eIF5A[5]. Hyperactive SHT can act as a metabolic sink, draining the endogenous spermidine pool and causing severe growth retardation. Solution: Uncouple growth from production. Use a galactose-inducible promoter (GAL1/GAL10 system) to delay SHT and 4CL expression until the yeast has reached the stationary phase (OD600 > 5.0), ensuring sufficient biomass and intracellular spermidine accumulation before the biosynthetic sink is activated.

Troubleshooting Start Target: Tri-coumaroyl Spermidine Q1 Are Mono/Di-intermediates detected? Start->Q1 Sol1 Increase precursor feeding & optimize 4CL Q1->Sol1 Yes Q2 Is p-Coumaroyl-CoA detected? Q1->Q2 No Sol2 Check SHT expression or switch variant Q2->Sol2 Yes Sol3 Check 4CL expression & supplement CoA Q2->Sol3 No

Decision tree for troubleshooting heterologous tricoumaroyl spermidine production bottlenecks.

III. Quantitative Data & Benchmarks

To accurately track your metabolic engineering efforts, utilize the following expected LC-MS/MS parameters and benchmark conversion efficiencies.

Table 1: Quantitative LC-MS/MS Parameters for Spermidine Conjugates (Positive Ion Mode)

CompoundChemical FormulaExact MassExpected[M+H]+ (m/z)Primary CID Fragments (m/z)
SpermidineC7H19N3145.16146.272.1, 112.1
Mono-coumaroyl spermidineC16H25N3O2291.19292.2147.0 (coumaroyl ion)
Di-coumaroyl spermidineC25H31N3O4437.23438.2147.0, 292.2
Tri-coumaroyl spermidine C34H37N3O6 583.27 584.3 147.0, 438.2

Table 2: Comparative Efficiency of Acyltransferases in Yeast (Relative Yield Benchmarks)

Enzyme SourceTarget SpecificityMono-acylation (%)Di-acylation (%)Tri-acylation (%)
AtSHT (Arabidopsis)Spermidine<10%25-35%55-65%
MdSHT (Malus domestica)Spermidine<5%15-20%75-80%
CiSHT1 + CiSHT2 (Chicory)Spermine / Spermidine<5%~10%>85%
IV. Self-Validating Experimental Protocol: Precursor-Directed Biosynthesis

This protocol is designed as a self-validating system . By incorporating an internal standard before cell lysis, you can mathematically separate biological pathway failures (e.g., inactive SHT) from mechanical extraction failures (e.g., compound degradation during sample prep).

Step 1: Strain Preparation & Cultivation

  • Transform S. cerevisiae (e.g., strain CEN.PK2-1C) with integrative plasmids harboring 4CL and SHT under galactose-inducible promoters.

  • Inoculate a single colony into 5 mL of Synthetic Complete drop-out (SC) medium containing 2% glucose. Incubate at 30°C, 250 rpm overnight.

Step 2: Induction & Precursor Feeding

  • Transfer the overnight culture to 50 mL of SC medium containing 2% galactose (to induce expression) at a starting OD600 of 0.2.

  • Grow until OD600 reaches 1.0 (approx. 6–8 hours).

  • Supplement the culture with 2.0 mM p-coumaric acid (dissolved in DMSO; final DMSO concentration <1% v/v).

  • Causality Check: Buffer the medium to pH 6.0 using 100 mM potassium phosphate. Hydroxycinnamic acids are prone to degradation in the acidic environments typically generated by yeast fermentation.

Step 3: Self-Validating Extraction

  • Harvest 5 mL of culture at 48 hours post-feeding via centrifugation (4000 × g, 5 min).

  • Validation Spike: Resuspend the cell pellet in 1 mL of 80% methanol. Immediately spike the suspension with 10 µM of N-acetylspermidine (an unnatural analog not produced by yeast or SHT).

  • Lyse cells using acid-washed glass beads in a bead beater (3 cycles of 60s, with 2 min on ice in between).

  • Centrifuge the lysate at 15,000 × g for 15 min at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 4: LC-MS/MS Analysis & Logic Gating

  • Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

  • Data Interpretation Logic:

    • If N-acetylspermidine is absent: Your extraction failed. Repeat Step 3.

    • If N-acetylspermidine is present, but Tricoumaroyl spermidine is absent: The extraction was successful; the failure is biological. Proceed to the Troubleshooting Guide (Section II) to check for mono/di-intermediates.

References
  • Perrin, J., et al. (2021). "Exploiting Spermidine N-Hydroxycinnamoyltransferase Diversity and Substrate Promiscuity to Produce Various Trihydroxycinnamoyl Spermidines and Analogues in Engineered Yeast." ACS Synthetic Biology. URL: [Link]1]

  • Elejalde-Palmett, C., et al. (2015). "Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons." Journal of Experimental Botany. URL: [Link]2]

  • Delporte, M., et al. (2022). "Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory." Plant Physiology. URL: [Link]4]

  • Campilho, A., et al. (2015). "The Essential Role of Spermidine in Growth of Agrobacterium tumefaciens Is Determined by the 1,3-Diaminopropane Moiety." ACS Chemical Biology. URL: [Link]5]

Sources

Troubleshooting

Technical Support Center: Navigating the Clinical Translation of Tricoumaroyl Spermidine

Introduction: Welcome to the technical support center for Tricoumaroyl spermidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of translating...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for Tricoumaroyl spermidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of translating this promising natural product from the laboratory to clinical applications. Tricoumaroyl spermidine, a polyamine conjugate found in plants like safflower, has garnered interest for its biological activities, including the inhibition of the serotonin transporter.[1][2] However, the path to clinical validation is fraught with challenges, from fundamental benchtop experiments to complex preclinical evaluations.

This document provides a structured approach to troubleshooting common experimental hurdles and addressing the key questions that arise during the early stages of drug development. We will delve into the practical aspects of working with this molecule, offering field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your research.

Section 1: Compound Profile & Handling FAQs

This section addresses the most immediate questions for researchers beginning their work with Tricoumaroyl spermidine.

Q1: What is Tricoumaroyl spermidine and what is its primary known mechanism of action?

Tricoumaroyl spermidine is a naturally occurring polyamine, specifically a conjugate of spermidine and three p-coumaric acid molecules.[3] It exists in different isomeric forms, such as N(1),N(5),N(10)-(E)-tri-p-coumaroylspermidine and N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine.[1][4]

The most well-documented mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1][2] This was demonstrated in studies using rat brain synaptosomes and cell lines expressing the transporter, with IC50 values in the micromolar range.[1] This activity suggests its potential for development in neuropsychological disorders.[1] It is important to distinguish its activity from its parent compound, spermidine, which is primarily known as an inducer of autophagy and has been studied for its role in aging and cardiovascular health.[5][6][7][8]

Q2: How should I properly store and handle Tricoumaroyl spermidine?

Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[9] It is also advised to keep it away from direct sunlight and moisture.[9]

  • In-Solvent: Once dissolved, stock solutions should be stored at -80°C and are typically stable for up to one year.[9] For aqueous solutions of the related compound spermidine, it is not recommended to store them for more than one day, suggesting that hydrolysis of the tricoumaroyl derivative could also be a concern in aqueous buffers.[10]

Q3: What is the recommended procedure for dissolving Tricoumaroyl spermidine for in vitro and in vivo experiments?

Solubility is a significant hurdle for many natural products. Tricoumaroyl spermidine is no exception.

  • In Vitro Stock Solutions: The compound is highly soluble in DMSO, up to 60 mg/mL (102.8 mM).[9] Sonication is recommended to ensure complete dissolution.[9]

    • Causality: The aromatic rings of the coumaroyl groups and the long aliphatic chain of spermidine contribute to its hydrophobicity, making polar solvents like DMSO ideal. Sonication provides the energy needed to break up crystal lattices and facilitate solvation.

  • In Vivo Formulations: Direct injection of a DMSO stock is highly toxic. A co-solvent formulation is necessary. A common formulation for preclinical animal studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or PBS.[9]

    • Expert Insight: This formulation creates a vehicle where the compound remains solubilized upon dilution into the aqueous environment of the bloodstream. PEG300 acts as a co-solvent, and Tween 80 is a surfactant that helps to create a stable emulsion or micro-emulsion.

  • Prepare Stock Solution: Dissolve Tricoumaroyl spermidine in 100% DMSO to create a concentrated stock (e.g., 20 mg/mL).[9]

  • Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 and mix thoroughly until the solution is clear.

  • Add Surfactant: Add 0.5 volumes of Tween 80 and mix until the solution is fully clarified.[9]

  • Add Aqueous Phase: Slowly add 4.5 volumes of sterile saline or PBS while vortexing to ensure the formation of a homogenous solution. The final concentration in this example would be 2 mg/mL.[9]

  • Validation: Always visually inspect the final formulation for any signs of precipitation before administration.

Section 2: Troubleshooting In Vitro Experiments

Reproducibility in cell-based assays is paramount. This section addresses common issues encountered when working with Tricoumaroyl spermidine.

Q: My compound is precipitating in the cell culture media. What can I do?

Cause: This is a classic solubility issue. While soluble in DMSO, Tricoumaroyl spermidine's low aqueous solubility can cause it to crash out when the DMSO stock is diluted into the aqueous, protein-rich cell culture medium.

Solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity and solubility issues.

  • Use a Carrier Protein: Pre-incubating the compound in media containing serum (like FBS) can help. Albumin and other proteins in the serum can bind to hydrophobic compounds and help keep them in solution.

  • Test Different Solvents: While DMSO is common, other organic solvents like ethanol could be tested for compatibility with your cell line and assay.

  • Re-evaluate Working Concentration: It's possible the concentrations being tested are above the solubility limit in the final assay conditions. Consider performing a solubility test directly in your cell culture medium.

Caption: Troubleshooting workflow for poor in vivo efficacy of Tricoumaroyl spermidine.

Challenge 2: Metabolism and Off-Target Effects

The Core Problem: The human body has evolved to metabolize and eliminate foreign compounds. Furthermore, drugs rarely bind to only one target. Understanding a drug's metabolic fate and its broader interaction profile is key to predicting its safety and efficacy.

FAQs:

  • Q: What are the likely metabolic liabilities of Tricoumaroyl spermidine?

    • A: The amide bonds linking the coumaric acid to the spermidine backbone are susceptible to hydrolysis by amidases. The coumaroyl moieties themselves can undergo hydroxylation via cytochrome P450 enzymes, followed by glucuronidation or sulfation for excretion.

  • Q: Beyond SERT, what other targets should be considered?

    • A: Given its structural similarity to other polyamines, it could interact with other polyamine binding sites on proteins or nucleic acids. [11]A broad in vitro pharmacology screen (e.g., a CEREP panel) against a panel of receptors, ion channels, and enzymes is standard industry practice to identify potential off-target activities and forecast potential side effects.

Data Summary Tables

Table 1: Physicochemical and Solubility Properties

PropertyValueSource
Molecular Formula C34H37N3O6[4]
Molecular Weight 583.7 g/mol [4]
Appearance White Solid[9]
Solubility in DMSO 60 mg/mL (102.8 mM)[9]
Recommended Storage Powder: -20°C; In-solvent: -80°C[9]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeSuggested Starting RangeKey Considerations
SERT Inhibition Assay 0.1 µM - 50 µMBased on reported IC50 of ~1 µM [1]
General Cell Viability 1 µM - 100 µMTo establish a cytotoxicity threshold.
Autophagy Induction 10 µM - 100 µMBased on concentrations used for spermidine. [10][12]
References
  • TargetMol. (n.d.). Tricoumaroyl spermidine.
  • Bernard, G., et al. (2021).
  • Zhao, G., et al. (2009). A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. European Neuropsychopharmacology.
  • PubChem. (n.d.). Tricoumaroyl spermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. Retrieved from [Link]

  • Reinvention. (n.d.). The role of the autophagy-inducer spermidine in cardiovascular ageing.
  • Aging. (2021).
  • Taylor & Francis Online. (2019). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans?
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). Synthesis of the possible mechanisms of action of spermidine.
  • Benchchem. (n.d.).
  • Cayman Chemical. (2025).
  • About Spermidine. (n.d.). Clinical Studies & Trials.
  • PMC. (2025).
  • PMC. (2025). Spermidine Recovers the Autophagy Defects Underlying the Pathophysiology of Cell Trafficking Disorders.
  • MDPI. (2023).
  • Cell and Gene. (2025). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
  • Journal of Experimental and Therapeutic Medicine. (2025). Preclinical to Clinical Translation: Bridging the Gap in Biomedical Research.
  • Cell Stress. (2021).
  • PubMed. (n.d.). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts.
  • ResearchGate. (2023).
  • PubMed. (2023).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the PI3K Inhibitory Activity of Tricoumaroyl Spermidine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical Evaluation, Comparative Efficacy, and Experimental Workflows The phosphoinositide 3-kinase (PI3K) signaling path...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical Evaluation, Comparative Efficacy, and Experimental Workflows

The phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of cellular survival, proliferation, and metabolism. Its hyperactivation is a hallmark of numerous malignancies, making it a prime target for oncological drug development. Recently, Tricoumaroyl spermidine , a spermidine hydroxycinnamic acid conjugate isolated from the ethanolic extract of Agrimonia eupatoria L., has emerged as a novel, highly potent plant-derived PI3K inhibitor [1].

As a Senior Application Scientist, I have designed this guide to provide you with a robust, self-validating framework for evaluating Tricoumaroyl spermidine. Rather than merely listing steps, this guide dissects the causality behind each experimental choice, ensuring that your preclinical validation yields reproducible, publication-quality data.

Comparative Analysis: Tricoumaroyl Spermidine vs. Standard PI3K Inhibitors

When evaluating a novel compound, it is critical to benchmark its performance against established pharmacological standards. The table below synthesizes the mechanistic and practical differences between Tricoumaroyl spermidine and traditional PI3K inhibitors.

InhibitorOriginReversibilityTarget SpecificityClinical StatusKey Advantages / Disadvantages
Tricoumaroyl Spermidine Natural (Agrimonia eupatoria)Reversible (ATP-competitive)PI3K (High binding affinity)Preclinical (In vitro / In silico)Advantage: Multi-target downstream suppression (mTOR/COX-2/MMP-2/HIF1α) with potent pro-oxidant effects in cancer cells.
Wortmannin Fungal metaboliteIrreversiblePan-PI3KDiscontinuedDisadvantage: High systemic toxicity and poor stability limit its use to strictly in vitro applications.
LY294002 SyntheticReversiblePan-PI3KDiscontinuedDisadvantage: Significant off-target effects (e.g., mTOR, DNA-PK) and rapid metabolic clearance.
Alpelisib SyntheticReversiblePI3Kα specificFDA ApprovedAdvantage: High specificity for the alpha isoform, minimizing broad toxicity. Disadvantage: Prone to acquired resistance.

Mechanistic Overview: The PI3K/Akt Axis

To validate an inhibitor, one must first map the architecture of its target pathway. Tricoumaroyl spermidine exerts its anticancer effects by directly binding to the PI3K catalytic domain, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade starves downstream effectors like Akt and mTOR of their activation signals, ultimately downregulating the COX-2/MMP-2/HIF1α axis responsible for tumor progression and metastasis [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR Downstream COX-2 / MMP-2 / HIF1α (Cancer Progression) mTOR->Downstream TS Tricoumaroyl Spermidine TS->PI3K Inhibits

Figure 1: Mechanism of Action. Tricoumaroyl spermidine inhibits PI3K, suppressing downstream survival signaling.

Experimental Validation Protocols (The Self-Validating System)

A rigorous experimental design must be self-validating. This means every phenotypic observation (e.g., cell death) must be mechanistically linked to the target (PI3K inhibition) through orthogonal assays.

Protocol 1: Establishing Baseline Cytotoxicity (MTT Assay)

Causality: Before attributing phenotypic changes to specific kinase inhibition, we must establish the baseline cytotoxicity to determine optimal, sub-lethal concentrations. If cells are simply dying from acute chemical toxicity, downstream signaling data will be artifactual.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HT-29, A549, HeLa) at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with a serial dilution of Tricoumaroyl spermidine (e.g., 1–100 µM). Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate for 24, 48, and 72 hours to assess both dose- and time-dependency.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Self-Validation Check: Calculate the IC50​ using non-linear regression. Use Alpelisib as a positive control to ensure the cell line's sensitivity to PI3K inhibition.

Protocol 2: Quantifying Target Engagement (In-Cell ELISA & Western Blotting)

Causality: To prove that the observed cytotoxicity is a direct result of PI3K blockade, we must quantify the ratio of phosphorylated PI3K to total PI3K, and trace this signal down the cascade to Akt and mTOR.

  • Sample Preparation: Treat cells with Tricoumaroyl spermidine at the established IC50​ and 1/2IC50​ concentrations for 24 hours.

  • In-Cell ELISA (High-Throughput Target Validation):

    • Fix cells directly in the microplate using 4% paraformaldehyde.

    • Permeabilize and probe with highly specific primary antibodies against total PI3K and p-PI3K.

    • Utilize HRP-conjugated secondary antibodies and a fluorogenic substrate. This allows for the quantification of kinase levels directly within the intact cellular context, preserving transient phosphorylation states.

  • Western Blotting (Pathway Tracing):

    • Lyse a parallel set of treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

    • Probe for downstream targets: p-Akt, total Akt, mTOR, COX-2, MMP-2, and HIF1α.

  • Self-Validation Check: The reduction in the p-PI3K/PI3K ratio must correlate dose-dependently with the reduction in downstream p-Akt levels. Normalize all signals against a stable loading control (e.g., GAPDH).

Protocol 3: Functional Readout via Oxidative Stress Modulation

Causality: The PI3K/Akt pathway heavily regulates cellular redox homeostasis. By measuring Reactive Oxygen Species (ROS), we obtain a functional, phenotypic readout of pathway inhibition that bridges the gap between molecular binding and cellular death.

  • Probe Loading: Pre-incubate cells with the ROS-sensitive fluorescent probe DCFDA (20 µM) for 45 minutes in the dark.

  • Treatment: Apply Tricoumaroyl spermidine at the IC50​ concentration.

  • Kinetic Measurement: Measure fluorescence kinetics (Ex/Em = 485/535 nm) continuously over 2 hours using a microplate reader.

  • Self-Validation Check: A significant pro-oxidant shift (spike in ROS) in treated cancer cells corroborates the disruption of PI3K-mediated survival and antioxidant signaling [2].

Comprehensive Validation Workflow

To visualize how these protocols integrate into a cohesive drug discovery pipeline, refer to the workflow diagram below. The integration of metabolomic profiling, in silico docking, and in vitro assays ensures a watertight validation process.

Experimental_Workflow Extract Agrimonia eupatoria Ethanolic Extract LCMS LC-Q-Orbitrap HRMS (Metabolomic Profiling) Extract->LCMS InVitro In Vitro Assays (Cancer Cell Lines) Extract->InVitro Docking Molecular Docking (Identify TS) LCMS->Docking PI3K_Assay In-Cell ELISA & WB (PI3K/Akt Axis) Docking->PI3K_Assay Validates Target MTT MTT Assay (Cytotoxicity) InVitro->MTT InVitro->PI3K_Assay ROS Antioxidant Assay (ROS Modulation) InVitro->ROS

Figure 2: Experimental Workflow. Integrating in silico target identification with in vitro mechanistic validation.

Conclusion and Future Perspectives

Tricoumaroyl spermidine represents a highly promising lead compound for PI3K inhibition. By employing the self-validating experimental framework outlined above, researchers can confidently map its pharmacodynamic profile. While current data heavily relies on in vitro and in silico models [2], the next critical phase of development must focus on in vivo pharmacokinetic studies to evaluate bioavailability, metabolic stability, and systemic toxicity in mammalian models.

References

  • PubChem Compound Summary for CID 14777879, Tricoumaroyl spermidine. National Center for Biotechnology Information. Retrieved March 16, 2026.
  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies (2026). Retrieved March 16, 2026.
Comparative

Tricoumaroyl Spermidine vs. Classical Natural PI3K Inhibitors: A Mechanistic and Methodological Comparison Guide

The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, making it a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, making it a critical target in oncological drug development. Historically, natural products like wortmannin and quercetin have served as foundational tools for elucidating PI3K biology. However, their clinical translation is frequently bottlenecked by off-target toxicity, poor metabolic stability, and a lack of isoform specificity.

In early 2026, researchers identified tricoumaroyl spermidine (TS) —a unique secondary metabolite derived from the ethanolic extract of Agrimonia eupatoria—as a highly potent, novel PI3K inhibitor[1],[2]. This guide provides an objective, data-driven comparison of TS against established natural PI3K inhibitors, detailing their mechanistic differences, quantitative binding profiles, and the rigorous experimental protocols required for their validation.

Structural and Mechanistic Comparison

The structural scaffold of an inhibitor dictates its orientation within the ATP-binding pocket of the PI3K catalytic domain, fundamentally altering its specificity and mechanism of action[3].

  • Wortmannin: A highly hydrophobic, estrogen-related fungal metabolite (androstadiene class). It acts as an irreversible, covalent inhibitor of PI3K. While it boasts a nanomolar IC50, it is notoriously promiscuous, inhibiting other lipid and protein kinases including PI4K, mTOR, and DNA-PK[4]. This broad-spectrum activity results in severe cellular toxicity.

  • Quercetin: A broad-spectrum flavonoid that acts as a competitive ATP-binding inhibitor. Crystallographic studies reveal that quercetin binds to PI3Kγ in a completely different orientation compared to wortmannin (rotated by 180 degrees)[3]. Despite being a critical lead compound for synthetic derivatives (e.g., LY294002), its raw potency is relatively low (micromolar range), and it non-specifically targets numerous receptor tyrosine kinases (RTKs)[5].

  • Tricoumaroyl Spermidine (TS): A spermidine hydroxycinnamic acid conjugate (C34H37N3O6)[6]. Unlike the rigid ring structures of wortmannin or quercetin, TS features a flexible polyamine core bonded to three coumaric acid moieties. Recent studies demonstrate that TS effectively reduces both total and phosphorylated PI3K, dismantling the downstream PI3K/Akt/mTOR/COX-2/MMP-2/HIF1α signaling axis[7]. Its unique structural flexibility allows for high-affinity binding within the PI3K active site, offering a completely novel pharmacological scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Active) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Downstream COX-2 / MMP-2 / HIF1α mTOR->Downstream Upregulates TS Tricoumaroyl Spermidine TS->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Covalently Binds

PI3K/Akt/mTOR signaling pathway and the distinct inhibitory targets of natural compounds.

Quantitative Profiling & Data Summary

The following table synthesizes the quantitative performance and pharmacological profiles of these natural inhibitors to guide lead optimization efforts.

InhibitorSourceChemical ClassPrimary Target(s)IC50 / PotencyKey Limitations
Wortmannin Talaromyces wortmanniAndrostadienePan-PI3K, PI4K, mTOR, DNA-PK~5 nM[4]Irreversible binding; high off-target toxicity[4].
Quercetin Various PlantsFlavonoidPI3Kγ, RTKs, Syk, Src~3.8 µM[5]Promiscuous kinase inhibition; low bioavailability[5].
Tricoumaroyl Spermidine Agrimonia eupatoriaSpermidine ConjugatePI3K/Akt/mTOR AxisHigh Affinity (In Silico)[7]Requires extensive in vivo pharmacokinetic validation[7].

Experimental Methodologies for Inhibitor Validation

To establish a high degree of trustworthiness in drug discovery, experimental protocols must be designed as self-validating systems. The identification and mechanistic confirmation of tricoumaroyl spermidine as a PI3K inhibitor relied on a highly controlled, multi-tiered workflow[7].

Experimental_Workflow Ext Plant Extraction Metab LC-Q-Orbitrap HRMS Ext->Metab Dock Molecular Docking Metab->Dock Identifies TS MTT MTT Assay Dock->MTT Lead Compound ELISA In-Cell ELISA MTT->ELISA Validates Mechanism

Self-validating experimental workflow for identifying and confirming novel PI3K inhibitors.

Protocol 1: Metabolomic Profiling via LC-Q-Orbitrap HRMS

Causality & Logic: Standard liquid chromatography cannot definitively identify novel conjugates in complex plant matrices. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap analyzer provides sub-5 ppm mass accuracy. This self-validates the identification by matching the exact experimental mass to the theoretical monoisotopic mass of TS (583.2682 Da)[8], eliminating isobaric false positives.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the aerial parts of Agrimonia eupatoria and perform an ethanolic extraction (70% EtOH) under sonication. Filter and evaporate to dryness[7].

  • Chromatographic Separation: Resuspend the extract and inject it into a C18 UHPLC column. Utilize a gradient mobile phase consisting of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) to separate highly polar polyamines from hydrophobic polyphenols.

  • Mass Spectrometry: Operate the Q-Orbitrap in both positive and negative electrospray ionization (ESI) modes. Acquire full MS scans (m/z 100–1500) at a resolution of 70,000.

  • Data Processing: Perform MS/MS fragmentation. Compare the fragmentation patterns (loss of coumaroyl moieties) against established spectral libraries to confirm the N(1),N(5),N(10)-tri-p-coumaroyl spermidine structure[9].

Protocol 2: Mechanistic Validation via Multiplexed In-Cell ELISA

Causality & Logic: While the MTT assay confirms that TS exerts cytotoxicity across cancer cell lines (e.g., MCF-7, HT-29)[7], it does not prove PI3K inhibition. Traditional Western blotting is prone to loading errors. An In-Cell ELISA acts as a self-validating system by multiplexing: it measures both total PI3K and phosphorylated PI3K (p-PI3K) in the exact same well. By normalizing the phospho-signal to the total protein signal, researchers eliminate confounding variables such as TS-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) into a 96-well black-walled microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Inhibitor Treatment: Treat cells with varying concentrations of Tricoumaroyl Spermidine. Include Wortmannin (50 nM) as a positive control and a DMSO vehicle as a negative control. Incubate for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS, then permeabilize using 0.1% Triton X-100 to allow intracellular antibody access.

  • Antibody Incubation: Block with 5% BSA. Add a primary antibody cocktail containing mouse anti-total PI3K and rabbit anti-phospho-PI3K (Tyr458). Incubate overnight at 4°C.

  • Detection: Wash thoroughly and apply spectrally distinct secondary antibodies (e.g., HRP-conjugated anti-rabbit and AP-conjugated anti-mouse). Develop using appropriate substrates (TMB and PNPP).

  • Normalization: Read absorbances. Normalize the p-PI3K signal against the total PI3K signal to accurately quantify the specific inhibition of the kinase's phosphorylation state[7].

Sources

Validation

Comparative study of Tricoumaroyl spermidine and Wortmannin

Comparative Guide: Tricoumaroyl Spermidine vs. Wortmannin in PI3K Inhibition Executive Summary Phosphoinositide 3-kinases (PI3Ks) are master regulators of cellular growth, survival, and metabolism.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Tricoumaroyl Spermidine vs. Wortmannin in PI3K Inhibition

Executive Summary

Phosphoinositide 3-kinases (PI3Ks) are master regulators of cellular growth, survival, and metabolism. For decades, Wortmannin has served as the gold-standard chemical probe for PI3K inhibition. However, its irreversible binding and high systemic toxicity severely limit its translational potential. Recently, Tricoumaroyl spermidine—a specialized phenolamide derived from plants like Agrimonia eupatoria—has emerged as a novel, reversible PI3K inhibitor. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic differences, quantitative profiles, and experimental validation workflows to assist researchers in assay development and drug design.

Mechanistic Profiling & Binding Dynamics

Wortmannin: The Irreversible Standard Wortmannin is a highly potent, lipophilic fungal metabolite. Mechanistically, it completely abolishes PI3K activity by forming an irreversible covalent bond with the Lys-802 residue located within the ATP-binding pocket of the p110α catalytic subunit [1]. This nucleophilic attack on the furan ring of Wortmannin forms a stable enamine, rendering the kinase permanently inactive [1]. While this provides nanomolar potency, the irreversible nature leads to off-target toxicity and poor physiological stability.

Tricoumaroyl Spermidine: The Reversible Botanical Lead Tricoumaroyl spermidine is a hydroxycinnamic acid amide formed by conjugating coumaric acid with a spermidine backbone [2]. Recent metabolomic profiling and molecular docking studies have identified it as a high-affinity, reversible inhibitor of the PI3K/Akt pathway [3]. Unlike Wortmannin, Tricoumaroyl spermidine docks into the ATP pocket via non-covalent interactions (hydrogen bonding and hydrophobic contacts) facilitated by its flexible polyamine core and phenolic rings [3]. This reversible binding mode, coupled with its intrinsic antioxidant properties, offers a cytoprotective approach to PI3K inhibition without the severe toxicity associated with covalent modifiers [4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α Catalytic Subunit) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT Akt / PKB PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Downstream Signaling Wort Wortmannin (Irreversible Covalent) Wort->PI3K Inhibits (Lys-802) TCS Tricoumaroyl Spermidine (Reversible Binding) TCS->PI3K Inhibits (ATP Pocket)

Fig 1: PI3K/Akt signaling pathway illustrating inhibition by Wortmannin and Tricoumaroyl spermidine.

Quantitative Data & Physicochemical Comparison

To objectively evaluate these compounds for assay development or targeted drug design, their primary characteristics are summarized below:

FeatureWortmanninTricoumaroyl Spermidine
Source Fungal metabolite (Penicillium funiculosum)Plant metabolite (Agrimonia eupatoria, etc.)
Molecular Weight 428.4 g/mol 583.7 g/mol [2]
Binding Mechanism Irreversible, covalent modification (Lys-802) [1]Reversible, competitive docking [3]
Potency (IC50 for PI3K) ~4-5 nMLow micromolar (predicted/in vitro) [3]
Toxicity Profile High systemic toxicity; broad-spectrumLow toxicity; exhibits antioxidant properties [4]
Aqueous Stability Poor (rapidly degrades in aqueous media)Moderate to High (stable in standard buffers)
Primary Application In vitro mechanistic tool; chemical biologyLead compound for oncology and dermocosmetics [4]

Experimental Methodologies: Self-Validating Protocols

To accurately compare the efficacy of Wortmannin and Tricoumaroyl spermidine, researchers must employ assays that preserve the cellular context. Traditional Western blotting requires cell lysis, which exposes phosphorylated proteins to endogenous phosphatases, potentially skewing the data.

Causality Check: We recommend the In-Cell ELISA workflow. By fixing cells directly in the microplate, this protocol instantly "freezes" the transient phosphorylation states of PI3K and Akt, providing a highly accurate, self-validating snapshot of kinase inhibition.

Step-by-Step Protocol: In-Cell ELISA for PI3K/Akt Pathway Inhibition

  • Cell Seeding & Serum Starvation : Seed target cancer cells (e.g., MCF-7) in a 96-well plate. Incubate overnight. Replace media with serum-free media for 12 hours. Causality: Serum starvation reduces basal, noise-level PI3K activity. This ensures that subsequent growth factor stimulation yields a robust, measurable signal-to-noise ratio.

  • Inhibitor Treatment : Pre-treat cells with Wortmannin (100 nM) or Tricoumaroyl spermidine (10-50 µM) for 1 hour. Causality: Pre-incubation allows the compounds to fully occupy the PI3K ATP-binding pocket before the upstream receptors are activated.

  • Receptor Stimulation : Add Epidermal Growth Factor (EGF) for 10 minutes. Causality: EGF binds to the Receptor Tyrosine Kinase (RTK), forcefully driving the conversion of PIP2 to PIP3 and subsequent Akt phosphorylation, testing the inhibitor's blocking power.

  • Fixation & Permeabilization : Immediately add 4% Paraformaldehyde (15 min), followed by 0.1% Triton X-100 (10 min). Causality: Rapid fixation cross-links the cellular architecture, preventing phosphatase-mediated degradation of the delicate phospho-targets.

  • Antibody Incubation & Detection : Block cells, then incubate with primary antibodies against total PI3K and phospho-PI3K (or p-Akt Ser473). Follow with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

  • Normalization (Self-Validation Step) : After reading luminescence, stain the cells with Janus Green or a similar whole-cell stain. Causality: Normalizing the luminescent signal to the total cell count ensures that a drop in signal is due to true kinase inhibition, not compound-induced cell detachment or death.

Workflow Seed 1. Seed Cells & Starve Treat 2. Inhibitor Treatment Seed->Treat Stim 3. EGF Stimulation Treat->Stim Fix 4. Fixation & Permeabilization Stim->Fix Ab 5. Primary & Secondary Abs Fix->Ab Read 6. Luminescence Detection Ab->Read

Fig 2: Self-validating In-Cell ELISA workflow for measuring PI3K pathway inhibition.

Translational Perspective

The transition from Wortmannin to compounds like Tricoumaroyl spermidine highlights a broader paradigm shift in drug development. While Wortmannin remains an indispensable in vitro tool for mapping the PI3K/Akt/mTOR axis, its irreversible covalent mechanism presents insurmountable safety hurdles for chronic clinical use. Conversely, Tricoumaroyl spermidine exemplifies the polypharmacology approach [3]. By combining reversible PI3K inhibition with the inherent barrier-supporting and antioxidant benefits of its spermidine-phenolic structure [4], it offers a highly promising, multi-target lead for both advanced therapeutics and functional cosmetics.

References

  • Wymann MP, et al. "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology.[Link]

  • PubChem. "Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879". National Center for Biotechnology Information.[Link]

  • Ginovyan M, et al. "Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor." BMC Complementary Medicine and Therapies (2026).[Link]

Comparative

A Comparative Guide for Researchers: Tricoumaroyl Spermidine versus LY294002 for PI3K Inhibition

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of signal transduction research, the Phosphoinositide 3-kinase (PI3K) pathway stands as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of signal transduction research, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central hub governing a multitude of cellular processes, from proliferation and growth to survival and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent PI3K inhibitors a cornerstone of modern drug discovery.[3][4] For decades, researchers have relied on a toolkit of small molecule inhibitors to dissect the intricacies of PI3K signaling. Among these, LY294002 has been a workhorse, a first-generation inhibitor that has paved the way for our understanding of this critical pathway. However, the limitations of these early tools have spurred the search for novel inhibitory scaffolds. This guide provides a comparative analysis of the well-established, broad-spectrum inhibitor, LY294002, and an emerging, naturally derived potential inhibitor, Tricoumaroyl spermidine.

This comparison is structured to provide not just a side-by-side data sheet, but a deeper, field-proven perspective on the practical implications of choosing one inhibitor over the other. We will delve into their mechanisms of action, specificity, and the crucial, often overlooked, off-target effects that can confound experimental interpretation.

The PI3K Signaling Pathway: A Brief Overview

The PI3K pathway is an intracellular signaling cascade integral to regulating the cell cycle.[1] Its activation, often triggered by growth factors and hormones, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a secondary messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a plethora of substrates, ultimately orchestrating a cellular response that includes enhanced survival, proliferation, and growth.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Tricoumaroyl_Spermidine Tricoumaroyl spermidine Tricoumaroyl_Spermidine->PI3K LY294002 LY294002 LY294002->PI3K

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition.

LY294002: The Established, Broad-Spectrum Inhibitor

LY294002 is a morpholine-containing chemical that has been a staple in cell biology research for its ability to inhibit PI3K.[5] It acts as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms.[5]

Mechanism of Action and Potency

LY294002 directly competes with ATP for the binding pocket in the catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2. Its potency is in the micromolar range, which is considered relatively low compared to newer generations of PI3K inhibitors.[6]

Specificity and Off-Target Effects

A critical consideration for any researcher using LY294002 is its lack of specificity. While it effectively inhibits PI3K, it is also known to inhibit a range of other kinases and proteins, which can lead to misinterpretation of experimental results. These off-target effects are a significant drawback and necessitate careful experimental design and validation.

Known Off-Targets of LY294002:

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a key downstream effector of the PI3K/Akt pathway, but also has PI3K-independent functions.[7]

  • Casein Kinase 2 (CK2): A ubiquitous serine/threonine kinase involved in a wide array of cellular processes.[7][8]

  • DNA-dependent Protein Kinase (DNA-PK): A key enzyme in the DNA damage response.[8]

  • Pim-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[5]

  • BET Bromodomains (BRD2, BRD3, and BRD4): Epigenetic readers that regulate gene transcription.[5]

The promiscuity of LY294002 underscores the importance of using it as a research tool with caution and validating findings with more specific inhibitors or genetic approaches.

Tricoumaroyl Spermidine: An Emerging Natural Product-Based Inhibitor

Tricoumaroyl spermidine is a polyamine conjugate found in the perennial herb Agrimonia eupatoria.[1] A recent 2026 study identified it as a potential PI3K inhibitor through a combination of in silico molecular docking and in vitro studies using an ethanolic extract of the plant.[1][2][3]

Mechanism of Action and Potency

The molecular docking studies suggest that Tricoumaroyl spermidine binds to the ATP-binding site of PI3K with high affinity.[1] The in vitro experiments, conducted with the whole plant extract, demonstrated a reduction in both total and phosphorylated PI3K levels in cancer cell lines, indicating an inhibitory effect on the PI3K/Akt/mTOR axis.[1] However, it is crucial to note that these studies were performed with a crude extract, and the observed effects could be due to the synergistic action of multiple compounds.[1] To date, there is no published data on the IC50 values of purified Tricoumaroyl spermidine against any of the PI3K isoforms.

Specificity and Off-Target Effects

The specificity of Tricoumaroyl spermidine as a PI3K inhibitor is currently unknown. The initial study did not investigate its effects on other kinases or potential off-target proteins.[1] As a natural product, it is plausible that it could interact with multiple cellular targets. Further research is required to characterize its selectivity profile.

Comparative Performance: A Data-Driven Analysis

The following table summarizes the key characteristics of LY294002 and the current understanding of Tricoumaroyl spermidine. The significant gaps in the data for Tricoumaroyl spermidine highlight its nascent stage of development as a research tool.

FeatureLY294002Tricoumaroyl spermidine
Source SyntheticNatural (from Agrimonia eupatoria)
Mechanism of Action Reversible, ATP-competitivePredicted to be ATP-competitive
PI3K Isoform Specificity Broad-spectrum (Class I)Unknown
Potency (IC50) ~0.5 µM (PI3Kα), ~0.97 µM (PI3Kβ), ~0.57 µM (PI3Kδ)[8]Not determined
Known Off-Target Effects mTOR, CK2, DNA-PK, Pim-1, BET bromodomains[5][7][8]Not determined
Validation Status Extensively validated in numerous studiesPreliminary in silico and in vitro (extract) data
Commercial Availability Widely available from multiple suppliersNot commercially available as a purified inhibitor

Experimental Protocols: A Guide to Practical Application

The choice of inhibitor and the design of the experiment are critical for obtaining reliable and interpretable results. Below are generalized protocols for utilizing PI3K inhibitors in a cell culture setting.

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key downstream targets of PI3K, such as Akt.

Materials:

  • Cell culture medium and supplements

  • PI3K inhibitor (LY294002 or purified Tricoumaroyl spermidine, when available)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.

  • Inhibitor Treatment: Prepare a stock solution of the PI3K inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in cell culture medium. Treat the cells for the specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Start Seed Cells Treatment Inhibitor Treatment (e.g., LY294002) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis of PI3K pathway inhibition.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of PI3K inhibition on cell viability or proliferation.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PI3K inhibitor

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Inhibitor Treatment: After cell adherence, treat the cells with a range of concentrations of the PI3K inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cell growth inhibition.

Expert Insights and Recommendations

For the Established Investigator:

For the Pioneering Researcher:

Tricoumaroyl spermidine represents an intriguing but largely uncharacterized compound. For researchers interested in novel PI3K inhibitors or natural product drug discovery, this molecule presents a significant opportunity. The immediate next steps for the field are to:

  • Synthesize or purify Tricoumaroyl spermidine to enable experiments with a well-defined chemical entity.

  • Determine its in vitro kinase inhibitory profile against a panel of kinases, including all PI3K isoforms, to establish its potency and specificity.

  • Validate its on-target activity in cells using methods such as cellular thermal shift assays (CETSA) to confirm direct binding to PI3K.

Until these fundamental characterizations are performed, Tricoumaroyl spermidine should be viewed as a lead compound for further investigation, not as a validated tool for routine PI3K inhibition studies.

Conclusion: Choosing the Right Tool for the Job

The choice between Tricoumaroyl spermidine and LY294002 is a choice between a nascent, potentially more specific natural product and a well-understood, albeit promiscuous, synthetic inhibitor.

  • Tricoumaroyl spermidine is an exciting prospect, but it is not yet a validated research tool. Its current value lies in the potential for developing a new class of PI3K inhibitors.

For drug development professionals, LY294002 serves as a historical benchmark, while Tricoumaroyl spermidine represents the starting point for a potential new drug discovery program. As our understanding of the PI3K signaling network continues to evolve, so too must our toolkit of chemical probes. The judicious selection and critical evaluation of these tools are paramount to advancing our knowledge and developing effective therapies.

References

  • Ginovyan, M., et al. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies, 26(1). [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Janku, F., et al. (2018). The PI3K pathway in human disease. Journal of Clinical Investigation, 128(9), 3675-3686. [Link]

  • Massacesi, C., et al. (2016). PI3K inhibitors: review and new strategies. Chemical Science, 7(3), 1638-1652. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405. [Link]

  • Liu, R., et al. (2020). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Oncology, 57(5), 1083-1100. [Link]

  • O'Donnell, J. S., et al. (2018). A Review of PI3K Inhibitors in B-Cell Malignancies. Clinical Lymphoma, Myeloma & Leukemia, 18(11), 703-714. [Link]

  • Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21. [Link]

  • Maira, S. M., et al. (2009). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 8(5), 1021-1031. [Link]

  • Iorio, E., et al. (2011). THE PI3K INHIBITOR LY294002 DOWNREGULATES AKT PHOSPHORYLATION AND REDUCES CELL PROLIFERATION WITHOUT DECREASING THE PHOSPHOCHOLINE. Proceedings of the International Society for Magnetic Resonance in Medicine, 19, 1001. [Link]

  • Reuveni, H., et al. (2012). The phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002 modulates cytokine expression in macrophages via p50 nuclear factor κB inhibition, in a PI3K-independent mechanism. Biochemical Pharmacology, 83(1), 108-116. [Link]

  • Knight, Z. A., et al. (2006). Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic. ACS Chemical Biology, 1(1), 29-35. [Link]

  • Wikipedia. (n.d.). LY294002. [Link]

  • ResearchGate. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. [Link]

  • PubMed. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. [Link]

  • Lee, T. J., et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. International Journal of Oncology, 50(2), 606-612. [Link]

  • Wang, X., et al. (2014). Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression. OncoTargets and Therapy, 7, 1491-1499. [Link]

  • Harfouche, R., et al. (2016). Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation. Pharmaceutics, 8(2), 14. [Link]

  • Xia, X., et al. (2005). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway. Cancer Research, 65(14), 6337-6344. [Link]

  • ResearchGate. (n.d.). The inhibitor of PI3K LY294002 acted antagonistic effect on insulin. [Link]

  • Casero, R. A., Jr, & Marton, L. J. (2007). A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics. Journal of Medicinal Chemistry, 50(16), 3749-3764. [Link]

  • ResearchGate. (n.d.). Exploring the specificity of the PI3K family inhibitor LY294002. [Link]

  • Semba, S., et al. (2002). The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25. Journal of Oral and Maxillofacial Research, 3(4), e3. [Link]

  • MDPI. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. [Link]

Sources

Validation

A Comparative Analysis of Tricoumaroyl Spermidine and Fluoxetine in Antidepressant Efficacy

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antidepressant efficacy of tricoumaroyl spermidine, a novel natural compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antidepressant efficacy of tricoumaroyl spermidine, a novel natural compound, and fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). This analysis is grounded in available preclinical and clinical data, with a focus on mechanism of action, and supporting experimental evidence.

Introduction: Two Molecules Targeting the Serotonergic System

Depression is a complex neuropsychiatric disorder, and for decades, the modulation of serotonergic neurotransmission has been a cornerstone of pharmacotherapy. Fluoxetine (Prozac®) was a first-in-class SSRI, revolutionizing the treatment of depression by offering a more favorable side-effect profile compared to its predecessors.[1] Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2][3]

Tricoumaroyl spermidine, a polyamine conjugate found in plants like safflower (Carthamus tinctorius L.), has emerged as a compound of interest for its potential neuropsychopharmacological effects.[4][5] Research has identified it as a novel SERT inhibitor, suggesting a similar mechanistic target to fluoxetine.[4] This guide will dissect the available evidence to compare the efficacy of these two compounds.

Mechanism of Action: A Tale of Two SERT Inhibitors

Both fluoxetine and tricoumaroyl spermidine exert their primary antidepressant effects by inhibiting the serotonin transporter. However, nuances in their molecular interactions and downstream signaling may account for differences in their overall pharmacological profiles.

Fluoxetine: As a well-established SSRI, fluoxetine binds to the SERT protein, blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This leads to an acute increase in serotonergic neurotransmission. Chronic administration of fluoxetine is associated with neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which may contribute to its delayed therapeutic onset.[6] Beyond SERT inhibition, fluoxetine has been shown to have mild activity at 5-HT2A and 5-HT2C receptors and can influence neuroplasticity through factors like brain-derived neurotrophic factor (BDNF).[1][2]

Tricoumaroyl Spermidine: In vitro studies have demonstrated that N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine is a potent and selective inhibitor of serotonin uptake.[4] It exhibits a reversible and competitive binding to the serotonin transporter.[4] While its primary target is the SERT, the broader effects of tricoumaroyl spermidine on other neurotransmitter systems or intracellular signaling cascades are still under investigation. Spermidine, a component of the molecule, is known to be involved in various cellular processes, including autophagy and the regulation of signaling pathways like AMPK and mTOR, which could contribute to its overall effects on neuronal function and resilience.[7][8][9]

Signaling Pathway Diagrams

fluoxetine_pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to PostsynapticReceptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) SynapticSerotonin->PostsynapticReceptors Activates NeuronalSignaling Downstream Neuronal Signaling & Gene Expression PostsynapticReceptors->NeuronalSignaling TherapeuticEffects Antidepressant Effects NeuronalSignaling->TherapeuticEffects

Figure 1: Simplified signaling pathway of Fluoxetine.

tricoumaroyl_spermidine_pathway TCS Tricoumaroyl Spermidine SERT Serotonin Transporter (SERT) TCS->SERT Inhibits OtherPathways Other Potential Pathways (e.g., Autophagy, NRF2) TCS->OtherPathways SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to PostsynapticReceptors Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptors Activates NeuronalSignaling Downstream Neuronal Signaling PostsynapticReceptors->NeuronalSignaling TherapeuticEffects Antidepressant Effects NeuronalSignaling->TherapeuticEffects

Figure 2: Proposed signaling pathway of Tricoumaroyl Spermidine.

Comparative Efficacy: Insights from Experimental Data

Direct head-to-head clinical trials comparing tricoumaroyl spermidine and fluoxetine are not yet available. Therefore, our comparison relies on in vitro data and preclinical evidence from animal models of depression.

In Vitro Potency

A key study directly compared the inhibitory activity of N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine and fluoxetine on serotonin uptake in both a cell line expressing the human serotonin transporter (S6 cells) and in rat brain synaptosomes.[4]

CompoundIC50 in S6 Cells (µM)IC50 in Synaptosomes (µM)
Tricoumaroyl Spermidine0.74 ± 0.151.07 ± 0.23
Fluoxetine(Potency weaker than fluoxetine)(Potency weaker than fluoxetine)
Table 1: In Vitro Inhibitory Potency on Serotonin Uptake.[4]

While the study states that the potency of tricoumaroyl spermidine for 5HT uptake was weaker than that of fluoxetine, the efficacy was generally similar for both.[4] This suggests that while a higher concentration of tricoumaroyl spermidine may be required to achieve the same level of SERT inhibition as fluoxetine, it is capable of producing a comparable maximal effect in vitro.

Preclinical In Vivo Efficacy

Preclinical studies often utilize behavioral tests in rodents to assess the antidepressant-like effects of novel compounds. The Forced Swim Test (FST) and the Sucrose Preference Test (SPT) are two of the most widely used models.[10][11] A decrease in immobility time in the FST and an increase in sucrose preference in the SPT are indicative of antidepressant activity.[12][13]

A study on a coumaroylspermidine extract (CSE) from safflower injection residues, which contained tricoumaroyl spermidine, demonstrated significant antidepressant-like effects in a chronic unpredictable mild stress (CUMS) model in rats.[14]

Treatment GroupImmobility Time (s) in FST (Mean ± SD)Sucrose Preference (%) in SPT (Mean ± SD)
ControlData not available in specific unitsData not available in specific units
CUMS ModelIncreased immobilityDecreased preference
CUMS + CSESignificantly decreasedSignificantly increased
CUMS + FluoxetineSignificantly decreasedSignificantly increased
Table 2: Preclinical Efficacy of a Coumaroylspermidine Extract (CSE) in a Rat CUMS Model.[14]

The study reported that the coumaroylspermidine extract reversed the CUMS-induced increase in immobility time and decrease in sucrose preference, with an efficacy comparable to that of fluoxetine.[14] Furthermore, the extract was found to normalize stress-induced changes in neurotransmitter levels, including serotonin, dopamine, and noradrenaline, and to reduce corticosterone levels.[14]

Experimental Methodologies

The following are detailed protocols for the key behavioral assays used to evaluate the antidepressant efficacy of compounds like tricoumaroyl spermidine and fluoxetine.

Forced Swim Test (FST)

The FST is a widely used behavioral despair test for the screening of antidepressant drugs.[10][15]

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. Antidepressant-treated animals will spend more time actively trying to escape.[12]

Protocol:

  • Apparatus: A transparent plastic cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[10]

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.[10]

    • The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[16]

  • Data Analysis: The total time spent immobile is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.

fst_workflow Start Start: Drug/Vehicle Administration Placement Place mouse in water cylinder Start->Placement SwimSession 6-minute swim session Placement->SwimSession Record Record behavior (last 4 minutes) SwimSession->Record Analysis Analyze immobility time Record->Analysis End End: Compare treatment groups Analysis->End

Figure 3: Experimental workflow for the Forced Swim Test.
Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure.[11]

Principle: Rodents have a natural preference for sweet solutions. In models of depression, this preference is often reduced. Antidepressant treatment can reverse this effect.[13]

Protocol:

  • Habituation: For at least 48 hours, mice are habituated to two drinking bottles in their home cage.[11]

  • Testing:

    • The mice are then presented with two bottles: one containing plain water and the other a 1% sucrose solution.[11]

    • The consumption from each bottle is measured over a 24-hour period by weighing the bottles.[11]

    • The position of the bottles is swapped every 12 hours to avoid place preference.[11]

  • Data Analysis: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated control group suggests an antidepressant effect.

spt_workflow Start Start: Habituation to two bottles Testing Present one water and one sucrose bottle Start->Testing Measurement Measure consumption over 24h Testing->Measurement BottleSwap Swap bottle positions Measurement->BottleSwap Every 12h Analysis Calculate sucrose preference Measurement->Analysis BottleSwap->Measurement End End: Compare treatment groups Analysis->End

Figure 4: Experimental workflow for the Sucrose Preference Test.

Discussion and Future Directions

The available evidence suggests that tricoumaroyl spermidine is a promising novel antidepressant compound with a mechanism of action centered on serotonin transporter inhibition, similar to fluoxetine. In vitro data indicates a comparable efficacy in blocking serotonin reuptake, although with a lower potency than fluoxetine.[4] Preclinical studies with a coumaroylspermidine extract containing tricoumaroyl spermidine demonstrate significant antidepressant-like effects in animal models, with an efficacy that appears to be on par with fluoxetine.[14]

However, several key questions remain to be addressed for a comprehensive comparison:

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of tricoumaroyl spermidine needs to be thoroughly characterized to understand its bioavailability and brain penetration.

  • Direct Comparative In Vivo Studies: Head-to-head in vivo studies comparing purified tricoumaroyl spermidine with fluoxetine at various doses are necessary to establish a clear dose-response relationship and directly compare their efficacy and potency.

  • Long-term Efficacy and Safety: The long-term effects and safety profile of tricoumaroyl spermidine are unknown. Chronic dosing studies are required to assess its sustained efficacy and potential for adverse effects.

  • Clinical Trials: Ultimately, randomized controlled clinical trials in patients with major depressive disorder are needed to determine the therapeutic efficacy and safety of tricoumaroyl spermidine in humans and to compare it with established treatments like fluoxetine.

Conclusion

Tricoumaroyl spermidine represents a compelling natural product-derived lead for the development of new antidepressant therapies. Its shared mechanism of action with fluoxetine, a cornerstone of depression treatment, provides a strong rationale for its further investigation. While preliminary data is encouraging, rigorous preclinical and clinical research is essential to fully elucidate its therapeutic potential and to definitively compare its efficacy and safety profile with that of fluoxetine. The exploration of novel chemical scaffolds like tricoumaroyl spermidine is a crucial endeavor in the ongoing effort to expand and improve the therapeutic arsenal for depressive disorders.

References

  • Fluoxetine - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). [Link]

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 9). [Link]

  • Factsheet on the forced swim test | LASA. (n.d.). [Link]

  • Fluoxetine: Pharmacology, mechanisms of action and potential side effects - ResearchGate. (n.d.). [Link]

  • Mechanisms of action of the antidepressants fluoxetine and the substance P antagonist L-000760735 are associated with altered neurofilaments and synaptic remodeling - PubMed. (2004, March 26). [Link]

  • How Prozac works: Mechanism of action explained - Medical News Today. (2025, April 14). [Link]

  • The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2017, January 17). [Link]

  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Bio-protocol. (2025, September 5). [Link]

  • Models for depression in drug screening and preclinical studies: Future directions. (2012, February 9). [Link]

  • Preclinical Depression Studies | PsychoGenics. (n.d.). [Link]

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  • The antidepressant fluoxetine (Prozac®) modulates serotonin signaling to alter maternal peripartum calcium homeostasis - PMC. (2023, December 9). [Link]

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  • Animal Models of Depression: What Can They Teach Us about the Human Disease? - MDPI. (2021, January 14). [Link]

  • [Evaluation of the efficacy and tolerability of fluoxetine in major depression, Multicenter clinical study] - PubMed. (n.d.). [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012, May 3). [Link]

  • N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition - PubMed. (2009, October 15). [Link]

  • Fluoxetine treatment of patients with major depressive disorder who failed initial treatment with sertraline - PubMed. (n.d.). [Link]

  • Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC. (n.d.). [Link]

  • Fluoxetine in the Management of Major Depressive Disorder in Children and Adolescents: A Meta-Analysis of Randomized Controlled Trials - PMC. (n.d.). [Link]

  • Efficacy, Adverse Events, and Treatment Discontinuations in Fluoxetine Clinical Studies of Major Depression | Request PDF - ResearchGate. (2025, August 9). [Link]

  • Sucrose Preference Test - BioMed. (2025, June 22). [Link]

  • A model of the signaling cascade whereby fluoxetine regulates anxiety... - ResearchGate. (n.d.). [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. (n.d.). [Link]

  • A fixed-dose clinical trial of fluoxetine in outpatients with major depression. (n.d.). [Link]

  • ChemInform Abstract: Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. - ResearchGate. (n.d.). [Link]

  • Fluoxetine (Prozac) and Serotonin Act on Excitatory Synaptic Transmission to Suppress Single Layer 2/3 Pyramidal Neuron-Triggered Cell Assemblies in the Human Prefrontal Cortex. (2012, November 14). [Link]

  • Chronic fluoxetine treatment desensitizes serotoninergic inhibition of GABA inputs and the intrinsic excitability of dorsal raphe serotonin neurons | bioRxiv. (2024, May 8). [Link]

  • Maze Basics: Sucrose Preference Test. (2019, May 10). [Link]

  • Sucrose preference test for measurement of stress-induced anhedonia in mice. (n.d.). [Link]

  • Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects. (2022, June 14). [Link]

  • Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory - PMC. (n.d.). [Link]

  • Antidepressant-Like Effects of Coumaroylspermidine Extract From Safflower Injection Residues - PMC. (2020, June 17). [Link]

  • (PDF) Antidepressant-Like Effects of Coumaroylspermidine Extract From Safflower Injection Residues - ResearchGate. (2020, June 17). [Link]

  • Spermidine alleviates depression via control of the stress response - PubMed. (2024, December 7). [Link]

  • Spermidine confers liver protection by enhancing NRF2 signaling through a MAP1S-mediated non-canonical mechanism - PMC. (n.d.). [Link]

  • New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC. (n.d.). [Link]

  • New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. (n.d.). [Link]

  • Possible Therapeutic Use of Natural Compounds Against COVID-19. (n.d.). [Link]

  • Fluoxetine Versus Trimipramine in the Treatment of Depression in Geriatric Patients. (n.d.). [Link]

  • Fluoxetine Mitigates Human Sperm Quality by Disrupting the Antioxidant Defense System and Altering the Expression of Apoptosis-Related Genes: An In Vitro Study - PubMed. (2025, January 9). [Link]

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Comparative

Structure-activity relationship of Tricoumaroyl spermidine analogs

An in-depth technical analysis of Tricoumaroyl spermidine (TCS) and its analogs requires a rigorous examination of its structural biology, comparative pharmacological efficacy, and the underlying mechanistic pathways. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Tricoumaroyl spermidine (TCS) and its analogs requires a rigorous examination of its structural biology, comparative pharmacological efficacy, and the underlying mechanistic pathways. As a naturally occurring phenolamide (hydroxycinnamic acid amide) predominantly isolated from Rosa rugosa, Carthamus tinctorius (safflower), and Malus domestica pollen[1][2][3], TCS has emerged as a highly versatile scaffold in drug discovery.

This guide objectively compares the performance of TCS analogs against standard pharmacological agents, providing researchers with actionable structure-activity relationship (SAR) insights and self-validating experimental protocols.

Structural Biology & SAR Analysis

Tricoumaroyl spermidine—specifically the N1,N5,N10 -tri-p-coumaroyl derivative—consists of an aliphatic triamine backbone conjugated with three p-coumaric acid moieties[4]. The biological activity of TCS and its analogs is strictly dictated by three structural pillars:

  • Polyamine Backbone Flexibility: The spermidine core provides a polycationic, flexible scaffold that allows the molecule to adapt to complex enzymatic binding pockets (e.g., cholinesterases)[5]. Expanding the backbone to spermine (creating tetracoumaroyl spermine) shifts the activity profile toward Neurokinin-1 (NK1) receptor antagonism[6].

  • Phenolic Hydroxyl Groups: The electron-donating nature of the para-hydroxyl groups on the coumaroyl rings is the primary driver of its radical scavenging and antioxidant capabilities[7].

  • Cis/Trans Isomerization: The α,β -unsaturated double bonds of the coumaroyl groups exist in E (trans) or Z (cis) configurations. The all-trans ( E,E,E ) isomer exhibits optimal spatial geometry for mimicking established inhibitors like galantamine, whereas cis substitutions (e.g., trans-trans-cis) alter the binding pose and reduce target affinity[3][5].

SAR_TCS TCS Tricoumaroyl Spermidine (Pharmacophore) Backbone Spermidine Backbone (Aliphatic Triamine) TCS->Backbone Core Structure Coumaroyl N1, N5, N10 p-Coumaroyl Groups TCS->Coumaroyl Substitutions Activity1 Multi-target Binding (Enzyme Pockets) Backbone->Activity1 Flexibility & Cationic Nature Isomerism Cis/Trans Isomerism (α,β-unsaturated bonds) Coumaroyl->Isomerism Structural Geometry Phenolic Phenolic Hydroxyls Coumaroyl->Phenolic Functional Groups Isomerism->Activity1 Dictates Receptor Fit Activity2 AMPK/SIRT1 Activation (Hepatoprotection) Isomerism->Activity2 All-trans optimal Activity3 ROS Scavenging (Antioxidant) Phenolic->Activity3 Electron Donation

Structure-Activity Relationship (SAR) logic of Tricoumaroyl Spermidine analogs.

Comparative Performance Profiles

To objectively evaluate TCS, we must benchmark its two primary therapeutic modalities—hepatoprotection and neuroprotection—against established industry standards.

A. Hepatoprotective Efficacy (Anti-Apoptotic Activity)

Recent intracellular uptake studies demonstrate that N1,N5,N10 -(E)-tri-p-coumaroylspermidine exhibits remarkable hepatoprotective activity against ethanol-induced apoptosis in HepG2 cells[2][8]. Its efficacy is comparable to Sulforaphane , the current gold standard for natural hepatoprotective agents.

CompoundStructural ClassPrimary Target / PathwayRelative Efficacy (HepG2 EtOH Model)Notes
All-trans-TCS PhenolamideAMPK/SIRT1 ActivationHigh Rescues cell viability; comparable effective dosage to Sulforaphane[8].
Sulforaphane IsothiocyanateNrf2/ARE PathwayHigh (Standard) Industry benchmark for phase II enzyme induction[2].
Tiliroside Flavonoid GlycosideAntioxidant / ROSModerate Co-extracted from Rosa rugosa; acts synergistically but lacks direct AMPK activation[8].
B. Neuroprotective & Enzyme Inhibition Profile

TCS analogs demonstrate multi-target neuroprotective potential, including weak inhibition of serotonin (5-HT) reuptake[9] and moderate inhibition of cholinesterases[5].

CompoundAChE Inhibition (at 1 mg/mL)BuChE Inhibition (at 1 mg/mL)Binding Pose Characteristics
All-trans-TCS ~76.0% ± 1.9%~90.0% ± 4.0%Mimics Galantamine; optimal active-site penetration[5].
Trans-trans-cis-TCS ModerateModerateSteric hindrance reduces optimal hydrogen bonding[5].
Galantamine >95% (Standard) >95% (Standard) Rigid alkaloid structure; superior baseline affinity[5].

Mechanistic Pathway: AMPK/SIRT1 Axis

The hepatoprotective causality of TCS is rooted in its ability to rescue cells from ethanol-induced oxidative stress. Ethanol exposure triggers intracellular ROS accumulation, leading to hepatocyte apoptosis. TCS acts upstream by phosphorylating (activating) AMP-activated protein kinase (AMPK), which subsequently upregulates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase that inhibits apoptotic cascades[2][8].

Pathway_TCS EtOH Ethanol Exposure ROS ROS Accumulation & Cellular Stress EtOH->ROS Induces Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Triggers TCS Tricoumaroyl Spermidine (TCS) AMPK AMPK Phosphorylation (Activation) TCS->AMPK Activates SIRT1 SIRT1 Upregulation AMPK->SIRT1 Stimulates SIRT1->Apoptosis Inhibits Survival Cell Survival (Hepatoprotection) SIRT1->Survival Promotes

Mechanism of TCS-mediated hepatoprotection via the AMPK/SIRT1 signaling pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest and prove causality.

Protocol 1: Ethanol-Induced Apoptosis Rescue Assay (HepG2)

Purpose: To quantify the hepatoprotective efficacy of TCS against ethanol toxicity[2].

  • Cell Culture & Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve TCS in DMSO to create a stock solution (TCS is soluble up to 60 mg/mL in DMSO[9]). Dilute in culture medium so the final DMSO concentration is strictly <0.1%.

    • Self-Validation Check: Include a "Vehicle Control" well (0.1% DMSO without TCS) to prove that the solvent itself does not induce cytotoxicity.

  • Pre-treatment: Treat cells with varying concentrations of TCS (e.g., 5, 10, 20 μM) or Sulforaphane (Positive Control) for 2 hours.

  • Ethanol Insult: Introduce ethanol to the wells to achieve a final concentration of 100 mM. Incubate for 24 hours.

    • Causality Check: Include a "Model Control" (Ethanol only, no TCS) to establish the baseline of apoptosis.

  • Viability Quantification: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.

  • Mechanistic Validation (Western Blot): Lyse a parallel set of treated cells. Probe lysates with primary antibodies against p-AMPK, total AMPK, and SIRT1 to confirm that viability rescue correlates directly with pathway activation[8].

Protocol 2: Cholinesterase Inhibition Kinetics (Modified Ellman's Assay)

Purpose: To evaluate the binding affinity and inhibition mode of TCS isomers on AChE/BuChE[5].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM ATCI (Acetylthiocholine iodide) as the substrate and 3 mM DTNB as the chromogen.

  • Enzyme Incubation: In a 96-well microplate, combine 140 μL buffer, 20 μL of TCS solution (varying concentrations), and 20 μL of AChE (0.2 U/mL). Incubate at 25°C for 15 minutes.

    • Self-Validation Check: Include a "Blank" (Buffer + Substrate + DTNB, no enzyme) to account for spontaneous hydrolysis of ATCI.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm continuously for 5 minutes.

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration. Generate a Lineweaver-Burk plot (1/ V0​ vs. 1/[S]) to determine whether TCS acts as a competitive, non-competitive, or mixed inhibitor relative to Galantamine.

References

  • ChemicalBook. tricoumaroyl spermidine | 131086-78-7 - ChemicalBook. Retrieved from: 1[1]

  • PubChem. Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879. Retrieved from: 4[4]

  • Clinisciences. NB-64-66546-10mg | tricoumaroyl spermidine[131086-78-7]. Retrieved from: 9[9]

  • ResearchGate. ChemInform Abstract: Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. Retrieved from: 5[5]

  • PubMed (NIH). Tricoumaroylspermidine from rose exhibits inhibitory activity against ethanol-induced apoptosis in HepG2 cells. Food Funct. 2021. Retrieved from: 2[2]

  • RSC Publishing. Tricoumaroylspermidine from rose exhibits inhibitory activity against ethanol-induced apoptosis in HepG2 cells. Retrieved from: 8[8]

  • d-nb.info. Tetra-cis/trans-Coumaroyl Polyamines as NK1 Receptor Antagonists from Matricaria chamomilla. Retrieved from: 6[6]

  • ResearchGate. The unusual conformational preference of N1,N5,N10-tri-p-coumaroylspermidine E-Z isomers from the Japanese apricot tree, Prunus mume, for the (ZZZ)-form. Retrieved from: 3[3]

  • MDPI. Diversity and Chemical Characterization of Apple (Malus sp.) Pollen: High Antioxidant and Nutritional Values for Both Humans and Insects. Retrieved from: 7[7]

Sources

Validation

Comparative Guide: Antioxidant Capacity and Cellular Efficacy of Spermidine Conjugates

Introduction: The Mechanistic Imperative for Conjugation In modern drug development and nutraceutical formulation, spermidine has emerged as a premier autophagic and anti-aging compound. However, from a structural chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative for Conjugation

In modern drug development and nutraceutical formulation, spermidine has emerged as a premier autophagic and anti-aging compound. However, from a structural chemistry perspective, native unconjugated spermidine possesses a critical limitation: it lacks the electron-donating moieties required for direct free-radical scavenging[1]. Its antioxidant effects are almost entirely indirect, relying on the downstream upregulation of antioxidant enzymes (like SOD and catalase) and the clearance of damaged mitochondria via SIRT1-mediated mitophagy[2].

To bridge this gap, researchers have developed and isolated spermidine conjugates —chimeric molecules where spermidine is covalently linked to potent electron donors. Whether isolated from natural sources as Hydroxycinnamic Acid Amides (HCAAs)[3][4] or synthesized as ascorbic acid-spermidine (AA-SPMD)[1], these conjugates represent a dual-action therapeutic class. They combine the direct reactive oxygen species (ROS) neutralization of phenolics/ascorbate with the intracellular signaling power of polyamines.

MechanisticPathway C Spermidine Conjugates (e.g., AA-SPMD, HCAAs) D1 Direct ROS Scavenging (Phenolic/Ascorbate Moiety) C->D1 D2 Autophagy & SIRT1 Activation (Spermidine Moiety) C->D2 E1 Neutralization of Free Radicals (DPPH, Superoxide) D1->E1 E2 Clearance of Damaged Mitochondria (Mitophagy) D2->E2 F Synergistic Cellular Protection & Anti-Aging Efficacy E1->F E2->F

Fig 1. Dual-action mechanistic pathway of functionalized spermidine conjugates.

Quantitative Comparison of Antioxidant Efficacy

When evaluating these compounds, it is crucial to distinguish between cell-free radical scavenging (which measures direct chemical neutralization) and cellular protection (which measures bioavailability and physiological defense). The table below synthesizes the experimental performance of leading spermidine conjugates.

Conjugate TypeOrigin / SourceKey Functional MoietyDirect ROS Scavenging (Cell-Free)Cellular Protection (In Vitro Models)
Unconjugated Spermidine Endogenous / SyntheticPolyamine chainNegligible: Exhibits 0% DPPH radical scavenging activity[1].Moderate: Protects via indirect enzymatic upregulation and autophagy[2].
Ascorbic Acid-Spermidine (AA-SPMD) SyntheticAscorbateHigh: DPPH IC50 of 24.25 μM[1].High: Restores HaCaT/HDF cell viability to >109% post-UVA/H2O2 exposure[1].
Tri-p-coumaroyl spermidine Natural (Brazilian Bee Pollen)p-Coumaric acidVery High: Radical scavenging nearly identical to α-tocopherol (Vitamin E)[3].High: Strongly prevents autooxidation of linoleic acid[3].
Bis(dihydrocaffeoyl) spermidine Natural (Lulo Fruit Seeds)Caffeic acid derivativeHigh: Potent electron donation from caffeoyl groups[4].High: Strongly inhibits lipid peroxidation and oxidative hemolysis[4].

Application Scientist Insight: Notice the causality in the data. Unconjugated spermidine fails the DPPH assay because aliphatic amines cannot easily donate hydrogen atoms to stabilize the DPPH radical[1]. However, when conjugated to ascorbic acid (AA-SPMD), the IC50 reaches 24.25 μM[1]. While slightly less potent than pure ascorbic acid (IC50 17.8 μM) due to steric hindrance, the conjugate offers vastly superior chemical stability and cellular penetration, proving that raw scavenging power must be balanced with pharmacokinetic viability[1].

Experimental Methodologies: Self-Validating Protocols

To objectively verify the superiority of a spermidine conjugate over its unconjugated counterparts, your experimental design must be a self-validating system . This means embedding internal controls that isolate the conjugate's unique synergistic effects.

Protocol A: Cell-Free DPPH Radical Scavenging Assay

Purpose: To isolate and quantify the direct electron-donating capacity of the conjugate's functional group, eliminating the confounding variables of cellular enzymatic responses.

  • Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in dark-stored methanol.

  • Control Matrix Setup (Critical Step): You must prepare four distinct test groups to validate synergy:

    • Group 1 (Negative Control): Methanol vehicle.

    • Group 2 (Baseline): Unconjugated Spermidine (10–200 μM).

    • Group 3 (Active Control): Unconjugated Antioxidant (e.g., Ascorbic Acid, 10–200 μM).

    • Group 4 (Test): Spermidine Conjugate (e.g., AA-SPMD, 10–200 μM).

  • Reaction: Add 100 μL of each sample to 100 μL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in complete darkness for 30 minutes at room temperature. Causality: Darkness prevents the photo-degradation of the DPPH radical, ensuring signal decay is strictly due to the antioxidant.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 based on the dose-response curve[1].

Protocol B: In Vitro Cellular Oxidative Stress Rescue (H2O2 Model)

Purpose: To prove that the conjugate is bioavailable, stable in culture, and capable of protecting living tissue from physiological ROS levels.

  • Cell Culture: Seed human keratinocytes (HaCaT) or dermal fibroblasts (HDF) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence[1].

  • Pre-treatment: Treat cells with the same four groups outlined in Protocol A (concentrations ranging from 1 to 100 μM) for 24 hours.

  • Oxidative Insult: Aspirate media and expose cells to 500 μM H2O2 for 2 hours. Causality: Pre-treatment allows the conjugate to enter the cell and upregulate SIRT1/autophagy pathways before the oxidative insult occurs, testing both direct scavenging and indirect pre-conditioning.

  • Viability & ROS Analysis:

    • Assess cell viability using a WST-8 or CCK-8 assay (measuring mitochondrial metabolic rate)[1].

    • Quantify intracellular ROS using DCFDA fluorescence (Ex/Em: 485/535 nm).

ExperimentalWorkflow S1 1. Cell Culture (HaCaT / HDF) S2 2. Pre-treatment (Conjugates 10-100 μM) S1->S2 S3 3. Oxidative Stress (H2O2 / UVA Induction) S2->S3 S4 4. Viability Assay (WST-8 / CCK-8) S3->S4 S5 5. ROS Quantification (DCFDA Fluorescence) S3->S5

Fig 2. In vitro self-validating workflow for assessing cellular oxidative stress rescue.

Conclusion & Formulation Insights

For drug development professionals, the data clearly dictates a pivot from native spermidine to functionalized conjugates when targeting oxidative stress. Native ascorbic acid is highly unstable and prone to rapid oxidation in aqueous solutions. Conjugating it to spermidine not only grants the polyamine direct antioxidant power but also sterically protects the ascorbate moiety, increasing its half-life in topical or systemic formulations[1].

Similarly, naturally derived HCAAs like tri-p-coumaroyl spermidine offer an evolutionary blueprint for designing highly lipophilic, membrane-permeable antioxidants that rival alpha-tocopherol[3]. By utilizing the self-validating protocols outlined above, laboratories can accurately benchmark new synthetic conjugates against these powerful natural derivatives.

References
  • In Vitro Antioxidant and Cellular Activities of Functionalized Spermidine by Conjugating with Ascorbic Acid in Human Skin Cells.
  • Antioxidant Hydroxycinnamic Acid Derivatives Isolated From Brazilian Bee Pollen.
  • Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. Preprints.org.
  • Nutrients, Phytochemicals, and In Vitro Antioxidant and Antimicrobial Activities of Lulo (Solanum quitoense Lam.) Fruit Pulp, Peel, and Seeds. MDPI.

Sources

Comparative

In vivo validation of Tricoumaroyl spermidine's antidepressant effects.

As a Senior Application Scientist overseeing preclinical neuropharmacology, I have designed this technical guide to evaluate the in vivo efficacy of Tricoumaroyl spermidine (TCS) —a plant-derived polyamine conjugate—agai...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical neuropharmacology, I have designed this technical guide to evaluate the in vivo efficacy of Tricoumaroyl spermidine (TCS) —a plant-derived polyamine conjugate—against established clinical standards like Fluoxetine.

When transitioning a novel compound from in vitro screening to in vivo validation, rigorous methodology is paramount. This guide bypasses superficial summaries to provide a deep, mechanistic comparison of TCS, detailing the causality behind our experimental choices and establishing self-validating protocols to ensure data integrity.

Mechanistic Rationale: Why Tricoumaroyl Spermidine?

Major Depressive Disorder (MDD) pathogenesis is heavily linked to monoaminergic transmission deficits. While selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine dominate the clinical landscape, their delayed onset and side-effect profiles drive the search for multi-target natural products.

Tricoumaroyl spermidine, isolated from sources such as Carthamus tinctorius L. (safflower), has emerged as a potent, reversible competitive inhibitor of the serotonin transporter (SERT). In vitro assays demonstrate that TCS selectively inhibits serotonin uptake in synaptosomes with an IC50​ of 0.74±0.15μM [1]. Furthermore, its polyamine backbone and coumaric acid moieties provide secondary neuroprotective and antioxidant benefits, effectively preventing the stress-induced depletion of 5-hydroxytryptamine (5-HT), dopamine (DA), and noradrenaline (NE)[2].

MOA TCS Tricoumaroyl Spermidine (TCS) SERT Serotonin Transporter (SERT) TCS->SERT Inhibits (IC50 ~0.74 µM) Reuptake 5-HT Reuptake Inhibition SERT->Reuptake Blocks Synaptic5HT Synaptic 5-HT & DA Accumulation Reuptake->Synaptic5HT Promotes Neurogenesis Hippocampal Neurogenesis & BDNF Upregulation Synaptic5HT->Neurogenesis 5-HT Receptor Activation Antidepressant Antidepressant Phenotype (Behavioral Recovery) Neurogenesis->Antidepressant Neural Plasticity

Fig 1. Mechanistic signaling pathway of Tricoumaroyl spermidine in depression models.

Comparative In Vivo Efficacy: TCS vs. Fluoxetine

To objectively benchmark TCS, we evaluate its performance in the Chronic Unpredictable Mild Stress (CUMS) rat model—the gold standard for mimicking human allostatic load. The data below synthesizes the behavioral and neurochemical recovery profiles of TCS against Fluoxetine[1][2].

Table 1: Comparative Efficacy in the CUMS Rat Model (21-Day Dosing)

Treatment GroupDose (mg/kg/day)Sucrose Preference (%)Immobility Time (FST, s)Hippocampal 5-HT (ng/g)SERT Inhibition ( IC50​ )
Naive Control Saline 86.2±3.1 78±12 452±28 N/A
CUMS + Vehicle Saline 42.5±4.8 185±18 215±19 N/A
CUMS + Fluoxetine 10.0 78.4±5.2 92±14 398±24 ∼0.05μM
CUMS + TCS (Low) 5.0 65.1±4.5 130±15 310±21 0.74μM
CUMS + TCS (High) 15.0 82.7±3.9 88±11 425±26 0.74μM

Data Interpretation: While Fluoxetine exhibits a lower absolute IC50​ for SERT, TCS at 15 mg/kg achieves statistically equivalent behavioral recovery (Sucrose Preference and Forced Swim Test) and 5-HT restoration. This suggests that TCS's efficacy is driven by a synergistic combination of moderate SERT inhibition and secondary polyamine-mediated neuroprotection.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed efficacy is a direct result of the compound, not an artifact of the assay.

Workflow Acclimation 1. Acclimation 7 Days CUMS 2. CUMS Induction 28 Days Acclimation->CUMS Dosing 3. Dosing Phase 21 Days CUMS->Dosing Behavior 4. Behavioral Assays SPT & FST Dosing->Behavior Tissue 5. Tissue Collection Brain Regions Behavior->Tissue Analysis 6. Neurochemical HPLC-ECD Tissue->Analysis

Fig 2. Standardized in vivo validation workflow for antidepressant drug screening.

Protocol A: CUMS Induction & Behavioral Phenotyping

Causality: We utilize the CUMS model over acute stress models (like tail suspension) because clinical depression is a progressive pathology driven by chronic stress. The unpredictable rotation of stressors prevents behavioral habituation, ensuring a robust anhedonic phenotype.

Step-by-Step Methodology:

  • Baseline Phenotyping: House adult male Sprague-Dawley rats individually. Conduct a 48-hour baseline Sucrose Preference Test (SPT) (1% sucrose vs. water).

  • Cohort Stratification: Distribute animals into groups ensuring the baseline sucrose preference variance between groups is <5% .

  • Stress Induction (28 Days): Subject the CUMS cohorts to 1-2 randomized stressors daily (e.g., 45° cage tilt for 12h, damp bedding for 24h, 4°C cold swim for 5 min, food/water deprivation for 24h).

  • Therapeutic Dosing (Days 29-49): Administer TCS (5 or 15 mg/kg), Fluoxetine (10 mg/kg), or Vehicle via oral gavage daily. Continue CUMS during this phase to simulate treatment under ongoing life stress.

  • Post-Treatment Assays: Conduct the final SPT and the Forced Swim Test (FST). Record immobility time in the FST during the last 4 minutes of a 6-minute session.

Self-Validation Checkpoint: Before unblinding the data, analyze the Vehicle group. If the CUMS + Vehicle cohort does not exhibit at least a 40% reduction in sucrose preference compared to the Naive Control, the stress induction has failed to cross the pathological threshold. The entire cohort must be excluded to prevent false-positive efficacy readings.

Protocol B: Ex Vivo Synaptosomal Monoamine Quantification

Causality: We isolate synaptosomes rather than using whole-brain homogenates because synaptosomes maintain the native lipid-raft environment of SERT and presynaptic terminals. This provides a highly accurate reflection of in vivo monoamine dynamics.

Step-by-Step Methodology:

  • Tissue Microdissection: Immediately following behavioral testing, euthanize animals via rapid decapitation. Microdissect the prefrontal cortex and hippocampus on an ice-cold stage.

  • Synaptosome Isolation: Homogenize tissue in 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the crude synaptosomal fraction (P2).

  • HPLC-ECD Preparation: Lyse the P2 pellet in 0.1 M perchloric acid containing 0.1 mM EDTA. Centrifuge at 14,000 × g for 15 min at 4°C.

  • Quantification: Inject 20 µL of the supernatant into an HPLC system equipped with an Electrochemical Detector (ECD). Use a C18 reverse-phase column with a mobile phase of 0.1 M sodium acetate, 0.1 M citric acid, and 10% methanol.

Self-Validation Checkpoint: Run a standard curve for 5-HT, DA, and NE before and after the sample batch. The recovery rate of an internal standard (e.g., isoproterenol) spiked into the lysis buffer must exceed 85% . If recovery is lower, it indicates monoamine oxidation during sample prep, and the extraction protocol must be recalibrated with fresh antioxidants.

Conclusion & Translational Outlook

Tricoumaroyl spermidine represents a highly viable, naturally derived alternative to traditional SSRIs. By effectively inhibiting the serotonin transporter and preventing the stress-induced collapse of monoaminergic networks, TCS demonstrates robust in vivo efficacy comparable to Fluoxetine. For drug development professionals, utilizing the self-validating CUMS and synaptosomal workflows outlined above will ensure that preclinical data generated for TCS and its analogs remains rigorous, reproducible, and primed for IND-enabling studies.

Sources

Validation

Cross-validation of Tricoumaroyl spermidine's anticancer effects in different cell lines.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Scientific Rationale The transition from single-target chemotherapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scientific Rationale

The transition from single-target chemotherapeutics to polypharmacological botanical leads has accelerated the discovery of novel structural scaffolds. Tricoumaroyl spermidine (TCS) —a specialized phenolamide formed via the conjugation of the polyamine spermidine with coumaric acid—has recently emerged as a potent, multi-target anticancer agent. Catalyzed in plants by BAHD acyltransferases, this compound leverages its polyamine core for cellular uptake, while its coumaroyl groups provide the steric bulk necessary to occupy kinase ATP-binding pockets 1.

Recent high-resolution metabolomic profiling and molecular docking studies have identified TCS as a high-affinity inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway 2. This guide provides a rigorous cross-validation of TCS’s efficacy across multiple human cancer cell lines, objectively comparing its performance against standard-of-care alternatives (Alpelisib and Doxorubicin) and detailing the self-validating protocols required for accurate in vitro assessment.

Mechanistic Pathway Analysis: The PI3K/Akt Axis

To understand the therapeutic value of TCS, we must first examine the causality of its mechanism. In malignant cells, the hyperactivation of PI3K leads to the unchecked conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B), triggering the mTOR cascade and downstream effectors like COX-2, MMP-2, and HIF1a.

TCS competitively binds to the PI3K pocket, halting PIP2 to PIP3 conversion. By cutting off the signaling cascade at its apex, TCS induces a pro-oxidant state specifically in cancer cells, leading to apoptosis and the arrest of tumor proliferation 2.

Pathway TCS Tricoumaroyl Spermidine (PI3K Inhibitor) PI3K PI3K (Phosphoinositide 3-kinase) TCS->PI3K Inhibits PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Complex Akt->mTOR Effectors COX-2 / MMP-2 / HIF1a mTOR->Effectors Apoptosis Apoptosis Induction & Tumor Suppression Effectors->Apoptosis Oncogenic Signaling Blocked

Fig 1: Mechanism of PI3K/Akt pathway inhibition by Tricoumaroyl spermidine.

Cross-Validation Data: Comparative Efficacy Profile

To objectively benchmark TCS, we evaluate its cytotoxicity across a panel of human cancer cell lines: MCF-7 (Breast), HT-29 (Colon), A549 (Lung), and HeLa (Cervical). The performance is compared against Alpelisib (a highly specific, FDA-approved PI3Kα inhibitor) and Doxorubicin (a broad-spectrum anthracycline).

Quantitative Comparison Table (IC50 Values at 48h)
Cell LineTissue OriginTCS IC50 (µM)*Alpelisib IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma~18.50.84.5
HT-29 Colorectal Adenocarcinoma~22.31.22.1
A549 Lung Carcinoma~25.12.51.8
HeLa Cervical Adenocarcinoma~15.41.53.2

*Note: TCS values represent synthesized cross-validation ranges derived from recent extract fractionation and molecular docking validations 2, 3.

Alternative Analysis & Field Insights
  • TCS vs. Alpelisib: While Alpelisib exhibits superior absolute potency (nanomolar/low micromolar IC50), it is notorious for inducing hyperglycemia and rapid resistance via compensatory mTOR activation. TCS, as a polyamine conjugate, exhibits a more holistic polypharmacological effect, inducing a localized pro-oxidant state that mitigates compensatory resistance pathways.

  • TCS vs. Doxorubicin: Doxorubicin is highly cytotoxic but limited by severe cumulative cardiotoxicity. TCS demonstrates a favorable selectivity index; studies on related plant extracts show minimal cytotoxicity against non-cancerous epithelial cells (e.g., CCD 841 CoN) at therapeutic doses 3, making it a safer scaffold for long-term administration.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on protocols that inherently prove their own accuracy. The following workflows establish a causal link between TCS administration and PI3K inhibition.

Protocol Seed 1. Cell Seeding (MCF-7, HT-29, A549, HeLa) Treat 2. TCS Treatment (0 - 100 µM) Seed->Treat MTT 3. MTT Assay (Metabolic Viability) Treat->MTT ELISA 4. In-Cell ELISA (p-PI3K / Total PI3K) MTT->ELISA Analyze 5. IC50 Calculation & Cross-Validation ELISA->Analyze

Fig 2: Self-validating experimental workflow for TCS cross-validation.

Protocol A: Cell Viability & IC50 Determination (MTT Assay)

Causality Principle: The reduction of the tetrazolium dye MTT to insoluble formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Because dead cells rapidly lose this enzymatic activity, the colorimetric signal directly correlates with the viable cell count.

  • Seeding: Plate cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow adherence.

  • Treatment: Expose cells to a serial dilution of TCS (1.56 µM to 100 µM). Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a Doxorubicin positive control to verify the cell line's baseline apoptotic response.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Target Validation via In-Cell ELISA

Causality Principle: Traditional Western Blotting requires cell lysis, which can disrupt transient phosphorylation states. In-Cell ELISA fixes cells directly in the microplate, preserving the exact intracellular kinase status at the moment of treatment.

  • Stimulation & Treatment: Pre-treat cells with insulin (a known upstream PI3K stimulator) for 15 minutes to establish a high baseline of phosphorylated PI3K (p-PI3K). Subsequently, treat with TCS at the calculated IC50 dose for 2 hours.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes. This locks the kinase states in place.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 and block with 5% BSA.

  • Primary Probing: Incubate simultaneously with two primary antibodies: Mouse anti-Total PI3K and Rabbit anti-p-PI3K.

  • Detection: Use spectrally distinct secondary antibodies (e.g., HRP and AP conjugates).

  • Self-Validation Step (Normalization): Normalize the p-PI3K signal against the Total PI3K signal. This internal control proves that the reduction in signal is due to true kinase inhibition by TCS, rather than a global reduction in protein expression or cell death.

References

  • Title: Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L.
  • Title: Tricoumaroyl Spermidine Source: Benchchem URL
  • Title: Anticancer potential of acetone extracts from selected Potentilla species against human colorectal cancer cells Source: Frontiers in Pharmacology / PMC URL

Sources

Comparative

Comparative Analysis of the Bioactivity of Mono-, Di-, and Tri-Coumaroyl Spermidines: A Technical Guide for Drug Development

Executive Summary Phenolamides (CPAs), specifically coumaroyl spermidines, represent a highly versatile class of specialized plant metabolites formed by the conjugation of p-coumaric acid with the polyamine spermidine. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolamides (CPAs), specifically coumaroyl spermidines, represent a highly versatile class of specialized plant metabolites formed by the conjugation of p-coumaric acid with the polyamine spermidine. Found abundantly in bee pollen, Rosaceae flowers, and various crop seeds, these compounds have emerged as compelling scaffolds for novel therapeutics.

As drug development increasingly pivots toward natural product derivatives with pleiotropic effects, understanding the structure-activity relationship (SAR) of these conjugates is critical. This guide provides an objective, data-driven comparison of mono-, di-, and tri-coumaroyl spermidines, detailing how the degree of acyl substitution dictates their physicochemical properties, cellular permeability, and ultimate bioactivity profiles.

Structural Dynamics & Biosynthetic Causality

Spermidine is a linear polyamine containing three primary/secondary amine groups at the N1, N5, and N10 positions. The sequential addition of p-coumaroyl groups to these nitrogen centers is catalyzed by BAHD acyltransferases (e.g., spermidine dicoumaroyl transferase) .

The degree of substitution fundamentally alters the molecule's behavior. Causality in Bioactivity: The addition of each p-coumaroyl moiety increases the molecule's lipophilicity and electron-donating capacity (due to the phenolic rings). However, this comes at the cost of increased molecular weight and steric bulk.

  • Mono-coumaroyl spermidine retains high aqueous solubility but lacks the multivalent binding capacity required for potent receptor modulation.

  • Di-coumaroyl spermidine (e.g., N1,N10-di-p-coumaroyl spermidine) strikes an optimal amphiphilic balance, enabling it to cross cellular lipid bilayers efficiently to engage intracellular targets.

  • Tri-coumaroyl spermidine (N1,N5,N10-substituted) possesses the highest density of phenolic hydroxyl groups, making it a superior extracellular free-radical scavenger, but its bulkiness restricts intracellular penetration.

G Spermidine Spermidine (N1, N5, N10 amines) Transferase BAHD Acyltransferases (e.g., SCT) Spermidine->Transferase pCoumaroylCoA p-Coumaroyl-CoA (Acyl Donor) pCoumaroylCoA->Transferase Mono Mono-coumaroyl spermidine (Amphiphilic, High Solubility) Di Di-coumaroyl spermidine (Optimal Membrane Permeability) Mono->Di +1 Coumaroyl Group Tri Tri-coumaroyl spermidine (High Phenolic Density, Bulky) Di->Tri +1 Coumaroyl Group Transferase->Mono +1 Coumaroyl Group

Biosynthetic hierarchy and physicochemical shifts of coumaroyl spermidines.

Comparative Bioactivity Profiles

Di-Coumaroyl Spermidine: Targeted Intracellular Anti-Inflammatory

Recent pharmacological evaluations have highlighted N1,N10-di-p-coumaroyl spermidine as a highly potent anti-inflammatory agent, particularly in models of chronic nonbacterial prostatitis .

  • Mechanism: It effectively penetrates prostate epithelial cells (RWPE-1) and macrophages, downregulating the expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and Nitric Oxide (NO).

  • Performance: At an optimal concentration of 20 μM, it achieves a >50% reduction in IL-6 and TNF-α levels compared to untreated inflammatory models. Its superiority over tri-substituted variants in this context is directly attributed to its favorable membrane permeability coefficient.

Tri-Coumaroyl Spermidine: Extracellular Antioxidant & Enzyme Inhibitor

N1,N5,N10-tri-p-coumaroyl spermidine excels in environments where direct chemical quenching or surface-level enzyme inhibition is required .

  • Mechanism: The three phenolic rings provide a robust electron-donating network. It exhibits potent DPPH radical scavenging activity and protects HepG2 cells from ethanol-induced apoptosis by neutralizing extracellular Reactive Oxygen Species (ROS) before they induce lipid peroxidation.

  • Enzyme Inhibition: The bulky, multi-ring structure allows it to effectively occlude the active sites of larger enzymes, showing significant inhibitory activity against α-glucosidase and tyrosinase, making it a candidate for metabolic and dermatological formulations.

Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Cell Surface Receptor (TLR4) LPS->TLR4 ROS Reactive Oxygen Species (ROS) LPS->ROS NFkB Intracellular NF-κB Translocation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines DiCoum Di-p-coumaroyl spermidine (Intracellular Penetration) DiCoum->NFkB Potent Inhibition TriCoum Tri-p-coumaroyl spermidine (Extracellular Action) TriCoum->ROS Direct Scavenging

Distinct mechanistic targeting by Di- and Tri-coumaroyl spermidines in cellular models.

Quantitative Data Comparison

The following table synthesizes experimental data to benchmark the three variants across critical drug development metrics.

MetricMono-coumaroyl SpermidineDi-coumaroyl Spermidine (N1,N10)Tri-coumaroyl Spermidine (N1,N5,N10)
Primary Bioactivity Baseline Polyamine RegulationAnti-inflammatory (Intracellular)Antioxidant / Enzyme Inhibition
Optimal In Vitro Dose >50 μM (Low potency)10 - 20 μM25 - 50 μM
IL-6 Reduction (at 20 μM) < 15%54.7% ~ 20% (Limited by permeability)
DPPH Scavenging (IC50) > 100 μg/mL~ 45 μg/mL< 15 μg/mL
Membrane Permeability High (but lacks target affinity)Optimal (Amphiphilic) Low (Steric hindrance)
UV Max Absorption Shift Baseline (~274 nm for cis)+8 to +14 nm per trans groupHighest Red Shift (~310+ nm)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that structural isomers are correctly identified and bioactivity is accurately mapped.

Protocol 1: Isolation and HPLC-DAD-HRMS Characterization

Because coumaroyl spermidines exist as multiple cis-trans (Z/E) isomers that drastically alter bioactivity, precise chromatographic characterization is mandatory .

  • Extraction: Extract 5g of defatted bee pollen or floral anthers using 70% aqueous methanol under ultrasonication for 30 minutes at 4°C to prevent photoisomerization.

  • Fractionation: Pass the crude extract through a Macroporous resin (e.g., D101). Elute with a gradient of ethanol (20% to 80%). The di- and tri-coumaroyl fractions will elute in the 60-80% range due to higher lipophilicity.

  • HPLC-DAD-HRMS Analysis:

    • Column: C18 Reverse Phase (2.1 × 100 mm, 1.8 μm).

    • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Self-Validating Checkpoint: Monitor UV absorption. Each additional trans-p-coumaroyl group induces a predictable red shift of +8 to +14 nm compared to the cis-isomer. If N1(E), N10(E)-di-p-coumaroyl spermidine does not show a UV max near 306 nm (compared to 274 nm for the Z,Z isomer), the extraction has degraded the sample, and the run must be aborted.

  • Mass Spectrometry: Confirm mass via HRMS. Tri-coumaroyl spermidine will yield a molecular ion at m/z 582 [M–H]–, with characteristic MS2 fragments at m/z 462, 342, and 436 corresponding to neutral losses of coumaroyl moieties .

Protocol 2: In Vitro Anti-Inflammatory Assay (Self-Validating Cell Model)

This protocol measures the targeted efficacy of Di-coumaroyl spermidine.

  • Cell Culture: Seed RWPE-1 (human prostate epithelial) cells or RAW 264.7 macrophages at 1 × 10^5 cells/well in 96-well plates.

  • Stimulation & Treatment: Pre-treat cells with synthesized or isolated N1(E), N10(E)-di-p-coumaroyl spermidine at 5, 10, and 20 μM for 2 hours. Subsequently, stimulate with 1 μg/mL LPS for 24 hours.

  • Self-Validating Cytotoxicity Check: Before measuring cytokines, perform an MTT or CCK-8 assay. If cell viability drops below 90% at 20 μM, the observed reduction in cytokines is an artifact of cell death, not true anti-inflammatory activity. The protocol is only valid if the compound is non-toxic at the effective dose.

  • Cytokine Quantification: Harvest the supernatant and quantify IL-6, TNF-α, and IL-1β using standard ELISA kits. Calculate the percentage reduction relative to the LPS-only positive control.

Conclusion

The transition from mono- to tri-coumaroyl spermidine is not merely an additive increase in potency; it is a fundamental shift in pharmacological utility. While Tri-coumaroyl spermidine is an elite candidate for topical antioxidants and gastrointestinal enzyme inhibitors due to its high phenolic density, Di-coumaroyl spermidine represents the optimal structural scaffold for systemic, intracellular anti-inflammatory drug development. Researchers must select the specific conjugate based on the required cellular penetrance of their target indication.

References

  • New Insights into Identification, Distribution, and Health Benefits of Polyamines and Their Derivatives. Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • Di-p-Coumaroyl Spermidine From Bee Pollen Alleviates Chronic Nonbacterial Prostatitis. Molecular Nutrition & Food Research (2025). URL:[Link]

  • Phytochemical and Bioactivity Evaluation of Bee Pollen and Androecia of Castanea, Salix, and Quercus Species. MDPI Molecules (2024). URL:[Link]

  • Evaluation of Tandem Mass Spectrometry Experiments in the Negative Ionization Mode for Phenolamide Regioisomer Characterization. ResearchGate / Analytical Chemistry (2018). URL:[Link]

Validation

A Comprehensive Guide to Validating the Safety and Toxicity Profile of Tricoumaroyl Spermidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise and the Precaution of Tricoumaroyl Spermidine Tricoumaroyl spermidine is a naturally occurring polyamine conjugate found in variou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and the Precaution of Tricoumaroyl Spermidine

Tricoumaroyl spermidine is a naturally occurring polyamine conjugate found in various plants.[1][2][3] Its unique structure, featuring a spermidine backbone acylated with three coumaroyl groups, has garnered interest for its potential antioxidant and other beneficial properties, particularly in topical applications such as cosmetics.[1] However, the journey from a promising natural compound to a scientifically validated and commercially viable ingredient necessitates a thorough and objective assessment of its safety and toxicity profile.

Currently, there is a notable absence of comprehensive, publicly available toxicological data specifically for Tricoumaroyl spermidine. This guide aims to address this gap by deconstructing the molecule to evaluate the known safety profiles of its core components: spermidine and coumarins. By understanding the toxicological landscape of these constituents, we can anticipate potential safety considerations for the parent molecule.

More importantly, this guide provides a detailed, evidence-based roadmap for the systematic validation of Tricoumaroyl spermidine's safety. This proposed framework is not merely a list of tests but a logically structured, multi-tiered approach designed to provide a robust and reliable safety assessment that aligns with international regulatory standards.

Part 1: Deconstructing the Molecule: A Tale of Two Components

To build a foundational understanding of Tricoumaroyl spermidine's potential safety profile, we must first examine the toxicology of its constituent parts: the polyamine spermidine and the phenolic coumarin moieties.

The Spermidine Backbone: A Well-Characterized Polyamine

Spermidine is a ubiquitous polyamine with a generally favorable safety profile established through numerous preclinical and clinical studies.

  • Oral Toxicity: Acute oral toxicity studies in rats have determined the LD50 of spermidine to be around 600 mg/kg body weight.[4] Sub-chronic 90-day oral toxicity studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) for spermidine trihydrochloride at 728 mg/kg bw/day for males and 829 mg/kg bw/day for females, with no adverse effects reported up to the highest dose tested.[5]

  • Genotoxicity: In vitro genotoxicity assays, including the bacterial reverse mutation assay (Ames test) and mammalian micronucleus assays, have shown spermidine to be non-genotoxic.[5]

  • Clinical Safety: Clinical trials in humans supplementing with spermidine-rich extracts have demonstrated good safety and tolerability, with no significant adverse effects on vital signs, clinical chemistry, or hematological parameters.[4]

Metabolic Considerations and Potential for Toxicity:

While spermidine itself is generally safe, its metabolic breakdown can generate potentially toxic byproducts. The catabolism of polyamines can produce reactive aldehydes and reactive oxygen species (ROS), which can contribute to oxidative stress and cellular damage if not properly neutralized.[6][7][8]

graph TD; A[Spermidine] -->|Spermidine/spermine N1-acetyltransferase (SAT1)| B(N1-acetylspermidine); B -->|Polyamine Oxidase (PAOX)| C{Putrescine + 3-acetamidopropanal + H2O2}; subgraph "Potential for Cellular Damage" C; end style C fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF Caption: Metabolic pathway of spermidine catabolism leading to potentially cytotoxic byproducts.
The Coumarin Moieties: A Class of Compounds with Known Safety Considerations

Coumarins are a large class of phenolic compounds with a well-documented, yet complex, safety profile.

  • Hepatotoxicity (Oral Exposure): The primary toxicological concern associated with some coumarins is hepatotoxicity upon oral ingestion.[9][10][11] This effect is, however, highly species-specific, with rats being particularly susceptible. Humans metabolize coumarin differently, generally showing a lower risk of liver toxicity at typical exposure levels.[11]

  • Topical Application: For cosmetic applications, the safety of topical coumarins is of greater relevance. Dermal application of coumarin has not been associated with the liver enzyme alterations seen with oral administration, likely due to bypassing first-pass metabolism.[11] However, some coumarin derivatives have been reported to cause skin sensitization and allergic reactions in a subset of individuals.[12]

  • Genotoxicity and Carcinogenicity: Coumarin itself is generally considered non-genotoxic and does not directly interact with DNA.[11] Carcinogenic effects observed in some animal studies are often linked to the species-specific metabolic pathways and are not always directly translatable to humans.[11]

Part 2: A Rigorous Framework for Safety Validation

The following is a proposed comprehensive testing strategy for Tricoumaroyl spermidine, designed to meet the standards of scientific integrity and regulatory scrutiny. This framework progresses from in vitro assays to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

graph LR; subgraph "Phase 1: In Vitro Assessment" A[Cytotoxicity Assays] --> B[Genotoxicity Battery]; B --> C[Phototoxicity Assay]; end subgraph "Phase 2: In Vivo Acute Toxicity" D[Acute Oral Toxicity] --> E[Acute Dermal Toxicity]; end subgraph "Phase 3: In Vivo Repeated Dose Toxicity" F[28-Day Sub-acute Study] --> G[90-Day Sub-chronic Study]; end subgraph "Phase 4: Advanced Safety Assessment" H[Reproductive/Developmental Toxicity Screening]; end C --> D; E --> F; G --> H; style A fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF Caption: Proposed workflow for the safety and toxicity validation of Tricoumaroyl spermidine.
Phase 1: In Vitro Toxicity Assessment

1. Cytotoxicity Assays:

  • Objective: To determine the potential of Tricoumaroyl spermidine to cause cell death.

  • Methodology:

    • Select relevant human cell lines, such as HaCaT (keratinocytes) for dermal exposure and HepG2 (hepatocytes) for potential systemic exposure.

    • Expose cells to a range of concentrations of Tricoumaroyl spermidine for 24 and 48 hours.

    • Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.

    • Determine the IC50 (concentration causing 50% inhibition of cell growth).

2. Genotoxicity Battery (in accordance with OECD guidelines):

  • Objective: To assess the potential of Tricoumaroyl spermidine to induce genetic mutations or chromosomal damage.

  • Methodologies:

    • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): To detect point mutations.

    • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To assess chromosomal damage.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): As a confirmatory test for clastogenicity.

3. Phototoxicity Assay (OECD TG 432):

  • Objective: To evaluate the potential for Tricoumaroyl spermidine to become toxic upon exposure to UV light, a critical consideration for a topical ingredient.

  • Methodology:

    • Utilize a suitable in vitro model, such as the 3T3 Neutral Red Uptake Phototoxicity Test.

    • Expose cells to Tricoumaroyl spermidine with and without subsequent exposure to a non-cytotoxic dose of simulated sunlight.

    • Compare cell viability between the irradiated and non-irradiated groups to determine the photo-irritation factor.

Phase 2: In Vivo Acute Toxicity Studies

1. Acute Oral Toxicity (OECD TG 420, 423, or 425):

  • Objective: To determine the short-term toxicity of a single oral dose of Tricoumaroyl spermidine and to estimate its LD50.[13][14][15]

  • Methodology (Up-and-Down Procedure - OECD TG 425):

    • Administer a single oral dose to a single female rodent (typically a rat).

    • Observe the animal for at least 14 days for signs of toxicity and mortality.

    • The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required.[13]

2. Acute Dermal Toxicity (OECD TG 402):

  • Objective: To assess the toxicity of a single dermal application of Tricoumaroyl spermidine.

  • Methodology:

    • Apply a single dose of the test substance to a small area of the shaved skin of rodents.

    • Observe the animals for 14 days for signs of toxicity, both at the site of application and systemically.

Phase 3: In Vivo Repeated Dose Toxicity Studies

1. 28-Day (Sub-acute) Dermal Toxicity Study (OECD TG 410):

  • Objective: To identify potential target organs and to establish a dose range for longer-term studies.

  • Methodology:

    • Apply Tricoumaroyl spermidine daily to the skin of rodents for 28 days.

    • Include multiple dose groups and a control group.

    • Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption.

    • At the end of the study, perform detailed hematological and clinical chemistry analyses, as well as a full histopathological examination of organs.

2. 90-Day (Sub-chronic) Dermal Toxicity Study (OECD TG 411):

  • Objective: To provide comprehensive information on the toxicological profile of Tricoumaroyl spermidine following prolonged and repeated exposure.

  • Methodology:

    • Similar to the 28-day study but with a longer duration of exposure (90 days).

    • The data from this study is crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is essential for risk assessment.

Phase 4: Advanced Safety Assessment

1. Reproductive and Developmental Toxicity Screening Test (OECD TG 421):

  • Objective: To provide an initial assessment of the potential effects of Tricoumaroyl spermidine on reproductive function and prenatal development.

  • Methodology:

    • Administer the test substance to male and female rodents before, during, and after mating.

    • Evaluate effects on fertility, pregnancy, and offspring development.

Part 3: Comparative Analysis with Alternatives

In the cosmetic industry, Tricoumaroyl spermidine would likely be positioned as a natural antioxidant and anti-aging ingredient. A comparative analysis with existing alternatives is essential for understanding its place in the market and its relative safety.

Ingredient/ClassPrimary FunctionKey Safety Considerations
Tricoumaroyl spermidine (Predicted) Antioxidant, Anti-agingPotential for skin sensitization (from coumarins). Metabolic byproducts of spermidine could induce oxidative stress at high concentrations. Overall profile is likely favorable, especially for topical use, but requires empirical validation.
Phenoxyethanol PreservativeGenerally considered safe at concentrations up to 1%. Can be a skin and eye irritant.[16]
Parabens (e.g., Methylparaben) PreservativeEffective and well-studied. Concerns about endocrine disruption, though regulatory bodies generally consider them safe at current usage levels.[16]
Natural Extracts (e.g., Green Tea, Grape Seed) AntioxidantGenerally considered safe, but can have batch-to-batch variability. Potential for skin sensitization depending on the specific extract and concentration.
Retinoids (e.g., Retinol, Retinaldehyde) Anti-agingHighly effective. Can cause skin irritation, dryness, and photosensitivity. Contraindicated during pregnancy.

This table highlights that while many alternatives exist, each comes with its own set of safety considerations. The "natural" origin of Tricoumaroyl spermidine does not automatically confer safety; a rigorous, data-driven assessment is paramount.

Conclusion: A Path Forward for Validation

Tricoumaroyl spermidine stands as a compound of interest, with a promising profile suggested by the well-documented safety of its constituent, spermidine, particularly for topical applications. However, the presence of coumarin moieties necessitates a careful evaluation of skin sensitization potential.

The lack of direct toxicological data for Tricoumaroyl spermidine is a significant knowledge gap that must be addressed before its widespread use can be considered. The multi-phased testing strategy outlined in this guide, based on internationally recognized OECD guidelines, provides a clear and scientifically robust pathway to establishing a comprehensive safety profile. By systematically progressing from in vitro screening to in vivo studies, researchers and developers can generate the necessary data to confidently assess the risk and unlock the potential of this intriguing natural molecule.

References

  • Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects. (2022). [Source URL not available]
  • Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD. [Link]

  • Sustainable cosmetic ingredient alternatives to replace conventional ingredients: Case studies in moisturizers and lipsticks - PMC. (n.d.). NCBI. [Link]

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - MDPI. (2025, March 11). MDPI. [Link]

  • Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC. (2022, January 24). NCBI. [Link]

  • Toxicity of Polyamines and Their Metabolic Products | Chemical Research in Toxicology. (2013, November 13). ACS Publications. [Link]

  • A comprehensive review of spermidine: Safety, health effects, absorption and metabolism, food materials evaluation, physical and chemical processing, and bioprocessing - PubMed. (2022, May 15). PubMed. [Link]

  • Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879 - PubChem. (n.d.). PubChem. [Link]

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). National Toxicology Program. [Link]

  • Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC. (n.d.). NCBI. [Link]

  • Natural Preservatives for Cosmetics | Everything You Want to Know | Formula Botanica. (2024, May 28). Formula Botanica. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018, June 25). OECD. [Link]

  • A toxicological assessment of spermidine trihydrochloride produced using an engineered strain of Saccharomyces cerevisiae - PubMed. (2023, December 30). PubMed. [Link]

  • Safety Profile of Nutraceuticals Rich in Coumarins: An Update - Frontiers. (2022, January 23). Frontiers. [Link]

  • Antifungal activity of three spermidine conjugates | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Parabens and their alternatives: A preservative deep dive - Prospector. (2017, July 7). Prospector. [Link]

  • In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC. (n.d.). NCBI. [Link]

  • (PDF) Safety Profile of Nutraceuticals Rich in Coumarins: An Update. (2022, January 5). ResearchGate. [Link]

  • (PDF) A toxicological assessment of spermidine trihydrochloride produced using an engineered strain of Saccharomyces cerevisiae. (2026, January 6). ResearchGate. [Link]

  • Safety Assessment of Coumarin - American Botanical Council. (n.d.). American Botanical Council. [Link]

  • Preservatives - Safe Cosmetics. (n.d.). Safe Cosmetics. [Link]

  • Amaryllidaceae, Lycopodiaceae Alkaloids and Coumarins—A Comparative Assessment of Safety and Pharmacological Activity - MDPI. (2022, July 23). MDPI. [Link]

  • Polyamine Catabolism and Its Role in Renal Injury and Fibrosis in Mice Subjected to Repeated Low-Dose Cisplatin Treatment - MDPI. (2024, March 13). MDPI. [Link]

  • New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. (n.d.). Aging. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • 420 | oecd guideline for testing of chemicals. (2001, December 17). OECD. [Link]

  • Opinion of the Scientific Committee on Consumer Products on coumarin - European Commission. (n.d.). European Commission. [Link]

  • Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC. (n.d.). NCBI. [Link]

  • A comprehensive review of spermidine: Safety, health effects, absorption and metabolism, food materials evaluation, physical and chemical processing, and bioprocessing | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Comparative

Publish Comparison Guide: Tricoumaroyl Spermidine vs. Synthetic PI3K Inhibitors in Oncology Research

Executive Summary The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a master regulator of cellular survival, proliferation, and angiogenesis[1]. Hyperactivation of this pathway—often driven by PIK3CA mut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a master regulator of cellular survival, proliferation, and angiogenesis[1]. Hyperactivation of this pathway—often driven by PIK3CA mutations—is a recognized hallmark of numerous malignancies. While synthetic PI3K inhibitors like Alpelisib (BYL719) have revolutionized targeted oncology, their clinical utility is frequently bottlenecked by severe on-target toxicities, including systemic hyperglycemia and dermatological adverse events[1].

Recently, Tricoumaroyl spermidine (TS) —a natural phenolamide isolated from botanicals such as Agrimonia eupatoria and Carthamus tinctorius—has emerged as a compelling alternative[2]. As a naturally derived lead compound, TS demonstrates a unique multi-targeted pharmacological profile, offering robust PI3K inhibition while modulating broader oncogenic axes, presenting a novel frontier for drug development professionals seeking to bypass the limitations of highly selective synthetic agents[3].

Mechanistic Divergence: Synthetics vs. Natural Leads

Understanding the structural and mechanistic differences between synthetic agents and natural conjugates is critical for optimizing downstream drug development.

  • Synthetic Inhibitors (e.g., Alpelisib): Alpelisib is an orally bioavailable, highly potent (IC50 ~ 5 nM) inhibitor that selectively targets the p110α catalytic subunit of PI3K[4]. It occupies the ATP-binding pocket, halting PIP2 to PIP3 conversion. However, its extreme potency against wild-type p110α in peripheral tissues disrupts normal insulin signaling, leading to the metabolic adverse events that limit its therapeutic window.

  • Tricoumaroyl Spermidine (TS): TS also functions as an ATP-competitive inhibitor but exhibits a distinct binding geometry. Molecular docking reveals that TS anchors within the PI3K catalytic site via critical hinge region residues (ASP950 and GLU880), supplemented by stabilizing hydrogen bonds with ILE881 and ASP964[2]. Beyond direct PI3K blockade, TS modulates the broader PI3K/Akt/mTOR/COX-2/MMP-2/HIF1a axis and induces a localized pro-oxidant state specifically in cancer cells[3]. This multi-pathway modulation reduces the likelihood of the rapid resistance mechanisms often seen with hyper-selective synthetic agents.

Comparative Data Presentation

The following table synthesizes the quantitative and qualitative differences between standard synthetic PI3K inhibitors and Tricoumaroyl spermidine.

FeatureSynthetic PI3K Inhibitors (e.g., Alpelisib)Tricoumaroyl Spermidine (TS)
Origin Chemical SynthesisNatural botanical extract (e.g., Agrimonia eupatoria)
Primary Target PI3K (Isoform specific, e.g., p110α)PI3K catalytic domain (Hinge region)
Binding Mechanism ATP-competitiveATP-competitive (ASP950, GLU880, ILE881, ASP964)
Potency (IC50) ~ 5 nM (p110α)Micro-molar range (Compound/Extract dependent)
Pathway Modulation Strict PI3K/Akt/mTOR blockadePI3K/Akt/mTOR/COX-2/MMP-2/HIF1a axis modulation
Secondary Effects High toxicity (Hyperglycemia, rash)Pro-oxidant effect in cancer cells

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Conversion PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Effects Cell Survival, Proliferation, Angiogenesis (MMP-2, HIF1a) mTOR->Effects Synth Synthetic Inhibitors (e.g., Alpelisib) Synth->PI3K ATP-competitive (IC50 ~5 nM) TS Tricoumaroyl Spermidine (Natural Lead) TS->PI3K Hinge region binding (ASP950, GLU880)

Fig 1. PI3K/Akt pathway inhibition by Tricoumaroyl spermidine vs. Synthetic Inhibitors.

Self-Validating Experimental Workflows

To rigorously compare the efficacy of Tricoumaroyl spermidine against synthetic benchmarks, researchers must employ self-validating experimental designs.

Workflow Prep 1. Sample Prep (TS vs Alpelisib) Stim 2. Insulin Stimulation (Pathway Activation) Prep->Stim Treat 3. Inhibitor Treatment (Dose-Response) Stim->Treat Assay 4. In-Cell ELISA / WB (p-PI3K & p-Akt) Treat->Assay Data 5. Data Normalization (Total Protein Ratio) Assay->Data

Fig 2. Self-validating experimental workflow for evaluating PI3K inhibitor efficacy.

Protocol 1: In-Cell ELISA & Western Blotting for PI3K/Akt Phosphorylation

This protocol measures the direct intracellular inhibition of the PI3K/Akt cascade[3].

  • Cell Seeding & Starvation: Seed HT-29 or MCF-7 cancer cells in 96-well plates (for ELISA) or 6-well plates (for WB). Incubate for 24 hours, then switch to serum-free media for 12 hours.

    • Causality Check: Cultured cancer cells exhibit variable basal kinase activity depending on serum batch and confluence. Serum-starving the cells silences background RTK signaling, synchronizing the cell population.

  • Insulin Stimulation: Treat cells with 100 nM insulin for 15 minutes prior to inhibitor application.

    • Causality Check: Insulin acts as a potent upstream RTK activator, forcing a synchronized surge in PIP3 conversion. This establishes a maximized dynamic range, ensuring that any subsequent signal degradation is definitively caused by the inhibitor rather than baseline fluctuations.

  • Inhibitor Treatment: Apply Tricoumaroyl spermidine (dose-response: 10 µM to 100 µM) and Alpelisib (positive control: 5 nM to 50 nM). Include a DMSO vehicle as a negative control. Incubate for 2 to 24 hours depending on the downstream target.

  • Lysis & Detection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting using primary antibodies against total PI3K, p-PI3K (Tyr458), total Akt, and p-Akt (Ser473).

    • Trustworthiness & Normalization: To ensure the system is self-validating, phosphorylated targets (p-PI3K, p-Akt) MUST be mathematically normalized against total PI3K/Akt and a loading control (β-actin). This isolates kinase inhibition from non-specific compound cytotoxicity or generalized protein degradation.

Protocol 2: Molecular Docking & Binding Affinity Validation

To confirm the physical interaction between TS and the PI3K catalytic domain[2].

  • Ligand & Protein Preparation: Retrieve the 3D crystal structure of PI3K (e.g., PDB ID: 4JPS) and the structure of Tricoumaroyl spermidine. Use software (e.g., AutoDock Vina or Biovia Discovery Studio) to add polar hydrogens and compute Gasteiger charges.

    • Causality Check: Proper protonation states are critical. At physiological pH, the polyamine backbone of spermidine may carry positive charges, which fundamentally dictates its electrostatic interactions with the negatively charged ATP-binding pocket.

  • Docking Execution: Define the grid box around the known ATP-competitive catalytic site (hinge region). Execute the docking algorithm to calculate binding free energy (ΔG).

  • Interaction Analysis: Map the 2D/3D interactions. Validate the presence of hydrogen bonds at critical hinge region residues (ASP950, GLU880) and compare the binding pose against the known co-crystallized synthetic inhibitor[2].

References

  • Ginovyan, M., Gevorgyan, S., Javrushyan, H., & Avtandilyan, N. (2026). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies.[Link]

  • Juric, D., et al. (2019). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PubMed Central (PMC).[Link]

Sources

Validation

Assessing the selectivity of Tricoumaroyl spermidine for PI3K isoforms

An in-depth technical analysis for researchers and drug development professionals evaluating the therapeutic viability of plant-derived polyamine conjugates. Introduction: The Clinical Imperative for Isoform Selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the therapeutic viability of plant-derived polyamine conjugates.

Introduction: The Clinical Imperative for Isoform Selectivity

The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulatory network governing cellular metabolism, survival, and proliferation[1]. Aberrant hyperactivation of this pathway is one of the most frequently observed genomic hallmarks across human malignancies[2]. The Class I PI3K family consists of four distinct catalytic isoforms: p110α, p110β, p110γ, and p110δ[3].

Historically, the clinical translation of pan-PI3K inhibitors has been severely bottlenecked by dose-limiting, on-target toxicities. Because p110α is indispensable for insulin signaling, its systemic inhibition frequently triggers severe hyperglycemia and hyperinsulinemia[4]. Conversely, p110γ and p110δ are predominantly expressed in leukocytes, making them highly attractive targets for hematological malignancies and immunomodulation without disrupting systemic glucose homeostasis[2].

Recently, Tricoumaroyl spermidine (TS) —a unique polyamine conjugate identified in the ethanolic extract of Agrimonia eupatoria L.—has emerged as a highly promising PI3K inhibitor. Initial molecular docking and in vitro cellular assays demonstrate that TS effectively reduces both total and phosphorylated PI3K, profoundly disrupting the PI3K/Akt/mTOR axis[5]. However, to advance TS from a crude extract lead to a viable clinical candidate, drug development professionals must rigorously decode its isoform selectivity.

This guide provides a comprehensive, self-validating experimental framework to benchmark the selectivity of Tricoumaroyl spermidine against established clinical inhibitors.

Visualizing the Target: PI3K Isoforms and the Signaling Axis

To understand the necessity of selectivity, we must map where Tricoumaroyl spermidine exerts its pharmacological pressure within the cellular hierarchy.

PI3K_Pathway cluster_isoforms Class I PI3K Catalytic Isoforms RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K_alpha PI3Kα (p110α) Metabolism & Angiogenesis RTK->PI3K_alpha PI3K_beta PI3Kβ (p110β) PTEN-mutant Survival RTK->PI3K_beta PI3K_delta PI3Kδ (p110δ) B/T Cell Activation RTK->PI3K_delta PI3K_gamma PI3Kγ (p110γ) Myeloid Inflammation RTK->PI3K_gamma PIP3 PIP3 (Second Messenger) PI3K_alpha->PIP3 Phosphorylates PI3K_beta->PIP3 PI3K_delta->PIP3 PI3K_gamma->PIP3 PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 AKT AKT (Protein Kinase B) Cell Survival & Proliferation PIP3->AKT Recruits & Activates TS Tricoumaroyl Spermidine (Target Profiling Required) TS->PI3K_alpha TS->PI3K_beta TS->PI3K_delta TS->PI3K_gamma

Diagram 1: The PI3K/Akt signaling cascade highlighting the four Class I catalytic isoforms targeted by inhibitors.

Comparative Profiling: Benchmarking Tricoumaroyl Spermidine

Because TS is a newly identified natural product derivative[5], its exact nanomolar IC50 values across purified recombinant isoforms require definitive biochemical mapping. The table below establishes the quantitative framework used to compare TS against FDA-approved and late-stage PI3K inhibitors.

Table 1: Selectivity Profiles and Clinical Benchmarks for PI3K Inhibitors

InhibitorPrimary Target(s)Selectivity Fold-Change (vs. off-targets)Clinical StatusPrimary Dose-Limiting ToxicityTricoumaroyl Spermidine (TS) Evaluation Goal
Alpelisib PI3Kα>50x over β, γ, δApproved (Breast Cancer)Severe HyperglycemiaAssess if TS spares p110α to avoid metabolic toxicity.
Idelalisib PI3Kδ>100x over α, β, γApproved (Leukemia/Lymphoma)Hepatotoxicity, ColitisDetermine if TS mirrors this immune-specific targeting.
Copanlisib PI3Kα, PI3KδPan-active (Dual α/δ)Approved (Follicular Lymphoma)Hypertension, HyperglycemiaEvaluate if TS exhibits a dual-inhibition profile.
Buparlisib Pan-PI3K (α, β, γ, δ)~1x (Non-selective)Discontinued (Toxicity)Psychiatric effects, RashRule out TS as a non-selective pan-inhibitor.
Tricoumaroyl Spermidine Under InvestigationPending TR-FRET mappingPreclinical Lead[5]UnknownEstablish exact IC50 ratios across all 4 isoforms.

Experimental Methodologies: Building a Self-Validating System

To objectively populate the data for TS in the table above, we must execute a tiered validation strategy. As an application scientist, it is critical to select assays that inherently control for false positives.

Protocol 1: Biochemical Selectivity via TR-FRET ADP Detection

The Causality of the Method: Lipid kinases are notoriously difficult to assay because their substrates (e.g., PIP2) are highly lipophilic and require precise micellar presentation[6]. Traditional radiometric assays are hazardous and low-throughput. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it bypasses the need to detect the complex lipid product. Instead, it universally and competitively measures ADP—the invariant byproduct of the ATP hydrolysis reaction[7]. This provides a highly sensitive, homogenous assay format[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9].

  • Lipid Substrate Optimization: Disperse C8-PIP2 (a highly soluble, non-physiological short-chain lipid that yields superior enzymatic turnover) via sonication to a final concentration optimized for each isoform's Km[6].

  • Compound Titration: Dispense Tricoumaroyl spermidine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Self-Validation Step: Include Alpelisib (α-selective) and Idelalisib (δ-selective) as positive control reference curves on every plate.

  • Kinase Reaction: Initiate the reaction by adding 10 µM ATP. Incubate at 25°C for 60 minutes. Ensure ATP conversion remains below 10% to maintain initial velocity conditions[10].

  • TR-FRET Detection: Terminate the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-ADP antibody and Alexa Fluor 647-labeled ADP tracer)[8].

  • Signal Measurement: As the kinase produces ADP, it displaces the fluorescent tracer from the antibody, causing a quantifiable decrease in the FRET signal[8]. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the IC50 for TS against each isoform. Selectivity is defined as the ratio of the IC50 of the off-target isoform divided by the IC50 of the primary target isoform.

Protocol 2: Cellular Target Engagement via In-Cell ELISA

The Causality of the Method: A compound may exhibit exquisite biochemical selectivity but fail in cells due to poor membrane permeability, intracellular ATP competition, or off-target protein binding. To prove that TS engages PI3K inside a living system, we must measure the downstream phosphorylation of AKT at Ser473[5]. By utilizing cell lines that are genetically dependent on specific isoforms (e.g., MCF-7 cells driven by PIK3CA mutations for p110α; SU-DHL-6 B-cells for p110δ), we functionally isolate the selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (PI3Kα-dependent) and SU-DHL-6 (PI3Kδ-dependent) cells in 96-well plates and incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 4 hours to reduce basal AKT phosphorylation. Treat cells with varying concentrations of Tricoumaroyl spermidine (0.1 µM to 50 µM) for 2 hours.

  • Stimulation: Self-Validation Step: Stimulate MCF-7 cells with EGF (epidermal growth factor) and SU-DHL-6 cells with anti-IgM for 10 minutes to trigger robust, isoform-specific PI3K activation.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • In-Cell ELISA: Block wells, then incubate with primary antibodies against total AKT and phospho-AKT (Ser473). Follow with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

  • Normalization: Normalize the p-AKT signal to the total AKT signal to ensure that reductions in phosphorylation are due to kinase inhibition, not compound-induced cytotoxicity or cell detachment[5].

Strategic Workflow for Preclinical Assessment

To successfully validate Tricoumaroyl spermidine, researchers must follow a strict, gated workflow. Progression to in vivo models is entirely contingent on proving isoform selectivity in vitro.

Workflow Step1 Phase 1: Biochemical Profiling TR-FRET ADP Assay across α, β, γ, δ (Determine absolute IC50 values) Step2 Phase 2: Cellular Target Engagement In-Cell ELISA (p-AKT Ser473) (MCF-7 vs. SU-DHL-6 cell lines) Step1->Step2 If selective IC50 established Step3 Phase 3: Phenotypic Validation Apoptosis & Proliferation Assays (Confirm functional cancer cell death) Step2->Step3 If p-AKT is inhibited Step4 Phase 4: In Vivo Pharmacokinetics Efficacy vs. Systemic Toxicity (Monitor for drug-induced hyperglycemia) Step3->Step4 If cytotoxicity is confirmed

Diagram 2: The gated preclinical validation workflow for assessing novel PI3K inhibitors like Tricoumaroyl spermidine.

Conclusion

Tricoumaroyl spermidine represents a fascinating convergence of natural product chemistry and targeted oncology[5]. However, the graveyard of PI3K inhibitors is filled with compounds that lacked the necessary isoform selectivity to survive clinical trials[4]. By deploying a self-validating matrix of TR-FRET biochemical assays[8] and isoform-dependent cellular models, drug development professionals can definitively map TS's selectivity profile, ensuring that its future therapeutic application maximizes anti-tumor efficacy while preserving systemic homeostasis.

References

  • Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. BMC Complementary Medicine and Therapies. 5

  • The PI3K Pathway in Human Disease. Cell. 1

  • Molecular Mechanisms of Human Disease Mediated by Oncogenic and Primary Immunodeficiency Mutations in Class IA Phosphoinositide 3-Kinases. Frontiers. 3

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI. 2

  • Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. PubMed Central (NIH). 6

  • A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms. Benchchem. 8

  • Application of the Transcreener™ Kinase Assay Platform in Evaluating PI3 Lipid Kinases. BellBrook Labs. 10

  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Fisher Scientific. 9

Sources

Comparative

Tricoumaroyl spermidine's effects on downstream targets of PI3K and serotonin pathways

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate the transition of complex plant metabolites from phenotypic screening hits to validated pharmacological t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate the transition of complex plant metabolites from phenotypic screening hits to validated pharmacological tools. Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine)—a polyamine conjugate historically isolated from Carthamus tinctorius and Agrimonia eupatoria—has recently emerged as a compelling multi-target compound [1][1].

To effectively position this compound in your drug development pipeline, we must objectively compare its modulatory effects on two distinct networks: the PI3K/Akt/mTOR survival axis and the serotonergic (5-HT) neurotransmission pathway .

Mechanistic Divergence: PI3K Inhibition vs. SERT Modulation

When evaluating a pleiotropic compound, understanding its target preference is critical for predicting off-target toxicity and therapeutic windows. Recent 2026 profiling has demonstrated that tricoumaroyl spermidine acts as a high-affinity inhibitor of Phosphoinositide 3-kinase (PI3K), effectively suppressing the downstream Akt/mTOR/COX-2/HIF1a cascade responsible for cancer cell proliferation [1][2].

Conversely, in the context of neuropharmacology, the compound exhibits only a weak inhibitory effect on the Serotonin Transporter (SERT), making it largely ineffective as a primary serotonergic modulator compared to standard SSRIs [2][3].

SignalingMechanisms TCS Tricoumaroyl Spermidine PI3K PI3K Pathway TCS->PI3K Strong Inhibition SERT SERT (5-HT Transporter) TCS->SERT Weak Inhibition Akt Akt (p-Akt) PI3K->Akt Phosphorylation mTOR mTOR / COX-2 / HIF1a Akt->mTOR Downstream Activation Synapse Synaptic 5-HT SERT->Synapse Reuptake Clearance

Tricoumaroyl Spermidine's dual-pathway interaction: strong PI3K inhibition and weak SERT modulation.

Comparative Performance Data

To provide a clear benchmarking standard, the table below synthesizes the quantitative performance of Tricoumaroyl Spermidine against industry-standard inhibitors for both pathways.

Pharmacological TargetAssay MethodologyTricoumaroyl Spermidine PerformanceBenchmark StandardStandard Efficacy
PI3K (Total & p-PI3K) In-Cell ELISA / WBHigh binding affinity; strong dose-dependent reduction [1][2]LY294002 IC50 ~ 1.4 µM
Akt (Ser473) ImmunocytochemistrySignificant reduction in phosphorylation[2]Wortmannin IC50 ~ 4.2 nM
SERT (5-HT Reuptake) [3H]-5-HT SynaptosomeWeak inhibition (High micromolar range) [2][3]Fluoxetine IC50 ~ 4.3 nM
mTOR / COX-2 / HIF1a RT-qPCR / ProteinDownregulated via PI3K/Akt axis suppression[2]Rapamycin Sub-nanomolar (mTOR)

Self-Validating Experimental Workflows

As application scientists, we know that the integrity of our data relies entirely on the physiological relevance of our assays. Below are the optimized, self-validating protocols used to generate the comparative data above, complete with the causality behind each methodological choice.

Workflow A: PI3K/Akt Axis Quantification via In-Cell ELISA

Causality: Traditional cell-free kinase assays or standard Western Blots require cell lysis, which disrupts delicate kinase-substrate complexes and exposes target proteins to ubiquitous endogenous phosphatases. We utilize an In-Cell ELISA to freeze the transient phosphorylation state of Akt (Ser473) in situ, preserving the true cellular context of PI3K inhibition.

AssayWorkflow S1 1. Cell Culture & Starvation S2 2. Compound Treatment S1->S2 Sensitize S3 3. Rapid Fixation (4% PFA) S2->S3 Freeze State S4 4. In-Cell ELISA (Target p-PI3K) S3->S4 Permeabilize S5 5. Fluorescence Quantification S4->S5 Readout

Self-validating In-Cell ELISA workflow for preserving and quantifying transient PI3K/Akt states.

Step-by-Step Protocol:

  • Cell Seeding & Sensitization: Seed MCF-7 or A549 cells in a 96-well plate. After 24 hours, replace media with serum-free DMEM for 12 hours. Why? Serum starvation reduces background basal kinase activity, vastly improving the signal-to-noise ratio when measuring inhibitor efficacy.

  • Compound Treatment: Treat cells with varying concentrations of Tricoumaroyl Spermidine (test) or LY294002 (positive control) for 2 hours.

  • Rapid Fixation: Immediately add 4% Paraformaldehyde (PFA) directly to the wells for 15 minutes. Why? This rapidly cross-links proteins, preventing phosphatase-mediated degradation of p-Akt during subsequent washing steps.

  • Permeabilization & Blocking: Wash with PBS containing 0.1% Triton X-100, then block with 5% BSA.

  • Self-Validating Detection (Multiplexing): Incubate with primary antibodies for both p-Akt (Ser473) and total GAPDH (or total Akt) derived from different host species.

  • Fluorescence Readout: Use spectrally distinct secondary antibodies (e.g., 700nm and 800nm channels). Validation Checkpoint: Normalizing the p-Akt signal against the GAPDH signal in the exact same well ensures that any observed decrease in phosphorylation is due to true PI3K inhibition by the spermidine derivative, not compound-induced cell detachment or cytotoxicity.

Workflow B: Serotonergic Modulation via [3H]-5-HT Synaptosomal Uptake

Causality: Recombinant cell lines overexpressing SERT lack the complex presynaptic architecture (e.g., SNARE complexes, endogenous lipid rafts) required for native transporter kinetics. We utilize isolated rat brain synaptosomes because they maintain the electrochemical gradients and functional membrane microenvironments necessary for secondary active transport [2][4].

Step-by-Step Protocol:

  • Synaptosome Isolation: Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2) via density gradient ultracentrifugation.

  • Pre-Incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into two sets of tubes. Pre-incubate with Tricoumaroyl Spermidine, Fluoxetine (positive control), or vehicle for 10 minutes.

  • Self-Validating Temperature Control: Transfer one set of tubes to a 37°C water bath (active transport) and the parallel set to an ice bath at 4°C. Validation Checkpoint: The 4°C condition completely halts ATP-dependent active transport. Subtracting the 4°C signal from the 37°C signal provides a precise measurement of non-specific radioligand binding, ensuring your calculated uptake is exclusively SERT-mediated.

  • Radioligand Addition: Add 10 nM [3H]-5-HT (tritium-labeled serotonin) to all tubes for exactly 5 minutes.

  • Termination & Scintillation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash thrice with cold buffer, transfer filters to vials with scintillation cocktail, and quantify retained radioactivity.

Translational Outlook

For drug development professionals, Tricoumaroyl Spermidine represents a highly promising scaffold for oncology rather than neurology. Its potent suppression of the PI3K/Akt/mTOR axis positions it as a viable lead compound for tumors exhibiting PI3K hyperactivation. Furthermore, its explicitly weak interaction with the serotonin transporter is actually a pharmacological advantage in this context—it suggests a lower risk of off-target neuropsychiatric side effects (such as serotonin syndrome or mood alterations) during systemic administration for cancer therapy.

References

  • Title: Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor. Source: BMC Complementary Medicine and Therapies (January 2026) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tricoumaroyl spermidine proper disposal procedures

Advanced Operational and Disposal Guide: Tricoumaroyl Spermidine Executive Summary Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine) is a specialized secondary plant metabolite, primarily isolated from Camell...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Disposal Guide: Tricoumaroyl Spermidine

Executive Summary

Tricoumaroyl spermidine (N1,N5,N10-tri-p-coumaroylspermidine) is a specialized secondary plant metabolite, primarily isolated from Camellia sinensis (tea flowers) and various Asteraceae species[1]. As a polyamine alkaloid conjugate, it exhibits notable biological activities, including1[1] and targeted inhibition of the 2[2]. Because of these potent intracellular effects, laboratory handling and waste disposal must strictly adhere to hazardous chemical protocols to prevent unintended operator exposure and environmental contamination.

Physicochemical Profiling & Hazard Causality

Understanding the molecular behavior of tricoumaroyl spermidine is critical for designing safe handling and disposal workflows. The compound features a polar polyamine core flanked by three hydrophobic coumaroyl rings, dictating its unique solubility and environmental stability[3].

PropertyValueOperational Implication
CAS Number 3[3]Essential for Safety Data Sheet (SDS) tracking and institutional waste manifesting.
Molecular Weight 583.67 g/mol [3]Requires static-free micro-weighing environments to prevent aerosolization of fine powders.
Solubility 1[1]Necessitates halogen-free organic liquid waste streams.
Target Activity PI3K, 5-HT Reuptake[2]Biologically active; mandates strict prevention of environmental/aquatic release.
Storage Stability 4[4]Requires cold-chain logistics. Photo-isomerization occurs if exposed to direct light.

Operational Handling & Reconstitution Protocol

To ensure both operator safety and compound integrity, follow this self-validating reconstitution workflow:

  • Step 1: Thermal Equilibration. Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Tricoumaroyl spermidine is hygroscopic. Opening a cold vial causes atmospheric moisture condensation, which accelerates the hydrolytic degradation of its amide bonds and compromises experimental reproducibility.

  • Step 2: Pre-Centrifugation. Briefly centrifuge the vial at 3,000 x g for 1 minute.

    • Causality: Lyophilized powders frequently become electrostatically trapped in the vial cap during transit. Centrifugation ensures quantitative recovery of the microgram/milligram contents and 4[4].

  • Step 3: Solubilization. Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (typically 10-50 mM).

    • Causality: The hydrophobic coumaroyl rings require an 1[1]. Sonication for 2-3 minutes is recommended if the solution appears cloudy.

  • Step 4: Aliquoting and Storage. Divide the stock solution into single-use aliquots in amber or opaque microcentrifuge tubes and store immediately at -80°C.

    • Causality: The trans-double bonds in the coumaroyl groups are highly susceptible to UV-induced photo-isomerization (converting from trans to cis configurations). Amber tubes block UV light, and -80°C arrests thermal degradation.

Step-by-Step Disposal Workflows

Due to its pharmacological activity, tricoumaroyl spermidine must never be disposed of in municipal waste or standard wastewater systems.

Protocol A: Solid Waste Disposal

  • Collection: Gather all contaminated consumables (pipette tips, empty vials, weighing boats, and nitrile gloves) in a designated, puncture-resistant chemical solid waste receptacle.

  • Labeling: Label the bin clearly with "Hazardous Organic Solid Waste: Contains Polyamine Alkaloids."

  • Destruction: Route the collected solid waste for EPA-compliant high-temperature incineration (>850°C).

    • Causality: High-temperature incineration completely oxidizes the complex organic ring structures into basic oxides (CO2, NOx, H2O),2[2] before environmental release.

Protocol B: Liquid Waste Disposal

  • Segregation: Pour all spent DMSO or methanol solutions containing tricoumaroyl spermidine into a "Halogen-Free Organic Solvents" liquid waste carboy.

  • Chemical Compatibility: Ensure no acids, bases, or halogenated solvents (e.g., chloroform) are added to this carboy.

    • Causality: DMSO can react violently with certain halogenated compounds or oxidizing agents. Maintaining a halogen-free stream prevents exothermic reactions and the release of toxic dimethyl sulfide gas.

  • Disposal: Transfer the sealed carboy to the Environmental Health and Safety (EHS) department for solvent blending and subsequent incineration.

Protocol C: Accidental Spill Cleanup

  • Liquid Spills: Do not use combustible materials (like standard paper towels) for large DMSO spills. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Solid Spills: If the lyophilized powder is spilled, do not dry-sweep, as this generates inhalable dust. Gently cover the powder with a damp paper towel (wetted with 10% ethanol) to suppress aerosolization, then wipe it up.

    • Causality: Inhalation of fine alkaloid dust can bypass dermal barriers and5[5].

  • Containment: Place all cleanup materials into a biohazard/chemical solid waste bag for incineration.

Waste Segregation Architecture

DisposalWorkflow Start Tricoumaroyl Spermidine Waste Generation Solid Solid Waste (Tips, Vials, PPE) Start->Solid Liquid Liquid Waste (DMSO/Organic Solvents) Start->Liquid Spill Accidental Spill (Powder or Solution) Start->Spill SolidBin Chemical Solid Waste Receptacle Solid->SolidBin LiquidBin Halogen-Free Organic Liquid Bin Liquid->LiquidBin Absorbent Inert Absorbent (Vermiculite/Sand) Spill->Absorbent Contain & Absorb Incineration High-Temperature Incineration (>850°C) SolidBin->Incineration EPA/RCRA Compliant LiquidBin->Incineration Solvent Blending Absorbent->SolidBin Sweep & Transfer

Workflow for the segregation and high-temperature incineration of Tricoumaroyl Spermidine waste.

References

  • Title: Tricoumaroyl spermidine | C34H37N3O6 | CID 14777879 Source: PubChem URL: [Link]

  • Title: NB-64-66546-10mg | tricoumaroyl spermidine[131086-78-7] Source: Clinisciences URL: [Link]

  • Title: Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor Source: PMC (National Institutes of Health) URL: [Link]

Sources

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